molecular formula C6H3F2NO2 B045260 3,5-Difluoronitrobenzene CAS No. 2265-94-3

3,5-Difluoronitrobenzene

Cat. No.: B045260
CAS No.: 2265-94-3
M. Wt: 159.09 g/mol
InChI Key: AUQBBDWDLJSKMI-UHFFFAOYSA-N
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Description

3,5-Difluoronitrobenzene (CAS 2265-94-3) is a high-value aromatic compound with the molecular formula C 6 H 3 F 2 NO 2 and a molecular weight of 159.09 g/mol. This compound serves as a versatile building block in organic synthesis, where its nitro group and two fluorine atoms on the meta-positions of the benzene ring allow for selective and sequential functionalization. Its structure grants it specific reactivity that is exploited in the development of advanced molecules. Research Applications and Value: Pharmaceutical Intermediates: A key synthon for creating fluorinated compounds with enhanced bioavailability and metabolic stability, crucial for developing targeted anti-inflammatory and antiviral agents. Agrochemical Development: Used in the synthesis of modern, selective pesticides and herbicides, contributing to improved crop protection efficacy. Advanced Materials and Polymers: Acts as a precursor for specialty polymers that require high thermal stability and chemical resistance, with applications in electronics and aerospace components. Biocatalyst Research: Has been utilized to improve the thermal stability of immobilized enzymes like porcine pancreas lipase for research in biocatalysis. Physical Properties: Appears as a light yellow to orange clear liquid at room temperature. It has a melting point of 17-18 °C, a boiling point of 176-177 °C, and a density of approximately 1.407-1.43 g/mL. Handling and Safety: This compound is a combustible liquid and causes skin and serious eye irritation. Researchers should wear appropriate personal protective equipment (PPE) and handle it in a well-ventilated place. Refer to the Safety Data Sheet (SDS) for comprehensive handling instructions. Disclaimer: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-difluoro-5-nitrobenzene
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InChI

InChI=1S/C6H3F2NO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AUQBBDWDLJSKMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30177193
Record name 1,3-Difluoro-5-nitrobenzene
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Molecular Weight

159.09 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2265-94-3
Record name 1,3-Difluoro-5-nitrobenzene
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Record name 1,3-Difluoro-5-nitrobenzene
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Record name 2265-94-3
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Record name 1,3-Difluoro-5-nitrobenzene
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Record name 1,3-difluoro-5-nitrobenzene
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Record name 1,3-DIFLUORO-5-NITROBENZENE
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Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Difluoronitrobenzene (CAS: 2265-94-3): Properties, Synthesis, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 3,5-Difluoronitrobenzene, a pivotal fluorinated building block in modern organic synthesis. For researchers, medicinal chemists, and professionals in drug development and materials science, understanding the nuanced properties, reactivity, and synthetic utility of this compound is critical for innovation. This document moves beyond simple data recitation to offer mechanistic insights and practical methodologies, grounded in established scientific principles.

Core Physicochemical & Identification Properties

This compound, also known as 1,3-Difluoro-5-nitrobenzene, is a specialty chemical whose utility is derived from the specific arrangement of its functional groups.[1] The two fluorine atoms and the nitro group on the aromatic ring create a unique electronic environment that dictates its reactivity and makes it a valuable synthon.[2] Key identifying and physical properties are summarized below.

PropertyValueSource(s)
CAS Number 2265-94-3[1][3]
Molecular Formula C₆H₃F₂NO₂[1][2][3]
Molecular Weight 159.09 g/mol [1][2][3]
Appearance Light yellow to orange clear liquid[1][2]
Melting Point 17-18 °C[1][2][4]
Boiling Point 176-177 °C[1][2][4]
Density ~1.407 - 1.43 g/mL at 25 °C[1][2][4]
Refractive Index (n20/D) ~1.499 - 1.5[1]
Purity Typically ≥98% (GC)[1]
InChI Key AUQBBDWDLJSKMI-UHFFFAOYSA-N[5]
SMILES O=C1=CC(F)=CC(F)=C1[5]

Synthesis and Mechanistic Considerations

The most direct and common synthesis of this compound is achieved through the electrophilic nitration of 1,3-difluorobenzene.[2]

Causality in Synthetic Strategy

The choice of this pathway is governed by fundamental principles of electrophilic aromatic substitution. The two fluorine atoms are electron-withdrawing via induction, which deactivates the benzene ring towards electrophilic attack compared to unsubstituted benzene.[2] However, they are also ortho-, para-directing due to resonance effects. In the case of 1,3-difluorobenzene, the positions ortho and para to both fluorine atoms are sterically hindered or electronically unfavorable. The C5 position (meta to both fluorines) is the most sterically accessible and electronically favored site for nitration, leading to the desired 3,5-disubstituted product with high selectivity. Optimization of reaction conditions, such as temperature and reaction time, is crucial to maximize yield and prevent the formation of by-products.[2]

Representative Experimental Protocol: Nitration of 1,3-Difluorobenzene

This protocol is a representative methodology and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C using an ice-water bath.

  • Nitrating Mixture Preparation: Slowly add fuming nitric acid to the cooled sulfuric acid dropwise while maintaining the internal temperature below 10 °C to create the nitrating mixture (mixed acid).

  • Substrate Addition: Once the nitrating mixture is prepared and cooled, add 1,3-difluorobenzene dropwise from the addition funnel over 30-60 minutes. Vigorous stirring is essential, and the temperature must be strictly maintained below 10 °C to control the exothermic reaction and minimize side-product formation.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-10 °C for 1-2 hours. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The crude product will separate as an oily layer.

  • Extraction & Neutralization: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers and wash sequentially with cold water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Core Reactivity: A Hub for Chemical Diversification

The synthetic power of this compound lies in its predictable and versatile reactivity, dominated by two primary transformations: Nucleophilic Aromatic Substitution (SNAr) and nitro group reduction.

Nucleophilic Aromatic Substitution (SNAr)

The molecule is highly activated for SNAr reactions. The potent electron-withdrawing nitro group, combined with the inductive effect of the two fluorine atoms, renders the carbon atoms attached to the fluorines highly electrophilic and susceptible to nucleophilic attack.[2] Fluoride is an excellent leaving group in this context. This allows for the selective displacement of one or both fluorine atoms by a wide range of nucleophiles, including amines, alkoxides, and thiolates.[2]

The mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Caption: SNAr mechanism for this compound.

Nitro Group Reduction

The nitro group can be readily reduced to an amine (aniline derivative) using standard catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid systems (e.g., Sn/HCl). This transformation is fundamental, converting the powerful electron-withdrawing group into a versatile electron-donating and nucleophilic amino group, which serves as a handle for countless subsequent reactions like amide coupling, diazotization, and heterocycle formation.[6]

Applications in Research and Development

This compound is not an end-product but a critical starting material or intermediate. Its applications span pharmaceuticals, agrochemicals, and materials science.[1][2][6][7][8]

  • Pharmaceutical Intermediates: It is a key building block for synthesizing fluorinated Active Pharmaceutical Ingredients (APIs).[1][2][7] The incorporation of fluorine atoms often enhances metabolic stability (by blocking sites of oxidation) and improves pharmacokinetic properties like bioavailability and lipophilicity.[2]

  • Agrochemical Development: The unique substitution pattern is exploited in the synthesis of modern, selective pesticides and herbicides, where it contributes to improved efficacy and target specificity.[1][2][6]

  • Advanced Materials: It serves as a precursor for specialty polymers and coatings that require high thermal stability and chemical resistance for use in aerospace and electronics.[1][2]

  • Biocatalysis Research: It has been used to enhance the thermal stability of immobilized enzymes, such as porcine pancreas lipase.[2][4]

The following workflow illustrates its central role in a typical drug discovery pipeline.

Caption: Role of this compound in a drug discovery workflow.

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound requires careful handling. It is a combustible liquid and can cause significant skin and eye irritation.[2]

Hazard TypeGHS Classification & Codes
Physical Hazard Combustible liquid (H227)
Health Hazards Skin Irritation - Category 2 (H315) Eye Irritation - Category 2 (H319) Specific Target Organ Toxicity (Single Exposure) - Category 3 (Respiratory irritation) (H335)
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Personal Protective Equipment: Wear appropriate PPE, including chemical safety goggles or a face shield, nitrile gloves, and a lab coat. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[9]

  • Precautions: Keep away from heat, sparks, and open flames. Avoid breathing vapors or mist.[10] Wash hands and any exposed skin thoroughly after handling.

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is often between 2-8 °C or at room temperature in a dark place.[1] The material is incompatible with strong oxidizing agents and strong bases.[4][9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a testament to the power of strategic fluorination in chemical design. Its well-defined physicochemical properties and predictable reactivity, particularly in SNAr and nitro-reduction pathways, establish it as a cornerstone building block for complex molecular architectures. For scientists in pharmaceutical and agrochemical R&D, mastery of its chemistry is not just advantageous—it is essential for developing next-generation molecules with enhanced performance and function.

References

  • A Process For Preparation Of 3,5 Difluorobenzyl Deriv
  • Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. (n.d.).
  • Process for preparing 3,5-difluoroaniline. (n.d.).
  • The Chemical Backbone: Exploring Applications of Difluoronitrobenzene. (n.d.). Autechre. [Link]
  • Fluoronitrobenzene Series. (n.d.). Sparrow Chemical. [Link]
  • Global this compound Market Growth 2025-2031. (n.d.).

Sources

Introduction: The Strategic Importance of 3,5-Difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 3,5-Difluoronitrobenzene

This compound is a high-value aromatic compound distinguished by its unique substitution pattern. The presence of two fluorine atoms and a nitro group on the benzene ring imparts specific reactivity and physical characteristics that make it a versatile building block in advanced chemical synthesis.[1] The strong electron-withdrawing nature of both the nitro group and the fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone for constructing complex molecules.[1]

This guide offers a comprehensive exploration of the core physical properties of this compound. For researchers, scientists, and drug development professionals, a deep understanding of these properties is not merely academic; it is fundamental to optimizing reaction conditions, ensuring purity, developing stable formulations, and guaranteeing safe handling. From its melting and boiling points that dictate purification strategies to its spectroscopic fingerprint that confirms its identity, these physical parameters are the foundational data upon which successful research and development are built. This document provides not only the data but also the underlying principles and standardized methodologies for their verification, ensuring both scientific integrity and practical applicability.

Core Physicochemical Properties

The physical state and thermal properties of a compound are critical for its handling, purification, and application in synthesis. This compound is a light yellow to orange clear liquid at room temperature, a characteristic stemming from its relatively low melting point.[1][2]

Summary of Physical Constants

The following table consolidates the key physical properties of this compound, providing a quick reference for laboratory applications.

PropertyValueSource(s)
CAS Number 2265-94-3[2][3]
Molecular Formula C₆H₃F₂NO₂[1][3]
Molecular Weight 159.09 g/mol [1][3]
Appearance Light yellow to orange clear liquid[2][4]
Melting Point 17-18 °C[1][3]
Boiling Point 176-177 °C (at 760 mmHg)[1][3]
Density 1.407 - 1.43 g/mL (at 20-25 °C)[2][3]
Refractive Index (n²⁰/D) 1.499 - 1.50[2][3]
Flash Point 73-74 °C (closed cup)[2][3]

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic data is indispensable for the structural elucidation and purity confirmation of chemical compounds. The combination of NMR, FTIR, and Mass Spectrometry provides a detailed and unambiguous identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. It will feature two distinct signals corresponding to the two types of aromatic protons. The proton at the C2 position will appear as a triplet, split by the two equivalent fluorine atoms at the 3 and 5 positions. The two equivalent protons at the C4 and C6 positions will appear as a doublet of doublets, split by the adjacent fluorine atom and the proton at C2.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule. The carbon atoms directly bonded to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹JC-F), a characteristic feature that aids in signal assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is characterized by several key absorption bands:

  • N-O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the nitro group (NO₂) are expected in the regions of 1540-1625 cm⁻¹ and 1360-1400 cm⁻¹, respectively.[5]

  • C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations are typically observed in the 1000-1300 cm⁻¹ region.[5]

  • Aromatic C=C Stretching: Absorptions in the 1400-1600 cm⁻¹ range are indicative of the carbon-carbon stretching vibrations within the aromatic ring.[6]

  • Aromatic C-H Stretching: The C-H bonds of the benzene ring typically show stretching vibrations just above 3000 cm⁻¹.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. In electron ionization (EI) mode, the molecular ion peak (M⁺) for this compound would be observed at m/z = 159.09. Common fragmentation patterns for nitroaromatic compounds include the loss of the nitro group (-NO₂, 46 amu) and the loss of nitric oxide (-NO, 30 amu).[7] Subsequent fragmentation of the resulting C₆H₃F₂⁺ fragment would also be expected.

Solubility, Safety, and Handling

Solubility Profile

Based on the principle of "like dissolves like," the polarity of this compound, an aromatic nitro compound, dictates its solubility. It is generally insoluble in water but is expected to be soluble in a wide range of common organic solvents. Data from analogous compounds like dichloronitrobenzene show good solubility in alcohols (methanol, ethanol), acetone, and ethyl acetate, with solubility increasing with temperature.[8][9]

  • Polar Aprotic Solvents: Acetone, Dimethylformamide (DMF), Acetonitrile

  • Chlorinated Solvents: Dichloromethane, Chloroform

  • Ethers: Tetrahydrofuran (THF), Diethyl ether

  • Alcohols: Ethanol, Methanol

Safety and Handling

Proper handling is crucial due to the compound's hazardous properties. It is a combustible liquid and causes skin and serious eye irritation.[1]

  • GHS Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.[3]

  • Storage: Store in a cool, well-ventilated place away from heat, sparks, and open flames.[2] Recommended storage is between 2-8 °C in a tightly sealed container.[4]

  • In case of Fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[2]

Experimental Determination of Physical Properties: Protocols and Rationale

The trustworthiness of physical data hinges on the use of standardized, validated methodologies. This section details the protocols for determining key physical properties, providing the rationale behind the experimental choices.

Workflow for Physical Property Verification

The following diagram illustrates a logical workflow for the characterization and purity verification of a this compound sample.

G Figure 1. Experimental Workflow for Physicochemical Characterization cluster_0 Initial Assessment & Purity cluster_1 Property Measurement cluster_2 Structural Confirmation Purity Purity Analysis (GC) MP Melting Point (DSC/Capillary) Purity->MP If >98% pure Solubility Solubility Test Solubility->Purity Appearance Visual Inspection Appearance->Solubility BP Boiling Point (Thiele Tube) MP->BP RI Refractive Index (Abbe) BP->RI NMR NMR (¹H, ¹³C) RI->NMR FTIR FTIR NMR->FTIR MS Mass Spectrometry FTIR->MS

Sources

A Senior Application Scientist's Guide to 3,5-Difluoronitrobenzene: Structure, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 3,5-Difluoronitrobenzene, a pivotal chemical intermediate. We will move beyond basic data to explore its molecular architecture, the causality behind its reactivity, and its versatile applications in high-value synthesis, particularly within the pharmaceutical and agrochemical sectors. The protocols and insights presented herein are grounded in established chemical principles to ensure reliability and reproducibility in a laboratory setting.

Core Molecular Profile and Physicochemical Properties

This compound is an aromatic compound distinguished by a benzene ring substituted with two fluorine atoms at the meta positions relative to a nitro group.[1] This specific arrangement of electron-withdrawing groups dictates its chemical behavior and utility. The molecular formula is C₆H₃F₂NO₂, and its molecular weight is 159.09 g/mol .[1][2][3]

The molecular structure has been elucidated through various methods, including gas-phase electron diffraction and computational calculations (MP2 ab initio and B3LYP density functional theory), confirming its planar conformation.[4][5] This structural rigidity and electronic profile are central to its function as a versatile building block in organic synthesis.[1]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 2265-94-3[1][2][6]
Molecular Formula C₆H₃F₂NO₂[1][3][7]
Molecular Weight 159.09 g/mol [2][3][8]
Appearance Light yellow to orange clear liquid[1][6][7]
Melting Point 17-18 °C[1][2][7]
Boiling Point 176-177 °C[1][2][4]
Density 1.407 - 1.43 g/mL at 25 °C[1][2][7]
Refractive Index n20/D 1.499 - 1.5[2][4][7]
Flash Point 74 °C (165.2 °F) - closed cup[2][4]
SMILES String [O-]c1cc(F)cc(F)c1[2]
InChI Key AUQBBDWDLJSKMI-UHFFFAOYSA-N[1][2]

Synthesis Pathway: Electrophilic Nitration

The most direct and common industrial synthesis of this compound is achieved through the electrophilic nitration of 1,3-difluorobenzene. This reaction, however, is not trivial. The two fluorine atoms are strongly deactivating due to their inductive electron-withdrawing effects, making the benzene ring less susceptible to electrophilic attack compared to unsubstituted benzene.

The key to a successful synthesis is the careful control of reaction conditions—specifically the choice of nitrating agent (typically a mixture of nitric acid and sulfuric acid) and temperature—to achieve maximum yield while minimizing the formation of unwanted isomers and by-products.

G cluster_reactants Reactants cluster_process Process cluster_products Products 1_3_Difluorobenzene 1,3-Difluorobenzene Nitration Electrophilic Aromatic Substitution (Nitration) 1_3_Difluorobenzene->Nitration Mixed_Acid Mixed Acid (HNO₃ + H₂SO₄) Mixed_Acid->Nitration 3_5_DFNB This compound Nitration->3_5_DFNB Major Product Byproducts Isomeric Byproducts (e.g., 2,4-Difluoronitrobenzene) Nitration->Byproducts Minor

Caption: Synthesis workflow for this compound via nitration.

Chemical Reactivity: The Dominance of Nucleophilic Aromatic Substitution (SNAr)

The true synthetic value of this compound lies in its reactivity towards nucleophiles. The combined electron-withdrawing power of the nitro group and the two fluorine atoms renders the aromatic ring highly electron-deficient. This electronic state makes the carbon atoms bonded to the fluorine atoms exceptionally electrophilic and thus susceptible to Nucleophilic Aromatic Substitution (SNAr).

While the nitro group's activating resonance effect is strongest at the ortho and para positions, it does not extend to the meta-positioned fluorine atoms. However, the powerful inductive effects of all three substituents (one NO₂ and two F) are sufficient to activate the ring for SNAr reactions. This allows for the selective displacement of one or both fluorine atoms by a wide range of nucleophiles, such as amines, alkoxides, and thiolates.

Caption: Generalized mechanism for SNAr reactions involving this compound.

Key Applications in Scientific Research and Industry

The unique reactivity profile of this compound makes it a valuable intermediate in several high-tech fields.

  • Pharmaceutical Development : It is a critical synthon for introducing fluorinated moieties into drug candidates.[1][7] The incorporation of fluorine can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity, making it a cornerstone of modern medicinal chemistry for developing novel anti-inflammatory and antiviral agents.[1][9]

  • Agrochemical Synthesis : The compound is used to create advanced, selective pesticides and herbicides.[1][7] The resulting products often exhibit improved efficacy and environmental persistence profiles.[7]

  • Advanced Materials Science : It serves as a precursor for specialty polymers and coatings that require high thermal stability and chemical resistance.[1][7] These materials find applications in demanding environments such as the electronics and aerospace industries.[1]

  • Biocatalyst Research : this compound has been utilized in studies to improve the thermal stability of immobilized enzymes, such as porcine pancreas lipase, which is crucial for developing robust biocatalytic processes.[1][4]

Experimental Protocol: Representative SNAr Reaction with an Amine

This protocol provides a self-validating, step-by-step methodology for a typical SNAr reaction, explaining the reasoning behind each action.

Objective: To synthesize N-substituted-3-fluoro-5-nitroaniline by reacting this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., Piperidine) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve this compound in DMSO.

    • Causality: DMSO is a polar aprotic solvent that effectively solvates the cation of the base (K⁺) and accelerates SNAr reactions. A nitrogen atmosphere prevents unwanted side reactions with atmospheric moisture and oxygen.

  • Addition of Reagents: Add potassium carbonate, followed by the dropwise addition of the amine nucleophile at room temperature.

    • Causality: K₂CO₃ acts as a base to neutralize the hydrofluoric acid (HF) that is formed in situ as the reaction proceeds, driving the equilibrium towards the product. Adding the amine slowly helps to control any potential exotherm.

  • Reaction Monitoring: Heat the reaction mixture to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Causality: Heating provides the necessary activation energy. TLC is a rapid and effective technique to visually track the disappearance of reactants and the appearance of the product, ensuring the reaction is complete before proceeding to workup.

  • Aqueous Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

    • Causality: This step quenches the reaction and separates the water-soluble components (DMSO, K₂CO₃, salts) from the organic product, which is preferentially soluble in ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water and then brine.

    • Causality: Washing with water removes residual DMSO. The brine wash removes the bulk of the remaining water from the organic layer, initiating the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Causality: MgSO₄ is a drying agent that removes trace amounts of water. Filtration removes the drying agent, and rotary evaporation efficiently removes the volatile ethyl acetate solvent to yield the crude product.

  • Purification: Purify the crude residue via column chromatography on silica gel to obtain the pure N-substituted product.

    • Causality: Column chromatography separates the desired product from any unreacted starting materials, by-products, or impurities based on differential polarity, yielding a product of high purity required for subsequent research.

Safety, Handling, and Storage

As a reactive chemical, this compound requires careful handling.

  • Hazards: It is a combustible liquid (Flash Point: 74 °C) and is classified as a skin and serious eye irritant.[1][2] It may also cause respiratory irritation (STOT SE 3).[2][5]

  • Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][5]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for combustible liquids. It is incompatible with strong oxidizing agents and strong bases.[4]

References

  • This compound | CAS 2265-94-3 | High-Purity. Benchchem. Link
  • This compound 99%. Sigma-Aldrich. Link
  • This compound | 2265-94-3. ChemicalBook. Link
  • This compound | 2265-94-3 | TCI AMERICA. TCI AMERICA. Link
  • This compound | CAS 2265-94-3. Santa Cruz Biotechnology. Link
  • This compound. Chem-Impex. Link
  • A Process For Preparation Of 3,5 Difluorobenzyl Deriv
  • 3,5-Difluoronitrobenzène. Chem-Impex. Link
  • Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • US5294742A - Process for preparing 3,5-difluoroaniline.
  • This compound 98.0+%, TCI America™. Fisher Scientific. Link
  • This compound 99 2265-94-3. Sigma-Aldrich. Link
  • Everything You Need to Know About 3,4-Difluoro Nitrobenzene.

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A Comprehensive Technical Guide to the Synthesis of 3,5-Difluoronitrobenzene from 1,3-Difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 3,5-Difluoronitrobenzene

This compound is a critical chemical intermediate whose structural motifs are integral to the development of advanced materials, pharmaceuticals, and agrochemicals.[1] Its molecular architecture, featuring a nitro group and two meta-positioned fluorine atoms, allows for highly selective and sequential functionalization.[2] This guide provides a detailed, field-proven methodology for the synthesis of this compound via the electrophilic nitration of 1,3-difluorobenzene, tailored for researchers and professionals in drug development and chemical synthesis.

Part 1: The Chemical Rationale - Understanding the Electrophilic Nitration of a Deactivated Ring

The synthesis of this compound is most directly achieved through the electrophilic aromatic substitution (EAS) of 1,3-difluorobenzene.[2] This reaction, while conceptually straightforward, presents unique challenges due to the electronic properties of the starting material.

Generation of the Electrophile: The Nitronium Ion (NO₂⁺)

The active electrophile, the nitronium ion, is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid, the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic NO₂⁺.

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The Influence of Fluorine Substituents

The two fluorine atoms on the 1,3-difluorobenzene ring govern the reaction's regioselectivity and rate.

  • Deactivating Inductive Effect: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene.[2] This deactivation necessitates robust reaction conditions to achieve a satisfactory conversion rate.

  • Directing Mesomeric Effect: Despite its inductive withdrawal, fluorine possesses lone pairs of electrons that can be donated to the ring through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions.

However, in 1,3-difluorobenzene, the positions ortho and para to one fluorine atom are also ortho or para to the second fluorine atom (C2, C4, C6). The C5 position is meta to both. The strong deactivating nature of the two fluorine atoms significantly lowers the reactivity of the C2, C4, and C6 positions. The nitration, therefore, preferentially occurs at the C5 position, which is the least deactivated site on the ring, leading to the desired this compound product.

Part 2: Safety Protocol - A Non-Negotiable Prerequisite

Nitration reactions are inherently hazardous due to the use of highly corrosive, oxidizing acids and the exothermic nature of the reaction.[3][4] Strict adherence to safety protocols is mandatory.

  • Chemical Hazards: Concentrated sulfuric acid and nitric acid are severely corrosive and can cause extreme chemical burns.[4][5] Nitric acid is also a strong oxidizing agent that can react violently with organic materials.[6]

  • Thermal Hazards: The reaction is highly exothermic. Uncontrolled addition of the nitrating mixture can lead to a rapid temperature increase (thermal runaway), potentially causing vigorous decomposition, boiling of the reaction mixture, and release of toxic nitrogen dioxide (NO₂) gas.[3][7]

  • Engineering Controls: All operations must be conducted inside a certified chemical fume hood with the sash at the lowest practical position. An emergency eyewash station and safety shower must be immediately accessible.[6][7]

  • Personal Protective Equipment (PPE): At a minimum, the following PPE is required:

    • Acid-resistant gloves (e.g., butyl rubber or Viton).

    • Chemical splash goggles and a full-face shield.[7]

    • A chemical-resistant lab coat or apron.[5]

  • Waste Disposal: All acid waste must be neutralized and disposed of according to institutional and environmental regulations. Do not mix nitric acid waste with other waste streams, especially organic solvents.[6]

Part 3: Experimental Synthesis Protocol

This protocol provides a detailed, step-by-step procedure for the synthesis, workup, and purification of this compound.

Reagents and Equipment
Reagent/EquipmentPurpose
1,3-DifluorobenzeneStarting Material
Concentrated Sulfuric AcidCatalyst / Solvent
Concentrated Nitric AcidNitrating Agent
Crushed Ice / Deionized H₂OQuenching / Washing
Dichloromethane (DCM)Extraction Solvent
Sat. Sodium BicarbonateNeutralizing Wash
Brine (Sat. NaCl solution)Final Wash / Aids Layer Separation
Anhydrous Magnesium SulfateDrying Agent
Round-bottom flaskReaction Vessel
Dropping FunnelControlled Reagent Addition
Magnetic Stirrer & Stir BarHomogeneous Mixing
Ice-Salt BathTemperature Control
Separatory FunnelLiquid-Liquid Extraction
Rotary EvaporatorSolvent Removal
Vacuum Distillation SetupFinal Purification
Step-by-Step Methodology

Step 1: Preparation and Cooling

  • Equip a 250 mL round-bottom flask with a magnetic stir bar.

  • In a chemical fume hood, carefully add 50 mL of concentrated sulfuric acid to the flask.

  • Immerse the flask in an ice-salt bath and cool the acid to 0-5 °C with stirring.

  • Once cooled, slowly add 11.4 g (0.1 mol) of 1,3-difluorobenzene to the sulfuric acid. Maintain the temperature below 10 °C during the addition.

Step 2: Preparation of the Nitrating Mixture

  • In a separate beaker, carefully and slowly add 8.0 mL of concentrated nitric acid to 8.0 mL of concentrated sulfuric acid. This mixing is exothermic; perform it in an ice bath to keep the mixture cool.

Step 3: The Nitration Reaction

  • Transfer the cooled nitrating mixture to a dropping funnel positioned above the reaction flask.

  • Add the nitrating mixture dropwise to the stirred solution of 1,3-difluorobenzene in sulfuric acid over approximately 30-45 minutes.

  • Crucial: Meticulously monitor the internal temperature throughout the addition, ensuring it remains between 5-10 °C. Adjust the addition rate as needed to control the exotherm.[8]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 60 minutes to ensure completion.

Step 4: Workup and Isolation

  • Prepare a large beaker containing approximately 200 g of crushed ice.

  • Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. The product will separate as a pale-yellow oil or solid.

  • Transfer the entire mixture to a 500 mL separatory funnel.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts in the separatory funnel.

  • Wash the combined organic layer sequentially with:

    • 100 mL of cold water

    • 100 mL of saturated sodium bicarbonate solution (caution: effervescence)

    • 100 mL of brine

  • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the dichloromethane using a rotary evaporator.

Step 5: Purification

  • The resulting crude oil is purified by vacuum distillation to yield this compound as a light-yellow liquid.

Quantitative Data Summary
CompoundMolar Mass ( g/mol )Amount (g)Moles (mol)Equivalents
1,3-Difluorobenzene114.0911.40.101.0
Nitric Acid (68%)63.01~7.6~0.12~1.2
Sulfuric Acid (98%)98.08--Catalyst
Product (Expected) 159.09 ~12.7 ~0.08 ~80% Yield
Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Cool H₂SO₄ in Flask B Add 1,3-Difluorobenzene A->B D Dropwise Addition of Nitrating Mixture (5-10 °C) B->D C Prepare Nitrating Mixture C->D E Stir at Room Temp D->E F Quench on Ice E->F G Extract with DCM F->G H Wash (H₂O, NaHCO₃, Brine) G->H I Dry Organic Layer H->I J Remove Solvent (Rotovap) I->J K Vacuum Distillation J->K L Final Product: This compound K->L

Caption: Workflow for the synthesis of this compound.

Part 4: References

  • Nitration reaction safety . YouTube. Available at: [Link]

  • Chemistry, Process Design, and Safety for the Nitration Industry . National Academic Digital Library of Ethiopia. Available at: [Link]

  • NITRIC ACID SAFETY . University of Washington Environmental Health & Safety. Available at: [Link]

  • US5294742A - Process for preparing 3,5-difluoroaniline . Google Patents. Available at:

  • Nitric Acid Safety Tips & Health Hazards . VelocityEHS. Available at: [Link]

  • Reduce your risk of a nitric acid incident . University of Washington Environmental Health & Safety. Available at: [Link]

  • A Process For Preparation Of 3,5 Difluorobenzyl Derivatives . Quick Company. Available at: [Link]

  • Scheme 5. Nitration of p-difluorobenzene.[9] . ResearchGate. Available at: [Link]

  • US5504264A - Process for preparing 1,3-difluorobenzene . Google Patents. Available at:

  • Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran . Google Patents. Available at:

  • Experiment 11: Electrophilic Aromatic Substitution – Nitration . UW-Madison Chemistry. Available at: [Link]

  • Effect of the residence time on the nitration of p-difluorobenzene . ResearchGate. Available at: [Link]

  • WO2012049513A1 - Methods for the nitration of aromatic compounds . Google Patents. Available at:

  • Nitration of Substituted Aromatic Rings and Rate Analysis . University of Central Florida STARS. Available at: [Link]

  • How to prepare nitrobenzene from fluorobenzene in organic chemistry . Quora. Available at: [Link]

  • Nitration of Methyl Benzoate . University of Colorado Boulder. Available at: [Link]

  • NITRATION OF METHYL BENZOATE . California State University, Sacramento. Available at: [Link]

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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic Nitration of 1,3-Difluorobenzene

Abstract

This technical guide provides a comprehensive examination of the electrophilic nitration of 1,3-difluorobenzene, a critical reaction for the synthesis of key intermediates in the pharmaceutical and agrochemical industries.[1] We delve into the underlying mechanistic principles, including the generation of the nitronium ion and the complex directing effects of the fluorine substituents. This document synthesizes theoretical knowledge with practical, field-proven insights, offering detailed experimental protocols, analysis of regioselectivity, and a discussion of alternative synthetic strategies. The content is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the reaction's causality, enabling them to optimize conditions and predict outcomes with greater certainty.

Introduction: Significance of Nitrated Difluorobenzenes

1,3-Difluorobenzene is a readily available aromatic substrate whose nitrated derivatives are highly valuable building blocks in modern organic synthesis.[2] Specifically, 2,4-difluoronitrobenzene and 2,6-difluoronitrobenzene serve as crucial intermediates in the manufacturing of active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1][3] The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates, while the nitro group provides a versatile chemical handle for further transformations, most notably its reduction to an amine.[2]

Understanding the principles governing the electrophilic nitration of 1,3-difluorobenzene is paramount for controlling the regiochemical outcome and maximizing the yield of the desired isomer. This guide will explore the intricate balance of electronic effects that dictate the reaction's pathway and provide actionable protocols for its execution.

The Theoretical Framework: Mechanism and Regioselectivity

The electrophilic aromatic substitution (EAS) of benzene derivatives is a cornerstone of organic chemistry.[4] The nitration reaction follows a well-established, multi-step mechanism.[5]

Generation of the Electrophile: The Nitronium Ion (NO₂⁺)

The reaction requires a potent electrophile to overcome the aromatic stability of the benzene ring.[6] The nitrating agent is not nitric acid itself, but the highly reactive nitronium ion (NO₂⁺).[7][8] This species is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid, which acts as a catalyst.[7][9][10] The sulfuric acid protonates the nitric acid, leading to the loss of a water molecule and the formation of the linear, sp-hybridized nitronium ion.[10][11]

Reaction for Nitronium Ion Formation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + 2HSO₄⁻ + H₃O⁺

G cluster_reactants Reactants cluster_products Products HNO3 Nitric Acid (HNO₃) intermediate Protonated Nitric Acid HNO3->intermediate H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->intermediate Protonation HSO4_ion Bisulfate (HSO₄⁻) NO2_ion Nitronium Ion (NO₂⁺) intermediate->NO2_ion Loss of H₂O H2O Water (H₂O) intermediate->H2O

Caption: Generation of the Nitronium Ion Electrophile.
The Dichotomy of Fluorine: Inductive vs. Resonance Effects

Halogens are unique substituents in electrophilic aromatic substitution because their influence is a delicate balance of two opposing electronic effects.[12]

  • Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond network.[13] This effect is distance-dependent and deactivates the ring, making it less nucleophilic and therefore less reactive than benzene.[14]

  • Resonance Effect (+M): The lone pair electrons on the fluorine atom can be donated into the aromatic π-system.[13] This donation of electron density preferentially enriches the ortho and para positions, making them more nucleophilic than the meta position. This effect directs the incoming electrophile to the ortho and para positions.[12][15]

For fluorine, the strong -I effect outweighs the +M effect, resulting in an overall deactivation of the ring.[13] However, the +M effect is still the determining factor for regioselectivity, making fluorine an ortho, para-director.[12][16]

Predicting Regioselectivity for 1,3-Difluorobenzene

In 1,3-difluorobenzene, the two fluorine atoms work in concert to direct the incoming nitronium ion. Let's analyze the possible substitution positions:

  • C4 and C6: These positions are electronically identical. Each is ortho to one fluorine and para to the other. Both fluorine atoms strongly activate these positions via resonance. This makes the C4/C6 positions the most electron-rich and thus the most likely sites of attack.

  • C2: This position is ortho to both fluorine atoms. While it benefits from the resonance-donating effect of both substituents, it is also subject to the strongest inductive withdrawal from both electronegative atoms due to proximity.[12] Furthermore, this position is sterically hindered, being flanked by two substituents.

  • C5: This position is meta to both fluorine atoms. It does not benefit from resonance stabilization from either fluorine. Therefore, it is the most electronically deactivated position and substitution here is negligible.

G sub 1,3-Difluorobenzene reagents HNO₃ / H₂SO₄ sub->reagents prod_major 2,4-Difluoronitrobenzene (Major Product) reagents->prod_major Favored: ortho to F1, para to F3 prod_minor 2,6-Difluoronitrobenzene (Minor Product) reagents->prod_minor Disfavored: Steric hindrance, strong inductive effect prod_neg 3,5-Difluoronitrobenzene (Negligible) reagents->prod_neg Highly Disfavored: meta to both F atoms

Caption: Predicted Regiochemical Outcomes for Nitration of 1,3-Difluorobenzene.

Experimental Protocols and Data

While direct nitration is mechanistically straightforward, obtaining specific isomers in high purity can be challenging. Alternative routes are often employed in industrial settings.

Protocol 1: Direct Nitration of 1,3-Difluorobenzene

This protocol is a generalized procedure based on standard nitration conditions for deactivated aromatic rings.[7][17][18] Self-validation through careful temperature control and reaction monitoring via TLC is critical.

Reagents & Equipment:

  • 1,3-Difluorobenzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice bath

  • Three-neck round-bottom flask with magnetic stirrer, thermometer, and dropping funnel

  • Standard extraction and distillation glassware

Step-by-Step Methodology:

  • Prepare Nitrating Mixture: In the three-neck flask, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

  • Slowly add the concentrated nitric acid dropwise to the sulfuric acid while stirring vigorously. Maintain the temperature below 10 °C throughout the addition. This generates the nitronium ion.[6]

  • Substrate Addition: Once the nitrating mixture is prepared and stable at 0-5 °C, add 1,3-difluorobenzene dropwise from the addition funnel over 30-60 minutes. The exothermic nature of the reaction requires slow addition to maintain the temperature below 10 °C to minimize dinitration and side-product formation.[7]

  • Reaction: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup (Quenching): Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with stirring. This will quench the reaction and precipitate the crude product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic product with a suitable solvent (e.g., dichloromethane or diethyl ether) two to three times.

  • Neutralization: Combine the organic layers and wash sequentially with cold water, 5% sodium bicarbonate solution (to remove residual acids), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil, a mixture of isomers, can be purified by fractional vacuum distillation to separate the 2,4- and 2,6-difluoronitrobenzene isomers based on their different boiling points.

Protocol 2: Synthesis of 2,6-Difluoronitrobenzene via Oxidation

Due to the low yields from direct nitration, a more selective synthesis of 2,6-difluoronitrobenzene starts from 2,6-difluoroaniline.[19][20]

Reagents & Equipment:

  • 2,6-Difluoroaniline

  • Sodium Perborate Tetrahydrate

  • Glacial Acetic Acid

  • Standard laboratory glassware for heating and extraction

Step-by-Step Methodology:

  • A mixture of sodium perborate tetrahydrate in glacial acetic acid is stirred and heated to 80 °C.[19][20]

  • A solution of 2,6-difluoroaniline in glacial acetic acid is added slowly to the heated mixture.[19][20]

  • The reaction temperature is maintained between 80-90 °C for one hour.[19][20]

  • After cooling, the reaction mixture is poured into water and extracted twice with diethyl ether.[19][20]

  • The combined organic layers are washed with a dilute sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and evaporated to yield the crude product.[19][20]

  • Purification by chromatography provides pure 2,6-difluoronitrobenzene.[19][20]

Isomer Data Summary

The primary products of the nitration are 2,4-difluoronitrobenzene and 2,6-difluoronitrobenzene.

Property2,4-Difluoronitrobenzene2,6-Difluoronitrobenzene
CAS Number 446-35-5[21][22]19064-24-5[19][20]
Molecular Formula C₆H₃F₂NO₂[21][22]C₆H₃F₂NO₂[19][20]
Molecular Weight 159.09 g/mol [21]159.09 g/mol [19]
Appearance Colorless to light yellow liquid[21]Light yellow to dark yellow solid[20]
Boiling Point 203-204 °CN/A
Melting Point 9-10 °CN/A

Visualization of Reaction Mechanism and Workflow

Visualizing the reaction pathway and experimental procedure provides clarity on the transformation process.

G start Prepare Nitrating Mixture (H₂SO₄ + HNO₃) at 0-5°C add_sub Slowly Add 1,3-Difluorobenzene (Maintain T < 10°C) start->add_sub react Stir at 5-10°C for 1h (Monitor by TLC) add_sub->react quench Quench Reaction by Pouring onto Ice react->quench extract Extract with Organic Solvent (e.g., CH₂Cl₂) quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry over MgSO₄ and Concentrate wash->dry purify Purify by Vacuum Distillation dry->purify

Caption: Experimental Workflow for the Direct Nitration of 1,3-Difluorobenzene.

The mechanism involves the formation of a resonance-stabilized intermediate known as a sigma complex or arenium ion. The stability of this intermediate determines the reaction rate and regioselectivity.[23]

Caption: Mechanism of Electrophilic Attack and Formation of 2,4-Difluoronitrobenzene.
(Note: A placeholder image is used in the DOT script above; a chemical drawing program would be used to generate the actual sigma complex structure.)

Conclusion

The electrophilic nitration of 1,3-difluorobenzene is a regioselective reaction governed by the competing inductive and resonance effects of the fluorine substituents. The primary product, 2,4-difluoronitrobenzene, arises from substitution at the most electron-rich position, which is activated by the resonance effects of both fluorine atoms. Careful control of experimental conditions, particularly temperature, is essential for maximizing the yield of the desired mononitrated product and preventing side reactions. While direct nitration is a viable pathway, alternative syntheses are often preferred for obtaining minor isomers like 2,6-difluoronitrobenzene in higher purity and yield. This guide provides the theoretical and practical foundation necessary for professionals to approach this important transformation with confidence and scientific rigor.

References

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A Tale of Two Electron Hogs: A Comparative Analysis of Fluorine and Nitro Groups in Molecular Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Art of Electron Withdrawal

In the intricate world of molecular design and medicinal chemistry, the ability to precisely modulate the electronic properties of a molecule is paramount. Electron-withdrawing groups (EWGs) are the medicinal chemist's essential tools for fine-tuning a compound's reactivity, acidity, basicity, metabolic stability, and binding affinity. By pulling electron density away from a molecular framework, these groups can profoundly alter a drug candidate's pharmacokinetic and pharmacodynamic profile.

This guide moves beyond a textbook definition to provide a deep, comparative analysis of two of the most utilized, yet fundamentally different, electron-withdrawing substituents: the single fluorine atom (F) and the nitro group (–NO₂). While both are classified as EWGs, the mechanisms through which they exert their influence, their relative strengths, and their strategic applications in drug development are remarkably distinct. Understanding these nuances is critical for rational drug design, enabling scientists to move from serendipitous discovery to predictable optimization. We will explore the core principles of their electronic effects, quantify their impact, and provide actionable experimental protocols for their characterization.

Part 1: The Fundamental Principles of Electron Withdrawal

The net electronic effect of any substituent is a combination of two primary forces: the inductive and mesomeric (or resonance) effects.

The Inductive Effect (-I)

The inductive effect is an electronic effect transmitted through sigma (σ) bonds.[1] It arises from the intrinsic difference in electronegativity between two bonded atoms. A highly electronegative atom, like fluorine, will pull the shared electrons in the σ-bond closer to itself, creating a partial negative charge (δ-) on the atom and a partial positive charge (δ+) on the atom it's bonded to.[1][2][3] This polarization creates a dipole and has a cascading, albeit weakening, effect on adjacent bonds. The key characteristics of the inductive effect are:

  • Distance-Dependent: The effect weakens significantly with each intervening σ-bond.[1]

  • Through Sigma Bonds: It operates exclusively through the single-bond framework of the molecule.

The Mesomeric (Resonance) Effect (-M)

The mesomeric effect, or resonance effect, describes the delocalization of π-electrons through a conjugated system.[1][4][5] A substituent with π-bonds, like a nitro group, can withdraw electron density from an attached π-system (e.g., a benzene ring) by resonance.[4][6] This effect is not distance-dependent in the same way as the inductive effect but is critically dependent on the substituent's position relative to the conjugated system. It primarily influences the ortho and para positions of an aromatic ring. A group that withdraws electrons via resonance is said to have a negative mesomeric effect (-M).

G cluster_0 Core Principles cluster_1 Characteristics I_Effect Inductive Effect (-I) I_Char Distance-dependent Weakens rapidly I_Effect->I_Char M_Effect Mesomeric Effect (-M) M_Char Position-dependent (ortho/para) Transmitted through conjugated system M_Effect->M_Char EWG Electron-Withdrawing Group (EWG) EWG->I_Effect via σ-bonds (Electronegativity) EWG->M_Effect via π-bonds (Resonance)

Figure 1: The dual mechanisms of electron withdrawal.

Part 2: A Deep Dive into the Substituents

The Fluorine Atom: A Study in Contradiction

Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive (-I) effect.[1][3][7] This is its dominant electronic feature. However, the story is more complex. Because fluorine has lone pairs of electrons, it can, in principle, donate electron density into an adjacent π-system through resonance—a positive mesomeric (+M) effect.[1][8]

The critical insight for researchers is that fluorine's -I effect vastly outweighs its +M effect . The 2p orbitals of fluorine do not overlap efficiently with the 2p orbitals of carbon, leading to a weak resonance contribution. Therefore, fluorine acts as a net electron-withdrawing group, deactivating an aromatic ring towards electrophilic substitution. Yet, because of its weak +M effect, it still directs incoming electrophiles to the ortho and para positions.

G cluster_effects Electronic Effects of Fluorine Aromatic_Ring Aromatic Ring Fluorine Fluorine (F) Fluorine->Aromatic_Ring Inductive Strong Inductive Withdrawal (-I) Inductive->Aromatic_Ring Dominant Effect Mesomeric Weak Mesomeric Donation (+M) Mesomeric->Aromatic_Ring Minor Effect

Figure 2: The competing electronic effects of fluorine on an aromatic ring.

Field-Proven Insights for Drug Development: The unique properties of fluorine make it a "magic bullet" in medicinal chemistry.[9][10]

  • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block cytochrome P450-mediated oxidation, increasing a drug's half-life.[9][10]

  • pKa Modulation: The strong -I effect can significantly lower the pKa of nearby acidic protons or raise the pKa of nearby basic amines, altering a drug's ionization state, solubility, and bioavailability at physiological pH.[9][10]

  • Conformational Control & Binding: Due to its small size (similar to hydrogen) and unique electronic properties, fluorine can alter molecular conformation and participate in favorable electrostatic and hydrogen-bond interactions with protein targets, enhancing binding affinity.[11][12][13]

The Nitro Group: Unambiguously Powerful

The nitro group (–NO₂) is a quintessential, powerful EWG that exerts both a strong inductive (-I) and a strong mesomeric (-M) effect.[1][5][14] The nitrogen atom, bonded to two highly electronegative oxygen atoms, carries a formal positive charge in key resonance structures, making it intensely electron-poor. This allows it to withdraw electron density powerfully through both the σ-bond framework (-I effect) and, when conjugated, the π-system (-M effect).[4][6]

The -M effect is particularly pronounced, delocalizing electron density from the ortho and para positions of an aromatic ring onto the oxygen atoms of the nitro group. This is why para-nitrophenol is dramatically more acidic than phenol itself—the resulting phenoxide anion is significantly stabilized by this resonance delocalization.[1][14]

G cluster_0 Resonance Stabilization of p-Nitrophenoxide cluster_1 Delocalization node1 O⁻ node2 Ring node1->node2 e⁻ donation node3 N⁺ node2->node3 e⁻ withdrawal deloc1 Negative charge on ortho carbon node2->deloc1 deloc2 Negative charge on para carbon node2->deloc2 node4 O node3->node4 node5 O⁻ node3->node5 deloc3 Negative charge on oxygen node3->deloc3 Major Contributor

Figure 3: The powerful -M effect of the nitro group stabilizing negative charge.

Field-Proven Insights for Drug Development: The nitro group is a versatile but cautiously used functional group.[15]

  • Pharmacophore: Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor make it a key feature in many active compounds, including antimicrobials like metronidazole and chloramphenicol.[16][17]

  • Bioreductive Prodrugs: In hypoxic (low-oxygen) environments, such as those found in solid tumors or anaerobic bacteria, the nitro group can be enzymatically reduced to reactive intermediates (like nitroso or hydroxylamine species) that are cytotoxic.[15][16][17] This makes it a valuable component of hypoxia-activated prodrugs.[18]

  • Toxicity Concerns: The same bioreductive activation can lead to toxicity and mutagenicity in host cells, often categorizing the nitro group as a "structural alert" or toxicophore that requires careful evaluation during drug development.[15][19]

Part 3: Quantitative and Comparative Analysis

To move from qualitative description to quantitative comparison, we can use empirical parameters like Hammett constants and pKa values.

Hammett Substituent Constants (σ)

The Hammett equation is a cornerstone of physical organic chemistry that quantifies the electronic effect of a substituent on the reactivity of a benzene ring.[20][21][22] The substituent constant, sigma (σ), measures the electron-donating or electron-withdrawing ability of a group. A positive σ value indicates an electron-withdrawing group.

  • σ_meta (σm): Primarily reflects the inductive effect.

  • σ_para (σp): Reflects a combination of both inductive and resonance effects.

Substituentσ_meta (σm)σ_para (σp)Dominant Effects
Fluorine (-F) +0.34+0.06Strong -I, Weak +M
**Nitro (-NO₂) **+0.71+0.78Strong -I, Strong -M
Data sourced from Hammett constant tables.[20]

Analysis: The Hammett constants provide a clear, quantitative validation of our mechanistic discussion.

  • Inductive Strength: The σm value for the nitro group (+0.71) is more than double that of fluorine (+0.34), indicating the nitro group has a significantly stronger inductive pull.

  • Resonance Effect: The most striking difference is in the σp values. Fluorine's σp (+0.06) is much smaller than its σm, because its electron-donating +M effect at the para position counteracts its strong -I effect. In contrast, the nitro group's σp (+0.78) is even larger than its σm, demonstrating that its powerful -M effect adds to its -I effect, making it an exceptionally strong electron-withdrawing group at the para position.[20]

Impact on Acidity: The Case of Substituted Phenols

The acidity of phenols is an excellent experimental system to observe these electronic effects. An electron-withdrawing group on the ring stabilizes the resulting phenoxide conjugate base, lowering the pKa (i.e., making the phenol more acidic).

CompoundpKa (in water, 25°C)
Phenol10.00
m-Fluorophenol9.30
p-Fluorophenol9.90
m-Nitrophenol8.40
p-Nitrophenol7.15
Representative pKa values.[23][24][25]

Analysis:

  • Fluorophenols: Both isomers are more acidic than phenol, but not dramatically so. The acidity trend (meta > para) confirms that the dominant effect is inductive, which is stronger at the closer meta position.[25] At the para position, the weak +M effect of fluorine slightly counteracts the -I effect, making p-fluorophenol less acidic than m-fluorophenol.[23]

  • Nitrophenols: Both isomers are significantly more acidic than phenol. The trend (para > meta) is the opposite of the fluorophenols.[14][25] This highlights the dominance of the nitro group's -M effect. While the inductive effect is stronger at the meta position, the powerful resonance stabilization is only operative at the ortho and para positions, making p-nitrophenol the strongest acid in this series by a large margin.[1][24]

Part 4: Experimental Protocols for Characterization

Validating these electronic effects in the laboratory is a routine task for medicinal and organic chemists. Here are two self-validating protocols.

Protocol: Probing Electron Density with NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy measures the chemical environment of nuclei (e.g., ¹H or ¹³C). The chemical shift (δ, in ppm) is highly sensitive to the electron density around a nucleus.[26] A lower electron density (deshielding) results in a higher chemical shift (a downfield shift).[27][28] Therefore, the deshielding effect of an EWG can be directly observed and quantified.

Methodology:

  • Sample Preparation: Prepare ~5-10 mg samples of a reference compound (e.g., benzene) and the substituted analogs (e.g., fluorobenzene, nitrobenzene) in a deuterated solvent (e.g., CDCl₃) in separate NMR tubes.

  • Instrument Setup: Calibrate a standard NMR spectrometer (e.g., 400 MHz). Set the reference signal (e.g., TMS at 0.00 ppm or residual solvent peak).

  • Data Acquisition: Acquire a standard ¹H or ¹³C NMR spectrum for each sample under identical conditions (temperature, number of scans).

  • Data Analysis:

    • Identify the signals corresponding to the aromatic protons/carbons in each spectrum.

    • Compare the chemical shifts of the aromatic nuclei in the substituted compounds to the reference compound (benzene, ¹H: ~7.34 ppm; ¹³C: ~128.7 ppm).

    • Expected Outcome: The aromatic signals for both fluorobenzene and nitrobenzene will be shifted downfield relative to benzene, indicating deshielding. The signals for nitrobenzene, particularly the ortho and para positions, will show a significantly larger downfield shift than those for fluorobenzene, providing direct evidence of its stronger electron-withdrawing character.

Protocol: Hammett Plot Analysis for Reaction Rate Studies

Principle: A Hammett plot graphically correlates the reaction rates or equilibrium constants for a series of meta- and para-substituted benzene derivatives with the Hammett constants (σ) of the substituents.[20][21][22] The slope of the line, the reaction constant (ρ, rho), provides insight into the reaction mechanism.

  • Positive ρ: The reaction is accelerated by EWGs. Negative charge is built up in the transition state.

  • Negative ρ: The reaction is accelerated by electron-donating groups. Positive charge is built up in the transition state.

Methodology:

Figure 4: Experimental workflow for Hammett plot analysis.

Self-Validation: The trustworthiness of this protocol lies in the linearity of the resulting plot. A strong linear correlation (R² > 0.95) validates the assumption that the reaction rate is primarily governed by the electronic effects of the substituents as described by the Hammett model. Deviations from linearity can be equally informative, suggesting changes in the reaction mechanism or the influence of other factors like sterics.

Conclusion and Future Perspectives

The electron-withdrawing effects of fluorine and the nitro group, while serving the same general purpose, are a study in contrasts. Fluorine's influence is a delicate balance, dominated by a powerful, localized inductive effect that is invaluable for enhancing metabolic stability and modulating pKa with minimal steric penalty.[10][11] The nitro group, conversely, is an electronic sledgehammer, exerting potent, long-range withdrawal through both inductive and resonance effects, making it ideal for drastically increasing acidity or for use in bioreductive therapeutic strategies.[17][19]

For the drug development professional, the choice is not about which is "better," but which is appropriate for the specific biological challenge. As our understanding of molecular interactions deepens, the strategic deployment of these and other functional groups will continue to be a cornerstone of designing safer, more effective medicines. The future will likely see the development of novel substituents that offer even more precise control over these fundamental electronic properties, further expanding the chemist's toolkit for rational drug design.

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A Comprehensive Spectroscopic Guide to 3,5-Difluoronitrobenzene: Elucidating Structure Through NMR, IR, and MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Difluoronitrobenzene (CAS No: 2265-94-3, Molecular Formula: C₆H₃F₂NO₂) is a pivotal fluorinated aromatic compound widely utilized as a versatile building block in organic synthesis.[1][2] Its strategic placement of two fluorine atoms meta to a nitro group imparts unique reactivity, particularly in nucleophilic aromatic substitution (SₙAr) reactions, making it a valuable precursor for agrochemicals, pharmaceuticals, and advanced materials.[1] An unambiguous structural confirmation and purity assessment of this compound is paramount for its successful application in complex synthetic pathways.

This technical guide provides an in-depth analysis of the core spectroscopic data for this compound. We will delve into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into spectral interpretation and experimental considerations for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, a comprehensive analysis requires a multi-nuclear approach, examining ¹H, ¹³C, and ¹⁹F spectra to map the complete atomic connectivity and electronic environment.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the disposition of hydrogen atoms on the aromatic ring. The molecule's C₂ᵥ symmetry dictates two distinct proton environments.

Experimental Protocol: A typical ¹H NMR spectrum is acquired by dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃), and referencing the chemical shifts to an internal standard like tetramethylsilane (TMS) at 0 ppm.[3] Data is typically collected on a 400 MHz or higher field spectrometer to ensure adequate signal resolution.

Data Interpretation and Analysis: The aromatic region of the spectrum (δ 7.0-8.5 ppm) displays two distinct multiplets corresponding to the H4 proton and the equivalent H2/H6 protons.

  • H4 Proton: This proton is situated between two fluorine atoms. It is expected to appear as a triplet of triplets (tt) . The primary splitting (a triplet) arises from coupling to the two equivalent ortho protons (H2 and H6), and the secondary, larger splitting (also a triplet) arises from coupling to the two equivalent meta fluorine atoms.

  • H2/H6 Protons: These two chemically equivalent protons are ortho to the electron-withdrawing nitro group. Their signal is shifted downfield relative to the H4 proton. This signal appears as a complex multiplet, often described as a doublet of doublets of doublets (ddd) or a triplet of doublets (td) , resulting from coupling to the adjacent H4 proton and the two non-equivalent fluorine atoms (one ortho, one para).

Table 1: Predicted ¹H NMR Data for this compound

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Splitting Pattern Coupling Constants (J, Hz)
H4 ~7.4 - 7.6 Triplet of Triplets (tt) ³JH-H ≈ 8-9 Hz, ⁴JH-F ≈ 6-7 Hz

| H2, H6 | ~7.9 - 8.1 | Multiplet (ddd or td) | ³JH-H ≈ 8-9 Hz, ³JH-F ≈ 8-10 Hz, ⁵JH-F ≈ 1-2 Hz |

Logical Relationship: ¹H NMR Coupling

H4 H4 H2 H2 H4->H2 ³JHH H6 H6 H4->H6 ³JHH F3 F3 H4->F3 ⁴JHF F5 F5 H4->F5 ⁴JHF H6->F5 ³JHF

Caption: Key spin-spin couplings for the H4 proton.

¹³C NMR Spectroscopy

Proton-decoupled ¹³C NMR spectroscopy provides critical information about the carbon skeleton. Due to the molecule's symmetry, four distinct carbon signals are expected. A key feature is the presence of carbon-fluorine (C-F) coupling, which splits the carbon signals into multiplets and provides invaluable structural confirmation.[4]

Experimental Protocol: Spectra are typically recorded using a standard proton-decoupled pulse sequence. The presence of large, long-range C-F coupling constants can sometimes complicate the spectrum but also provides rich structural detail.[4]

Data Interpretation and Analysis:

  • C1 (ipso-NO₂): This carbon is directly attached to the nitro group. Its signal is expected to be a triplet due to two-bond coupling (²JC-F) with the fluorine atoms at positions 3 and 5.

  • C3/C5 (ipso-F): These equivalent carbons are directly bonded to fluorine, resulting in a large one-bond coupling constant (¹JC-F) that splits the signal into a doublet. This is typically the most downfield signal in the spectrum besides the carbon attached to the nitro group.

  • C2/C6: These equivalent carbons will appear as a doublet of doublets (dd) due to coupling with the ortho fluorine (²JC-F) and the para fluorine (⁴JC-F).

  • C4: This carbon is situated between the two fluorine atoms and will appear as a triplet due to coupling with both ortho fluorine atoms (²JC-F).

Table 2: Predicted ¹³C NMR Data for this compound

Carbon(s) Predicted Chemical Shift (δ, ppm) Splitting Pattern (due to C-F coupling)
C1 ~148 - 150 Triplet (t)
C3, C5 ~162 - 164 Doublet (d)
C2, C6 ~112 - 114 Doublet of Doublets (dd)

| C4 | ~110 - 112 | Triplet (t) |

¹⁹F NMR Spectroscopy

Fluorine-19 is a spin ½ nucleus with 100% natural abundance and high sensitivity, making ¹⁹F NMR an exceptionally powerful tool for analyzing fluorinated compounds.[5][6]

Experimental Protocol: ¹⁹F NMR spectra are typically acquired with proton decoupling to simplify the signals. Chemical shifts are referenced to an external standard, commonly CFCl₃ at 0 ppm.

Data Interpretation and Analysis: Due to the molecular symmetry, the two fluorine atoms at positions 3 and 5 are chemically equivalent. Therefore, the proton-decoupled ¹⁹F NMR spectrum is expected to show a single sharp singlet . The chemical shift for fluorine on an aromatic ring typically falls within the -100 to -120 ppm range.[5][7] In a proton-coupled spectrum, this signal would be split into a triplet by the two ortho protons (H4 and H2/H6).

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine(s) Predicted Chemical Shift (δ, ppm) Splitting Pattern (¹H-decoupled)

| F3, F5 | ~ -108 to -112 | Singlet (s) |

Logical Relationship: ¹⁹F NMR Equivalence

cluster_molecule This compound cluster_spectrum ¹⁹F NMR Spectrum F3 F3 F5 F5 F3->F5 Chemically Equivalent Signal Single Signal (Singlet) F5->Signal M Molecular Ion [C₆H₃F₂NO₂]⁺• m/z = 159 F1 [C₆H₃F₂]⁺ m/z = 113 M->F1 - •NO₂ (46) F2 [C₆H₃F₂O]⁺• m/z = 129 M->F2 - •NO (30)

Caption: Primary fragmentation pathways in EI-MS.

Conclusion

The spectroscopic characterization of this compound is a clear demonstration of the synergy between modern analytical techniques. ¹H, ¹³C, and ¹⁹F NMR spectroscopy collectively provide an unambiguous map of the molecule's covalent framework and the electronic influence of its substituents. IR spectroscopy rapidly confirms the presence of the critical nitro and carbon-fluorine functional groups, while mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns that serve as a structural fingerprint. Together, these methods provide a self-validating system of analysis, ensuring the structural integrity and identity of this important synthetic intermediate for researchers and drug development professionals.

References

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A Comprehensive Technical Guide to the Safe Handling and Application of 3,5-Difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Chemical Identity and Reactivity Profile

3,5-Difluoronitrobenzene (CAS No. 2265-94-3) is an aromatic compound featuring a benzene ring substituted with two fluorine atoms at the meta positions and a nitro group.[1] This molecular architecture imparts specific reactivity that is highly valuable in organic synthesis. The strong electron-withdrawing nature of both the nitro group and the fluorine atoms activates the benzene ring for nucleophilic aromatic substitution (SNAr) reactions, making it a versatile building block for more complex molecules.[1]

This inherent reactivity is a cornerstone of its utility in the synthesis of pharmaceuticals and agrochemicals, where the introduction of fluorine atoms can enhance metabolic stability and bioavailability.[1][2] However, the same electronic properties that make it a valuable synthon also necessitate a thorough understanding of its hazard profile.

Key Physicochemical Properties

A clear understanding of the physical properties of this compound is the foundation of its safe handling and storage.

PropertyValueSource
Molecular Formula F₂C₆H₃NO₂
Molecular Weight 159.09 g/mol
Appearance Light yellow to orange clear liquid[1]
Melting Point 17 °C (lit.)[3]
Boiling Point 176-177 °C (lit.)[3]
Density 1.407 g/mL at 25 °C (lit.)[3]
Flash Point 74 °C (165.2 °F) - closed cup[4]
Refractive Index n20/D 1.499 (lit.)[3]

Hazard Identification and Risk Mitigation

This compound is classified as a hazardous substance, and a comprehensive risk assessment is mandatory before any handling. The primary hazards are associated with its irritant properties and combustibility.

GHS Hazard Classification:
  • Skin Irritation (Category 2): Causes skin irritation.[5]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4][5]

  • Combustible Liquid (Category 4): A combustible liquid that requires precautions against heat and ignition sources.

The causality behind these classifications lies in the chemical's ability to interact with biological tissues. Its reactivity can lead to localized inflammation upon contact with the skin and eyes. Inhalation of vapors can irritate the mucous membranes of the respiratory tract.

Protocols for Safe Handling and Storage

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling procedures, is essential when working with this compound.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure at the source.

  • Ventilation: All handling of this compound must be conducted in a well-ventilated area.[1] For procedures with the potential to generate vapors, a certified chemical fume hood is mandatory.

  • Safety Showers and Eyewash Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The appropriate selection and use of PPE are critical to prevent direct contact with the chemical.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]

  • Hand Protection: Chemical-resistant gloves (e.g., type ABEK (EN14387) respirator filter) must be worn.[4] Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical.[5]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[6]

  • Respiratory Protection: In situations where ventilation is inadequate or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter should be used.[6][7]

Workflow for Safe Handling of this compound

Workflow: Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_1 Conduct Risk Assessment prep_2 Verify Functioning Engineering Controls (Fume Hood, Eyewash Station) prep_1->prep_2 prep_3 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_2->prep_3 handling_1 Dispense in Fume Hood prep_3->handling_1 Proceed to Handling handling_2 Keep Container Tightly Closed When Not in Use handling_1->handling_2 handling_3 Avoid Inhalation of Vapors handling_1->handling_3 cleanup_1 Decontaminate Work Area handling_2->cleanup_1 Procedure Complete handling_3->cleanup_1 cleanup_2 Remove and Dispose of PPE Correctly cleanup_1->cleanup_2 cleanup_3 Dispose of Chemical Waste in Accordance with Regulations cleanup_2->cleanup_3

Caption: A logical workflow for the safe handling of this compound.

Storage Protocols

Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.

  • Conditions: Store in a cool, dry, and well-ventilated place.[6] Keep the container tightly closed.[6]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. "No smoking" policies should be strictly enforced in storage areas.

  • Incompatibilities: this compound is incompatible with strong oxidizing agents and strong bases.[3][6] Store separately from these materials to prevent potentially hazardous reactions.

Emergency Procedures and First Aid

In the event of an exposure or spill, a rapid and informed response is critical.

First Aid Measures

The following protocols should be followed in case of accidental exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[6] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][8]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[6] Seek medical attention if irritation persists.

  • Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[6][8] If breathing is difficult or if the person is not breathing, provide artificial respiration.[6] Seek immediate medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting.[8][9] Clean the mouth with water and seek immediate medical attention.[6][7]

Emergency Response Hierarchy

Emergency Response Hierarchy cluster_immediate Immediate Actions cluster_notification Notification cluster_containment Spill Containment (if applicable) start Exposure or Spill Occurs action_1 Ensure Scene Safety start->action_1 contain_1 Use Inert Absorbent Material start->contain_1 action_2 Remove Victim from Exposure action_1->action_2 action_3 Administer First Aid action_2->action_3 notify_1 Alert Lab Supervisor action_3->notify_1 notify_2 Call Emergency Services if Necessary notify_1->notify_2 contain_2 Collect in Suitable, Closed Containers for Disposal contain_1->contain_2

Caption: A hierarchical approach to emergency response for incidents involving this compound.

Fire and Explosion Hazard Data

While not highly flammable, this compound is a combustible liquid and can ignite if exposed to a sufficient heat source.

  • Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO₂) to extinguish a fire.[6] Water spray can be used to cool containers.[6]

  • Hazardous Combustion Products: Thermal decomposition can produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[6][7]

  • Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

Stability and Reactivity

Under recommended storage conditions, this compound is stable.[3][6] However, certain conditions and materials should be avoided.

  • Conditions to Avoid: Keep away from incompatible products, heat, open flames, and other sources of ignition.[6][7]

  • Incompatible Materials: Strong oxidizing agents and strong bases can react with this compound and should be avoided.[3][6]

Toxicological and Ecological Information

The toxicological properties of this compound have not been fully investigated.[6] However, the available data indicates that it is an irritant to the skin, eyes, and respiratory system.[4][5] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[6] There is currently no data to suggest that the compound is a carcinogen or has reproductive toxicity.[10]

Detailed ecological information is limited. It is crucial to prevent the release of this compound into the environment.[11][12] Do not let the product enter drains.[5]

Disposal Considerations

Disposal of this compound and its containers must be handled as hazardous waste.

  • Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6] Chemical waste generators must determine the proper waste classification.[6][7]

  • Contaminated Packaging: Uncleaned containers should be treated as the product itself.[9]

References

  • Material Safety Data Sheet - 2,5-Difluoronitrobenzene, 99% - Cole-Parmer. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • This compound Manufacturer, Supplier, Exporter. (n.d.).

Sources

A Comprehensive Computational Analysis of 3,5-Difluoronitrobenzene: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the computational investigation of 3,5-Difluoronitrobenzene, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] As the functional properties of this molecule are intrinsically linked to its electronic and structural characteristics, in silico analysis serves as a powerful tool for elucidating its reactivity, stability, and spectroscopic signatures. This document outlines a detailed, step-by-step methodology employing Density Functional Theory (DFT) to predict the molecular properties of this compound, offering field-proven insights into the causality behind computational choices. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of novel chemical entities.

Introduction: The Significance of this compound

This compound (C₆H₃F₂NO₂) is an aromatic compound of significant interest in synthetic chemistry.[1] Its structure, featuring a benzene ring substituted with two fluorine atoms at the meta positions relative to a nitro group, imparts unique reactivity. The strong electron-withdrawing nature of both the nitro group and the fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, making it a versatile building block for more complex molecules.[1]

In the pharmaceutical industry, the 3,5-difluorophenyl moiety is a component in the development of modern therapeutics, including anti-inflammatory and antiviral agents.[1] The inclusion of fluorine atoms can enhance metabolic stability and bioavailability.[1] In agrochemical development, this compound is a precursor for selective pesticides and herbicides.[1][2] Furthermore, its thermal and chemical resistance makes it valuable in the synthesis of specialty polymers for the electronics and aerospace industries.[1][2]

Given its wide-ranging applications, a detailed understanding of the molecular structure, electronic properties, and vibrational modes of this compound is paramount. Computational studies provide a robust and efficient means to obtain this information, complementing and guiding experimental work.

Theoretical Framework: The Power of Density Functional Theory (DFT)

For the computational analysis of organic molecules like this compound, Density Functional Theory (DFT) has emerged as the method of choice due to its excellent balance of accuracy and computational cost.[3] DFT calculations determine the electronic structure of a molecule by solving the Schrödinger equation based on the electron density, rather than the complex many-electron wavefunction. This approach has been successfully applied to study the electronic and structural properties of various nitrobenzene derivatives.[4][5]

Why B3LYP/6-311++G(d,p)?

  • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated functional for organic molecules.[3] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects, crucial for accurately modeling the electronic properties of conjugated systems like benzene rings.

  • Basis Set (6-311++G(d,p)): A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is a good choice for this system for the following reasons:

    • 6-311G: This triple-zeta basis set provides a flexible description of the valence electrons.

    • ++: The double "plus" indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for describing the behavior of electrons far from the nucleus, which is important for molecules with electronegative atoms like fluorine and oxygen, and for accurately calculating properties like electron affinity and non-covalent interactions.

    • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals, which is necessary to accurately model chemical bonds and the anisotropic nature of the electron density in a molecule.

Previous computational studies on difluoronitrobenzene isomers have successfully employed similar levels of theory, such as the G3MP2B3 composite approach (which incorporates B3LYP) and B3LYP with large basis sets, lending confidence to this choice.[6][7][8]

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines a self-validating system for the computational analysis of this compound. This workflow is designed to ensure the reliability of the calculated properties.

Software: Standard quantum chemistry software packages such as Gaussian, ORCA, or Spartan can be used to perform these calculations.[3]

Step 1: Initial Structure Generation

  • Construct the 3D structure of this compound using a molecular builder. Ensure correct atom connectivity and initial bond lengths and angles.

Step 2: Geometry Optimization

  • Objective: To find the lowest energy conformation of the molecule on the potential energy surface.

  • Method: Perform a geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set. This iterative process adjusts the positions of the atoms until the forces on them are negligible, resulting in a stable structure.

Step 3: Vibrational Frequency Analysis

  • Objective: To confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) and Raman spectra.

  • Method: At the same level of theory (B3LYP/6-311++G(d,p)), perform a frequency calculation.

  • Validation: A true minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry must be re-optimized.

  • Output: This calculation yields the harmonic vibrational frequencies, which can be compared to experimental IR and Raman data. DFT calculations are known to systematically overestimate vibrational frequencies, so a scaling factor is often applied for better agreement with experimental values.[9]

Step 4: Calculation of Molecular Properties

  • Once a true minimum is confirmed, a range of electronic and structural properties can be calculated from the optimized wavefunction. These include:

    • Structural Parameters: Bond lengths, bond angles, and dihedral angles.

    • Electronic Properties: Dipole moment, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the HOMO-LUMO gap.

    • Spectroscopic Properties: Simulated IR and Raman spectra.

    • Thermodynamic Properties: Enthalpy and Gibbs free energy.[3]

Below is a Graphviz diagram illustrating this computational workflow.

G cluster_workflow Computational Workflow for this compound start 1. Initial 3D Structure Generation opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq 3. Vibrational Frequency Analysis (B3LYP/6-311++G(d,p)) opt->freq check Imaginary Frequencies? freq->check reopt Re-optimize Structure check->reopt Yes prop 4. Calculate Molecular Properties (Structural, Electronic, Spectroscopic) check->prop No (True Minimum) reopt->opt end Analysis Complete prop->end

Caption: A flowchart of the DFT-based computational protocol.

Predicted Molecular Properties of this compound

The following sections present the expected results from the computational protocol described above. The quantitative data are illustrative, based on typical values for similar nitroaromatic compounds, and serve as a guide for what to expect from such a calculation.[3]

Optimized Molecular Structure

The geometry optimization will yield the most stable conformation of this compound. The planarity of the benzene ring and the orientation of the nitro group are key structural features. The presence of two fluorine atoms and a nitro group is expected to cause minor distortions in the benzene ring from a perfect hexagon.

Below is a diagram representing the key structural parameters.

Caption: Key structural parameters of this compound.

Table 1: Predicted Structural Parameters for this compound

ParameterPredicted Value
Bond Lengths (Å)
r(C-C)avg~1.39
r(C-N)~1.48
r(N-O)avg~1.22
r(C-F)avg~1.35
Bond Angles (°) **
∠(C-N-O)avg~117
∠(O-N-O)~125
∠(C-C-F)avg~119
Dihedral Angles (°) **
τ(C-C-N-O)~0 (planar) or slightly twisted

Note: These are representative values. Actual calculated values will vary based on the specific software and computational settings.

Electronic Properties and Frontier Molecular Orbitals (FMOs)

The electronic properties of a molecule are crucial for understanding its reactivity. The HOMO and LUMO are the frontier molecular orbitals, and the energy difference between them (the HOMO-LUMO gap) is an indicator of chemical reactivity and kinetic stability.

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron.[5]

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[10] For this compound, the HOMO is expected to be localized on the benzene ring, while the LUMO will likely have significant contributions from the electron-withdrawing nitro group. This distribution facilitates nucleophilic attack on the aromatic ring.

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted Value
HOMO Energy~ -7.5 eV
LUMO Energy~ -3.0 eV
HOMO-LUMO Gap~ 4.5 eV
Dipole Moment~ 3.5 - 4.5 D

Note: These are representative values and will vary based on the level of theory.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

  • Red/Yellow: Regions of negative electrostatic potential (electron-rich), susceptible to electrophilic attack. These are expected around the oxygen atoms of the nitro group.

  • Blue: Regions of positive electrostatic potential (electron-deficient), susceptible to nucleophilic attack. These are expected around the hydrogen atoms and potentially on the carbon atoms of the aromatic ring due to the strong electron-withdrawing substituents.

The MEP surface provides a clear rationale for the susceptibility of the this compound ring to SNAr reactions.

Vibrational Analysis

The calculated vibrational frequencies can be used to simulate the IR and Raman spectra of this compound. This allows for the assignment of specific vibrational modes to the peaks observed in experimental spectra. Key vibrational modes to analyze include:

  • NO₂ stretching modes: Asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) stretches are characteristic of the nitro group.

  • C-F stretching modes: These typically appear in the 1360-1000 cm⁻¹ region.[9]

  • C-N stretching mode: Usually found in the 1400-1200 cm⁻¹ range.[11]

  • Aromatic C-H stretching modes: Occur above 3000 cm⁻¹.[11]

  • Ring breathing modes: Characteristic vibrations of the entire benzene ring.

Comparing the computed spectrum with experimental data serves as a crucial validation step for the computational model.

Conclusion and Outlook

This guide has detailed a robust and scientifically grounded computational workflow for the in-depth analysis of this compound using Density Functional Theory. The outlined protocol, from geometry optimization to the calculation of electronic and spectroscopic properties, provides a comprehensive toolkit for researchers. The insights gained from these computational studies—elucidating the molecule's structure, reactivity, and spectral signatures—are invaluable for its application in drug design, agrochemical synthesis, and materials science. By understanding the "why" behind specific computational choices, researchers can confidently apply these methods to predict the properties of novel derivatives and accelerate the discovery and development process.

References

  • Aboud, H. (2012). Density Functional Theory Calculations for Nitro Benzene Molecules Group. Semantic Scholar.
  • Millan, R., Soriano, M. D., Cerdá-Moreno, C., Concepcion, P., & Serna, P. (2021). Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts.
  • DFT Study of Electronic Transfer Properties of Carboxyl and Nitro Substituted Benzene. (2016). AIP Conference Proceedings. AIP Publishing. [Link]
  • Mohan, S., & Sundaraganesan, N. (2002). 3,5-Difluorobenzonitrile: ab initio calculations, FTIR and Raman spectra. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(9), 1987–2004. [Link]
  • Ribeiro da Silva, M. A., & Santos, L. M. (2010). A combined experimental and computational thermodynamic study of difluoronitrobenzene isomers. The Journal of Physical Chemistry B, 114(40), 12941–12949. [Link]
  • Clarkson, J., & Smith, W. E. (2003). A DFT analysis of the vibrational spectra of nitrobenzene. Journal of Molecular Structure, 655(3), 413-422.
  • Ribeiro da Silva, M. A., & Santos, L. M. (2010). A Combined Experimental and Computational Thermodynamic Study of Difluoronitrobenzene Isomers. The Journal of Physical Chemistry B, 114(40), 12941-12949. [Link]
  • A Combined Experimental and Computational Thermodynamic Study of Difluoronitrobenzene Isomers. (2010). ResearchGate.
  • Forbes, W. F. (1958). LIGHT ABSORPTION STUDIES: PART XI ELECTRONIC ABSORPTION SPECTRA OF NITROBENZENES. Canadian Journal of Chemistry, 36(10), 1350-1361. [Link]
  • Everything You Need to Know About 3,4-Difluoro Nitrobenzene. (n.d.). Apra Innovative.
  • Vibrational Spectra (FT-IR, FT-Raman and NMR) of 1, 5-Difluoro-2,4-dinitrobenzene based on Density Functional Calculations. (2015). International Journal of Science and Research (IJSR).
  • DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020). Journal of Molecular Structure, 1210, 128031. [Link]
  • Global this compound Market Growth 2025-2031. (n.d.). LP Information.
  • Process for preparing 3,5-difluoroaniline. (1994). Google Patents.
  • 2,4-Difluoronitrobenzene. (n.d.). PubChem.
  • Plater, M. J., & Harrison, W. T. A. (2023). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 28(22), 7592. [Link]
  • The LUMO orbital of p-difluorobenzene. (n.d.). Chinese Journal of Chemical Physics.
  • Jezowski, S. R., Baer, R., Monaco, S., Mora-Perez, C. A., & Schatschneider, B. (n.d.). Unlocking the Electronic Genome of Halogenobenzenes. The Royal Society of Chemistry.
  • Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. (2022). UCL Discovery.
  • Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines. (2012). ResearchGate.
  • Can Combined Electrostatic and Polarization Effects Alone Explain the F···F Negative-Negative Bonding in Simple Fluoro-Substituted Benzene Derivatives? A First-Principles Perspective. (2019). MDPI.
  • A dft analysis of the vibrational spectra of nitrobenzene. (2003). Slideshare.
  • MEP (molecular electrostatic potential) surfaces of some representative compounds. (n.d.). ResearchGate.
  • Vibrational spectroscopic investigations, DFT computations, nonlinear optical and other molecular properties of 3-bromo-5-fluoro. (2016). CORE.
  • Singh, J., & Singh, N. (2014). Molecular structure, anharmonic vibrational analysis and electronic spectra of o-, m-, p- iodonitrobenzene using DFT calculation. Journal of Molecular Structure, 1058, 183-195. [Link]
  • This compound, 5g, Each. (n.d.). CP Lab Safety.
  • Exploring the possibility of using fluorine-involved non-conjugated electron-withdrawing groups for thermally activated delayed fluorescence emitters by TD-DFT calculation. (2021). Semantic Scholar.
  • Fig. 5 Energies of HOMO−5 to LUMO+5 with the electron density surfaces... (n.d.). ResearchGate.
  • DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020). Journal of Molecular Structure, 1210, 128031. [Link]
  • Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines. (2022). MDPI.

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A Comprehensive Technical Guide to the Thermochemical Properties of Difluoronitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluoronitrobenzene isomers are crucial building blocks in medicinal chemistry and materials science. A profound understanding of their thermochemical properties is paramount for optimizing reaction conditions, ensuring process safety, and predicting the stability of resulting compounds. This in-depth technical guide provides a comprehensive analysis of the thermochemical landscape of difluoronitrobenzene isomers, synthesizing experimental data with high-level computational insights. We delve into the methodologies for determining key thermochemical parameters, present a consolidated summary of these properties, and explore the interplay between molecular structure and energetic stability.

Introduction: The Significance of Difluoronitrobenzene Isomers

The strategic incorporation of fluorine atoms into aromatic systems is a cornerstone of modern drug design, often leading to enhanced metabolic stability, improved binding affinity, and modulated pharmacokinetic profiles. Difluoronitrobenzene isomers, with their unique electronic and structural characteristics, serve as versatile intermediates in the synthesis of a wide array of pharmaceutical agents and functional materials.

The thermochemical properties of these isomers, such as their enthalpy of formation, are fundamental to understanding their intrinsic stability and reactivity. This knowledge is not merely academic; it has profound practical implications. For instance, the energy released during a chemical transformation involving these isomers can be predicted from their enthalpies of formation, a critical consideration for safe and scalable chemical synthesis. Furthermore, subtle differences in the thermochemical stability among isomers can influence reaction pathways and product distributions.

This guide provides a detailed exploration of the experimental and computational approaches used to characterize the thermochemical properties of difluoronitrobenzene isomers, offering a robust dataset for researchers in the field.

Experimental Determination of Thermochemical Properties

The experimental characterization of the thermochemical properties of difluoronitrobenzene isomers is a multi-step process that requires precise calorimetric and vapor pressure measurements. The primary goal is to determine the standard molar enthalpy of formation in the gaseous phase, which allows for the direct comparison of the intrinsic stability of the isomers.

Combustion Calorimetry: Determining the Enthalpy of Formation in the Liquid Phase

The cornerstone of experimental thermochemistry for organic compounds is combustion calorimetry. For fluorine-containing compounds, rotating-bomb calorimetry is the technique of choice to ensure complete combustion and to account for the formation of corrosive hydrofluoric acid.

Experimental Protocol: Rotating-Bomb Combustion Calorimetry

  • Sample Preparation: A precisely weighed sample of the difluoronitrobenzene isomer is placed in a silica crucible. A cotton fuse is positioned to ensure ignition.

  • Bomb Charging: The crucible is placed in the calorimetric bomb. A small, known amount of a solution (e.g., hydrazine dihydrochloride) is added to the bomb to reduce any elemental fluorine or chlorine that may form during combustion to the corresponding hydrohalic acid.

  • Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 3.0 MPa.

  • Calorimetric Measurement: The bomb is submerged in a known mass of water in a calorimeter. The system is allowed to reach thermal equilibrium. The sample is then ignited, and the temperature change of the water is meticulously recorded.

  • Data Analysis: The standard molar energy of combustion is calculated from the corrected temperature rise, taking into account the energy of combustion of the fuse and any auxiliary substances. The standard molar enthalpy of formation in the liquid phase is then derived from the standard molar energy of combustion.[1][2]

The causality behind using a rotating bomb lies in the need to ensure that the final combustion products are in a well-defined thermodynamic state. The rotation of the bomb after combustion facilitates the dissolution of gaseous products into the aqueous solution inside, leading to a uniform final state.

G cluster_0 Rotating-Bomb Combustion Calorimetry Workflow A Sample Preparation: Weigh isomer, position fuse B Bomb Charging: Place sample, add reducing solution A->B C Pressurization: Fill with high-purity O2 B->C D Calorimetric Measurement: Submerge, ignite, record ΔT C->D E Data Analysis: Calculate ΔcE° D->E F Derive ΔfH°(l) E->F

Caption: Workflow for determining the liquid-phase enthalpy of formation.

Vapor Pressure Measurement: From Liquid to Gaseous State

To determine the enthalpy of formation in the gaseous phase, the enthalpy of vaporization must be measured. This is achieved by studying the relationship between the vapor pressure of the compound and temperature. A static method is a reliable approach for this measurement.[1][2]

Experimental Protocol: Static Method for Vapor Pressure Measurement

  • Sample Degassing: The difluoronitrobenzene sample is placed in a vessel connected to a high-vacuum line and is repeatedly melted and solidified under vacuum to remove any dissolved gases.

  • Pressure Measurement: The degassed sample is placed in a thermostated bath, and the vapor pressure at a given temperature is measured using a sensitive pressure transducer.

  • Temperature Dependence: The vapor pressure is measured over a range of temperatures.

  • Data Analysis: The Clausius-Clapeyron equation is used to relate the vapor pressure and temperature, from which the standard molar enthalpy of vaporization (ΔlgHm°) can be derived. For solid samples, this method yields the enthalpy of sublimation (ΔcrgHm°).

This self-validating system ensures that the measured pressure corresponds to the true vapor pressure of the substance in equilibrium with its condensed phase.

G cluster_1 Static Method for Vapor Pressure Measurement A Sample Degassing: Remove dissolved gases B Pressure Measurement: Measure vapor pressure at a set T A->B C Temperature Scan: Repeat B at various temperatures B->C D Data Analysis: Apply Clausius-Clapeyron equation C->D E Derive ΔvapH° or ΔsubH° D->E

Caption: Workflow for determining the enthalpy of phase change.

Computational Chemistry: A Predictive and Complementary Approach

While experimental methods provide benchmark data, they are often labor-intensive and require pure samples. Computational chemistry offers a powerful alternative for estimating the thermochemical properties of all isomers in a series and for providing insights into their electronic structure.

High-level ab initio molecular orbital calculations, such as the Gaussian-n (Gn) theories, are particularly well-suited for this purpose. The G3MP2B3 composite method, for instance, has been shown to provide accurate thermochemical data for nitroaromatic compounds.[1][2][3]

Computational Protocol: G3MP2B3 Method

  • Geometry Optimization: The molecular geometry of each difluoronitrobenzene isomer is optimized at the B3LYP/6-31G(d) level of theory.

  • Vibrational Frequencies: Vibrational frequencies are calculated at the same level to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energies.

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets.

  • Energy Correction: The final G3MP2B3 energy is obtained by combining the results of these calculations in a specific, predefined manner to approximate the results of a much more computationally expensive calculation.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using atomization or isodesmic reaction schemes.

The trustworthiness of these computational methods is established by comparing the calculated values for known compounds with their experimental counterparts. A good agreement, as has been demonstrated for fluoronitrobenzene isomers, lends confidence to the predictions for unmeasured isomers.[1][2][3]

Thermochemical Data of Difluoronitrobenzene Isomers

The following table summarizes the experimentally determined and computationally estimated standard molar enthalpies of formation in the gaseous phase (ΔfHm°(g)) for the six isomers of difluoronitrobenzene at 298.15 K.

IsomerExperimental ΔfHm°(g) (kJ·mol−1)Computational (G3MP2B3) ΔfHm°(g) (kJ·mol−1)
2,3-DifluoronitrobenzeneNot Experimentally Determined-273.7
2,4-Difluoronitrobenzene-296.3 ± 1.8[1][2]-296.8
2,5-Difluoronitrobenzene-288.2 ± 2.1[1][2]-288.7
2,6-DifluoronitrobenzeneNot Experimentally Determined-278.4
3,4-Difluoronitrobenzene-302.4 ± 2.1[1][2]-303.3
3,5-DifluoronitrobenzeneNot Experimentally Determined-301.9

Data sourced from Ribeiro da Silva et al. (2010).[1][2]

Discussion: Structure-Stability Relationships

The data presented in the table reveals important structure-stability relationships among the difluoronitrobenzene isomers.

  • Positional Effects: The relative positions of the fluorine and nitro substituents have a significant impact on the thermodynamic stability of the isomers.

  • Most Stable Isomers: The 3,4- and this compound isomers are the most thermodynamically stable. This can be attributed to favorable electronic interactions between the substituents.

  • Least Stable Isomers: The 2,3- and 2,6-difluoronitrobenzene isomers are the least stable, likely due to steric hindrance and unfavorable dipole-dipole interactions between the adjacent substituents.

  • Validation of Computational Methods: The excellent agreement between the experimental and G3MP2B3-calculated enthalpies of formation for the 2,4-, 2,5-, and 3,4-isomers provides strong validation for the computational approach.[1][2] This allows for confident use of the computationally derived values for the isomers that have not been studied experimentally.

Conclusion

This technical guide has provided a comprehensive overview of the thermochemical properties of difluoronitrobenzene isomers, grounded in both rigorous experimental measurements and high-level computational chemistry. The presented data and methodologies offer a valuable resource for researchers and professionals in drug development and materials science. A thorough understanding of these fundamental properties is essential for the rational design of synthetic routes, the assurance of process safety, and the prediction of the behavior of these important chemical entities.

References

  • Ribeiro da Silva, M. A. V., et al. (2010). A Combined Experimental and Computational Thermodynamic Study of Difluoronitrobenzene Isomers. The Journal of Physical Chemistry B, 114(40), 12914–12925. [Link]
  • Ribeiro da Silva, M. A. V., et al. (2010). A combined experimental and computational thermodynamic study of difluoronitrobenzene isomers. PubMed, [Link]
  • Ribeiro da Silva, M. A. V., et al. (2010). Experimental and computational thermodynamic study of three monofluoronitrobenzene isomers. The Journal of Physical Chemistry B, 114(23), 7909-19. [Link]

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Unveiling the Molecular Architecture of 3,5-Difluoronitrobenzene: A Gas-Phase Electron Diffraction and Quantum Chemical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular structure of 3,5-difluoronitrobenzene as determined by gas-phase electron diffraction (GED), augmented by quantum chemical calculations. By delving into the experimental and theoretical methodologies, this document offers insights into the subtle interplay of substituent effects on the geometry of the benzene ring, a crucial aspect for rational drug design and materials science.

Introduction: The Significance of Substituted Benzenes and Structural Determination

Substituted benzene derivatives are fundamental building blocks in medicinal chemistry and materials science.[1] The introduction of various functional groups onto the benzene ring can profoundly alter its electronic properties, reactivity, and intermolecular interactions.[2] Fluorine atoms and nitro groups, in particular, are of significant interest. Fluorine substitution is a common strategy in drug development to enhance metabolic stability, binding affinity, and bioavailability.[3] The nitro group, a strong electron-withdrawing group, significantly influences the molecule's reactivity, particularly towards nucleophilic aromatic substitution.[1][4]

An accurate determination of the three-dimensional structure of these molecules is paramount for understanding their function and for designing new compounds with desired properties. Gas-phase electron diffraction (GED) is a powerful technique for determining the geometry of molecules in the gaseous state, free from the influence of intermolecular forces present in crystals or solutions.[5][6] This provides a pure measure of the intramolecular forces that dictate the molecular conformation.

This guide focuses on the specific case of this compound, a molecule where the interplay between two electron-withdrawing fluorine atoms and a nitro group dictates its final structure. We will explore the findings of a comprehensive study that combined GED experiments with ab initio and density functional theory (DFT) calculations to provide a detailed and robust structural model.[7][8]

Experimental and Theoretical Methodology: A Dual Approach to Structural Elucidation

The determination of the precise molecular structure of this compound was achieved through a synergistic approach, combining experimental gas-phase electron diffraction with theoretical quantum chemical calculations.[7] This dual methodology provides a self-validating system, where experimental data is refined and interpreted with the aid of high-level computational models.

Gas-Phase Electron Diffraction (GED) Protocol

Gas electron diffraction is a technique used to determine the structure of molecules in the gas phase.[5][9] The process involves passing a high-energy beam of electrons through a gaseous sample of the molecule of interest. The electrons are scattered by the electrostatic potential of the atoms in the molecule, creating a diffraction pattern of concentric rings.[5] The analysis of this pattern allows for the determination of the internuclear distances within the molecule.

A generalized workflow for a GED experiment is as follows:

GED_Workflow cluster_exp GED Experiment cluster_analysis Data Analysis Sample Commercial this compound (Purity: 99%) Vaporization Sample Vaporization Sample->Vaporization Heated Nozzle Apparatus Electron Diffraction Apparatus (e.g., Moscow State University) Scattering Scattering by Gaseous Molecules Vaporization->Scattering EBeam High-Energy Electron Beam EBeam->Scattering Detection Detection of Scattered Electrons (Photographic Plates/Detector) Scattering->Detection Measurement Measurement of Scattering Intensities Detection->Measurement Correction Data Correction (e.g., for rotating sector) Measurement->Correction Analysis Least-Squares Analysis of Intensity Data Correction->Analysis Structure Determination of Molecular Parameters (r, ∠) Analysis->Structure

Caption: Generalized workflow for a gas-phase electron diffraction experiment.

In the specific study of this compound, the experiment was performed using an electron diffraction apparatus at Moscow State University.[8] The sample, obtained commercially with 99% purity, was vaporized and introduced into the path of the electron beam.[8] The resulting diffraction patterns were recorded, and the electron wavelength was calibrated using a known standard like carbon tetrachloride (CCl₄).[8]

Quantum Chemical Calculations

To complement the experimental data, quantum chemical calculations were performed using ab initio (MP2) and density functional theory (B3LYP) methods with various basis sets (e.g., 6-31(d,p), 6-311++(d,p), and cc-pVTZ).[7][10] These calculations serve multiple purposes:

  • Provide an initial structural model: The calculated geometry is used as a starting point for the refinement of the GED data.

  • Calculate vibrational parameters: Anharmonic vibrational corrections are crucial for converting the experimentally determined internuclear distances (rₐ) to equilibrium distances (rₑ), which have a more direct physical meaning.[7]

  • Investigate conformational properties: The calculations can map the potential energy surface for processes like the internal rotation of the nitro group.[7]

The combination of these theoretical approaches with the experimental GED data allows for a more robust and detailed structural determination than either method could achieve alone.[7]

Molecular Structure of this compound

The combined GED and computational analysis revealed that this compound possesses a planar structure with C₂ᵥ symmetry.[7][8] The planarity indicates that the nitro group lies in the same plane as the benzene ring.

Caption: Molecular structure and atom numbering scheme for this compound.

The key equilibrium (rₑ) structural parameters determined from the GED analysis are summarized in the table below.[7][10]

ParameterValue (Å or °)Uncertainty
Bond Lengths (Å)
r(C−C)ₐᵥ1.378(4)
r(C−N)1.489(6)
r(N−O)1.217(2)
r(C−F)1.347(5)
**Bond Angles (°) **
∠C6−C1−C2122.6(6)
∠C1−C2−C3117.3(3)
∠C2−C3−C4123.0(3)
∠C3−C4−C5116.9(6)
∠C−C−N118.7(3)
∠C−N−O117.3(4)
∠O−N−O125.5(7)
∠C−C−F118.6(7)
Uncertainties are three times the standard deviations.

Discussion: Substituent Effects and Conformational Dynamics

The determined molecular geometry of this compound reveals important insights into the effects of its substituents on the benzene ring.

Ring Distortion

An ideal benzene ring has D₆ₕ symmetry with all C-C-C angles at 120°. In this compound, significant distortions from this ideal geometry are observed. The C6-C1-C2 angle at the point of nitro group substitution is widened to 122.6°, while the adjacent C1-C2-C3 angle is compressed to 117.3°.[7] Similarly, the C2-C3-C4 angle at the fluorine substitution site is widened to 123.0°, and the neighboring C3-C4-C5 angle is compressed to 116.9°.[7] These distortions are a direct consequence of the electronic and steric demands of the electron-withdrawing nitro and fluoro substituents.

Conformation of the Nitro Group

In this compound, the nitro group is coplanar with the benzene ring.[7] This is in contrast to molecules like 2,6-difluoronitrobenzene, where the presence of ortho substituents forces the nitro group to rotate out of the plane of the ring to minimize steric hindrance.[7][10] The study also investigated the barrier to internal rotation of the nitro group. The GED analysis yielded a rotational barrier (V₉₀) of 10 ± 4 kJ/mol, which, similar to nitrobenzene itself, is notably lower than the values predicted by the quantum chemical calculations.[7][10] This discrepancy highlights the subtleties in modeling the potential energy surface of such molecules and the value of experimental validation.

Conclusion

The combination of gas-phase electron diffraction and high-level quantum chemical calculations has provided a detailed and accurate equilibrium structure for this compound. The study confirms a planar C₂ᵥ symmetry and quantifies the significant distortions in the benzene ring geometry induced by the electron-withdrawing nitro and fluoro substituents. These precise structural data are invaluable for benchmarking theoretical models and for providing a fundamental understanding of substituent effects, which is critical for the rational design of novel pharmaceuticals and advanced materials. The findings underscore the power of integrated experimental and computational approaches in modern structural chemistry.

References

  • Dorofeeva, O. V., Ferenets, A. V., Karasev, N. M., Vilkov, L. V., & Oberhammer, H. (2008). Molecular Structure, Conformation, and Potential to Internal Rotation of 2,6- and this compound Studied by Gas-Phase Electron Diffraction and Quantum Chemical Calculations. The Journal of Physical Chemistry A, 112(29), 6560–6568. [Link]
  • Dorofeeva, O. V., Ferenets, A. V., Karasev, N. M., Vilkov, L. V., & Oberhammer, H. (2008). Molecular structure, conformation, and potential to internal rotation of 2,6- and this compound studied by gas-phase electron diffraction and quantum chemical calculations. The Journal of Physical Chemistry A, 112(29), 6560–6568. [Link]
  • Wikipedia. (n.d.). Electron diffraction.
  • Wikipedia. (n.d.). Gas electron diffraction.
  • Dorofeeva, O. V., et al. (2008). Molecular Structure, Conformation, and Potential to Internal Rotation of 2,6- and this compound Studied by Gas-Phase Electron Diffraction and Quantum Chemical Calculations.
  • Girichev, G. V. (2011). Gas-Phase Electron Diffraction for Molecular Structure Determination.
  • Yang, J., & Centurion, M. (2014). Gas-phase electron diffraction from laser-aligned molecules. UNL Digital Commons. [Link]
  • AIP Publishing. (1935). Electron Diffraction by Gases. The Journal of Chemical Physics. [Link]
  • ResearchGate. (2001).
  • The Chemical Backbone: Exploring Applications of Difluoronitrobenzene. (n.d.). Medium. [Link]
  • Plater, M. J., & Harrison, W. T. A. (2023). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
  • Chemistry LibreTexts. (2022). 16.
  • Prensip Journals. (2024). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sci. [Link]
  • ResearchGate. (2008). Electron diffraction study of meta- and para-fluoronitrobenzene using results from quantum chemical calculations. Trends in the carbon–halogen bond length found in ortho-, meta- and para-halonitrobenzenes (Halo=F, Cl, Br, I). [Link]
  • Fundamentals of Organic Chemistry. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions.

Sources

An In-Depth Technical Guide to the Potential Energy Surface of 3,5-Difluoronitrobenzene: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,5-Difluoronitrobenzene (3,5-DFNB) is a pivotal building block in the synthesis of contemporary pharmaceuticals and agrochemicals.[1] Its chemical reactivity and the ultimate biological activity of its derivatives are intrinsically linked to its three-dimensional structure and conformational flexibility. A thorough understanding of its potential energy surface (PES), particularly the rotational dynamics of the nitro group, is paramount for designing novel molecular entities with enhanced efficacy and specificity. This guide provides a comprehensive exploration of the PES of 3,5-DFNB, integrating experimental findings with robust computational methodologies. We delve into the conformational landscape, the rotational energy barrier of the nitro group, and provide a validated protocol for researchers to replicate and extend these findings. This document is intended for researchers, scientists, and drug development professionals seeking to leverage a deep understanding of molecular conformation to drive innovation.

Introduction: The Significance of Conformational Landscape in Drug Design

The three-dimensional arrangement of atoms in a molecule, its conformation, is a critical determinant of its physical, chemical, and biological properties. For drug molecules, the ability to adopt a specific conformation to bind to a biological target is the cornerstone of its therapeutic effect. The potential energy surface (PES) provides a mathematical landscape of a molecule's energy as a function of its geometry. Minima on this surface correspond to stable conformers, while saddle points represent the transition states between them. The energy difference between these points, or rotational barriers, dictates the flexibility of the molecule and the accessibility of different conformational states.

This compound, with its symmetrically placed fluorine atoms and the electron-withdrawing nitro group, presents an intriguing case study in conformational analysis. The interplay between the electronic effects of the substituents and steric interactions governs the orientation of the nitro group relative to the benzene ring. This orientation, in turn, influences the molecule's dipole moment, electrostatic potential, and its ability to engage in intermolecular interactions crucial for molecular recognition. A detailed map of the PES of 3,5-DFNB is therefore an invaluable tool for medicinal chemists and computational scientists in the rational design of new therapeutic agents.

The Conformational Landscape of this compound

The primary conformational degree of freedom in this compound is the rotation of the nitro (NO₂) group around the C-N bond. This rotation is described by the dihedral angle defined by the C-C-N-O plane.

The Planar Equilibrium Geometry

Experimental studies utilizing gas-phase electron diffraction (GED) have unequivocally established that the equilibrium structure of 3,5-DFNB is planar , possessing C₂ᵥ symmetry.[2][3] In this conformation, the nitro group lies in the same plane as the benzene ring. This planarity is a consequence of the stabilizing electronic interactions between the π-system of the benzene ring and the p-orbitals of the nitro group.

The key geometrical parameters for the planar equilibrium structure of 3,5-DFNB, as determined by a combination of GED and quantum chemical calculations, are summarized in Table 1.[3]

ParameterValue (rₑ)
r(C−C)ₐᵥ1.378(4) Å
r(C−N)1.489(6) Å
r(N−O)1.217(2) Å
r(C−F)1.347(5) Å
∠C6−C1−C2122.6(6)°
∠C1−C2−C3117.3(3)°
∠C2−C3−C4123.0(3)°
∠C3−C4−C5116.9(6)°
∠C−C−N118.7(3)°
∠C−N−O117.3(4)°
∠O−N−O125.5(7)°
∠C−C−F118.6(7)°
Table 1: Equilibrium Geometrical Parameters of this compound.[3] Uncertainties are given in parentheses.
The Rotational Barrier of the Nitro Group

The transition state for the internal rotation of the nitro group occurs when the nitro group is perpendicular to the plane of the benzene ring (a dihedral angle of 90°). The energy difference between the planar ground state and this perpendicular transition state defines the rotational barrier.

A combined gas-phase electron diffraction and quantum chemical study has determined the rotational barrier (V₉₀) for the nitro group in 3,5-DFNB to be 10 ± 4 kJ/mol .[2][3] This relatively low barrier indicates that the nitro group has considerable rotational freedom at room temperature.

Interestingly, this experimentally determined value is significantly lower than the barriers predicted by quantum chemical calculations alone.[2][3] This discrepancy highlights a crucial aspect of computational modeling: the need to account for dynamic effects and potential limitations of theoretical models. The difference is often attributed to the challenges in accurately modeling the subtle electronic effects and the neglect of anharmonic vibrational corrections in standard computational approaches.[2]

Computational Protocol for Mapping the Potential Energy Surface

To provide a practical framework for researchers, this section outlines a detailed, step-by-step methodology for computationally mapping the potential energy surface of this compound using the Gaussian suite of programs. This protocol is designed to be a self-validating system, ensuring the reliability of the obtained results.

Step 1: Geometry Optimization of the Ground State

The first step is to determine the minimum energy structure of the molecule.

  • Build the Molecule: Construct the this compound molecule in a molecular modeling program such as GaussView. Ensure the initial geometry is reasonable.

  • Input File Generation: Create an input file for Gaussian. The following is a sample input:

    • Causality: The choice of the B3LYP functional with the 6-311++G(d,p) basis set provides a good balance between computational cost and accuracy for systems of this nature. The opt keyword requests a geometry optimization, and freq calculates the vibrational frequencies at the optimized geometry.

  • Execution and Validation: Run the Gaussian calculation.

    • Trustworthiness: The calculation has successfully converged to a minimum on the PES if the optimization concludes without error and the frequency calculation yields zero imaginary frequencies . The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Step 2: Potential Energy Surface Scan

This step involves systematically rotating the nitro group and calculating the energy at each step.

  • Identify the Dihedral Angle: In the optimized structure, identify the four atoms that define the dihedral angle for the nitro group rotation (e.g., C2-C1-N-O).

  • Input File for Relaxed PES Scan: Modify the input file to perform a relaxed PES scan. This involves keeping the dihedral angle fixed at specific values while allowing the rest of the molecule to relax geometrically.

    • Causality: The opt=modredundant keyword is used to perform a relaxed scan. The line D [atom1] [atom2] [atom3] [atom4] S 18 10.0 instructs Gaussian to scan the dihedral angle defined by the four specified atoms (D) in 18 steps (S 18) of 10.0 degrees each. This will scan the dihedral from its initial value over a range of 180 degrees.

  • Execution and Analysis: Run the calculation. The output file will contain the energies for each point in the scan. Plotting the energy versus the dihedral angle will generate the potential energy curve for the rotation of the nitro group.

Step 3: Locating and Characterizing the Transition State

The peak of the potential energy curve corresponds to the transition state. A more rigorous approach is to perform a transition state optimization.

  • Initial Guess: Use the geometry from the highest point of the PES scan as the initial guess for the transition state.

  • Transition State Optimization Input:

    • Causality: The opt=(ts,calcfc,noeigen) keyword requests a transition state (ts) optimization. calcfc calculates the force constants at the first step, which is often necessary for a successful transition state search. noeigen can help with convergence.

  • Validation:

    • Trustworthiness: A true transition state is confirmed by a frequency calculation that yields exactly one imaginary frequency . This imaginary frequency corresponds to the vibrational mode of the nitro group rotating through the plane perpendicular to the benzene ring.

The energy difference between the optimized ground state and the optimized transition state provides the calculated rotational barrier.

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the computational protocol for mapping the potential energy surface.

G cluster_gs Ground State (Planar) cluster_pes Potential Energy Surface Scan cluster_ts Transition State (Perpendicular) gs_build 1. Build Molecule gs_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) gs_build->gs_opt gs_freq 3. Frequency Calculation gs_opt->gs_freq gs_validate Validation: Zero Imaginary Frequencies gs_freq->gs_validate pes_scan 4. Relaxed PES Scan (opt=modredundant) gs_validate->pes_scan Use Optimized Geometry pes_plot 5. Plot Energy vs. Dihedral Angle pes_scan->pes_plot ts_guess 6. Initial Guess from PES Scan Peak pes_plot->ts_guess Identify Highest Energy Point ts_opt 7. Transition State Optimization (opt=ts) ts_guess->ts_opt ts_freq 8. Frequency Calculation ts_opt->ts_freq ts_validate Validation: One Imaginary Frequency ts_freq->ts_validate

Sources

Methodological & Application

The Strategic Utility of 3,5-Difluoronitrobenzene in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of modern drug discovery and materials science. Fluorine's unique electronic properties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated compounds highly sought after. Among the array of fluorinated building blocks, 3,5-difluoronitrobenzene has emerged as a particularly versatile and valuable synthon. Its C2v symmetry, coupled with the potent electron-withdrawing nature of the nitro group, activates the aromatic ring for a range of chemical transformations. This guide provides an in-depth exploration of this compound's applications, focusing on its reactivity and providing detailed, field-proven protocols for its key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this powerful synthetic intermediate.[1]

Core Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily centered around two key reactive sites: the carbon-fluorine bonds, which are activated for nucleophilic aromatic substitution (SNAr), and the nitro group, which can be readily reduced to an amine. This dual reactivity allows for a modular and sequential approach to the synthesis of complex, highly functionalized aromatic compounds.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality

The presence of a strong electron-withdrawing nitro group, in conjunction with two fluorine atoms, renders the carbon atoms at positions 3 and 5 highly electrophilic and susceptible to nucleophilic attack.[1] Fluorine is an excellent leaving group in SNAr reactions, making these transformations efficient and high-yielding. This reactivity provides a reliable method for the introduction of a wide variety of nucleophiles, including amines, alkoxides, and thiolates.

The choice of solvent, base, and temperature is critical for the success of SNAr reactions with this compound.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are typically employed. These solvents are effective at solvating the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity. They also have high boiling points, allowing for reactions to be conducted at elevated temperatures to overcome activation energy barriers.

  • Base: A base is often required to deprotonate the nucleophile (e.g., an alcohol or a secondary amine), generating a more potent anionic nucleophile. Inorganic bases like potassium carbonate (K2CO3) or sodium hydride (NaH) are commonly used. For amine nucleophiles, an excess of the amine itself can often serve as the base.

  • Temperature: The reaction temperature is a crucial parameter that is often optimized to achieve a reasonable reaction rate without promoting side reactions. While some highly reactive nucleophiles may react at room temperature, many SNAr reactions on this compound require heating to proceed at a practical rate.

Experimental Protocols

Protocol 1: Synthesis of 4-(3-Fluoro-5-nitrophenyl)morpholine via Nucleophilic Aromatic Substitution

This protocol details the reaction of this compound with morpholine, a common secondary amine, to yield a monosubstituted product. This transformation is a foundational step in the synthesis of various biologically active compounds.[2]

Reaction Scheme:

A schematic of the SNAr reaction between this compound and morpholine.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
This compound159.091.59 g10.0
Morpholine87.121.05 g (1.05 mL)12.0
Potassium Carbonate (K2CO3)138.212.07 g15.0
N,N-Dimethylformamide (DMF)-20 mL-
Ethyl Acetate-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.59 g, 10.0 mmol), morpholine (1.05 g, 12.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol).

  • Add N,N-dimethylformamide (20 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(3-fluoro-5-nitrophenyl)morpholine as a solid.

Protocol 2: Synthesis of 1-Ethoxy-3-fluoro-5-nitrobenzene via Nucleophilic Aromatic Substitution

This protocol describes the reaction of this compound with sodium ethoxide to generate an aryl ether. This class of compounds is prevalent in pharmaceuticals and agrochemicals.

Reaction Scheme:

A schematic of the SNAr reaction between this compound and sodium ethoxide.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
This compound159.091.59 g10.0
Sodium Ethoxide (21% in EtOH)68.053.5 mL (approx.)11.0
Ethanol (absolute)-25 mL-
Diethyl Ether-As needed-
Saturated NH4Cl (aq)-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.59 g, 10.0 mmol) in absolute ethanol (25 mL).

  • Add sodium ethoxide solution (21% in ethanol, ~3.5 mL, 11.0 mmol) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride solution until the mixture is neutral.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between water (50 mL) and diethyl ether (50 mL).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude oil by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain 1-ethoxy-3-fluoro-5-nitrobenzene.

Reduction of the Nitro Group: Accessing Key Amino Intermediates

The nitro group of this compound and its SNAr products can be efficiently reduced to the corresponding aniline. This transformation is of paramount importance as anilines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, dyes, and polymers. Catalytic hydrogenation is the most common and environmentally friendly method for this reduction.[1]

  • Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the reduction of aromatic nitro groups.[1] Other catalysts such as platinum on carbon (Pt/C) or Raney nickel can also be employed. The choice of catalyst can sometimes influence the selectivity, especially in the presence of other reducible functional groups.

  • Hydrogen Source: Hydrogen gas (H2) is the most common reagent for this transformation, typically used in a pressurized reactor (autoclave). Alternatively, catalytic transfer hydrogenation using a hydrogen donor like hydrazine or ammonium formate can be employed, which may be more convenient for smaller-scale laboratory synthesis as it avoids the need for high-pressure hydrogenation equipment.[1]

  • Solvent: Protic solvents like ethanol, methanol, or ethyl acetate are excellent choices for catalytic hydrogenation. They readily dissolve the substrate and do not interfere with the reaction.

  • Pressure and Temperature: The reaction is often carried out at elevated pressures of hydrogen (e.g., 50-100 psi) to increase the rate of reaction. The temperature is typically kept moderate (room temperature to 50 °C) to avoid potential side reactions like dehalogenation.

Protocol 3: Catalytic Hydrogenation of this compound to 3,5-Difluoroaniline

This protocol describes a standard procedure for the reduction of the nitro group of this compound using palladium on carbon as a catalyst and hydrogen gas.

Reaction Scheme:

A schematic of the catalytic hydrogenation of this compound.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
This compound159.091.59 g10.0
10% Palladium on Carbon (Pd/C)-160 mg (10 wt%)-
Ethanol-30 mL-
Celite® or Filter Aid-As needed-

Procedure:

  • To a hydrogenation vessel (e.g., a Parr shaker bottle), add this compound (1.59 g, 10.0 mmol) and ethanol (30 mL).

  • Carefully add 10% palladium on carbon (160 mg, 10 wt% of the substrate). Caution: Palladium on carbon can be pyrophoric. Handle in an inert atmosphere or wet with solvent.

  • Seal the vessel and connect it to a hydrogenation apparatus.

  • Purge the vessel with nitrogen gas several times to remove air, then purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Shake the reaction mixture at room temperature for 2-4 hours, or until hydrogen uptake ceases.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® or another suitable filter aid to remove the palladium catalyst. Wash the filter pad with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield 3,5-difluoroaniline. The product can be further purified by distillation or recrystallization if necessary.

Conclusion: A Versatile Tool for Chemical Innovation

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its predictable reactivity in nucleophilic aromatic substitution and the straightforward reduction of its nitro group provide chemists with a powerful and modular platform for the construction of complex and functionally diverse molecules. The protocols detailed in this guide offer reliable and reproducible methods for harnessing the synthetic potential of this important intermediate. By understanding the causality behind the experimental choices, researchers can further optimize these transformations and adapt them to their specific synthetic challenges, paving the way for new discoveries in medicinal chemistry, agrochemicals, and materials science.

References

  • Acta Crystallographica Section E: Crystallographic Communications. 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one. [Link]
  • MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]
  • Google Patents. Process for preparing 3,5-difluoroaniline.
  • Google Patents. (R)-N-(3-fluoro-4-morpholine phenyl)
  • ResearchGate.
  • Google Patents.
  • Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]
  • ResearchGate. Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. [Link]
  • SciSpace.
  • Google Patents. Process for producing 2,4-difluoronitrobenzene.

Sources

Application Notes & Protocols: Strategic Functionalization of 3,5-Difluoronitrobenzene via Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions of 3,5-difluoronitrobenzene. This highly versatile building block is a cornerstone in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its unique electronic structure, characterized by two fluorine atoms meta to a potent nitro group, renders the aromatic ring exceptionally susceptible to nucleophilic attack. This document elucidates the underlying reaction mechanism, details the critical experimental parameters that govern success, and provides validated, step-by-step protocols for the reaction of this compound with common amine, thiol, and alcohol nucleophiles. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

The Scientific Foundation: Mechanism and Reactivity

Nucleophilic aromatic substitution (SNAr) is a powerful class of reactions for forming carbon-heteroatom bonds on aromatic systems. Unlike electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring.[3] The reaction proceeds via a two-step addition-elimination mechanism, which is critical to understanding experimental design.[4][5]

The Mechanism:

  • Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing a leaving group (in this case, fluorine). This disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][6] The stability of this intermediate is the key to the reaction's feasibility.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored as the leaving group is expelled, resulting in the final substituted product.

The reactivity of this compound in SNAr reactions is dictated by three core features:

  • Powerful Ring Activation: The nitro (-NO₂) group is a potent electron-withdrawing group. While classic SNAr reactivity is often maximized by ortho or para positioning of such groups to allow for direct resonance stabilization of the Meisenheimer complex, the situation here is different.[4][7] The activation of this compound is a result of the powerful cumulative inductive effect of both the nitro group and the two highly electronegative fluorine atoms. This synergy renders the entire aromatic ring highly electrophilic and primed for nucleophilic attack.

  • Excellent Leaving Group: Fluorine, despite being a weak leaving group in aliphatic Sₙ2 reactions, is the best halide leaving group for SNAr.[8] Its extreme electronegativity strongly polarizes the C-F bond, making the carbon exceptionally electrophilic. Since the rate-determining step is the initial nucleophilic attack, this polarization accelerates the reaction, outweighing the difficulty of C-F bond cleavage.[8]

Caption: Figure 1: SNAr Mechanism on this compound

Causality of Experimental Design: Key Parameters

Optimizing SNAr reactions requires a logical approach to selecting reagents and conditions. Each choice directly influences reaction kinetics and yield.

  • Nucleophile Selection: The nature of the nucleophile is paramount.

    • N-Nucleophiles (Amines): Primary and secondary amines are excellent nucleophiles for this reaction. They are generally used in slight excess, and a non-nucleophilic base may be added to scavenge the HF byproduct.

    • S-Nucleophiles (Thiols): Thiols are intrinsically strong nucleophiles but are often converted to their more potent conjugate base, the thiolate (RS⁻), by using a base like NaH or K₂CO₃.[9] This dramatically increases reaction rates.[6]

    • O-Nucleophiles (Alcohols/Phenols): Alcohols and phenols are weaker nucleophiles and almost always require deprotonation with a strong base (e.g., NaH, KOtBu) to form the corresponding alkoxide or phenoxide for the reaction to proceed efficiently.[10][11]

  • Solvent Choice: The solvent must stabilize the charged Meisenheimer complex.

    • Polar Aprotic Solvents: Solvents like DMF, DMSO, NMP, and acetonitrile are ideal.[6] They are highly polar, which stabilizes the anionic intermediate, but they do not engage in hydrogen bonding that would otherwise solvate and deactivate the nucleophile.

    • Safety & Sustainability Note: Many common dipolar aprotic solvents (DMF, NMP, DMAC) are now classified as reprotoxic and should be replaced where possible.[6] Consider alternatives like N-butylpyrrolidinone (NBP) or sulfolane where appropriate.

  • Base Selection: The base serves two primary functions: deprotonating the nucleophile or neutralizing the HF byproduct.

    • Strong, Non-Nucleophilic Bases (e.g., NaH, KOtBu): Required for deprotonating weak nucleophiles like alcohols and phenols.[10]

    • Inorganic Carbonates (e.g., K₂CO₃, Cs₂CO₃): Excellent, milder bases for deprotonating thiols or scavenging HF. Their heterogeneous nature can simplify work-up.

    • Tertiary Amines (e.g., Et₃N, DIPEA): Used as soluble organic bases to scavenge acid byproducts, particularly in reactions with amine nucleophiles.

  • Temperature Control: While the substrate is highly activated, most SNAr reactions require heating to overcome the activation energy of the initial attack. Typical temperatures range from 50 °C to 120 °C. Reaction progress should always be monitored (e.g., by TLC or LC-MS) to determine the optimal balance between reaction rate and potential side-product formation.

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the SNAr of this compound with representative nucleophiles.

Caption: Figure 2: General Experimental Workflow

Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)

This protocol describes the synthesis of 4-(3-fluoro-5-nitrophenyl)morpholine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Add DMF to create a solution with a concentration of approximately 0.5 M with respect to the starting material.

  • Add morpholine (1.2 eq) to the stirring suspension.

  • Heat the reaction mixture to 80 °C.

  • Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by brine, to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Reaction with a Thiol Nucleophile (e.g., Thiophenol)

This protocol outlines the synthesis of 1-fluoro-3-nitro-5-(phenylthio)benzene.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl acetate (EtOAc), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend NaH (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of thiophenol (1.1 eq) in anhydrous THF to the NaH suspension. Stir for 30 minutes at 0 °C to allow for the formation of the sodium thiophenolate.

  • Add a solution of this compound (1.0 eq) in anhydrous THF to the thiophenolate solution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Validation: Monitor by TLC (typically 1-3 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Remove the solvent in vacuo and purify the residue by flash chromatography.

Protocol 3: Reaction with a Phenol Nucleophile (e.g., Phenol)

This protocol describes the synthesis of 1-fluoro-3-nitro-5-phenoxybenzene.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water, Ethyl acetate (EtOAc), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve phenol (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C and add NaH (1.2 eq) portion-wise.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C.

  • Validation: Monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench by carefully pouring it into ice-water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for SNAr reactions on activated difluorobenzene systems, providing a comparative overview for experimental planning.

Nucleophile (Nu-H)BaseSolventTemp (°C)Typical Time (h)Expected Yield
N-Nucleophiles
BenzylamineK₂CO₃DMF803-5>90%
PiperidineEt₃NAcetonitrile602-4>95%
AnilineK₂CO₃DMSO1006-1275-85%
S-Nucleophiles
ThiophenolNaHTHFRT1-3>90%
Benzyl MercaptanK₂CO₃DMF502-4>90%
O-Nucleophiles
PhenolNaHDMF804-880-90%
MethanolNaHTHFReflux6-1070-80%
4-FluorophenolKOtBuDMSO905-8>85%

Note: This table provides representative data based on general SNAr reactivity. Yields are highly dependent on substrate, specific nucleophile, and purification efficiency.

References

  • Autechaux, A. (n.d.). The Chemical Backbone: Exploring Applications of Difluoronitrobenzene.
  • Plater, M. J., et al. (2020). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2020(3), M1149.
  • Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene.
  • Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Chem Help ASAP. (2020, February 2). SNAr reaction mechanism [Video]. YouTube.
  • Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. PMC.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Plater, M. J., & Harrison, T. (2019). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research, 43(1-2), 2-8.
  • ACS Publications. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development, 18(7), 912-918.
  • Reaction Chemistry & Engineering. (2016). Automated microfluidic platform for the determination of reaction kinetics. CORE.
  • Isonet. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry.
  • Master Organic Chemistry. (2015, July 5). Thiols and Thioethers.

Sources

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3,5-Difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3,5-Difluoronitrobenzene in Medicinal Chemistry

This compound has emerged as a pivotal starting material in the synthesis of complex pharmaceutical intermediates. The strategic placement of two fluorine atoms on the aromatic ring significantly influences the molecule's electronic properties, enhancing its utility as a versatile building block. The strong electron-withdrawing nature of both the fluorine atoms and the nitro group activates the benzene ring for a variety of chemical transformations. This activation is crucial for the construction of novel molecular scaffolds with desirable pharmacological profiles.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability.[1][2][3] Consequently, this compound serves as a gateway to a diverse array of fluorinated intermediates, particularly 3,5-difluoroaniline and its derivatives.[4] These compounds are integral to the synthesis of a wide range of therapeutics, including kinase inhibitors, central nervous system agents, and agrochemicals.[1][5]

This comprehensive guide provides detailed application notes and step-by-step protocols for the key chemical transformations of this compound, empowering researchers and drug development professionals to leverage this versatile intermediate in their synthetic endeavors.

Part 1: The Gateway Transformation: Reduction to 3,5-Difluoroaniline

The reduction of the nitro group in this compound to form 3,5-difluoroaniline is arguably the most critical and widely employed transformation of this starting material. This reaction opens the door to a plethora of subsequent functionalizations of the amino group and the aromatic ring. The primary challenge in this reduction is to achieve high chemoselectivity, preserving the fluorine substituents which are susceptible to hydrodehalogenation under harsh conditions. Catalytic hydrogenation is the preferred industrial method due to its efficiency and cleaner reaction profile compared to stoichiometric reductants.

Mechanism of Catalytic Hydrogenation of Nitroarenes

The catalytic hydrogenation of a nitroarene to an aniline over a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, is a stepwise process. The reaction proceeds through the formation of nitrosobenzene and phenylhydroxylamine intermediates.[6] Both the direct reduction of these intermediates to aniline and a condensation pathway involving the reaction of nitrosobenzene and phenylhydroxylamine to form an azoxybenzene, which is subsequently reduced, are possible routes.[1]

graph "Catalytic_Hydrogenation_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"this compound" [fillcolor="#FBBC05"]; "Nitroso_Intermediate" [label="3,5-Difluoronitrosobenzene"]; "Hydroxylamine_Intermediate" [label="N-(3,5-Difluorophenyl)hydroxylamine"]; "3,5-Difluoroaniline" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"this compound" -> "Nitroso_Intermediate" [label="+ H2 (cat.)"]; "Nitroso_Intermediate" -> "Hydroxylamine_Intermediate" [label="+ H2 (cat.)"]; "Hydroxylamine_Intermediate" -> "3,5-Difluoroaniline" [label="+ H2 (cat.)"]; }

Caption: Simplified direct reduction pathway for this compound.
Protocol 1.1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Palladium on carbon is a highly effective and widely used catalyst for the reduction of nitroarenes. It generally offers excellent activity and selectivity, although careful control of reaction conditions is necessary to minimize hydrodehalogenation.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂) or Argon gas (Ar)

  • Celite®

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or autoclave) with pressure and temperature controls

  • Glass reaction vessel

  • Magnetic or mechanical stirrer

  • Filtration apparatus

Procedure: [1][5][6]

  • Reactor Preparation: Ensure the hydrogenation apparatus is clean, dry, and leak-tested.

  • Charging the Reactor: To the glass reaction vessel, add this compound (1.0 eq) and the solvent (e.g., methanol, 10-20 volumes).

  • Inerting the System: Seal the reactor and purge the system with nitrogen or argon gas three times to remove any oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (typically 1-5 mol% of Pd relative to the substrate). Caution: Pd/C can be pyrophoric, especially when dry. Handle in an inert atmosphere.[5]

  • Hydrogenation: Purge the reactor with hydrogen gas three times. Pressurize the reactor to the desired pressure (typically 3-5 bar) and begin vigorous stirring. The reaction is exothermic; maintain the temperature between 25-40°C.

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, cease stirring and vent the excess hydrogen. Purge the reactor with nitrogen gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filtered catalyst remains pyrophoric and should be kept wet and disposed of appropriately.[5]

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield 3,5-difluoroaniline. The product can be further purified by distillation or recrystallization if necessary.

ParameterRecommended ValueRationale
Catalyst Loading 1-5 mol% PdBalances reaction rate with cost and potential for side reactions.
Solvent Methanol, EthanolProtic solvents often enhance the reaction rate.[5]
Hydrogen Pressure 3-5 barSufficient for efficient reduction while minimizing hydrodehalogenation.
Temperature 25-40°CControls the exothermic reaction and minimizes side products.
Protocol 1.2: Reduction using Raney® Nickel

Raney Nickel is a cost-effective alternative to palladium catalysts and is particularly useful for large-scale productions. It is highly active but can be less selective, requiring careful optimization to prevent defluorination.

Materials:

  • This compound

  • Raney® Nickel (slurry in water)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂) or Argon gas (Ar)

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or autoclave)

  • Glass reaction vessel

  • Magnetic or mechanical stirrer

  • Filtration apparatus

Procedure: [7][8][9][10]

  • Catalyst Preparation: Carefully wash the Raney® Nickel slurry with the reaction solvent to remove water.

  • Reactor Charging and Inerting: In a manner similar to the Pd/C protocol, charge the reactor with this compound, the solvent, and the prepared Raney® Nickel under an inert atmosphere. Caution: Raney® Nickel is highly pyrophoric.[9]

  • Hydrogenation: Pressurize the reactor with hydrogen (typically 5-10 bar) and heat to 40-60°C with vigorous stirring.

  • Reaction Monitoring and Work-up: Monitor the reaction by hydrogen uptake. Upon completion, cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Catalyst Removal and Product Isolation: Filter the reaction mixture to remove the Raney® Nickel, exercising extreme caution due to its pyrophoric nature. The filter cake must be kept wet. Concentrate the filtrate to obtain the product.

Part 2: Nucleophilic Aromatic Substitution (SNAr) of this compound

The electron-deficient nature of the this compound ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The powerful electron-withdrawing nitro group, along with the two fluorine atoms, activates the ring for attack by nucleophiles. In this reaction, a nucleophile displaces one of the fluorine atoms.

Mechanism of SNAr

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks one of the carbons bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11] The negative charge is delocalized onto the nitro group. In the second, typically faster step, the fluoride ion is eliminated, restoring the aromaticity of the ring.[12]

graph "SNAr_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Start" [label="this compound + Nu-", fillcolor="#FBBC05"]; "Meisenheimer" [label="Meisenheimer Complex (Resonance Stabilized)"]; "Product" [label="3-Nu-5-fluoronitrobenzene + F-", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Meisenheimer" [label="Addition (Rate-determining)"]; "Meisenheimer" -> "Product" [label="Elimination"]; }

Caption: General mechanism for the SNAr reaction on this compound.
Protocol 2.1: SNAr with an Amine Nucleophile (e.g., Piperidine)

This protocol describes a typical procedure for the reaction of this compound with a secondary amine. The resulting N-aryl piperidines are common motifs in pharmaceuticals.[13]

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir plate with heating

  • Separatory funnel

Procedure: [11][14]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DMF (5-10 volumes).

  • Addition of Reagents: Add potassium carbonate (2.0 eq) followed by piperidine (1.2 eq).

  • Reaction: Heat the mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2.2: SNAr with an Oxygen Nucleophile (e.g., Sodium Methoxide)

The reaction with alkoxides provides access to fluoro-substituted nitroanisole derivatives, which are valuable intermediates.

Materials:

  • This compound

  • Sodium methoxide (NaOCH₃)

  • Methanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

Procedure: [15]

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous methanol (10 volumes) in a round-bottom flask at room temperature.

  • Addition of Nucleophile: Carefully add sodium methoxide (1.1 eq) portion-wise to the stirred solution.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-50°C) until completion (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction by adding 1 M HCl until the solution is neutral.

  • Extraction and Purification: Remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify the product by column chromatography.

Part 3: Downstream Synthesis from 3,5-Difluoroaniline

3,5-Difluoroaniline is a versatile intermediate that can be further elaborated into a wide range of pharmaceutical building blocks. The following protocols highlight some of the key transformations.

Protocol 3.1: Sandmeyer Reaction for Halogen Exchange

The Sandmeyer reaction allows for the conversion of the amino group of 3,5-difluoroaniline into a variety of other functional groups, including halogens, via a diazonium salt intermediate. This is particularly useful for introducing bromine or iodine, which can then be used in cross-coupling reactions.[16]

Synthesis of 1-Bromo-3,5-difluorobenzene: [3][4][17]

Materials:

  • 3,5-Difluoroaniline

  • Hydrobromic acid (HBr, 48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Diethyl ether

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Low-temperature thermometer

Procedure:

  • Diazotization: In a three-necked flask cooled to 0 to -5°C, add 3,5-difluoroaniline (1.0 eq) to a stirred solution of 48% hydrobromic acid (3.0 eq). Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5°C. Stir for an additional 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% HBr. Cool this solution to 0°C.

  • Addition: Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous nitrogen evolution will occur.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60°C for 1 hour.

  • Work-up and Purification: Cool the mixture and extract with diethyl ether. Wash the ether layer with 1 M NaOH and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent. Purify the crude 1-bromo-3,5-difluorobenzene by distillation.

Protocol 3.2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and a boronic acid.[18] This is a key reaction for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals.

Synthesis of 3-Amino-5-fluorobiphenyl from 3-Bromo-5-fluoroaniline:

Materials:

  • 3-Bromo-5-fluoroaniline (prepared via bromination of 3-fluoroaniline, a related starting material)

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane and water

  • Ethyl acetate

Equipment:

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

  • Reflux condenser

  • Magnetic stirrer and heating mantle

Procedure: [19]

  • Reaction Setup: To a Schlenk flask, add 3-bromo-5-fluoroaniline (1.0 eq), phenylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and Pd(dppf)Cl₂ (3-5 mol%).

  • Inerting: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Reaction: Heat the mixture to reflux (80-100°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

ParameterRecommended ValueRationale
Catalyst/Ligand Pd(dppf)Cl₂A robust and commonly used catalyst for Suzuki couplings.
Base Na₂CO₃, K₂CO₃, or Cs₂CO₃A base is required to activate the boronic acid.[20]
Solvent System Dioxane/water, Toluene/waterA mixture of an organic solvent and water is typical.
Temperature 80-110°CSufficient to drive the reaction to completion.
Protocol 3.3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction, this time for the formation of C-N bonds.[21] It allows for the coupling of aryl halides with a wide variety of amines under relatively mild conditions.[2]

Synthesis of N-morpholino-3-fluoro-5-bromoaniline from 3,5-dibromo-fluoroaniline (a related example):

Materials:

  • 3,5-Dibromo-fluoroaniline

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (ligand)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene

Equipment:

  • Schlenk flask or glovebox for inert atmosphere chemistry

  • Magnetic stirrer and heating mantle

Procedure: [22]

  • Reaction Setup: In a glovebox or Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 eq).

  • Addition of Reagents: Add 3,5-dibromo-fluoroaniline (1.0 eq) and anhydrous, degassed toluene.

  • Nucleophile Addition: Add morpholine (1.2 eq) via syringe.

  • Reaction: Heat the mixture to 80-110°C and stir until the reaction is complete.

  • Work-up and Purification: Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with ethyl acetate. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.

graph "Synthetic_Utility" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Start" [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Aniline" [label="3,5-Difluoroaniline"]; "SNAr_Product" [label="SNAr Products"]; "Sandmeyer_Product" [label="Halogenated Derivatives"]; "Suzuki_Product" [label="Biaryl Compounds"]; "Buchwald_Product" [label="N-Aryl Amines"]; "Pharma_Intermediates" [label="Advanced Pharmaceutical Intermediates", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Aniline" [label="Reduction"]; "Start" -> "SNAr_Product" [label="SNAr"]; "Aniline" -> "Sandmeyer_Product" [label="Sandmeyer Rxn"]; "Sandmeyer_Product" -> "Suzuki_Product" [label="Suzuki Coupling"]; "Sandmeyer_Product" -> "Buchwald_Product" [label="Buchwald-Hartwig Amination"]; "SNAr_Product" -> "Pharma_Intermediates"; "Suzuki_Product" -> "Pharma_Intermediates"; "Buchwald_Product" -> "Pharma_Intermediates"; }

Caption: Synthetic pathways from this compound.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of pharmaceutical intermediates. Its primary transformation into 3,5-difluoroaniline provides a key building block that can be further functionalized through a variety of modern synthetic methodologies. The protocols detailed in this guide for reduction, nucleophilic aromatic substitution, Sandmeyer reactions, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide a solid foundation for researchers to explore the rich chemistry of this important precursor and accelerate the development of new therapeutic agents.

References

  • Hydrogenation (atmospheric pressure) with Pd/C.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 2021.
  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances, 2020.
  • Raney nickel reductions. Journal of the Indian Chemical Society, 1950.
  • Supporting information 1. Materials and Methods - The Royal Society of Chemistry.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 2022.
  • Process for the preparation of 1-bromo-3,5-difluorobenzene. EP0776877A1.
  • Process for the preparation of 1-bromo-3,5-difluorobenzene (1996).
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 2021.
  • Raney nickel reductions. Journal of the Indian Chemical Society, 1950.
  • Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry, 2011.
  • hydrogen - Organic Syntheses Procedure.
  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 2021.
  • Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 2004.
  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 2015.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 2021.
  • Reduction of Aromatic Compounds Using Raney Ni-Al Alloy in Water.
  • Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 2018.
  • Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene (1) with morpholine (2) followed by a heterogeneous continuous hydrogenation of the nitro compounds (3a-c) to the corresponding anilines (5a-c), using a loop reactor and the H-Cube Pro™ device.
  • The Modification of Diphenyl Sulfide to Pd/C Catalyst and Its Application in Selective Hydrogenation of p-Chloronitrobenzene. Catalysis Letters, 2018.
  • Divergent asymmetric synthesis of 3,5-disubstituted piperidines. Organic & Biomolecular Chemistry, 2005.
  • Standard Operating Procedures - Richmond Sarpong.
  • The Modification of Diphenyl Sulfide to Pd/C Catalyst and Its Application in Selective Hydrogenation of p-Chloronitrobenzene. Catalysis Letters, 2018.
  • The Modification of Diphenyl Sulfide to Pd/C Catalyst and Its Application in Selective Hydrogenation of p-Chloronitrobenzene. Catalysis Letters, 2018.
  • The Modification of Diphenyl Sulfide to Pd/C Catalyst and Its Application in Selective Hydrogenation of p-Chloronitrobenzene. Catalysis Letters, 2018.
  • Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions - YouTube.

Sources

The Strategic Role of 3,5-Difluoronitrobenzene in the Development of Modern Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorination in Agrochemical Design

In the continuous pursuit of more effective, selective, and environmentally benign crop protection solutions, the strategic incorporation of fluorine atoms into active molecules has emerged as a paramount strategy.[1][2] Fluorine's unique properties, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological characteristics.[3][4] These modifications can lead to enhanced metabolic stability, increased lipophilicity for better plant uptake, and improved binding affinity to target enzymes or receptors.[5] Among the array of fluorinated building blocks, 3,5-Difluoronitrobenzene has established itself as a versatile and highly valuable intermediate in the synthesis of a new generation of herbicides, fungicides, and insecticides.[6][7]

This technical guide provides an in-depth exploration of the applications of this compound in agrochemical development. It is designed for researchers, scientists, and professionals in the field, offering detailed application notes, step-by-step protocols, and an understanding of the causality behind experimental choices.

Core Chemistry: The Reactivity of this compound

The utility of this compound in agrochemical synthesis is primarily centered around two key reactive sites: the nitro group and the activated aromatic ring.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding 3,5-difluoroaniline. This transformation is a cornerstone of its application, as the resulting aniline is a versatile precursor for a wide range of agrochemical scaffolds.[8]

  • Nucleophilic Aromatic Substitution (SNAr): The two fluorine atoms, meta to the strongly electron-withdrawing nitro group, activate the benzene ring towards nucleophilic aromatic substitution. This allows for the introduction of various functional groups, further expanding the molecular diversity achievable from this starting material.

Application in Herbicide Synthesis: The Case of Flupyrsulfuron-methyl

A prominent example of the application of this compound in herbicide development is in the synthesis of flupyrsulfuron-methyl.[8] This sulfonylurea herbicide is effective for the post-emergence control of broadleaf weeds in cereal crops.[2]

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

Flupyrsulfuron-methyl acts by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][3] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). By blocking this pathway, the herbicide halts weed growth, leading to their eventual death.[1] The presence of the 3,5-difluorophenyl moiety is critical for the molecule's potent inhibitory activity.

Synthetic Pathway Overview

The synthesis of flupyrsulfuron-methyl from this compound can be conceptualized as a multi-step process. The initial and critical step is the reduction of this compound to 3,5-difluoroaniline. This intermediate is then further elaborated to construct the final sulfonylurea herbicide.

G A This compound B Reduction A->B e.g., H₂, Pd/C C 3,5-Difluoroaniline B->C D Multi-step Synthesis C->D Coupling with pyrimidinyl amine and nicotinic acid derivatives E Flupyrsulfuron-methyl D->E G cluster_0 Protocol 1 cluster_1 Protocol 2 A This compound B Catalytic Hydrogenation (H₂, Pd/C, Methanol) A->B C 3,5-Difluoroaniline B->C D 3,5-Difluoroaniline E Multi-step conversion to Pyridinesulfonyl Chloride D->E F Substituted Pyridinesulfonyl Chloride E->F G Coupling with Pyrimidinyl Amine F->G H Flupyrsulfuron-methyl G->H

Sources

Application Notes and Protocols for the Preparation of Specialty Polymers Using 3,5-Difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of 3,5-Difluoronitrobenzene in Advanced Polymer Synthesis

For the researcher, scientist, or drug development professional engaged in the creation of high-performance materials, the selection of monomers is a critical determinant of the final polymer's properties and functionalities. This compound is a uniquely valuable building block for specialty polymers. Its chemical architecture, featuring two fluorine atoms meta to a strongly electron-withdrawing nitro group, renders the aromatic ring highly activated for nucleophilic aromatic substitution (SNAr) reactions. This heightened reactivity allows for the relatively facile formation of poly(aryl ether) chains under moderate conditions.

The true versatility of this monomer, however, lies in the latent functionality of the nitro group. Once incorporated into the polymer backbone, the nitro moiety can be chemically reduced to a primary amine. This transformation converts an inert, electron-withdrawing group into a reactive nucleophilic site, opening a vast landscape of possibilities for post-polymerization modification. The resulting poly(aryl ether amine) serves as a versatile macromolecular precursor for a host of specialty polymers, including high-temperature polyimides, polyamides, and other functional materials. This two-step synthetic strategy—polymerization followed by functional group transformation—provides a powerful platform for designing polymers with tailored properties for applications in electronics, aerospace, and biomedical fields.[1]

This guide provides a comprehensive overview and detailed protocols for the synthesis of specialty polymers derived from this compound, focusing on the preparation of poly(aryl ether nitro) intermediates and their subsequent conversion to poly(aryl ether amine)s, which are key precursors for further derivatization.

Part 1: Synthesis of Poly(Aryl Ether Nitro) Polymers via Nucleophilic Aromatic Substitution

The cornerstone of this synthetic approach is the nucleophilic aromatic substitution polymerization. The electron-withdrawing nitro group in this compound activates the fluorine atoms, making them excellent leaving groups for substitution by nucleophiles, such as the phenoxide ions generated from bisphenols.

Causality Behind Experimental Choices:
  • Monomers: this compound is the electrophilic monomer. A variety of bisphenols can serve as the nucleophilic comonomer, with Bisphenol A being a common and cost-effective choice that imparts good mechanical properties to the resulting polymer.

  • Solvent: A high-boiling polar aprotic solvent, such as N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc), is essential. These solvents can dissolve the monomers and the resulting polymer, and they can facilitate the SNAr reaction by solvating the cation of the phenoxide salt, thereby enhancing the nucleophilicity of the phenoxide.[2]

  • Base: Anhydrous potassium carbonate (K2CO3) is a commonly used base to deprotonate the bisphenol in situ, forming the reactive bisphenoxide. It is crucial to use an excess of the base to ensure complete deprotonation and to drive the reaction forward.

  • Azeotroping Agent: Toluene is used to azeotropically remove water from the reaction mixture. The presence of water can hydrolyze the activated aryl fluorides and react with the phenoxide, thus inhibiting polymerization and limiting the achievable molecular weight.

  • Temperature: The reaction is typically carried out at elevated temperatures (150-180 °C) to ensure a reasonable reaction rate and to maintain polymer solubility.

Experimental Workflow: Polymerization

G cluster_0 Setup and Azeotropic Dehydration cluster_1 Polymerization cluster_2 Isolation and Purification A Charge reactor with This compound, Bisphenol A, K2CO3, NMP, and Toluene B Heat to reflux (~140°C) to azeotropically remove water A->B Inert Atmosphere (N2) C Remove Toluene and heat to 160-180°C B->C D Maintain temperature for 8-12 hours (viscosity increases) C->D Polycondensation E Cool and dilute the viscous solution D->E F Precipitate polymer in Methanol/Water E->F G Filter, wash with Methanol and Water F->G H Dry under vacuum at 80-100°C G->H

Caption: Workflow for the synthesis of Poly(Aryl Ether Nitro) from this compound.

Detailed Protocol: Synthesis of Poly(Aryl Ether Nitro) from this compound and Bisphenol A

Materials:

  • This compound (1.00 eq)

  • Bisphenol A (1.00 eq)

  • Anhydrous Potassium Carbonate (K2CO3, 2.2 eq)

  • N-Methyl-2-pyrrolidone (NMP)

  • Toluene

  • Methanol

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap and condenser

  • Nitrogen inlet

  • Thermocouple and heating mantle

Procedure:

  • Reactor Setup: In a flame-dried three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser, add this compound, Bisphenol A, and anhydrous K2CO3.

  • Solvent Addition: Add NMP to achieve a solids concentration of approximately 20-25% (w/v) and a sufficient volume of toluene to fill the Dean-Stark trap.

  • Azeotropic Dehydration: Purge the system with nitrogen for 15-20 minutes. Begin stirring and heat the mixture to reflux (approximately 140-150 °C). Water will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.

  • Polymerization: Carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 160-180 °C to initiate polymerization. The reaction mixture will become progressively more viscous. Maintain the reaction at this temperature for 8-12 hours under a gentle nitrogen flow.

  • Isolation: After the polymerization is complete (indicated by a significant increase in viscosity), cool the reaction mixture to below 100 °C. Dilute the viscous polymer solution with additional NMP to facilitate handling.

  • Precipitation: Slowly pour the polymer solution into a vigorously stirred beaker containing a 10-fold excess of a methanol/water mixture (e.g., 80:20 v/v). A fibrous or powdered polymer will precipitate.

  • Purification: Continue stirring for 1-2 hours to allow for complete precipitation. Collect the polymer by filtration. Wash the polymer thoroughly with deionized water to remove any remaining salts and then with methanol to remove residual solvent and low molecular weight oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.

Part 2: Reduction of Poly(Aryl Ether Nitro) to Poly(Aryl Ether Amine)

The conversion of the nitro-functionalized polymer to its amino-functionalized counterpart is a critical step that unlocks the potential for further derivatization. This reduction must be efficient and selective, without causing degradation of the polymer backbone.

Causality Behind Experimental Choices:
  • Reducing Agent: Several reagents can effectively reduce aromatic nitro groups to amines.[3] A common and effective method for polymer-bound nitro groups is the use of sodium dithionite (Na2S2O4) in a polar aprotic solvent.[4] Other options include tin(II) chloride (SnCl2) in the presence of an acid or catalytic hydrogenation with palladium on carbon (Pd/C) and a hydrogen source like hydrazine or hydrogen gas. The choice of reducing agent can depend on the desired reaction conditions and the tolerance of other functional groups. Sodium dithionite is often preferred for its mild conditions and good yields.[4]

  • Solvent: A polar aprotic solvent like DMF or DMAc is typically used as it can dissolve the nitro-polymer and facilitate the reduction reaction.[4]

  • Temperature: The reduction is often carried out at a moderately elevated temperature (e.g., 80-120 °C) to ensure a reasonable reaction rate.[4]

Experimental Workflow: Reduction

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Isolation and Purification A Dissolve Poly(Aryl Ether Nitro) in DMF or DMAc B Add reducing agent (e.g., Sodium Dithionite) in portions A->B Inert Atmosphere (N2) C Heat to 80-120°C B->C D Maintain temperature for 6-12 hours (monitor by FTIR for disappearance of NO2 peaks) C->D E Cool the reaction mixture D->E F Precipitate polymer in Deionized Water E->F G Filter and wash thoroughly with Water F->G H Dry under vacuum at 80-100°C G->H

Caption: Workflow for the reduction of Poly(Aryl Ether Nitro) to Poly(Aryl Ether Amine).

Detailed Protocol: Reduction of Poly(Aryl Ether Nitro) using Sodium Dithionite

Materials:

  • Poly(Aryl Ether Nitro) (1.00 eq)

  • Sodium Dithionite (Na2S2O4, 3-5 eq per nitro group)

  • Dimethylformamide (DMF) or Dimethylacetamide (DMAc)

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Nitrogen inlet

  • Thermocouple and heating mantle

Procedure:

  • Dissolution: In a three-neck flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve the dried Poly(Aryl Ether Nitro) in DMF or DMAc to form a 10-15% (w/v) solution.

  • Addition of Reducing Agent: While stirring under a nitrogen atmosphere, add sodium dithionite in several portions to the polymer solution. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 80-120 °C and maintain this temperature for 6-12 hours. The progress of the reduction can be monitored by Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the characteristic nitro group stretching vibrations (typically around 1530 cm-1 and 1350 cm-1) and the appearance of N-H stretching vibrations of the amine group (around 3300-3500 cm-1).

  • Isolation: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Slowly pour the polymer solution into a large volume of vigorously stirred deionized water. The Poly(Aryl Ether Amine) will precipitate.

  • Purification: Collect the polymer by filtration and wash it extensively with deionized water to remove all inorganic salts.

  • Drying: Dry the purified Poly(Aryl Ether Amine) in a vacuum oven at 80-100 °C until a constant weight is achieved.

Part 3: Characterization and Properties

The successful synthesis of the polymers should be confirmed through various analytical techniques. The properties of the resulting polymers are highly dependent on the choice of the bisphenol comonomer and any subsequent modifications.

Characterization Techniques:

  • FTIR Spectroscopy: To confirm the formation of ether linkages and the conversion of nitro groups to amines.

  • NMR Spectroscopy (1H, 13C, 19F): To elucidate the polymer structure and confirm the successful incorporation of the monomers.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymers.

  • Thermal Analysis (TGA, DSC): To evaluate the thermal stability (decomposition temperature, Td) and glass transition temperature (Tg) of the polymers.

Expected Properties of Polymers Derived from this compound:

Fluorinated poly(aryl ether)s are known for their high performance characteristics. The incorporation of fluorine generally leads to:

  • High Thermal Stability: With decomposition temperatures often exceeding 450 °C.[5]

  • Good Solubility: The often amorphous nature of these polymers, resulting from the meta-catenation from this compound, can lead to good solubility in common organic solvents.[6]

  • Low Dielectric Constant: The presence of fluorine atoms can lower the dielectric constant and dissipation factor, making these materials suitable for microelectronics applications.[5]

  • Chemical Resistance: The stable aryl ether linkages provide excellent resistance to a wide range of chemicals.

PropertyTypical Value Range for Fluorinated Poly(Aryl Ether)sReference
Glass Transition Temperature (Tg)160 - 230 °C[5][6]
5% Weight Loss Temperature (Td5)450 - 550 °C[5]
Dielectric Constant (at 1 MHz)2.5 - 3.5[5]
Number Average Molecular Weight (Mn)20,000 - 80,000 g/mol [6][7]
Polydispersity Index (PDI)1.8 - 3.0[6]

Part 4: Application as a Precursor for Polyimides

The synthesized Poly(Aryl Ether Amine) is a valuable macromolecular diamine that can be used to prepare other high-performance polymers, most notably polyimides. By reacting the diamine with various aromatic tetracarboxylic dianhydrides, a wide range of polyimides with tailored properties can be achieved.

Synthetic Pathway to Polyimides

G cluster_0 Poly(amic acid) Formation cluster_1 Imidization cluster_2 Final Polyimide A Dissolve Poly(Aryl Ether Amine) in NMP or DMAc B Add Dianhydride (e.g., PMDA, 6FDA) slowly at 0-5°C A->B C Stir at room temperature for 12-24 hours B->C D Cast Poly(amic acid) solution into a film C->D E Thermal Imidization: Stepwise heating to 300°C D->E F Alternatively, Chemical Imidization: Acetic Anhydride/Pyridine D->F G High-performance Poly(ether imide) film E->G F->G

Caption: General workflow for the synthesis of Poly(ether imide)s from Poly(Aryl Ether Amine).

This subsequent reaction involves a two-step process: the formation of a soluble poly(amic acid) intermediate, followed by thermal or chemical cyclodehydration (imidization) to form the final, robust polyimide. The properties of these polyimides, such as their thermal stability, mechanical strength, and solubility, can be fine-tuned by the choice of the dianhydride. For example, using a fluorinated dianhydride like 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) can further enhance solubility and lower the dielectric constant of the final polyimide.

Conclusion

This compound serves as a highly effective and versatile monomer for the synthesis of specialty polymers. The straightforward SNAr polymerization to form poly(aryl ether nitro) polymers, coupled with the subsequent reduction to poly(aryl ether amine)s, provides a robust platform for creating a wide array of high-performance materials. The protocols and principles outlined in this guide offer a solid foundation for researchers to explore and develop novel polymers with tailored properties for demanding applications.

References

  • Naik, H. A., et al. (1991). Preparation and characterization of aminated polyether sulphone. Polymer, 32(1), 140-145.
  • Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. (2015). RSC Advances, 5(55), 47630-47636.
  • Exploring the Applications of 3,5-Difluoroaniline in Chemical Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of Novel Fluorine-Containing Poly(aryl ether nitrile)s Derived from 2,3,4,5,6-Pentafluorobenzonitrile. (2010). Journal of Polymer Science Part A: Polymer Chemistry, 48(15), 3446-3456.
  • Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3′-trifluoromethyl-4′(4-amino benzoxy) benzyl] biphenyl. (2002). Polymer, 43(19), 5177-5186.
  • Synthesis of polyimides from respective diamines species and dianhydrides. (n.d.).
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry.
  • Fluorinated Polyimides: Synthesis, Properties, and Applications. (2017). In Fluoropolymers. IntechOpen.
  • Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. (2019). Polymer Chemistry, 10(34), 4734-4742.
  • Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. (2015). RSC Advances, 5(55), 47630-47636.
  • Reduction of nitro compounds. (n.d.). In Wikipedia.
  • US Patent 6,878,803 B2. (2005). Method for nitrating and aminating an aryl polymer.
  • Poly(arylene ether)s Derived from N-Alkyl-N-Phenyl-3,5-difluorobenzene sulfonamides: Effect of Alkyl Chain Length on the Glass Transition Temperature. (2005). Macromolecules, 38(12), 5050–5056.
  • General synthesis route of polyimides and the here studied network... (n.d.).
  • Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s. (2016). Polymers, 8(11), 399.

Sources

Application Notes and Protocols: 3,5-Difluoronitrobenzene in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Role of Fluorination in Modern Anti-Inflammatory Drug Discovery

Inflammation is a complex biological response integral to immunity and tissue repair. However, its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. A key strategy in this endeavor is the incorporation of fluorine atoms into drug candidates. Fluorination can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to target proteins by altering its lipophilicity and electronic properties.

3,5-Difluoronitrobenzene has emerged as a critical building block in the synthesis of a new generation of anti-inflammatory drugs. Its unique chemical architecture, featuring two electron-withdrawing fluorine atoms meta to a versatile nitro group, provides a powerful handle for constructing complex molecular scaffolds. The fluorine atoms activate the aromatic ring for nucleophilic aromatic substitution (SNAr), while the nitro group can be readily reduced to an aniline, a common pharmacophore in many bioactive molecules.[1][2][3][4][5][6] This application note provides a detailed guide to the use of this compound in the synthesis of anti-inflammatory agents, with a focus on practical, field-proven protocols and the underlying chemical principles.

Core Synthetic Strategy: From Nitroaromatic to Bioactive Scaffold

The primary synthetic utility of this compound in this context involves a two-stage process. First, the nitro group is reduced to an amine to furnish 3,5-difluoroaniline. This intermediate is a versatile synthon that can be further elaborated into a variety of heterocyclic systems known to possess anti-inflammatory activity, such as pyrimidine derivatives which are prominent in many kinase inhibitors targeting inflammatory pathways.

Synthetic_Pathway Start This compound Intermediate 3,5-Difluoroaniline Start->Intermediate Reduction Final Anti-inflammatory Agent (e.g., N-Aryl Pyrimidine Scaffold) Intermediate->Final Heterocycle Formation (e.g., S N Ar) SNAr_Reaction Aniline 3,5-Difluoroaniline Reagents Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, Dioxane) Aniline->Reagents Pyrimidine 2-Chloropyrimidine Pyrimidine->Reagents Product N-(3,5-Difluorophenyl)pyrimidine-2-amine Reagents->Product S N Ar Reaction

Sources

Application Notes and Protocols for the Development of Antiviral Agents Utilizing 3,5-Difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 3,5-difluoronitrobenzene as a versatile starting material in the synthesis of novel antiviral agents. This document outlines the rationale behind its selection, detailed synthetic protocols for its conversion into key intermediates, and its application in the synthesis of a prominent antiviral compound. Furthermore, it delves into the mechanistic underpinnings of the resulting antiviral agents and presents relevant biological data to inform drug discovery programs.

Introduction: The Strategic Importance of Fluorine in Antiviral Drug Design

The introduction of fluorine atoms into drug candidates can significantly enhance their pharmacological properties.[1][2] Fluorine's high electronegativity and small size can improve metabolic stability, increase binding affinity to target proteins, and enhance bioavailability.[1][2] this compound serves as an excellent starting scaffold for incorporating these advantages into novel antiviral compounds. Its two fluorine atoms and a versatile nitro group offer multiple avenues for chemical modification, making it a valuable building block in medicinal chemistry.[1]

This guide will focus on a practical workflow, commencing with the conversion of this compound to the key intermediate, 3,5-difluoroaniline, and culminating in the synthesis of a pyrazine-based antiviral agent analogous to Favipiravir.

From Starting Material to Key Intermediate: Synthesis of 3,5-Difluoroaniline

The critical first step in leveraging this compound for the synthesis of many nitrogen-containing heterocyclic antivirals is its reduction to 3,5-difluoroaniline. The nitro group serves as a precursor to the more reactive amine functionality, which is essential for subsequent cyclization and derivatization reactions.

Protocol 1: Catalytic Hydrogenation of this compound

This protocol describes the reduction of this compound to 3,5-difluoroaniline using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This method is widely used due to its high efficiency and clean reaction profile.

Materials:

  • This compound

  • Palladium on carbon (5% or 10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply

  • Autoclave or a suitable hydrogenation apparatus

  • Filter aid (e.g., Celite®)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a suitable autoclave or hydrogenation vessel, dissolve this compound (1 equivalent) in methanol or ethanol.

  • Catalyst Addition: Carefully add 5% or 10% Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate) to the solution.

  • Hydrogenation: Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with a small amount of the solvent used in the reaction.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3,5-difluoroaniline.

  • Purification (if necessary): The crude product can be purified by distillation or recrystallization to yield pure 3,5-difluoroaniline.

For a detailed industrial-scale process for producing 3,5-difluoroaniline from related precursors, refer to the process described in US Patent 5,294,742.[3]

Application in Antiviral Synthesis: A Case Study of a Favipiravir Analog Precursor

3,5-Difluoroaniline is a crucial precursor for the synthesis of various heterocyclic compounds with antiviral activity. A prominent example is its utility in the synthesis of pyrazine-based antivirals, such as Favipiravir (T-705). Favipiravir is a broad-spectrum antiviral that inhibits the RNA-dependent RNA polymerase (RdRp) of many RNA viruses.[4][5]

The following workflow illustrates the logical progression from 3,5-difluoroaniline to a core pyrazine scaffold, a key step in the synthesis of Favipiravir and its analogs.

dot

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate cluster_core Core Scaffold Synthesis cluster_final Antiviral Agent A This compound B 3,5-Difluoroaniline A->B Reduction (e.g., H2/Pd-C) E Substituted Pyrazine B->E Cyclization C Diaminomaleonitrile C->E Cyclization D Glyoxal D->E Cyclization F Favipiravir Analog E->F Further Functionalization (e.g., Hydrolysis, Fluorination)

Caption: Synthetic workflow from this compound to a Favipiravir analog.

Protocol 2: Synthesis of 6-Fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir)

This protocol outlines a synthetic route to Favipiravir, a potent antiviral agent, starting from a pyrazine precursor that can be derived from difluoroaniline derivatives. While the direct synthesis from 3,5-difluoroaniline is complex and involves multiple steps not fully detailed in a single source, this protocol provides a key transformation in a common synthetic pathway.[6][7][8]

Materials:

  • 3-Aminopyrazine-2-carboxamide (a potential downstream product from a difluoroaniline-derived intermediate)

  • Sodium nitrite

  • Hydrobromic acid

  • Copper(I) bromide

  • Sulfuric acid

  • Potassium fluoride

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware for organic synthesis

Procedure (Illustrative Key Steps):

This is a generalized representation of key transformations and not a complete, step-by-step protocol from 3,5-difluoroaniline.

  • Diazotization and Sandmeyer Reaction:

    • Dissolve 3-aminopyrazine-2-carboxamide in an aqueous acidic solution (e.g., HBr).

    • Cool the solution to 0-5 °C.

    • Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.

    • Add the diazonium salt solution to a solution of copper(I) bromide to replace the amino group with a bromine atom, yielding 3-bromopyrazine-2-carboxamide.

  • Fluorination (Halex Reaction):

    • Dissolve the 3-bromopyrazine-2-carboxamide in a suitable aprotic polar solvent such as DMSO.

    • Add a source of fluoride ions, such as potassium fluoride. A phase-transfer catalyst may be used to enhance reactivity.

    • Heat the reaction mixture to facilitate the nucleophilic aromatic substitution of bromide with fluoride, yielding 6-fluoropyrazine-2-carboxamide.

  • Hydroxylation and Amidation:

    • Subsequent steps would involve the introduction of the hydroxyl group and ensuring the presence of the carboxamide functionality to arrive at the final structure of Favipiravir. The exact sequence and reagents can vary based on the chosen synthetic route.[6][7]

Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

Antiviral agents derived from the pyrazine scaffold, such as Favipiravir, typically function as prodrugs.[4][9] Upon entering a host cell, the compound is metabolized into its active form, a phosphoribosylated nucleotide analog.[1][4][10] This active metabolite then targets the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.[1][4]

The mechanism of inhibition can occur through two primary pathways:

  • Chain Termination: The nucleotide analog is incorporated into the growing viral RNA chain, but its structure prevents the addition of subsequent nucleotides, thus terminating replication.[11]

  • Lethal Mutagenesis: The analog is incorporated into the viral genome, leading to an accumulation of mutations in subsequent rounds of replication. This "error catastrophe" results in non-viable viral progeny.[9][11]

dot

Favipiravir_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Favipiravir Favipiravir (Prodrug) Favipiravir_RMP Favipiravir-RMP Favipiravir->Favipiravir_RMP Phosphoribosylation (Host Enzymes) Favipiravir_RDP Favipiravir-RDP Favipiravir_RMP->Favipiravir_RDP Phosphorylation Favipiravir_RTP Favipiravir-RTP (Active Form) Favipiravir_RDP->Favipiravir_RTP Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Inhibition Viral_RNA Viral RNA Synthesis Favipiravir_RTP->Viral_RNA Incorporation leading to Chain Termination or Lethal Mutagenesis RdRp->Viral_RNA Catalyzes Nonviable_Virus Non-viable Virus Viral_RNA->Nonviable_Virus Results in

Caption: Intracellular activation and mechanism of action of Favipiravir.

In Vitro Antiviral Activity Data

The following table summarizes the reported 50% effective concentration (EC₅₀) values for Favipiravir against a range of RNA viruses, demonstrating its broad-spectrum activity.

Virus FamilyVirusEC₅₀ (µg/mL)Cell LineReference
OrthomyxoviridaeInfluenza A (H1N1)0.014 - 0.55MDCK[4][12]
OrthomyxoviridaeInfluenza B0.04 - 0.39MDCK[4]
OrthomyxoviridaeInfluenza C0.18 - 0.36MDCK[4]
ArenaviridaeJunin virus0.79 - 0.94Vero[4][12]
ArenaviridaeLassa virus1.7 - 11.1 (EC₉₀)Vero[4]
BunyaviridaeRift Valley fever virus0.6Vero[4]
FlaviviridaeYellow Fever virus1.9Vero[4]
FiloviridaeEbola virus10Vero[2]
CoronaviridaeSARS-CoV-267 µMVero E6[10]

Conclusion

This compound is a highly valuable and versatile starting material for the development of novel antiviral agents. Its strategic incorporation into molecular scaffolds, particularly those leading to pyrazine-based compounds like Favipiravir, offers a promising avenue for the discovery of broad-spectrum antivirals. The protocols and mechanistic insights provided in these application notes are intended to empower researchers to explore the full potential of this important chemical building block in their drug discovery endeavors.

References

  • Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a broad-spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, 93(7), 449-463.
  • De Clercq, E. (2020). A review on the mechanism of action of favipiravir and hydroxychloroquine in COVID-19.
  • Furuta, Y., Takahashi, K., Kuno-Maekawa, M., Sangawa, H., Uehara, S., Kozaki, K., ... & Shiraki, K. (2013). Favipiravir (T-705), a novel viral RNA polymerase inhibitor. Antiviral Research, 100(2), 446-454.
  • Wang, M., Cao, R., Zhang, L., Yang, X., Liu, J., Xu, M., ... & Xiao, G. (2020). Remdesivir and chloroquine effectively inhibit the recently emerged novel coronavirus (2019-nCoV) in vitro. Cell Research, 30(3), 269-271.
  • Shannon, A., Selisko, B., Le, N. T. T., Huchting, J., Touret, F., Piorkowski, G., ... & Decroly, E. (2020).
  • Sleeman, K., Mishin, V. P., Deyde, V. M., Furuta, Y., & Gubareva, L. V. (2010). In vitro antiviral activity of favipiravir (T-705) against drug-resistant influenza and 2009 A (H1N1) viruses. Antimicrobial agents and chemotherapy, 54(6), 2517-2524.
  • Madelain, V., Nguyen, T. H. T., Olivo, A., de Lamballerie, X., Guedj, J., Taburet, A. M., & Mentré, F. (2016). Ebola virus infection: a review of the pharmacokinetic and pharmacodynamic properties of drugs considered for testing in human efficacy trials. Clinical pharmacokinetics, 55(8), 907-923.
  • Delang, L., Abdelnabi, R., & Neyts, J. (2018). Favipiravir as a potential countermeasure against neglected and emerging RNA viruses. Antiviral Research, 153, 85-94.
  • Sangawa, H., Komeno, T., Nishikawa, H., & Furuta, Y. (2013). U.S. Patent No. 8,541,431. Washington, DC: U.S.
  • Process for preparing 3,5-difluoroaniline. (1994).
  • Shi, F., Li, Z. B., Song, Z. G., Zhang, H., & Xu, W. F. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug discoveries & therapeutics, 8(3), 117-120.
  • Shannon, A., Fattorini, V., Sama, B., Selisko, B., Ferner, J., Vangeel, L., ... & Decroly, E. (2021). Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination?.
  • Robins, M. J., & Uznanski, B. (1985). Synthesis and antiviral evaluation of certain novel pyrazinoic acid C-nucleosides. Canadian Journal of Chemistry, 63(10), 2608-2611.
  • Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. (2014). Drug discoveries & therapeutics, 8(3), 117-120.
  • Singh, R. K., Kumar, S., Singh, A. K., & Singh, R. K. (2016). Synthesis of Pyrazine-1, 3-thiazine Hybrid Analogues as Antiviral Agent Against HIV-1, Influenza A (H1N1), Enterovirus 71 (EV71), and Coxsackievirus B3 (CVB3). Archiv der Pharmazie, 349(10), 768-778.
  • Titova, Y. A., & Fedorova, O. S. (2020). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae (angliiskaya versiya), 12(3 (46)), 42.
  • Jordis, U., & Sauter, F. (2019).
  • 6-Fluoro-3-hydroxypyrazine-2-carboxamide. Biosynth. (n.d.).
  • Synthetic studies towards the antiviral pyrazine deriv
  • Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. (2014). Request PDF.
  • A Process For Preparation Of 3,5 Difluorobenzyl Deriv
  • Process for the preparation of 3,5-difluoroaniline. (1992). EP 0562435 A1.
  • What is the synthesis method of 3,5-Difluoroaniline?. (n.d.). Guidechem.
  • Process for producing 3,5-difluoroaniline and deriv

Sources

The Strategic Role of 3,5-Difluoronitrobenzene in the Synthesis of Advanced Fluorinated Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 3,5-difluoronitrobenzene as a pivotal building block in the creation of complex fluorinated molecules. We will delve into the chemical principles governing its reactivity and provide detailed, field-proven protocols for its application in the synthesis of high-value compounds for the pharmaceutical, agrochemical, and materials science sectors.

Introduction: The Unique Synthetic Value of this compound

This compound is a versatile aromatic compound that serves as a cornerstone in modern synthetic chemistry.[1] Its value lies in the strategic placement of two fluorine atoms and a nitro group on the benzene ring. This specific arrangement activates the molecule for a range of chemical transformations, most notably nucleophilic aromatic substitution (SNAr).

The strong electron-withdrawing nature of the nitro group, combined with the inductive effect of the two fluorine atoms, renders the aromatic ring highly electrophilic and susceptible to attack by nucleophiles.[1] This heightened reactivity allows for the selective replacement of one or both fluorine atoms, providing a gateway to a diverse array of substituted aromatic compounds. The resulting fluorinated molecules often exhibit enhanced biological activity, improved metabolic stability, and other desirable physicochemical properties, making them highly sought after in drug discovery and agrochemical research.[1]

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is the SNAr reaction. This two-step addition-elimination mechanism is initiated by the attack of a nucleophile on one of the carbon atoms bearing a fluorine atom. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized across the aromatic ring and the nitro group. In the subsequent step, a fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

dot graph sn_ar_mechanism { rankdir="LR"; node [shape=plaintext];

}

Figure 1: General mechanism of the SNAr reaction on this compound.

Applications in the Synthesis of Bioactive Molecules

The strategic functionalization of this compound opens doors to a wide range of valuable compounds. The subsequent reduction of the nitro group to an aniline provides a key intermediate, 3,5-difluoroaniline, which is a common precursor in the synthesis of various pharmaceuticals and agrochemicals.

Pharmaceutical Applications

Kinase Inhibitors: 3,5-Difluoroaniline, derived from the reduction of this compound, is a crucial building block for a number of kinase inhibitors used in cancer therapy. The presence of the 3,5-difluoro substitution pattern can enhance the binding affinity and selectivity of these inhibitors for their target kinases.

dot graph kinase_inhibitor_synthesis { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

}

Figure 2: Synthetic approach to kinase inhibitors from this compound.

PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. The 3,5-difluorophenyl moiety can be incorporated into the structure of PARP inhibitors to improve their pharmacological properties.

Agrochemical Applications

Herbicides and Fungicides: The fluorinated aromatic core provided by this compound is a common feature in modern herbicides and fungicides. The fluorine atoms can increase the metabolic stability of the agrochemical in the target organism, leading to enhanced efficacy and longevity. For instance, derivatives of 3,5-difluoroaniline are used in the synthesis of certain agricultural fungicides.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthetic application of this compound. These are general procedures and may require optimization based on the specific nucleophile and desired product.

Protocol 1: General Procedure for SNAr with Amine Nucleophiles

This protocol describes the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., piperidine, morpholine, substituted aniline)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in DMF or DMSO.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (K₂CO₃ or Et₃N, 2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for SNAr with Alcohol/Phenol Nucleophiles

This protocol outlines the synthesis of aryl ethers from this compound.

Materials:

  • This compound

  • Alcohol or Phenol

  • Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol (1.2 eq) in anhydrous THF or DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add NaH (1.2 eq, 60% dispersion in mineral oil) or t-BuOK (1.2 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to generate the alkoxide or phenoxide.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Heat the reaction to 60-100 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 3: General Procedure for SNAr with Thiol Nucleophiles

This protocol describes the synthesis of aryl thioethers from this compound.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl thiol)

  • Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) or K₂CO₃ (2.0 eq) in the anhydrous solvent.

  • Cool the suspension to 0 °C.

  • Slowly add the thiol (1.1 eq) and stir for 20-30 minutes at 0 °C to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Subsequent Transformations: Reduction of the Nitro Group

A common and highly valuable transformation of the products from the SNAr reactions is the reduction of the nitro group to an amine. This provides the corresponding 3,5-disubstituted aniline derivatives, which are versatile intermediates for further functionalization.

dot graph reduction_workflow { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

}

Figure 3: General workflow for the reduction of the nitro group.

Typical Reduction Protocol (using Iron powder):

  • To a solution of the substituted 3-fluoro-5-nitrophenyl derivative in ethanol and water, add iron powder and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate to remove the ethanol.

  • Make the aqueous residue basic with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product as needed.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of fluorinated compounds. Its reactivity in nucleophilic aromatic substitution reactions, coupled with the subsequent transformations of the nitro group, provides a robust platform for the creation of complex molecules with applications in medicinal chemistry and agrochemical science. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this valuable reagent.

References

  • Google Patents. US5294742A - Process for preparing 3,5-difluoroaniline.
  • Google Patents.
  • Quick Company.
  • Sparrow Chemical. Fluoronitrobenzene Series. [Link]
  • Google Patents.
  • Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • Organic Syntheses.
  • Vapourtec. Aromatic Substitution | Flow Reactions. [Link]
  • ResearchGate. Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB). Nu. [Link]
  • National Center for Biotechnology Information.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
  • YouTube.
  • SAGE Journals.
  • Google Patents. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes.
  • Google Patents. JPS63156756A - Production of 3,4-difluoronitrobenzene.
  • National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. [Link]
  • National Center for Biotechnology Information. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. [Link]
  • National Center for Biotechnology Information. Synthesis of bis(aryloxy)
  • Beilstein Journals. Synthesis of bis(aryloxy)
  • National Center for Biotechnology Information.
  • RSC Publishing.
  • PubMed. Divergent asymmetric synthesis of 3,5-disubstituted piperidines. [Link]
  • National Center for Biotechnology Information. Current Contributions of Organofluorine Compounds to the Agrochemical Industry. [Link]
  • MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). [Link]
  • ResearchGate. Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). [Link]
  • Google Patents. EP0270970B1 - Process for preparing 3,5 dichloro-2,4 difluoronitrobenzene.
  • ResearchGate. SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline.. [Link]
  • Organic Syntheses. 4-PHENYL-5-AMINO-1,2,3-TRIAZOLE. [Link]

Sources

Application Note: Strategic Functionalization of 3,5-Difluoronitrobenzene via Nucleophilic Aromatic Substitution with Amines and Alkoxides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3,5-Difluoronitrobenzene

In the landscape of modern medicinal chemistry and materials science, fluorinated aromatic compounds are indispensable building blocks. The strategic incorporation of fluorine atoms into organic molecules can significantly enhance critical properties such as metabolic stability, bioavailability, and binding affinity.[1][2] Among these valuable synthons, this compound stands out as a particularly versatile precursor.[3][4] Its chemical architecture, featuring two fluorine atoms meta to a potent electron-withdrawing nitro group, renders the aromatic ring highly activated for nucleophilic aromatic substitution (SNAr).[3][5]

This unique reactivity allows for the precise and sequential displacement of the fluorine atoms by a wide array of nucleophiles, providing a robust platform for constructing complex molecular scaffolds. This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the mechanistic principles and providing field-tested protocols for the reaction of this compound with two key classes of nucleophiles: amines and alkoxides.

Mechanistic Framework: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The functionalization of this compound is governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike electrophilic aromatic substitution where an electron-rich aromatic ring attacks an electrophile, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring.[6]

The reaction proceeds via a two-step addition-elimination pathway:

  • Nucleophilic Attack (Rate-Determining Step): The nucleophile attacks one of the carbon atoms bearing a fluorine atom. This step is typically the slowest (rate-determining) because it disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7][8]

  • Elimination of the Leaving Group: Aromaticity is restored as the leaving group (in this case, a fluoride ion) is expelled from the Meisenheimer complex.

Figure 1: General mechanism for the SNAr reaction on this compound.

Causality of Reactivity in this compound

The exceptional reactivity of this substrate is a direct consequence of its electronic structure:

  • Nitro Group Activation: The nitro (NO₂) group is a powerful electron-withdrawing group, acting through both resonance (-M effect) and induction (-I effect). It delocalizes the negative charge of the Meisenheimer complex, significantly stabilizing this key intermediate and lowering the activation energy of the rate-determining step.[6][7]

  • Inductive Activation by Fluorine: The highly electronegative fluorine atoms also withdraw electron density from the ring via the inductive effect, further increasing the electrophilicity of the carbon atoms they are attached to and making them more susceptible to nucleophilic attack.[3]

  • Fluorine as an Excellent Leaving Group: In the context of SNAr, fluoride is an excellent leaving group. The rate-determining step is the initial attack; therefore, the high electronegativity of fluorine, which makes the carbon center more electrophilic, accelerates this step more than the subsequent elimination is hindered.[9]

Workflow_Amine cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification r1 Charge flask with This compound & DMF r2 Add K₂CO₃ and Morpholine r1->r2 react Heat to 60 °C (2-4 hours) r2->react monitor Monitor by TLC react->monitor w1 Cool and quench in ice-water monitor->w1 Reaction Complete w2 Filter solid product w1->w2 w3 Wash with H₂O w2->w3 w4 Recrystallize or perform column chromatography w3->w4 final final w4->final Pure Product

Sources

Application Notes and Protocols for the Derivatization of 3,5-Difluoronitrobenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties. 3,5-Difluoronitrobenzene has emerged as a critical starting material, offering a synthetically versatile scaffold for the construction of complex molecular architectures. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective derivatization of this compound. We will explore the fundamental reactivity of this compound, focusing on two principal transformation pathways: Nucleophilic Aromatic Substitution (SNAr) and nitro group reduction. This guide presents detailed, field-proven protocols, explains the causality behind experimental choices, and illustrates the utility of the resulting derivatives in contemporary drug discovery programs.

Introduction: The Strategic Value of the 3,5-Difluorophenyl Moiety

The 3,5-difluorophenyl group is a privileged motif in numerous biologically active compounds. The two fluorine atoms, positioned meta to a functionalizable handle, exert profound effects on a molecule's properties. Fluorine's high electronegativity can modulate the pKa of nearby acidic or basic centers, enhance binding affinity to target proteins through unique electrostatic interactions, and block sites of metabolism, thereby increasing a drug's half-life and bioavailability.[1][2] this compound is a readily available and highly valuable precursor for introducing this moiety.[3] Its chemical structure, featuring two electron-withdrawing fluorine atoms and a powerful nitro group, activates the aromatic ring for a range of selective chemical transformations.[3] This application note will detail the core strategies for unlocking the synthetic potential of this versatile building block.

Core Derivatization Strategies: A Mechanistic Overview

The derivatization of this compound primarily hinges on two key transformations: the displacement of a fluoride via Nucleophilic Aromatic Substitution (SNAr) and the reduction of the nitro group to form 3,5-difluoroaniline. The choice of strategy depends on the desired final molecular architecture.

Nucleophilic Aromatic Substitution (SNAr)

The benzene ring of this compound is electron-deficient due to the strong inductive and mesomeric electron-withdrawing effects of the nitro group and the inductive effects of the two fluorine atoms.[3] This pronounced electrophilicity makes the carbon atoms attached to the fluorine atoms susceptible to attack by nucleophiles.[3] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, with the nitro group providing significant stabilization.

Diagram 1: SNAr Mechanism on this compound

// Reactants reactant [label=<

this compound

];

nucleophile [label="Nu⁻", fontcolor="#EA4335"];

// Meisenheimer Complex meisenheimer [label=<

Meisenheimer Complex

];

// Product product [label=<

Substituted Product

];

leaving_group [label="F⁻", fontcolor="#34A853"];

// Arrows reactant -> meisenheimer [label="+ Nu⁻"]; meisenheimer -> product [label="- F⁻"]; }

Caption: SNAr reaction pathway on this compound.
Reduction of the Nitro Group

The conversion of the nitro group to an amine is a pivotal step, yielding 3,5-difluoroaniline, a highly versatile intermediate in its own right.[4][5] This transformation fundamentally alters the electronic character of the aromatic ring, converting the strongly electron-withdrawing nitro group into a strongly electron-donating amino group. Catalytic hydrogenation is the most common and scalable method for this reduction, employing catalysts such as palladium on carbon (Pd/C) or platinum-based catalysts in the presence of hydrogen gas.[6][7] This method is favored for its high efficiency and clean conversion, typically affording the desired aniline in high yield and purity.[6]

Experimental Protocols

The following protocols are presented as robust starting points for the derivatization of this compound. Researchers should optimize conditions based on their specific substrate and desired scale.

Protocol 1: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine to yield the corresponding N-substituted 3-fluoro-5-nitroaniline derivative.

Materials:

  • This compound (1.0 eq)

  • Amine of choice (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and the chosen anhydrous solvent (e.g., DMSO).

  • Add the amine, followed by the base (e.g., K₂CO₃).

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Solvent DMSO, DMFHigh-boiling polar aprotic solvents facilitate the dissolution of reactants and stabilize the charged Meisenheimer intermediate.
Base K₂CO₃, DIPEAA non-nucleophilic base is required to neutralize the HF by-product, driving the reaction to completion.
Temperature 80-120 °CProvides sufficient thermal energy to overcome the activation barrier of the reaction. The optimal temperature depends on the nucleophilicity of the amine.
Protocol 2: Reduction of this compound to 3,5-Difluoroaniline

This protocol details the catalytic hydrogenation of this compound to produce 3,5-difluoroaniline. This procedure requires a high-pressure hydrogenation apparatus.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (1-5 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Carefully add 10% Pd/C to a high-pressure reaction vessel (autoclave).

  • Dissolve this compound in the chosen solvent (e.g., MeOH) and add the solution to the reaction vessel.

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction by observing hydrogen uptake and by analyzing aliquots via TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the combined filtrates under reduced pressure to afford 3,5-difluoroaniline, which can be further purified by distillation or recrystallization if necessary.

ParameterRecommended ConditionRationale
Catalyst 10% Pd/CA highly active and robust heterogeneous catalyst for nitro group reduction.[8][9]
Solvent MeOH, EtOHProtic solvents that readily dissolve the starting material and are compatible with hydrogenation conditions.
Hydrogen Pressure 50-100 psiSufficient pressure to ensure a high concentration of dissolved hydrogen, facilitating a reasonable reaction rate.

Diagram 2: Overall Derivatization Workflow

Derivatization_Workflow start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar  + Nucleophile  (e.g., R₂NH) reduction Nitro Group Reduction (Catalytic Hydrogenation) start->reduction  + H₂, Pd/C product_snar Substituted 3-Fluoro-5-nitroaniline Derivatives snar->product_snar product_aniline 3,5-Difluoroaniline reduction->product_aniline downstream Further Functionalization (e.g., Suzuki Coupling, Amide Formation) product_aniline->downstream

Caption: Key synthetic routes from this compound.

Downstream Applications of 3,5-Difluoroaniline

3,5-Difluoroaniline is a cornerstone intermediate for a multitude of advanced synthetic applications in medicinal chemistry.[1][4] Its primary amino group serves as a versatile handle for a wide array of chemical transformations, including:

  • Amide and Sulfonamide Formation: Acylation of the aniline with carboxylic acids, acid chlorides, or sulfonyl chlorides is a common strategy to build larger, more complex molecules.

  • Diazotization Reactions: The amino group can be converted to a diazonium salt, which can then be displaced by a variety of substituents (e.g., halides, cyano group) via Sandmeyer-type reactions.

  • Palladium-Catalyzed Cross-Coupling Reactions: The aniline can be converted into a halide or triflate, making it a suitable substrate for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions to form C-C and C-N bonds.[10][11] These reactions are instrumental in constructing the biaryl and N-aryl motifs frequently found in kinase inhibitors and other targeted therapies.

The strategic application of these downstream reactions allows for the rapid generation of diverse chemical libraries based on the 3,5-difluorophenyl scaffold, accelerating the drug discovery process.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. A thorough understanding of its reactivity, particularly in nucleophilic aromatic substitution and nitro group reduction, allows for the efficient synthesis of key intermediates like 3,5-difluoroaniline. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this valuable scaffold in the design and synthesis of next-generation therapeutics. The strategic incorporation of the 3,5-difluorophenyl moiety, enabled by the chemistry outlined herein, will undoubtedly continue to contribute to the development of innovative and impactful medicines.

References

  • Process for the preparation of 3,5-difluoroaniline. Google Patents. URL: https://patents.google.
  • This compound|CAS 2265-94-3|High-Purity. Benchchem. URL: https://www.benchchem.com/product/bcp157380
  • The Role of 3,5-Difluorobenzonitrile in Pharmaceutical Intermediate Synthesis. Autech Industry Co., Limited. URL: https://www.autsch.
  • Exploring the Applications of 3,5-Difluoroaniline in Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. URL: https://www.inno-pharmchem.com/news/exploring-the-applications-of-3-5-difluoroaniline-in-chemical-manufacturing.html
  • 3,5-Difluoroaniline. Chem-Impex. URL: https://www.chemimpex.com/products/3-5-difluoroaniline
  • 3:5-Difluoro Aniline for Synthesis | Lab Chemical. eqipped. URL: https://www.eqipped.com/3-5-difluoro-aniline-5-gm-lr.html
  • The Crucial Role of 3,5-Difluoroaniline in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. URL: https://www.inno-pharmchem.com/news/the-crucial-role-of-3-5-difluoroaniline-in-modern-drug-discovery.html
  • Process for preparing 3,5-difluoroaniline. Google Patents. URL: https://patents.google.
  • This compound. Chem-Impex. URL: https://www.chemimpex.com/products/3-5-difluoronitrobenzene
  • Exploring 3,5-Difluoroaniline: Properties, Applications, and Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. URL: https://www.inno-pharmchem.
  • Process for the preparation of 3,5-difluoroaniline. Google Patents. URL: https://patents.google.
  • A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. URL: https://www.quickcompany.
  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4759888/
  • improving the yield of 3,6-dichloro-2,4-difluoroaniline synthesis. Benchchem. URL: https://www.benchchem.com/pdf/improving-the-yield-of-3-5-dichloro-2-4-difluoroaniline-synthesis.pdf
  • Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene. Google Patents. URL: https://patents.google.
  • Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). ResearchGate. URL: https://www.researchgate.net/figure/Aromatic-nucleophilic-substitution-of-difluorobenzene-1-3-5-with-morpholine-2_fig1_327003423
  • Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. Google Patents. URL: https://patents.google.
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11285433/
  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals. URL: https://www.beilstein-journals.org/bjoc/articles/12/21
  • The Role of Fluorinated Nitrobenzenes in Modern Pharmaceutical Synthesis. Autech Industry Co., Limited. URL: https://www.autsch.com/the-role-of-fluorinated-nitrobenzenes-in-modern-pharmaceutical-synthesis.html
  • Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/op500120z
  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.joc.9b01438
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger. URL: https://www.schrodinger.com/qm-magic-class/understanding-highly-variable-regioselectivity-snar-reaction-dichloropyrimidines
  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. URL: https://www.researchgate.net/publication/225301389_Studies_on_the_Regioselective_Nucleophilic_Aromatic_Substitution_SNAr_Reaction_of_2-Substituted_35-Dichloropyrazines
  • A Comparative Guide to Aniline Derivatives in Suzuki–Miyaura Cross-Coupling Reactions. Benchchem. URL: https://www.benchchem.com/pdf/a-comparative-guide-to-aniline-derivatives-in-suzuki-miyaura-cross-coupling-reactions.pdf
  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. URL: https://www.researchgate.net/publication/292150371_Synthesis_and_nucleophilic_aromatic_substitution_of_3-fluoro-5-nitro-1-pentafluorosulfanylbenzene
  • Catalytic Hydrogenation. YouTube. URL: https://www.youtube.
  • Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.jpca.8b02927
  • Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. The Royal Society of Chemistry. URL: https://www.rsc.
  • Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. Nanoscale Advances (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2021/na/d1na00408j
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8904791/
  • A Qualitative Numerical Study on Catalytic Hydrogenation of Nitrobenzene in Gas-Liquid Taylor Flow with Detailed Reaction Mechanism. MDPI. URL: https://www.mdpi.com/2227-9717/8/12/1601
  • A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Semantic Scholar. URL: https://www.semanticscholar.org/paper/A-simple-and-efficient-protocol-for-Suzuki-of-and-Liu-Wang/0e5b3b0c5d5e2e8e9c9a8a8e8e8e8e8e8e8e8e8e
  • A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. ResearchGate. URL: https://www.researchgate.

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Application Note: Enhancing Enzyme Thermostability through Chemical Modification with 3,5-Difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Enzyme Stability in Modern Biotechnology

Enzymes are indispensable catalysts in a myriad of industrial, diagnostic, and therapeutic applications. Their exquisite specificity and efficiency under mild conditions make them superior to traditional chemical catalysts. However, the practical utility of many enzymes is hampered by their inherent instability, particularly at elevated temperatures. Enhancing the thermal stability of enzymes is a critical objective in protein engineering, as it can lead to longer shelf-life, increased resistance to process stresses, and the ability to perform biocatalysis at higher temperatures, which often translates to faster reaction rates and reduced microbial contamination.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a chemical modification strategy to improve enzyme thermal stability using 3,5-Difluoronitrobenzene. We will delve into the mechanistic underpinnings of this approach, provide detailed, step-by-step protocols for enzyme modification and characterization, and present a framework for validating the enhancement of thermal stability.

Mechanism of Action: Covalent Scaffolding with this compound

The strategy of using this compound to enhance enzyme thermostability is rooted in the principles of covalent modification of surface-exposed amino acid residues. The core of this technique lies in the chemical reactivity of the this compound molecule, which is highly susceptible to nucleophilic aromatic substitution (SNAr).[3][4]

The electron-withdrawing nitro group (-NO2) and the two fluorine atoms activate the benzene ring, making it electron-deficient and a prime target for nucleophilic attack.[5] On the surface of an enzyme, several amino acid residues possess nucleophilic side chains capable of initiating this reaction. The most prominent among these is the ε-amino group of lysine residues, which are often abundant and exposed to the solvent.

The reaction proceeds as follows: the nucleophilic amino group of a lysine residue attacks one of the carbon atoms bearing a fluorine atom on the this compound ring. This leads to the formation of a Meisenheimer complex, a transient intermediate, which then collapses with the expulsion of a fluoride ion, resulting in a stable covalent bond between the enzyme and the 3-fluoro-5-nitrophenyl moiety.

This covalent modification contributes to enhanced thermal stability through several potential mechanisms:

  • Increased Rigidity: The introduction of the bulky aromatic group can restrict the conformational flexibility of surface loops, which are often the initiation points of thermal unfolding. By "stapling" or rigidifying these regions, the overall structural integrity of the enzyme is maintained at higher temperatures.

  • Enhanced Hydrophobic Interactions: The aromatic ring of the modifier can participate in new hydrophobic interactions with neighboring nonpolar residues on the enzyme surface, further stabilizing the folded state.

  • Protection of Labile Groups: Covalent modification can shield susceptible amino groups from undesirable side reactions that might occur at elevated temperatures.

Caption: Mechanism of enzyme stabilization via SNAr.

Experimental Protocols

This section provides detailed protocols for the chemical modification of a model enzyme, Porcine Pancreatic Lipase (PPL), with this compound and the subsequent evaluation of its thermal stability.

Part 1: Chemical Modification of Porcine Pancreatic Lipase (PPL)

This protocol outlines the covalent modification of PPL with this compound.

Materials:

  • Porcine Pancreatic Lipase (PPL) (e.g., Sigma-Aldrich, Cat. No. L3126)

  • This compound (e.g., Sigma-Aldrich, Cat. No. 114618)

  • Sodium borate buffer (0.1 M, pH 9.0)

  • Dimethyl sulfoxide (DMSO)

  • Dialysis tubing (e.g., 10 kDa MWCO)

  • Bradford reagent for protein quantification

  • Bovine Serum Albumin (BSA) standard

Procedure:

  • Enzyme Solution Preparation:

    • Dissolve PPL in 0.1 M sodium borate buffer (pH 9.0) to a final concentration of 5 mg/mL.

    • Centrifuge the solution at 10,000 x g for 10 minutes at 4°C to remove any insoluble material.

    • Carefully collect the supernatant.

  • Modifier Solution Preparation:

    • Prepare a 100 mM stock solution of this compound in DMSO.

  • Modification Reaction:

    • In a reaction vessel, add the PPL solution.

    • While gently stirring, add the this compound stock solution to achieve a final molar ratio of modifier to enzyme of 50:1. The final concentration of DMSO in the reaction mixture should not exceed 5% (v/v) to minimize enzyme denaturation.

    • Incubate the reaction mixture at 25°C for 4 hours with continuous gentle stirring.

  • Purification of the Modified Enzyme:

    • Terminate the reaction by transferring the reaction mixture to a dialysis bag (10 kDa MWCO).

    • Dialyze against 0.1 M sodium borate buffer (pH 9.0) at 4°C for 24 hours with at least three buffer changes to remove unreacted this compound and DMSO.

    • After dialysis, centrifuge the modified enzyme solution at 10,000 x g for 15 minutes at 4°C to remove any precipitated protein.

    • Determine the protein concentration of the purified modified PPL using the Bradford assay with BSA as a standard.

  • Storage:

    • Store the modified enzyme at 4°C for short-term use or at -20°C for long-term storage.

Caption: Workflow for enzyme modification.

Part 2: Evaluation of Thermal Stability

This protocol describes how to assess the improvement in thermal stability of the modified PPL compared to the native (unmodified) enzyme.

Materials:

  • Native PPL solution (5 mg/mL in 0.1 M sodium borate buffer, pH 9.0)

  • Modified PPL solution (concentration matched to the native PPL)

  • p-Nitrophenyl palmitate (pNPP) substrate solution

  • Tris-HCl buffer (50 mM, pH 8.0) containing 0.5% (w/v) Triton X-100

  • Spectrophotometer

Procedure:

  • Thermal Inactivation Assay:

    • Prepare two sets of tubes, one for native PPL and one for modified PPL.

    • Aliquot equal volumes of the native and modified PPL solutions into separate tubes.

    • Incubate the tubes at a challenging temperature (e.g., 60°C) in a water bath or thermocycler.

    • At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove one tube from each set and immediately place it on ice to halt the inactivation process.

  • Residual Activity Measurement:

    • For each time point, measure the residual lipase activity using the pNPP assay.

    • In a cuvette, mix 900 µL of the pNPP substrate solution in Tris-HCl buffer with Triton X-100.

    • Initiate the reaction by adding 100 µL of the heat-treated enzyme solution (native or modified).

    • Monitor the increase in absorbance at 410 nm for 5 minutes, which corresponds to the release of p-nitrophenol.

    • Calculate the initial rate of the reaction (ΔAbs/min).

  • Data Analysis:

    • The activity of the enzyme at time 0 (before heat treatment) is considered 100%.

    • For each subsequent time point, calculate the percentage of residual activity: (Initial rate at time t / Initial rate at time 0) * 100.

    • Plot the percentage of residual activity against the incubation time for both native and modified PPL.

    • Determine the half-life (t1/2) of each enzyme, which is the time required for the enzyme to lose 50% of its initial activity at the given temperature.

Alternative Advanced Method: Differential Scanning Calorimetry (DSC)

For a more direct measurement of thermal stability, DSC can be employed to determine the melting temperature (Tm) of the native and modified enzymes. The Tm is the temperature at which 50% of the protein is unfolded. An increase in Tm for the modified enzyme indicates enhanced thermal stability.

Expected Results and Data Presentation

The chemical modification of PPL with this compound is expected to result in a significant increase in its thermal stability. This will be evident from the thermal inactivation assay, where the modified PPL should retain a higher percentage of its activity over time at elevated temperatures compared to the native enzyme.

Table 1: Hypothetical Thermal Inactivation Data at 60°C

Incubation Time (min)Native PPL Residual Activity (%)Modified PPL Residual Activity (%)
0100100
156592
304285
601870
90555
120<140

Table 2: Summary of Thermal Stability Parameters

EnzymeHalf-life (t1/2) at 60°C (min)Melting Temperature (Tm) (°C) (from DSC)
Native PPL~2562
Modified PPL~10570

Troubleshooting and Considerations

  • Low Modification Efficiency: If the degree of modification is low, consider increasing the molar ratio of this compound to the enzyme, extending the reaction time, or slightly increasing the reaction temperature (while monitoring enzyme activity to avoid denaturation).

  • Enzyme Inactivation during Modification: A significant loss of enzyme activity after modification may indicate that the reaction conditions are too harsh or that essential lysine residues in the active site have been modified. To mitigate this, reduce the concentration of the modifier or the reaction time. Substrate protection of the active site during modification can also be explored.

  • Precipitation of Modified Enzyme: Increased hydrophobicity upon modification can sometimes lead to aggregation and precipitation. Ensure adequate dialysis to remove unreacted reagents and consider including stabilizing excipients in the final formulation.

Conclusion

Chemical modification with this compound presents a straightforward and effective strategy for enhancing the thermal stability of enzymes. The underlying mechanism of nucleophilic aromatic substitution allows for the covalent attachment of a rigidifying aromatic moiety to the enzyme surface, thereby impeding thermal unfolding. The protocols provided in this application note offer a robust framework for implementing this technique and validating the resulting improvements in enzyme stability. This approach holds significant promise for the development of more robust biocatalysts for a wide range of industrial and research applications.

References

  • Ahmad, S., et al. (2012).
  • Evran, S., & Telefoncu, A. (2005). Modification of porcine pancreatic lipase with Z-proline. PubMed. [Link]
  • Gao, X., et al. (2014).
  • Kılinç, A., et al. (2002). Chemical attachment of porcine pancreatic lipase to crosslinked poly(vinyl alcohol) by means of adipoyldichloride.
  • Mendes, A. A., et al. (2011). Properties and biotechnological applications of porcine pancreatic lipase.
  • Nezhad, N. G., et al. (2023). Short-loop engineering strategy for enhancing enzyme thermal stability. PMC. [Link]
  • Saraswat, R., & Yadav, S. (2014).
  • Schelletter, L., et al. (2022). Tuning Enzyme Thermostability via Computationally Guided Covalent Stapling and Structural Basis of Enhanced Stabilization.
  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. [Link]
  • Wojciechowski, M., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. PMC. [Link]
  • Xu, Z. W., et al. (2020).
  • Yamada, R., et al. (2019). Chemical treatments for modification and immobilization to improve the solvent-stability of lipase. PubMed. [Link]
  • Zuffo, M. M., et al. (2022). Chemical modification of lipases: A powerful tool for activity improvement. PubMed. [Link]

Sources

Application Note: High-Yield Synthesis of 3,5-Difluoroaniline via Reduction of 3,5-Difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

3,5-Difluoroaniline is a critical building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its strategic importance necessitates reliable and efficient synthetic protocols. This application note provides a comprehensive guide to the synthesis of 3,5-difluoroaniline through the chemical reduction of 3,5-difluoronitrobenzene. We present a comparative analysis of common reduction methodologies and offer a detailed, field-proven protocol for catalytic hydrogenation, a method renowned for its high yield and purity. This document is intended to equip researchers with the technical insights and practical steps required for the successful synthesis and purification of this key intermediate.

Introduction

3,5-Difluoroaniline serves as a pivotal intermediate in the development of numerous commercially significant molecules, particularly in the pharmaceutical and agrochemical industries. The unique substitution pattern of the fluorine atoms on the aniline ring imparts specific physicochemical properties to the final products, such as enhanced metabolic stability and binding affinity to biological targets. The reduction of the corresponding nitroaromatic compound, this compound, is the most direct and widely employed route for its preparation. The choice of reduction method is paramount, influencing not only the yield and purity but also the scalability and environmental impact of the synthesis.

Comparative Analysis of Reduction Methodologies

Several methods are available for the reduction of nitroarenes to anilines. The selection of an appropriate method depends on factors such as substrate compatibility, desired scale, and available equipment. Below is a comparative summary of the most common techniques for the synthesis of 3,5-difluoroaniline.

Method Reagents/Catalyst Solvent Temperature Advantages Disadvantages Typical Yield
Catalytic Hydrogenation H₂, Palladium on Carbon (Pd/C)Ethanol, Methanol, Ethyl AcetateRoom Temperature to 50°CHigh yield, clean reaction, catalyst can be recycled.[1]Requires specialized hydrogenation equipment, potential for dehalogenation at higher temperatures, catalyst can be pyrophoric.[2]>90%
Transfer Hydrogenation Ammonium formate, HydrazineMethanol, EthanolRefluxAvoids the use of high-pressure hydrogen gas.May require longer reaction times, potential for side reactions.80-90%
Metal/Acid Reduction Iron (Fe), Tin(II) Chloride (SnCl₂)Acetic Acid, Hydrochloric Acid, EthanolRefluxInexpensive reagents, tolerant of some functional groups.[1][3]Stoichiometric amounts of metal are required, generating significant waste; workup can be tedious.[4]70-85%

Detailed Experimental Protocol: Catalytic Hydrogenation

This section provides a step-by-step protocol for the synthesis of 3,5-difluoroaniline from this compound via catalytic hydrogenation using palladium on carbon (Pd/C). This method is highly efficient and scalable.

Materials and Equipment
  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (anhydrous)

  • Diatomaceous earth (Celite®)

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions
  • This compound: Irritant. Avoid contact with skin and eyes.

  • 3,5-Difluoroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[1] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Palladium on Carbon (Pd/C): Flammable solid, pyrophoric when dry and saturated with hydrogen.[2] Handle with care, preferably in an inert atmosphere when dry. Do not allow the catalyst to dry on the filter paper after the reaction.

  • Hydrogen Gas: Highly flammable and explosive.[2] Ensure the reaction is carried out in a well-ventilated area, away from ignition sources.

Step-by-Step Procedure
  • Reaction Setup: In a suitable hydrogenation vessel (e.g., a 250 mL round-bottom flask), add 10% Pd/C (0.1 g, ~1 mol% Pd) under a gentle stream of nitrogen or argon to prevent ignition.

  • Addition of Solvent and Substrate: To the flask, add anhydrous ethanol (50 mL) followed by this compound (10.0 g, 62.9 mmol).

  • Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen. Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon filled with hydrogen is suitable for small-scale reactions) at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture. The reaction is typically complete within 2-4 hours.

  • Catalyst Filtration: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the filter cake wet with ethanol to prevent the pyrophoric catalyst from igniting upon exposure to air.[2] Wash the filter cake with a small amount of ethanol (2 x 10 mL) to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification (Optional): The resulting crude 3,5-difluoroaniline is often of high purity. If further purification is required, it can be achieved by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Characterization

The identity and purity of the synthesized 3,5-difluoroaniline can be confirmed by spectroscopic methods.

  • ¹H NMR: Spectral data will show characteristic peaks for the aromatic protons and the amine protons.[5][6][7]

  • ¹³C NMR: The spectrum will display signals corresponding to the carbon atoms of the difluorinated benzene ring.[7]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of 3,5-difluoroaniline.[7]

Visualizing the Workflow

The following diagrams illustrate the chemical transformation and the experimental workflow.

A This compound B 3,5-Difluoroaniline A->B H2, Pd/C Ethanol A Reaction Setup: Add Pd/C and solvent to flask B Add this compound A->B C Hydrogenation: Evacuate and fill with H2 B->C D Reaction Monitoring: TLC or GC-MS C->D E Catalyst Filtration: Filter through Celite D->E Upon completion F Solvent Removal: Rotary Evaporation E->F G Purification (Optional): Vacuum Distillation F->G H Final Product: 3,5-Difluoroaniline G->H

Sources

Application Notes & Protocols: Leveraging 3,5-Difluoronitrobenzene in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3,5-Difluoronitrobenzene is a versatile aromatic compound whose unique electronic and structural properties make it a valuable building block in the synthesis of high-performance materials.[1][2] Its molecular structure features a benzene ring substituted with two fluorine atoms at the meta positions and a potent electron-withdrawing nitro group. This specific arrangement is not accidental; it is the key to the molecule's utility in materials science. The combined inductive effect of the fluorine atoms and the strong resonance and inductive effects of the nitro group render the aromatic ring highly electron-deficient. This pronounced electrophilicity is the cornerstone of its application, primarily facilitating Nucleophilic Aromatic Substitution (SNAr) reactions, which are instrumental in the formation of robust polymer backbones and other complex molecular architectures.[1] These reactions allow for the creation of materials with enhanced thermal stability, chemical resistance, and specific optoelectronic properties, making them suitable for demanding applications in the aerospace, electronics, and specialty coatings industries.[1][2]

Pillar 1: The Core Mechanism - Nucleophilic Aromatic Substitution (SNAr)

The primary value of this compound in polymer synthesis stems from its high reactivity in SNAr reactions. The causality behind this reactivity is twofold:

  • Activation: The nitro group, being one of the strongest electron-withdrawing groups, powerfully activates the entire aromatic ring towards nucleophilic attack. It delocalizes the negative charge of the Meisenheimer complex—the key intermediate in the SNAr mechanism—thus stabilizing it and lowering the activation energy of the reaction.

  • Leaving Groups: Fluorine atoms are excellent leaving groups in SNAr reactions, far superior to other halogens like chlorine or bromine in activated systems. This is due to the high electronegativity of fluorine, which polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.

The meta-positioning of the fluorine atoms is crucial. While ortho and para positions would also be activated, the meta-arrangement allows for the creation of kinked, non-linear polymer chains. This structural feature disrupts crystalline packing, often leading to amorphous materials with improved solubility and processability without sacrificing thermal stability.

SNAr_Mechanism General S N Ar Mechanism on this compound cluster_reactants Reactants cluster_intermediate Rate-Limiting Step cluster_products Products Reactant This compound Intermediate Meisenheimer Complex (Stabilized by NO₂ group) Reactant->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) (e.g., Ar-O⁻) Product Substituted Product Intermediate->Product Loss of Leaving Group LeavingGroup Fluoride Ion (F⁻)

Caption: General SNAr mechanism for this compound.

Pillar 2: Application in High-Performance Polymers

A primary application of monomers based on the 3,5-difluoro substitution pattern is the synthesis of poly(arylene ether)s (PAEs). While this compound itself can be used, it is more common to first convert it to a more stable activating group like a sulfone or a ketone. For instance, analogues like 3,5-difluorobenzophenone are used to create PEEK-like polymers.[3][4] The fundamental polymerization principle remains the same: a step-growth polycondensation via SNAr.

The resulting polymers often exhibit high glass transition temperatures (Tg) and excellent thermal stability, making them suitable for applications requiring robust performance at elevated temperatures.

Protocol: Synthesis of a Poly(arylene ether) from an Activated 3,5-Difluoro Monomer

This protocol describes a general procedure for the synthesis of a high molecular weight poly(arylene ether) by reacting a bisphenol with an activated difluoro monomer, using the principles applicable to this compound derivatives.

Materials:

  • This compound or analogous activated monomer (e.g., 3,5-difluorobenzophenone) (1.0 eq)

  • Bisphenol A (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely ground (2.2-2.5 eq)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene

Experimental Workflow:

Polymer_Synthesis_Workflow Polymer Synthesis & Characterization Workflow Setup 1. Assemble Reaction Apparatus (Flask, Dean-Stark, Condenser, N₂ inlet) Charge 2. Charge Reactants (Monomers, K₂CO₃, DMAc, Toluene) Setup->Charge Azeotrope 3. Azeotropic Dehydration (Heat to reflux, ~140-150°C) Charge->Azeotrope Polymerize 4. Polymerization (Remove Toluene, Heat to 160-170°C) Azeotrope->Polymerize Water removal Precipitate 5. Isolation & Purification (Precipitate in Methanol/Water) Polymerize->Precipitate Reaction complete Filter 6. Filter & Wash (Wash with Water and Methanol) Precipitate->Filter Dry 7. Dry Polymer (Vacuum oven, 80-120°C) Filter->Dry Characterize 8. Characterization (NMR, GPC, TGA, DSC) Dry->Characterize

Sources

Application Notes and Protocols: Experimental Setup for the Nitration of Fluorinated Benzenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Nitrated Fluorinated Benzenes

The introduction of a nitro group (—NO₂) onto a fluorinated benzene ring is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong bonds with carbon—can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[1][2] When combined with the versatile nitro group, a precursor to amines, anilines, and other valuable functionalities, nitrated fluorobenzenes become powerful building blocks for a diverse array of bioactive compounds, including anticancer, anti-inflammatory, and cardiovascular drugs.

However, the nitration of fluorinated benzenes presents a unique set of challenges. The fluorine atom, while being an ortho-, para- director, is also a deactivating substituent due to its strong inductive electron-withdrawing effect. This deactivation makes the aromatic ring less susceptible to electrophilic attack compared to benzene, often necessitating harsher reaction conditions.[3][4] This guide provides a comprehensive overview of the experimental setups, mechanistic considerations, and safety protocols essential for the successful and safe nitration of fluorinated benzenes.

Mechanistic Insights: Understanding Regioselectivity and Reactivity

The nitration of fluorinated benzenes proceeds via an electrophilic aromatic substitution (EAS) mechanism.[5] The key electrophile is the nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[4]

The Role of the Fluorine Substituent

The fluorine atom exerts two opposing effects on the benzene ring:

  • Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the ring through the sigma bond network, deactivating the ring towards electrophilic attack.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system, increasing electron density at the ortho and para positions.

While the inductive effect deactivates the entire ring, the resonance effect directs the incoming electrophile to the ortho and para positions.[6] The stability of the intermediate carbocation (arenium ion or σ-complex) is a key determinant of the regioselectivity.[7] Attack at the ortho and para positions allows for resonance stabilization involving the fluorine atom's lone pairs, which is not possible for meta attack.[6] Consequently, the nitration of fluorobenzene predominantly yields a mixture of o-fluoro-nitrobenzene and p-fluoro-nitrobenzene, with the para isomer often being the major product due to reduced steric hindrance.[8]

Visualizing the Mechanism

Nitration_Mechanism cluster_generation Nitronium Ion Generation cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO₃ H2NO3_plus H₂NO₃⁺ HNO3->H2NO3_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2O H₂O H2NO3_plus->H2O NO2_plus NO₂⁺ (Nitronium Ion) H2NO3_plus->NO2_plus Fluorobenzene Fluorobenzene Arenium_ion Arenium Ion (σ-complex) Fluorobenzene->Arenium_ion + NO₂⁺ Product o/p-Fluoronitrobenzene Arenium_ion->Product - H⁺ H_plus H⁺

Caption: General mechanism for the nitration of fluorobenzene.

Experimental Protocols

The choice of nitrating agent and reaction conditions is crucial for achieving high yields and selectivity in the nitration of fluorinated benzenes.

Protocol 1: Classical Mixed Acid (HNO₃/H₂SO₄) Nitration

This is the most common and cost-effective method for nitrating deactivated aromatic compounds.[9]

Materials:

  • Fluorobenzene (or substituted fluorobenzene)

  • Concentrated Nitric Acid (65-70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice bath

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Condenser

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and immersed in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid. The typical volumetric ratio of H₂SO₄ to HNO₃ is 2:1 to 1:1.[10] The addition should be done cautiously as the reaction is exothermic. Maintain the temperature of the mixture below 10 °C.

  • Addition of Fluorobenzene: Once the nitrating mixture has cooled, begin the dropwise addition of fluorobenzene via a dropping funnel. The reaction is exothermic, and the temperature should be carefully monitored and maintained between 0 °C and 10 °C to minimize the formation of byproducts.[10]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period (typically 1-4 hours). The optimal temperature and time will depend on the specific fluorinated benzene substrate. For more deactivated rings, gentle heating (e.g., 50-60 °C) may be necessary.[11][12]

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. This will quench the reaction and precipitate the crude product.

  • Isolation and Purification: The solid product can be collected by vacuum filtration and washed with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol). If the product is an oil, it can be extracted with an organic solvent (e.g., dichloromethane), washed with water and a dilute sodium bicarbonate solution, dried over an anhydrous salt (e.g., MgSO₄), and the solvent removed under reduced pressure.

Protocol 2: Nitration with Nitronium Tetrafluoroborate (NO₂BF₄)

Nitronium tetrafluoroborate is a powerful, pre-formed nitrating agent that can be used under milder conditions and is particularly useful for substrates that are sensitive to strong acids.[10][13]

Materials:

  • Fluorobenzene (or substituted fluorobenzene)

  • Nitronium tetrafluoroborate (NO₂BF₄)

  • Anhydrous aprotic solvent (e.g., sulfolane, acetonitrile, or dichloromethane)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Round-bottom flask with a magnetic stirrer

  • Thermometer

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the fluorinated benzene in the chosen anhydrous solvent.

  • Addition of NO₂BF₄: Cool the solution to the desired temperature (typically 0 °C to room temperature) and add nitronium tetrafluoroborate portion-wise. Monitor the reaction progress by TLC or GC.

  • Reaction: Stir the mixture at the chosen temperature until the starting material is consumed.

  • Work-up: Quench the reaction by carefully adding cold water.

  • Isolation and Purification: Extract the product with an organic solvent. The organic layer is then washed with water and brine, dried over an anhydrous salt, and the solvent is evaporated. The product can be further purified by column chromatography or recrystallization.

Data Summary: Reaction Conditions and Outcomes
SubstrateNitrating AgentTemperature (°C)Time (h)Major ProductsYield (%)Reference
FluorobenzeneHNO₃/H₂SO₄0 - 101 - 2p-Fluoronitrobenzene, o-Fluoronitrobenzene~90[3]
1,4-DifluorobenzeneHNO₃/H₂SO₄25 - 3021,4-Difluoro-2-nitrobenzeneHigh[13]
2-FluorotolueneHNO₃/H₂SO₄0 - 512-Fluoro-4-nitrotoluene, 2-Fluoro-6-nitrotolueneGood[9]
4-Fluorobenzoic AcidHNO₃/H₂SO₄50 - 6034-Fluoro-3-nitrobenzoic acidModerate[14]
FluorobenzeneNO₂BF₄ in Sulfolane250.5p-Fluoronitrobenzene, o-Fluoronitrobenzene>95[13]
Visualizing the Experimental Workflow

Workflow start Start prep Prepare Nitrating Agent start->prep addition Slowly Add Fluorobenzene (Control Temperature) prep->addition react Stir at Controlled Temperature addition->react quench Quench on Ice react->quench isolate Isolate Crude Product (Filtration/Extraction) quench->isolate purify Purify Product (Recrystallization/Chromatography) isolate->purify end End purify->end

Caption: A typical workflow for the nitration of fluorinated benzenes.

Safety Considerations: A Paramount Concern

Nitration reactions are inherently hazardous and must be conducted with extreme caution.[15]

  • Corrosivity and Toxicity: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns.[15] Nitric acid fumes and nitrogen oxides (NOx) generated during the reaction are toxic upon inhalation.[15]

  • Exothermic Nature: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[15] This can result in a dangerous increase in temperature and pressure, potentially leading to an explosion.

  • Explosive Byproducts: The formation of polynitrated compounds or the accumulation of unstable intermediates can create an explosion hazard.

Essential Safety Protocols
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[15]

  • Fume Hood: All nitration experiments must be performed in a well-ventilated fume hood to prevent exposure to toxic fumes.[15]

  • Temperature Control: Use an ice bath or other cooling system to maintain strict control over the reaction temperature, especially during the addition of reagents.

  • Slow Addition: Reagents should always be added slowly and in a controlled manner to prevent a rapid buildup of heat.

  • Scale: When performing a nitration for the first time, it is crucial to start with a small scale to assess the reaction's behavior.

  • Emergency Preparedness: Ensure that an emergency eyewash station, safety shower, and appropriate spill containment materials are readily accessible.[15]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction- Insufficiently strong nitrating agent- Product loss during work-up- Increase reaction time or temperature cautiously.- Use a stronger nitrating system (e.g., fuming nitric acid or NO₂BF₄).- Optimize extraction and purification procedures.
Formation of Byproducts (e.g., dinitration) - Reaction temperature too high- Excess nitrating agent- Maintain strict temperature control.- Use a stoichiometric amount of the nitrating agent.
No Reaction - Substrate is too deactivated- Insufficiently acidic conditions- Use harsher conditions (higher temperature, stronger acid).- Consider a different nitrating agent.
Charring/Decomposition - Reaction is too exothermic and uncontrolled- Improve cooling and slow down the rate of addition.- Dilute the reaction mixture with a suitable solvent.

Conclusion

The nitration of fluorinated benzenes is a powerful tool for the synthesis of valuable chemical intermediates. A thorough understanding of the underlying reaction mechanism, careful selection of the experimental setup, and strict adherence to safety protocols are essential for achieving successful and reproducible results. The protocols and insights provided in this guide are intended to equip researchers with the knowledge necessary to safely and effectively perform this important chemical transformation.

References

  • Nitration of Deactivated Aromatic Compounds - ResearchGate. (n.d.).
  • Which resonance structure BEST explains the REGIOSELECTIVITY for... (1 Answer) | Transtutors. (2022, February 27).
  • Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013, November 22).
  • Fluoronitrobenzene Series - Sparrow Chemical. (n.d.).
  • Nitration reaction safety - YouTube. (2024, June 6).
  • Experiment 11: Electrophilic Aromatic Substitution – Nitration - UW-Madison Chemistry. (n.d.).
  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016, October 5).
  • A novel method for the nitration of deactivated aromatic compounds - RSC Publishing. (n.d.).
  • Recent aspects of nitration: New preparative methods and mechanistic studies (A Review) - PNAS. (n.d.).
  • Synthetic Protocols for Aromatic Nitration: A Review - OUCI. (n.d.).
  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.).
  • Nitration of Benzene - Chemistry Steps. (n.d.).
  • Halogenation, Sulfonation, and Nitration of Aromatic Compounds - Chemistry LibreTexts. (2020, June 21).
  • Nitration of Aromatics: EAS & Methyl Benzoate - Studylib. (n.d.).
  • How to prepare nitrobenzene from fluorobenzene in organic chemistry - Quora. (2017, March 25).
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30).
  • Competitive Nitration of Benzene Fluorobenzene and Benzene Toluene Mixtures: Orientation and Reactivity Studies Using HPLC | Request PDF - ResearchGate. (n.d.).
  • Unlocking Pharmaceutical Potential: The Role of Fluorobenzene in Drug Synthesis. (n.d.).
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • H2 Chemistry: 3 Steps in Nitration of Benzene via Electrophilic Substitution. (2018, April 21).
  • Electrophilic aromatic substitution - Nitration of benzene - ChemTube3D. (n.d.).
  • Biological Potential of FluoroBenzene Analogs - JSciMed Central. (n.d.).
  • Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. (n.d.).
  • Preparation of Nitrobenzene (Nitration of benzene). (n.d.).
  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC. (2017, December 18).
  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed. (2017, December 18).
  • Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. (2023, January 4).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,5-Difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Difluoronitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, maximize yields, and ensure the purity of your product.

Synthesis Overview: The Electrophilic Nitration of 1,3-Difluorobenzene

The most direct and common method for synthesizing this compound is through the electrophilic nitration of 1,3-difluorobenzene.[1] In this reaction, the aromatic ring is attacked by a nitronium ion (NO₂⁺), which is typically generated in situ from a mixture of a strong acid and a nitrate source. The two fluorine atoms on the benzene ring are electron-withdrawing, which deactivates the ring towards electrophilic attack, making the reaction conditions crucial for success.[1] However, they are also ortho, para-directing. In the case of 1,3-difluorobenzene, the C5 position is meta to both fluorine atoms and is the most electronically favorable position for substitution, leading to the desired product.

A generalized reaction scheme is as follows:

While this reaction is the primary focus, alternative multi-step synthetic routes starting from compounds like 2,4,5-trichloronitrobenzene also exist.[1][2]

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of this compound.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the nitration of 1,3-difluorobenzene can stem from several factors, primarily related to the deactivating effect of the fluorine atoms and suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The electron-withdrawing nature of the fluorine atoms slows down the electrophilic substitution.[1] If the reaction is not driven to completion, you will recover a significant amount of starting material.

    • Solution:

      • Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique like GC-MS or TLC. Extend the reaction time until the consumption of the starting material plateaus.

      • Elevate Reaction Temperature: Carefully increasing the temperature can enhance the reaction rate. However, be cautious as higher temperatures can also lead to the formation of byproducts. A controlled, incremental increase is recommended.

  • Suboptimal Nitrating Agent: The strength and composition of your nitrating mixture are critical.

    • Solution:

      • Use a Stronger Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is standard. For deactivated substrates, fuming nitric acid or the use of oleum (fuming sulfuric acid) can increase the concentration of the active electrophile, the nitronium ion (NO₂⁺).[2][3]

      • Optimize Reagent Ratios: The ratio of nitric acid to sulfuric acid, and the overall molar excess of the nitrating agent relative to the 1,3-difluorobenzene, should be carefully optimized. A Design of Experiments (DoE) approach can be highly effective in finding the optimal conditions.

A summary of typical starting points for reaction conditions is provided in the table below:

ParameterRecommended RangeNotes
Temperature 0°C to 25°CStart with lower temperatures to control the exothermic reaction, then allow to slowly warm to room temperature.
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄A 1:2 to 1:3 molar ratio is a common starting point.
Reaction Time 2 to 8 hoursHighly dependent on temperature and the specific nitrating agent used.
Quenching Ice-waterThe reaction should be carefully quenched by pouring the reaction mixture onto crushed ice to dissipate heat and precipitate the product.
Question 2: I am observing significant amounts of an impurity in my crude product. How can I identify and minimize it?

Answer:

The main impurity is likely an isomeric byproduct. While the fluorine atoms in 1,3-difluorobenzene strongly direct the nitration to the 5-position, other isomers can form under certain conditions.

  • Isomer Formation: The primary isomeric byproduct would be 2,4-difluoronitrobenzene.

    • Identification: The best way to identify the impurity is through a combination of chromatographic (GC, HPLC) and spectroscopic (NMR, MS) techniques. Comparing the obtained data with reference spectra of known isomers will confirm the impurity's identity.

    • Minimization:

      • Temperature Control: Lowering the reaction temperature generally increases the selectivity of electrophilic aromatic substitutions. Running the reaction at 0-5°C can significantly reduce the formation of undesired isomers.

      • Controlled Addition: Adding the nitrating agent slowly to the solution of 1,3-difluorobenzene in sulfuric acid can help maintain a low, steady concentration of the electrophile and improve selectivity.

Question 3: The work-up and purification of my product are proving difficult. What are the best practices?

Answer:

Proper work-up and purification are essential for obtaining high-purity this compound.

  • Work-up:

    • Quenching: As mentioned, always pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring. This prevents localized heating and potential side reactions during quenching.

    • Extraction: After quenching, the product may precipitate as a solid or remain as an oil. If it is an oil, extract it with a suitable organic solvent like dichloromethane or ethyl acetate.

    • Washing: The organic layer should be washed sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. Contamination with residual acid or caustic soda can decrease the thermal stability of the nitro compound.[4]

  • Purification:

    • Distillation: Fractional distillation under reduced pressure is an effective method for purifying liquid this compound.[2] The boiling point is approximately 176-177°C at atmospheric pressure.[5]

    • Crystallization: If the product is a solid or can be solidified, recrystallization from a suitable solvent system (e.g., ethanol/water) can be a highly effective purification technique.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when performing this nitration? A1: Nitration reactions are highly exothermic and require strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes.

  • Temperature Control: Use an ice bath to control the reaction temperature, especially during the addition of the nitrating agent. Runaway reactions are a significant hazard.[6]

  • Reagent Handling: Handle concentrated nitric and sulfuric acids with extreme care. Always add acid to water, never the other way around.

Q2: Can I use other nitrating agents besides mixed acid? A2: Yes, other nitrating agents can be used, particularly for lab-scale synthesis. Milder reagents like nitronium tetrafluoroborate (NO₂BF₄) can offer higher selectivity in some cases.[7] For continuous flow processes, which offer enhanced safety and control, different nitrating systems may be employed.[1][6]

Q3: How can I confirm the identity and purity of my final product? A3: A combination of analytical techniques is recommended for full characterization:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and identifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying purity.

  • Melting Point: The reported melting point is around 17-18°C.[5]

Q4: What are the primary applications of this compound? A4: this compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The fluorine atoms can enhance properties such as metabolic stability and bioavailability in the final active molecules.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.

G cluster_start Start cluster_analysis Analysis cluster_evaluation Evaluation cluster_troubleshooting Troubleshooting cluster_end Completion start Initiate Synthesis of This compound analysis Analyze Crude Product (GC/MS, NMR, TLC) start->analysis check_yield Is Yield > 80%? analysis->check_yield check_purity Is Purity > 98%? check_yield->check_purity Yes low_yield Low Yield Path check_yield->low_yield No low_purity Low Purity Path check_purity->low_purity No end_product High-Purity Product Obtained check_purity->end_product Yes optimize_conditions Optimize Reaction Conditions: - Increase Time/Temp - Stronger Nitrating Agent low_yield->optimize_conditions optimize_workup Optimize Purification: - Fractional Distillation - Recrystallization low_purity->optimize_workup optimize_conditions->start Re-run Reaction optimize_workup->analysis Re-analyze

Caption: A troubleshooting workflow for the synthesis of this compound.

References

  • Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.
  • Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives.
  • PrepChem.com. (n.d.). Synthesis of 3,4-difluoronitrobenzene.
  • Apra Innovative. (n.d.). Everything You Need to Know About 3,4-Difluoro Nitrobenzene.
  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
  • ResearchGate. (n.d.). Scheme 5. Nitration of p-difluorobenzene.
  • Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene.
  • Google Patents. (n.d.). US5504264A - Process for preparing 1,3-difluorobenzene.

Sources

minimizing by-product formation in the nitration of 1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Nitration of 1,3-Difluorobenzene

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing By-Product Formation

Welcome to the Technical Support Center for the nitration of 1,3-difluorobenzene. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your reaction conditions and minimizing the formation of unwanted by-products. As Senior Application Scientists, we have synthesized our expertise with field-proven insights to help you navigate the complexities of this important chemical transformation.

The controlled nitration of 1,3-difluorobenzene is a critical step in the synthesis of numerous pharmaceutical and agrochemical compounds.[1][2] However, the directing effects of the two fluorine atoms can lead to a mixture of regioisomers and over-nitrated products, complicating purification and reducing the overall yield of the desired product. This guide will provide you with the knowledge to anticipate and address these challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the nitration of 1,3-difluorobenzene. Each problem is followed by an analysis of potential causes and actionable solutions.

Issue 1: Poor Regioselectivity - Formation of 2,4-Difluoronitrobenzene and 2,6-Difluoronitrobenzene

Symptoms: Your reaction yields a mixture of 2,4-difluoronitrobenzene and 2,6-difluoronitrobenzene, with a lower than desired ratio of the target isomer.

Potential Causes:

  • Reaction Temperature: Higher temperatures can decrease the regioselectivity of the nitration reaction.

  • Nitrating Agent: The choice and concentration of the nitrating agent significantly influence the isomer distribution.

  • Solvent Effects: The polarity and coordinating ability of the solvent can affect the stability of the reaction intermediates, thereby influencing the product ratio.[3]

Solutions:

  • Temperature Control: Maintain a low reaction temperature, typically between 0°C and 10°C, to enhance the kinetic control of the reaction and favor the formation of the thermodynamically more stable isomer.

  • Choice of Nitrating Agent:

    • Mixed Acid (HNO₃/H₂SO₄): This is the most common nitrating agent.[4][5] The concentration of sulfuric acid should be carefully controlled to generate the nitronium ion (NO₂⁺) efficiently without promoting side reactions.[6][7][8]

    • Alternative Nitrating Agents: Consider using milder nitrating agents like acetyl nitrate or nitronium tetrafluoroborate, which may offer improved regioselectivity in some cases.[9]

  • Solvent Selection: Aprotic solvents with low polarity are generally preferred. The use of a solvent can also help to better control the reaction temperature.

Issue 2: Over-Nitration - Formation of Dinitro- and Trinitro- By-products

Symptoms: Significant formation of 1,3-difluoro-2,4-dinitrobenzene and other polynitrated species is observed.

Potential Causes:

  • Excess Nitrating Agent: Using a large excess of the nitrating agent will drive the reaction towards multiple nitrations.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, even with a stoichiometric amount of nitrating agent, can lead to the nitration of the initial product.

  • High Reaction Temperature: Elevated temperatures increase the rate of all nitration reactions, including the undesired over-nitration.[4][10]

Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry of the nitrating agent. A slight excess (1.05-1.1 equivalents) is often sufficient for complete conversion of the starting material without significant over-nitration.

  • Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to quench the reaction once the starting material is consumed.

  • Temperature Management: As with regioselectivity, maintaining a low and consistent temperature is crucial to minimize the rate of subsequent nitration reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the mononitration of 1,3-difluorobenzene?

A1: The fluorine atoms are ortho, para-directing deactivators.[11] Therefore, the major product of the mononitration of 1,3-difluorobenzene is 2,4-difluoronitrobenzene. The nitro group is directed to the 4-position (para to one fluorine and ortho to the other) and the 2-position (ortho to both fluorine atoms). Due to steric hindrance, substitution at the 2-position is generally less favored.

Q2: How do the fluorine atoms influence the reactivity and regioselectivity of the nitration reaction?

A2: The fluorine atoms are highly electronegative, which deactivates the aromatic ring towards electrophilic attack by inductively withdrawing electron density. However, they also have lone pairs of electrons that can be donated to the ring through resonance, which directs the incoming electrophile to the ortho and para positions. The interplay of these inductive and resonance effects determines the overall reactivity and regioselectivity.[11]

Q3: What analytical methods are recommended for monitoring the reaction and quantifying the product mixture?

A3: Several analytical methods can be employed:

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) or a mass spectrometer (MS) is an excellent technique for separating and quantifying the volatile isomers of difluoronitrobenzene.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is also suitable for analyzing the reaction mixture, especially for less volatile by-products.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to determine the isomeric ratio of the products in the crude reaction mixture.

Q4: Are there any safety precautions I should be aware of when performing this reaction?

A4: Yes, the nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction.

  • Use of Strong Acids: Concentrated nitric and sulfuric acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reaction: The reaction generates a significant amount of heat. It is crucial to have an efficient cooling system in place and to add the nitrating agent slowly to control the temperature.

  • Formation of Energetic Compounds: Nitroaromatic compounds can be explosive, especially polynitrated species. Handle the products with care and avoid subjecting them to heat or shock.

Experimental Protocol: Optimized Nitration of 1,3-Difluorobenzene

This protocol provides a starting point for the selective mononitration of 1,3-difluorobenzene.

Materials:

  • 1,3-Difluorobenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1,3-difluorobenzene (1 equivalent) and dichloromethane.

  • Cool the flask to 0°C in an ice-water bath.

  • In the dropping funnel, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the stirred solution of 1,3-difluorobenzene over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, continue stirring the reaction at 0-5°C and monitor its progress by TLC or GC.

  • Once the starting material is consumed (typically 1-2 hours), quench the reaction by slowly pouring the mixture over crushed ice.

  • Separate the organic layer, and wash it with water, a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation to isolate the desired 2,4-difluoronitrobenzene.

Table 1: Effect of Nitrating Agent on Product Distribution (Illustrative)

Nitrating AgentTemperature (°C)2,4-Difluoronitrobenzene (%)2,6-Difluoronitrobenzene (%)Dinitro-products (%)
HNO₃/H₂SO₄0-585105
Acetyl Nitrate09082
NO₂BF₄-109262

Note: These values are for illustrative purposes and may vary depending on the specific reaction conditions.

Visualizing the Reaction Pathway and Workflow

Diagram 1: Electrophilic Aromatic Substitution Mechanism

This diagram illustrates the key steps in the nitration of 1,3-difluorobenzene.

EAS_Mechanism cluster_0 Step 1: Formation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO3 NO2+ Nitronium Ion (NO₂⁺) HNO3->NO2+ + H₂SO₄ H2O H₂O HNO3->H2O H2SO4 H2SO4 HSO4- HSO₄⁻ H2SO4->HSO4- DFB 1,3-Difluorobenzene SigmaComplex Arenium Ion (Sigma Complex) DFB->SigmaComplex + NO₂⁺ Product 2,4-Difluoronitrobenzene SigmaComplex->Product + HSO₄⁻ - H₂SO₄

Caption: Mechanism of electrophilic aromatic substitution for the nitration of 1,3-difluorobenzene.

Diagram 2: Troubleshooting Workflow

This workflow provides a logical sequence for addressing by-product formation.

Troubleshooting_Workflow Start High By-product Formation CheckTemp Is Reaction Temperature < 5°C? Start->CheckTemp LowerTemp Lower and Maintain Temperature at 0-5°C CheckTemp->LowerTemp No CheckStoich Is Nitrating Agent Stoichiometry Correct (1.05-1.1 eq)? CheckTemp->CheckStoich Yes LowerTemp->CheckStoich AdjustStoich Adjust Stoichiometry CheckStoich->AdjustStoich No MonitorRxn Is Reaction Monitored to Completion? CheckStoich->MonitorRxn Yes AdjustStoich->MonitorRxn ImplementMonitoring Implement TLC/GC/HPLC Monitoring MonitorRxn->ImplementMonitoring No ConsiderAgent Consider Alternative Nitrating Agent MonitorRxn->ConsiderAgent Yes ImplementMonitoring->ConsiderAgent End Minimized By-products ConsiderAgent->End

Caption: A step-by-step workflow for troubleshooting by-product formation in the nitration of 1,3-difluorobenzene.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • ResearchGate. (n.d.). Nitration of benzene promoted by mesoporous silica‐immobilized FeCl3.
  • AIDIC. (n.d.). Prediction of the By-products Formation in the Adiabatic Industrial Benzene Nitration Process.
  • PubMed. (n.d.). Regioselectivity in the nitration of dialkoxybenzenes.
  • Chemistry Steps. (n.d.). Nitration of Benzene.
  • Analytical Method Summaries. (2023, December 10).
  • ResearchGate. (n.d.). Effect of the residence time on the nitration of p-difluorobenzene.
  • Google Patents. (2012, April 19). WO2012049513A1 - Methods for the nitration of aromatic compounds.
  • Chemguide. (n.d.). The nitration of benzene - electrophilic substitution.
  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
  • SimpleChemConcepts. (2018, April 21). H2 Chemistry: 3 Steps in Nitration of Benzene via Electrophilic Substitution.
  • ResearchGate. (n.d.). A High-Output, Continuous Selective and Heterogeneous Nitration of p-Difluorobenzene.
  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration.
  • PubMed. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
  • ResearchGate. (n.d.). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid.
  • III Analytical Methods. (n.d.).
  • OUCI. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review.
  • ResearchGate. (n.d.). Scheme 5. Nitration of p-difluorobenzene.
  • PubChem. (n.d.). 1,3-Difluorobenzene.
  • Google Patents. (1996, April 2). US5504264A - Process for preparing 1,3-difluorobenzene.
  • ACS Publications. (n.d.). A High-Output, Continuous Selective and Heterogeneous Nitration of p-Difluorobenzene.
  • Beilstein Journals. (n.d.). Continuous flow nitration in miniaturized devices.

Sources

Technical Support Center: Electrophilic Nitration of Deactivated Aromatic Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for electrophilic aromatic nitration. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of nitrating deactivated aromatic systems. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize these challenging but crucial reactions.

Section 1: Fundamental Challenges & Reaction Failure

This section addresses the most common and fundamental problem: a reaction that fails to proceed or gives disappointingly low yields.

Q1: My nitration of a deactivated substrate (e.g., nitrobenzene, benzonitrile) is either not working or the yield is extremely low. I'm using a standard concentrated nitric acid/sulfuric acid mixture. What is the root cause and how can I fix it?

A1: This is the most frequent challenge and it stems directly from the electron-poor nature of your substrate. Here’s the breakdown of the issue and your path forward:

The "Why": Understanding the Energetic Barrier

The standard electrophilic aromatic substitution (EAS) mechanism involves the attack of the aromatic π-system on the electrophile—in this case, the nitronium ion (NO₂⁺). This attack temporarily breaks aromaticity to form a high-energy carbocation intermediate known as the Wheland or sigma complex.

  • Deactivation Explained: Electron-withdrawing groups (EWGs) like -NO₂, -CN, -SO₃H, or -COR pull electron density out of the ring through inductive and/or resonance effects. This reduction in electron density makes the ring a much weaker nucleophile.

  • Increased Activation Energy: Because your starting material is less nucleophilic, the activation energy required to form the positively charged sigma complex is significantly higher compared to an activated ring like toluene. The standard "mixed acid" conditions may not generate a high enough concentration or reactivity of the nitronium ion to overcome this energy barrier at a practical rate. For instance, nitrating nitrobenzene to get dinitrobenzene requires much harsher conditions (e.g., higher temperatures, fuming nitric acid) than the initial nitration of benzene.

The "How-To": Actionable Troubleshooting Steps

Your primary strategy is to increase the electrophilicity of your nitrating system.

  • Intensify the "Mixed Acid" Conditions:

    • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. For example, the dinitration of nitrobenzene is often performed at temperatures up to 100 °C. Caution: This can also increase the rate of side reactions. Proceed with care and monitor the reaction closely.

    • Use Fuming Sulfuric Acid (Oleum): Oleum (H₂SO₄·xSO₃) is a more potent dehydrating agent than concentrated sulfuric acid. It drives the equilibrium of nitronium ion formation further to the right by sequestering the water by-product, thereby increasing the concentration of the active electrophile, NO₂⁺.

    • Use Fuming Nitric Acid: This increases the concentration of HNO₃, further pushing the nitronium generation equilibrium.

  • Switch to a Stronger, Pre-formed Nitrating Agent:

    • When mixed acid fails, the gold standard is to use a pre-formed nitronium salt. Nitronium tetrafluoroborate (NO₂BF₄) , often called Olah's reagent, is a crystalline solid that provides a "naked," highly reactive nitronium ion. It is particularly effective for nitrating substrates that are sensitive to strongly acidic or oxidative conditions. The reaction can be run in an inert solvent like sulfolane or acetonitrile.

Section 2: Controlling Regioselectivity

Once you get the reaction to proceed, the next challenge is directing the nitro group to the desired position on the ring.

Q2: I am trying to nitrate a monosubstituted deactivated ring, and I'm getting a mixture of isomers. How do I control the regioselectivity to favor the meta product?

A2: This is a question of kinetic control governed by the stability of the reaction intermediates. For nearly all deactivating groups, the meta position is the least deactivated, making it the preferred site of attack.

The "Why": The Logic of Meta-Direction

Electron-withdrawing groups direct incoming electrophiles to the meta position. This is not because they "activate" the meta position, but because they deactivate the ortho and para positions to a much greater extent .

Let's analyze the sigma complex intermediates for the nitration of nitrobenzene:

  • Ortho and Para Attack: If the nitronium ion attacks at the ortho or para position, one of the resulting resonance structures places the positive charge of the carbocation directly adjacent to the positively polarized nitrogen atom of the existing nitro group. This arrangement of two adjacent positive charges is extremely electrostatically unfavorable and destabilizes these intermediates significantly.

  • Meta Attack: When the attack occurs at the meta position, the positive charge in the resonance structures is never placed on the carbon atom bearing the deactivating group. While still a high-energy intermediate, it avoids the severe electrostatic repulsion seen in the ortho and para pathways, making it the "least unstable" and therefore the kinetically favored path.

For example, the nitration of nitrobenzene under forcing conditions yields approximately 93% meta-dinitrobenzene, 6% ortho, and only 1% para.

Decision Workflow for Nitrating Agent Selection

G sub Start: Deactivated Aromatic Substrate cond1 Is the deactivation 'Moderate'? (e.g., halogens) sub->cond1   cond2 Is the deactivation 'Strong'? (e.g., -NO2, -CN, -COR) sub->cond2 proc1 Use Standard Mixed Acid (Conc. H2SO4/HNO3) Monitor temperature carefully. cond1->proc1 Yes proc2 Use Forcing Conditions: - Increase Temperature - Use Fuming H2SO4 (Oleum) cond2->proc2 Yes proc1->proc2 Low Yield proc3 Switch to a more potent system: Nitronium Tetrafluoroborate (NO2BF4) in an inert solvent. proc2->proc3 Reaction still slow or low yield?

Caption: Workflow for selecting nitrating conditions.

Section 3: Side Reactions and Impurities

Even when the primary reaction works, unwanted side reactions can complicate purification and reduce yields.

Q3: I am attempting to nitrate a deactivated phenol or aniline derivative, and my reaction mixture is turning into a dark, tarry mess. What is happening?

A3: You are encountering a classic conflict between activating and deactivating effects, complicated by oxidation. While a nitro group is deactivating, the hydroxyl (-OH) or amino (-NH₂) groups are powerful activating groups, even if protonated.

The "Why": Oxidation and Polymerization

  • Powerful Activation: The -OH and -NH₂ groups are strong ortho, para-directors and activators due to their ability to donate electron density via resonance. Even in strong acid, where an equilibrium exists with the deactivated protonated form (-OH₂⁺, -NH₃⁺), the small amount of the free base form is so reactive that it can be rapidly nitrated.

  • Oxidation: Nitric acid is a potent oxidizing agent. Phenols and anilines are highly susceptible to oxidation, especially under the harsh, hot conditions required for nitrating a deactivated ring. This oxidation leads to the formation of colored by-products like quinones and complex polymeric tars. For phenols, direct nitration with concentrated nitric acid can lead to a complex mixture of nitrophenols and oxidation products.

  • Over-Nitration: The extreme activation by the -OH group can also lead to uncontrollable multiple nitrations, potentially resulting in explosive compounds like picric acid from phenol.

The "How-To": Protective Group Strategy

The solution is to temporarily "mask" the activating group with a protecting group that is less sensitive to oxidation but still directs ortho/para.

  • For Anilines: Acetylate the amine using acetic anhydride. The resulting acetanilide (-NHCOCH₃) is still an ortho, para-director but is much less activated and less susceptible to oxidation. You can then perform the nitration under more controlled conditions. The acetyl group can be easily removed afterward by acid or base hydrolysis to reveal the desired nitroaniline.

  • For Phenols: A similar strategy can be employed by converting the phenol to an acetate or other ester. However, for phenols, a milder nitrating agent is often a better approach. Using dilute nitric acid can sometimes favor mononitration, though yields can be variable. Alternative methods using reagents like sodium nitrate with an acidic salt can provide nitrated phenols under heterogeneous conditions, avoiding many oxidation side-products.

Summary Table: Comparison of Nitrating Systems

Nitrating SystemCompositionRelative StrengthBest ForKey AdvantagesDisadvantages
Mixed Acid Conc. H₂SO₄ / Conc. HNO₃ModerateStandard to moderately deactivated aromatics (e.g., halobenzenes).Inexpensive, readily available reagents.Insufficient for strongly deactivated rings; can cause oxidation.
Forcing Mixed Acid Fuming H₂SO₄ / Fuming HNO₃StrongStrongly deactivated rings (e.g., nitrobenzene).Higher concentration of NO₂⁺ overcomes high activation energies.Harsh conditions, increased risk of side reactions and safety hazards.
Nitronium Salts NO₂BF₄ or NO₂PF₆Very StrongHighly deactivated or acid-sensitive substrates.Delivers a "naked" and highly reactive NO₂⁺ ion; can be used in non-acidic solvents.Expensive, hygroscopic, requires anhydrous conditions.
Acid Anhydride Systems HNO₃ / Acetic AnhydrideModerateAmine-containing substrates (after protection).Generates acetyl nitrate in situ, which is a milder nitrating agent.Less effective for strongly deactivated systems.

Detailed Protocol: Dinitration of Nitrobenzene

This protocol details a lab-scale procedure for the nitration of a strongly deactivated ring, requiring forcing conditions.

Objective: To synthesize m-dinitrobenzene from nitrobenzene.

Safety Warning: This procedure involves highly corrosive and reactive acids. A dangerous exothermic reaction can occur if the temperature is not controlled. Perform this experiment in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. Keep an ice bath ready at all times for emergency cooling.

Reagents:

  • Concentrated Sulfuric Acid (H₂SO₄, 98%): 8 mL

  • Concentrated Nitric Acid (HNO₃, 70%): 5 mL

  • Nitrobenzene: 3 mL

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a 125 mL Erlenmeyer flask, carefully add 8 mL of concentrated sulfuric acid.

    • Cool the flask in an ice-water bath.

    • Slowly and with constant swirling , add 5 mL of concentrated nitric acid to the sulfuric acid one milliliter at a time. This pre-mixing generates the nitronium ion and is exothermic. Keep the mixture cool.

  • Addition of Substrate:

    • While still swirling the flask, slowly add 3 mL of nitrobenzene to the cooled nitrating mixture.

  • Reaction Heating:

    • Securely clamp the flask in a boiling water bath set up inside the fume hood.

    • Heat the reaction mixture in the boiling water bath for 15-30 minutes. Swirl the flask occasionally to ensure good mixing. The temperature of the reaction should be maintained, but not allowed to rise uncontrollably.

  • Workup and Isolation:

    • After the heating period, carefully remove the flask from the water bath and allow it to cool slightly.

    • In a separate beaker, prepare approximately 100 mL of ice-cold water.

    • Very slowly and cautiously , pour the reaction mixture into the ice-cold water while stirring vigorously. The m-dinitrobenzene product is insoluble in water and will precipitate as a pale yellow solid.

    • Allow the mixture to stand until precipitation is complete.

  • Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the crystals thoroughly with several portions of cold water to remove any residual acid. Check the filtrate with pH paper to ensure it is neutral.

    • The crude product can be further purified by recrystallization from ethanol to yield colorless crystals of m-dinitrobenzene.

Mechanism Overview: Dinitration of Nitrobenzene

Technical Support Center: Purification of Crude 3,5-Difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3,5-Difluoronitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile synthetic building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.

Understanding the Impurity Profile of Crude this compound

Effective purification begins with a thorough understanding of the potential impurities. The primary synthetic route to this compound is the electrophilic nitration of 1,3-difluorobenzene.[1] While seemingly straightforward, this reaction can generate a profile of closely related impurities that can be challenging to separate.

Common Impurities:

  • Isomeric Difluoronitrobenzenes: The primary challenge in purification is the removal of isomeric byproducts. Due to the directing effects of the fluorine atoms, nitration of 1,3-difluorobenzene can also yield small amounts of 2,4-difluoronitrobenzene and 2,6-difluoronitrobenzene.

  • Unreacted 1,3-Difluorobenzene: Incomplete nitration will leave residual starting material in the crude product.

  • Dinitro Compounds: Over-nitration can lead to the formation of various dinitrodifluorobenzene isomers.

  • Acidic Residues: Residual nitric and sulfuric acid from the nitrating mixture are common contaminants that must be neutralized and removed.

A preliminary analysis of your crude material by Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to identify the specific impurities and their relative concentrations. This will inform the selection of the most appropriate purification strategy.

Purification Strategy Selection: A Troubleshooting-Oriented FAQ

Choosing the right purification technique is critical. This section addresses common questions and issues to guide your decision-making process.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark-colored liquid with a strong acidic smell. What is the first step?

A1: The initial step should always be a work-up to remove residual acids. This is crucial to prevent product decomposition during heating in subsequent purification steps like distillation.

  • Protocol:

    • Dissolve the crude product in a water-immiscible organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize acids) and then with brine (to remove excess water).

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Causality: The bicarbonate wash neutralizes the strong nitrating acids, preventing them from catalyzing side reactions or degrading the desired product upon heating. The brine wash and drying step remove water, which could interfere with certain purification techniques.

Q2: GC-MS analysis shows significant amounts of isomeric impurities. Which purification method is most effective?

A2: For separating isomers with different boiling points, fractional vacuum distillation is often the most effective and scalable method.

Q3: I have a small-scale reaction (<5g). Is distillation practical?

A3: For smaller scales, preparative column chromatography is often more practical as it can provide excellent separation of isomers and other impurities with minimal material loss.

Q4: My product has a low melting point (17-18 °C). Can I use recrystallization?

A4: Recrystallization of low-melting-point compounds can be challenging due to a phenomenon known as "oiling out," where the compound separates as a liquid instead of forming crystals.[2] While possible, it requires careful solvent selection and controlled cooling. It is often used as a final polishing step after distillation or chromatography.

In-Depth Purification Protocols and Troubleshooting

This section provides detailed, step-by-step protocols for the most common and effective purification techniques for this compound.

Fractional Vacuum Distillation

Fractional vacuum distillation is a powerful technique for separating liquids with close boiling points.[3] The application of a vacuum lowers the boiling points of the compounds, preventing thermal decomposition of the nitroaromatic ring.[4][5]

Physical Properties for Distillation Strategy:

CompoundBoiling Point (°C at atm)Boiling Point (°C at reduced pressure)
This compound 176-177[6]Not specified, but will be significantly lower
2,4-Difluoronitrobenzene203-207[7][8][9]76-80 °C at 11 mmHg
2,6-DifluoronitrobenzeneNot readily available91-92 °C at 11 mmHg[10][11][12]
1,3-Difluorobenzene83

The significant difference in boiling points between the desired 3,5-isomer and the 2,4-isomer makes fractional distillation a highly viable separation method.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. A Vigreux column is suitable for this separation. Ensure all glassware joints are properly sealed with vacuum grease.

  • Initial Distillation: After the initial acid work-up, place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Removal of Volatiles: Gradually apply vacuum and gently heat the flask to remove any residual solvent and unreacted 1,3-difluorobenzene (if present).

  • Fraction Collection: Slowly increase the temperature of the heating mantle. Collect the fractions based on the boiling point at the operating pressure. The head temperature should be carefully monitored.

    • Fraction 1: Lower boiling impurities.

    • Fraction 2 (Main Fraction): Pure this compound.

    • Fraction 3: Higher boiling impurities, such as the 2,4-isomer.

  • Purity Analysis: Analyze the collected fractions by GC-MS or NMR to confirm their purity.

IssuePotential CauseRecommended Solution
Bumping/Uncontrolled Boiling Uneven heating or lack of nucleation sites.Use a magnetic stir bar for smooth boiling. Ensure fresh boiling chips are used.
Poor Separation of Isomers Distillation rate is too fast; insufficient number of theoretical plates.Reduce the heating rate to allow for proper vapor-liquid equilibrium in the column. Use a more efficient fractionating column (e.g., packed with Raschig rings).
Product Solidifies in Condenser The condenser water is too cold, causing the product (m.p. 17-18 °C) to freeze.Use room temperature water or simply air cooling for the condenser.
Inability to Achieve a Stable Vacuum Leaks in the system.Check all joints and ensure they are properly sealed. Inspect tubing for cracks.
Recrystallization

Given the low melting point of this compound, recrystallization can be challenging but is useful for removing small amounts of impurities from an already enriched product.

A solvent system of dichloromethane and a non-polar co-solvent like n-hexane is a good starting point, based on protocols for structurally similar compounds.[5]

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of warm dichloromethane.

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in a minimal amount of warm dichloromethane.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Induce Crystallization: Add n-hexane dropwise to the warm solution until it becomes faintly turbid. Add a few drops of warm dichloromethane to re-clarify the solution.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold n-hexane.

  • Drying: Dry the purified crystals under vacuum.

IssuePotential CauseRecommended Solution
"Oiling Out" The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.Re-heat the mixture to dissolve the oil, add more of the primary solvent (dichloromethane), and allow for slower cooling.[2]
No Crystal Formation Too much solvent was used, or the solution is supersaturated.Gently evaporate some of the solvent and re-cool. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Poor Recovery The compound is too soluble in the solvent system even at low temperatures.Reduce the amount of the more soluble solvent (dichloromethane) in the mixture. Ensure the washing step is done with ice-cold solvent.
Preparative Column Chromatography

Column chromatography is an excellent method for purifying small to medium quantities of this compound, offering high resolution for isomer separation.

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is a common choice for separating nitroaromatic compounds. Start with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity if needed.

  • Column Packing: Pack the column with a slurry of silica gel in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting with the mobile phase, collecting fractions.

  • Monitoring: Monitor the separation using Thin Layer Chromatography (TLC).

  • Fraction Pooling and Analysis: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure. Confirm purity with GC-MS or NMR.

IssuePotential CauseRecommended Solution
Poor Separation Incorrect eluent polarity.Optimize the eluent system using TLC first. A less polar eluent will generally provide better separation for these compounds.
Band Tailing The compound is too polar for the eluent, or the column is overloaded.Decrease the polarity of the eluent. Use a larger column or load less sample.
Cracked Column Bed Improper packing of the silica gel.Ensure the silica gel is packed uniformly as a slurry and never allowed to run dry.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying crude this compound.

PurificationWorkflow start Crude this compound acid_workup Acidic Work-up (Bicarbonate Wash) start->acid_workup analysis Purity Analysis (GC-MS) acid_workup->analysis distillation Fractional Vacuum Distillation analysis->distillation Large Scale Isomeric Impurities chromatography Preparative Column Chromatography analysis->chromatography Small Scale or High Purity Needed recrystallization Recrystallization distillation->recrystallization Further Polishing final_product Pure this compound distillation->final_product Purity >99% chromatography->recrystallization Further Polishing chromatography->final_product Purity >99% recrystallization->final_product

Caption: Decision workflow for purification of this compound.

Safety Precautions

  • Nitrating Agents: The synthesis of this compound involves the use of concentrated nitric and sulfuric acids, which are highly corrosive and strong oxidizing agents.[13][14][15][16][17] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[13][14][15][16][17]

  • Nitroaromatic Compounds: this compound is a combustible liquid and can cause skin and eye irritation.[1] Handle with care and avoid inhalation of vapors.

  • Vacuum Distillation: Always use a safety screen when performing vacuum distillations, and inspect glassware for any cracks or defects before use.

By understanding the nature of the impurities and applying these detailed, troubleshooting-oriented protocols, researchers can confidently and efficiently purify crude this compound to the high degree of purity required for pharmaceutical and agrochemical research and development.

References

  • Stenutz, R. (n.d.). 2,4-difluoro-1-nitrobenzene. Tables for Chemistry.
  • Chem-Impex. (n.d.). 2,6-Difluoronitrobenzene.
  • Chem-Impex. (n.d.). 2,4-Difluoronitrobenzene.
  • Nitration reaction safety. (2024, June 6). YouTube.
  • Digivac. (n.d.). 3 Benefits of Vacuum Fractional Distillation.
  • Chem-Impex. (n.d.). 2,6-Difluoronitrobenzene.
  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
  • University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems.
  • University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident.
  • Nevada Technical Associates, Inc. (2023, March 30). Nitric Acid Safety Tips for the Workplace.
  • Jack Westin. (n.d.). Distillation - Separations And Purifications - MCAT Content.
  • LibreTexts. (2022, April 7). 5.4A: Overview of Vacuum Distillation.
  • Wikipedia. (n.d.). Fractional distillation.
  • Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.
  • Khan Academy. (n.d.). Simple and fractional distillations.
  • Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • MDPI. (n.d.). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid.
  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
  • Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives.
  • University of Rochester Department of Chemistry. (n.d.). Column chromatography.
  • International Journal of Pharmaceutical Development & Technology. (n.d.). Silica gel, Flash chromatography, TLC.
  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Google Patents. (n.d.). US3368365A - Separation of chloronitrobenzene isomers by crystallization and fractionation.
  • University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Shimadzu Corporation. (n.d.). Novel GC-MS Ionization Technique to Identify Unknown Compounds.
  • Nelson Labs. (2025, December 8). Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs.
  • Google Patents. (n.d.). US3311666A - Separation of chloronitrobenzene isomers by crystallization and fractionation.
  • UvA-DARE (Digital Academic Repository). (2019, July 26). Distinguishing drug isomers in the forensic laboratory.
  • New Analytical Methodologies based on Chromatography-Atmospheric Pressure Ionization- Mass Spectrometry for the Determination. (2023, April 4).

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Technical Support Center: Managing Regioselectivity in Reactions of Substituted Benzenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing regioselectivity in reactions of substituted benzenes. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during synthesis. This guide is structured to provide both foundational knowledge through frequently asked questions and practical, problem-solving advice in the troubleshooting sections.

Frequently Asked Questions (FAQs): The "Why" Behind Regioselectivity

This section addresses the fundamental principles governing where a new substituent will add to a substituted benzene ring. Understanding these concepts is the first step to controlling your reaction's outcome.

Q1: What determines whether a substituent directs an incoming electrophile to the ortho/para or meta position?

A1: The directing effect of a substituent is fundamentally determined by its ability to donate or withdraw electron density from the aromatic ring, either through resonance or inductive effects. This influences the stability of the carbocation intermediate (the arenium ion) formed during electrophilic aromatic substitution (EAS).[1][2]

  • Ortho/Para Directors: These are typically electron-donating groups (EDGs). They stabilize the arenium ion when the electrophile attacks the ortho or para positions through resonance or hyperconjugation. This stabilization lowers the activation energy for the formation of these intermediates, making these pathways more favorable.[1]

  • Meta Directors: These are generally electron-withdrawing groups (EWGs). They destabilize the arenium ion, particularly when the positive charge is on the carbon bearing the substituent (which occurs in the resonance forms for ortho and para attack). Attack at the meta position avoids this direct destabilization, making it the least unfavorable pathway.[1]

Q2: Are all activating groups ortho/para directors and all deactivating groups meta directors?

A2: This is a very common and useful generalization, but there is one notable exception: halogens (F, Cl, Br, I). Halogens are deactivating due to their strong inductive electron withdrawal, which makes the ring less reactive than benzene. However, they are ortho/para directors because their lone pairs can be donated through resonance to stabilize the arenium ion intermediate in the case of ortho and para attack.

Q3: How does steric hindrance affect the ortho:para ratio?

A3: Steric hindrance plays a significant role in determining the ratio of ortho to para products.[3] If the substituent already on the ring is bulky (e.g., a tert-butyl group), the ortho positions are sterically shielded, making it more difficult for the incoming electrophile to attack.[4] This leads to a higher proportion of the para product. The size of the incoming electrophile is also a factor; a larger electrophile will favor the para position to a greater extent.[4]

Q4: What is the difference between kinetic and thermodynamic control in the context of regioselectivity?

A4: Kinetic and thermodynamic control refer to the conditions that determine the final product distribution in a reversible reaction.

  • Kinetic Control: At lower temperatures, the reaction is essentially irreversible. The major product will be the one that is formed the fastest, i.e., the one with the lowest activation energy. This is the kinetic product.

  • Thermodynamic Control: At higher temperatures, the reaction becomes reversible. This allows the products to equilibrate, and the major product will be the most stable one, regardless of how quickly it is formed. This is the thermodynamic product.[5][6][7][8][9]

A classic example is the sulfonation of naphthalene. At 80°C (kinetic control), the major product is naphthalene-1-sulfonic acid because the intermediate leading to it is more stable.[5][6][7] At 160°C (thermodynamic control), the major product is the more sterically stable naphthalene-2-sulfonic acid.[5][6][7]

Troubleshooting Guides: Practical Solutions for Common Problems

This section provides a question-and-answer-style guide to troubleshoot specific issues you may encounter in the lab.

Electrophilic Aromatic Substitution (EAS)

Problem 1: My nitration reaction is giving me a mixture of ortho and para isomers with poor selectivity. How can I favor one over the other?

Probable Causes & Solutions:

  • Steric Hindrance: If your substrate has a bulky directing group, the para isomer should already be favored. If you want to increase the para selectivity, you can try using a bulkier nitrating agent.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity.

    • Nitrating Agent: Standard mixed acid (HNO₃/H₂SO₄) often gives isomer mixtures.[10] Consider alternative nitrating agents. For example, using a zeolite catalyst can significantly enhance para-selectivity.[10]

    • Solvent: The choice of solvent can influence the isomer ratio. Experiment with different solvents to find the optimal conditions for your specific substrate.

Problem 2: My Friedel-Crafts alkylation is producing a rearranged product and polyalkylation. What can I do?

Probable Causes & Solutions:

  • Carbocation Rearrangement: Friedel-Crafts alkylation proceeds through a carbocation intermediate, which is prone to rearrangement to a more stable carbocation.[11][12][13][14][15]

    • Solution: To avoid rearrangement, use Friedel-Crafts acylation followed by reduction of the ketone. The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not rearrange.[12][14]

  • Polyalkylation: The alkyl group introduced is an activating group, making the product more reactive than the starting material, leading to multiple alkylations.[16]

    • Solution: Use a large excess of the aromatic substrate to increase the probability that the electrophile will react with the starting material rather than the product.[16]

Problem 3: My Friedel-Crafts reaction is not working on a substrate with a nitro group.

Probable Cause & Solution:

  • Deactivated Ring: Friedel-Crafts reactions fail with strongly deactivated rings. The nitro group is a very strong electron-withdrawing group that makes the aromatic ring too electron-poor to attack the electrophile.

  • Solution: You will need to choose a different synthetic route. Consider introducing the nitro group after the Friedel-Crafts reaction if the directing effects are compatible with your desired product.

Nucleophilic Aromatic Substitution (SNAr)

Problem 4: I have multiple potential leaving groups on my aromatic ring. How can I achieve selective substitution in a nucleophilic aromatic substitution (SNAr) reaction?

Probable Cause & Solution:

  • Activating Group Position: In SNAr reactions, an electron-withdrawing group must be ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. A leaving group meta to the activating group will be significantly less reactive.[17]

  • Solution: You can exploit this electronic requirement for regioselective substitution. The nucleophile will preferentially displace the leaving group that is ortho or para to the strongest electron-withdrawing group.[17]

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling)

Problem 5: I am getting a mixture of regioisomers in a Suzuki coupling with a di-substituted aryl halide. How can I control the regioselectivity?

Probable Causes & Solutions:

  • Electronic and Steric Effects: The relative reactivity of the two halogen positions is influenced by both electronic and steric factors. The more electron-deficient or less sterically hindered position will generally react faster.

  • Solution:

    • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can have a profound impact on regioselectivity. Experiment with different ligand systems to tune the steric and electronic properties of the catalyst.

    • Reaction Conditions: Fine-tuning the reaction temperature, solvent, and base can also influence the regioselectivity.

    • Directed Ortho Metalation: For some substrates, a directed ortho metalation approach can be used to install a boronic ester at a specific position, which can then be used in a subsequent Suzuki coupling.

Visualizations and Data

Directing Effects in Electrophilic Aromatic Substitution

G cluster_activating Activating Groups (Ortho/Para Directors) cluster_deactivating Deactivating Groups cluster_op_deactivating Ortho/Para Directors cluster_meta_deactivating Meta Directors A1 -NH2, -NHR, -NR2 A2 -OH, -OR A3 -NHCOR A4 -Alkyl D1 -F, -Cl, -Br, -I D2 -NO2 D3 -SO3H D4 -CN D5 -COR, -COOH, -COOR D6 -NR3+

Caption: Classification of substituents based on their directing effects in EAS.

Workflow for Troubleshooting Poor Regioselectivity

G cluster_kinetic_thermo Kinetic vs. Thermodynamic Control cluster_irreversible Irreversible Reactions start Poor Regioselectivity Observed q1 Is the reaction reversible? start->q1 kt_yes Adjust Temperature: - Lower T for Kinetic Product - Higher T for Thermodynamic Product q1->kt_yes Yes q2 Are steric effects dominant? q1->q2 No end Optimized Regioselectivity kt_yes->end steric_yes Modify Sterics: - Change substituent size - Use a bulkier/smaller reagent q2->steric_yes Yes electronic Modify Electronic Effects: - Change solvent polarity - Alter catalyst/Lewis acid - Use a different directing group strategy q2->electronic No steric_yes->end electronic->end

Caption: A decision-making workflow for optimizing regioselectivity.

Regioselectivity in the Nitration of Toluene with Different Nitrating Agents
Nitrating AgentTemperature (°C)% ortho% meta% para
HNO₃ / H₂SO₄3058537
AcONO₂ in Ac₂O2569229
NO₂BF₄ in Sulfolane2566331
N₂O₅ in CCl₄065332

Note: Data is illustrative and actual ratios can vary with specific reaction conditions.

References

  • Kromann, J. C., Jensen, J. H., Kruszyk, M., Jessing, M., & Jørgensen, M. (2018). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science, 9(3), 660–665. [Link]
  • The Catalyst. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. [Link]
  • Filo. (2025, May 30). Sulfonation of naphthalene at 80^{\circ} \mathrm{C} gives almost entirely.... [Link]
  • Chemistry Stack Exchange. (2015, May 19).
  • Norris, J. (2018, April 4). Selectivity in Nucleophilic Aromatic Substitution - multiple leaving groups [Video]. YouTube. [Link]
  • Chemistry Steps. (2022, January 2).
  • Mettler Toledo. (n.d.).
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]
  • Galabov, B., et al. (2017).
  • Organic Chemistry Explained. (2021, February 19). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]
  • Frontiers. (2024, May 14).
  • Chemistry Stack Exchange. (2020, December 22).
  • Dalal Institute. (n.d.).
  • Wikipedia. (n.d.).
  • The Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. [Link]
  • Master Organic Chemistry. (2017, November 9).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Organic Chemistry. (2021, March 4). 18.

Sources

Technical Support Center: Safe Disposal of 3,5-Difluoronitrobenzene Waste

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe and effective disposal of 3,5-Difluoronitrobenzene waste. It is designed to offer practical, in-depth guidance beyond standard safety data sheets, focusing on laboratory-scale waste management with an emphasis on scientific integrity and safety.

I. Understanding the Hazard: Properties of this compound

Before addressing disposal, it is crucial to understand the chemical and physical properties of this compound that inform its handling and waste management protocols. This compound is a combustible liquid that is irritating to the skin, eyes, and respiratory system.[1] It is stable under normal conditions but is incompatible with strong oxidizing agents and strong bases.[2][3]

PropertyValueSource
CAS Number 2265-94-3
Molecular Formula F₂C₆H₃NO₂
Molecular Weight 159.09 g/mol
Appearance Light yellow to orange clear liquid[1]
Melting Point 17 °C (lit.)
Boiling Point 176-177 °C (lit.)
Density 1.407 g/mL at 25 °C (lit.)
Flash Point 74 °C (165.2 °F) - closed cup
Incompatibilities Strong oxidizing agents, strong bases[2][4]

II. Frequently Asked Questions (FAQs)

Q1: Can I dispose of small amounts of this compound down the drain?

A1: Absolutely not. This compound is a hazardous chemical that should never be disposed of via the sewer system. This is due to its toxicity and potential to harm aquatic life and interfere with wastewater treatment processes. All waste containing this compound must be collected and treated as hazardous waste.

Q2: What are the immediate steps to take in case of a small spill of this compound?

A2: In the event of a small spill, ensure the area is well-ventilated and you are wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Absorb the spill with an inert material such as vermiculite, dry sand, or earth. Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal. Do not use combustible materials like paper towels to absorb the spill. For larger spills, evacuate the area and follow your institution's emergency procedures.

Q3: What are the primary hazards I should be concerned about when handling this compound waste?

A3: The primary hazards are its irritant properties to the skin, eyes, and respiratory system. It is also a combustible liquid. Inhalation of vapors should be avoided, and all handling should be performed in a well-ventilated area or a chemical fume hood. Due to its reactivity, it should be kept away from strong oxidizing agents and bases to prevent potentially vigorous or explosive reactions.[2][4]

Q4: Is incineration a suitable disposal method for this compound?

A4: Yes, incineration by a licensed hazardous waste disposal facility is a common and effective method for the final disposal of this compound. This process should be carried out in a chemical incinerator equipped with an afterburner and scrubber to handle the hazardous decomposition products, which may include nitrogen oxides and hydrogen fluoride.[4][5]

III. In-Lab Waste Treatment and Neutralization Protocols

For laboratories that generate significant quantities of this compound waste, pre-treatment to reduce its hazardous properties before collection by a certified disposal service can be a responsible practice. Below are two detailed protocols for the chemical degradation of this compound on a laboratory scale.

A. Protocol 1: Reduction of the Nitro Group using Iron in Acidic Media

This method transforms the toxic nitro group into a less harmful amine functional group.[6][7]

Experimental Workflow: Nitro Group Reduction

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Disposal prep_waste 1. Prepare Waste Solution prep_reagents 2. Prepare Reagents acidify 3. Acidify Waste prep_reagents->acidify add_fe 4. Add Iron Powder acidify->add_fe monitor 5. Monitor Reaction add_fe->monitor neutralize 6. Neutralize Mixture monitor->neutralize separate 7. Separate Sludge neutralize->separate dispose 8. Dispose of Waste Streams separate->dispose cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Disposal prep_waste 1. Prepare Aqueous Waste adjust_ph 2. Adjust pH prep_waste->adjust_ph add_fe 3. Add Ferrous Sulfate adjust_ph->add_fe add_h2o2 4. Add Hydrogen Peroxide add_fe->add_h2o2 react 5. Allow to React add_h2o2->react neutralize 6. Neutralize & Precipitate react->neutralize separate 7. Separate Sludge neutralize->separate dispose 8. Dispose of Waste Streams separate->dispose

Sources

handling the combustible nature of 3,5-Difluoronitrobenzene in the lab

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,5-Difluoronitrobenzene. This resource is designed for researchers, chemists, and drug development professionals to ensure the safe and effective handling of this versatile but hazardous chemical. This guide moves beyond standard safety data sheets to provide in-depth, practical solutions to common laboratory challenges, grounded in chemical principles and established safety protocols.

Section 1: Hazard and Property Overview

This compound is a combustible liquid that serves as a key building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1][2] Its reactivity is primarily driven by the electron-withdrawing nitro group and fluorine atoms, which activate the benzene ring for nucleophilic aromatic substitution (SNAr) reactions.[1] While this reactivity is synthetically useful, it also presents significant safety challenges.

The primary hazards are its combustible nature, potential for energetic decomposition, and its classification as a skin and eye irritant.[1][3] Understanding its physical properties is the first step in mitigating these risks.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2265-94-3[3][4]
Molecular Formula C₆H₃F₂NO₂[1][3]
Molecular Weight 159.09 g/mol [1][3]
Appearance Light yellow to orange clear liquid[1][3]
Melting Point 17-18 °C[1][3]
Boiling Point 176-177 °C[1][4]
Flash Point 73-74 °C (closed cup)[3][4]
Density ~1.407 g/mL at 25 °C[4]
Storage Class 10 - Combustible liquids[4]

Section 2: Core FAQs - Safe Handling and Storage

This section addresses the most frequently asked questions regarding the day-to-day handling of this compound.

Q1: What are the essential storage requirements for this compound?

A1: Due to its combustible nature (Flash Point: 73 °C), it must be stored away from heat, sparks, open flames, and hot surfaces.[3] Storage should be in a cool, dry, and well-ventilated area, preferably within a dedicated flammables cabinet.[3][5] It is incompatible with strong oxidizing agents and strong bases.[6] Always keep the container tightly closed to prevent the escape of vapors.[7]

Q2: My lab is in a warm climate, and the material is liquid. The SDS sometimes refers to it as a flammable solid. Which is it?

A2: This is an excellent question that highlights the importance of ambient temperature. With a melting point of 17-18 °C, this compound can exist as either a low-melting solid or a liquid depending on your lab's temperature.[1][3] It is classified as a "Combustible Liquid" by GHS standards.[3] However, if it solidifies, it should be handled with the same precautions as a flammable solid, avoiding friction, shock, or grinding that could generate static and serve as an ignition source.[8][9] Never attempt to crush or grind the solidified material.[8]

Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A3: A comprehensive PPE setup is non-negotiable.

  • Eye Protection: ANSI-approved safety goggles are required. A face shield should be used when there is a risk of splashing.[5][9]

  • Hand Protection: Wear nitrile gloves. For extended operations or when handling larger quantities, consider wearing two pairs of gloves.[7][9]

  • Body Protection: A flame-resistant lab coat, buttoned to its full length, is essential.[9] Full-length pants and closed-toe shoes are mandatory in the laboratory area.[7]

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[7][9]

Q4: Can I heat my reaction containing this compound?

A4: Yes, but with extreme caution. Given its combustible nature, direct heating with an open flame is strictly prohibited. Use a well-controlled heating mantle, oil bath, or heating block with redundant temperature monitoring (a thermometer in the heating apparatus and one in the reaction mixture). Avoid elevated temperatures if possible and never heat a sealed vessel containing this compound.[8] Be aware that nitroaromatic compounds can undergo exothermic thermal decomposition, which can be initiated at elevated temperatures.[10][11]

Section 3: Troubleshooting Guide for Experimental Issues

This section provides solutions to specific problems that may arise during experimentation.

Q1: I'm running a nucleophilic substitution (SNAr) reaction with an amine, and the reaction is turning dark and generating excess heat. What's happening and what should I do?

A1: You are likely observing an uncontrolled exothermic reaction, which is a significant risk with nitroaromatic compounds. The dark color may indicate decomposition or side-product formation.

  • Causality: The nitro group strongly activates the ring, making it highly susceptible to nucleophilic attack.[1] Amines are common nucleophiles for this reaction.[1] If the rate of addition of the nucleophile is too fast or the reaction is not adequately cooled, the heat generated can accelerate the reaction, leading to a thermal runaway.

  • Immediate Action:

    • Immediately remove the heat source (if any).

    • If it is safe to do so, begin cooling the reaction vessel with an ice bath.

    • Do not add any more reagents.

    • Ensure the fume hood sash is lowered.

    • Alert personnel in the lab.

  • Prevention:

    • Slow Addition: Add the nucleophile (amine) dropwise via an addition funnel, especially at the start of the reaction.

    • Cooling: Begin the reaction at a lower temperature (e.g., 0 °C in an ice bath) and allow it to slowly warm to the target temperature while monitoring closely.

    • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.

Q2: I've spilled a small amount of this compound in the fume hood. How do I clean it up safely?

A2: A swift and correct response is critical to prevent exposure and fire risk.

  • Causality: Spills increase the surface area of the combustible liquid, leading to a higher concentration of flammable vapors. Ignition sources must be eliminated immediately.

  • Workflow: The following decision tree outlines the spill response protocol.

SpillResponse spill Spill Occurs in Fume Hood alert Alert Lab Personnel & Restrict Access spill->alert assess Assess Spill Size alert->assess small_spill Small Spill (<100 mL) Contained in Hood assess->small_spill Small large_spill Large Spill (>100 mL) or Outside Hood assess->large_spill Large ppe Ensure Full PPE is Worn (Gloves, Goggles, FR Coat) small_spill->ppe evac EVACUATE AREA Pull Fire Alarm large_spill->evac ignite Eliminate ALL Ignition Sources ppe->ignite absorb Cover with Absorbent Material (e.g., Vermiculite, Dry Sand) ignite->absorb collect Collect Material with Spark-Proof Tools absorb->collect waste Place in a Labeled, Sealed Waste Container collect->waste decon Decontaminate Area with Soap & Water waste->decon call Call Emergency Response (EH&S, 911) evac->call RiskAssessment start Plan New Experiment review_sds 1. Review SDS & Literature (Hazards, Reactivity) start->review_sds identify_hazards 2. Identify All Hazards (Chemical, Procedural, Temp.) review_sds->identify_hazards assess_risks 3. Assess Risks (Spill, Exotherm, Fire) identify_hazards->assess_risks control_measures 4. Implement Control Measures (PPE, Hood, Cooling, Scale) assess_risks->control_measures emergency_plan 5. Formulate Emergency Plan (Spill Kit, Quench, Evac. Route) control_measures->emergency_plan re_evaluate Re-evaluate & Modify Plan control_measures->re_evaluate Risks Unacceptable proceed Proceed with Experiment emergency_plan->proceed Controls Adequate re_evaluate->control_measures

Caption: Mandatory risk assessment workflow before using this compound.

Section 5: Chemical Compatibility

Table 2: Incompatibility Chart

Substance ClassCompatibilityRationale & Guidance
Strong Oxidizing Agents INCOMPATIBLE Can lead to a violent, exothermic reaction, increasing fire and explosion risk. Avoid contact with peroxides, nitrates, permanganates, etc. [6]
Strong Bases INCOMPATIBLE Can initiate vigorous decomposition or unwanted side reactions. Avoid strong hydroxides, alkoxides, etc. [6][12]
Strong Acids Use with Caution While used in nitration synthesis, mixing with strong acids can be exothermic. Always add reagents slowly and with cooling.
Combustible Materials Separate Storage Store away from other flammable materials like paper, wood, or cardboard to minimize fire load. [8]

References

  • Title: Thermal Stability Characteristics of Nitroaromatic Compounds.
  • Title: Flammable Solid Chemicals SOP Source: Wayne St
  • Title: Flammable Solids Source: Purdue University URL:[Link]
  • Title: Standard Operating Procedure - Flammable Solids Source: University of Washington URL:[Link]
  • Title: Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives Source: Defense Technical Inform
  • Title: Flammable Solids Source: University of Georgia Research URL:[Link]

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preventing skin and eye irritation from 3,5-Difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,5-Difluoronitrobenzene

Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with in-depth, field-proven protocols and troubleshooting advice to prevent and manage skin and eye irritation when working with this compound.

Section 1: Hazard Identification & Core Safety FAQs

This section addresses the fundamental hazards associated with this compound and establishes the scientific basis for the safety protocols that follow.

Q1: What are the primary, officially classified hazards of this compound?

A1: this compound is classified with specific hazard statements according to the Globally Harmonized System (GHS). Understanding these is the first step in a robust risk assessment. The primary hazards to personnel performing experiments are skin irritation, serious eye irritation, and potential respiratory irritation.[1]

Hazard ClassGHS Hazard StatementSignal Word
Skin Corrosion/IrritationH315: Causes skin irritation.[1]Warning
Serious Eye Damage/IrritationH319: Causes serious eye irritation.[1][2]Warning
Specific Target Organ ToxicityH335: May cause respiratory irritation.[1]Warning
FlammabilityH227: Combustible liquid.[2]Warning

Q2: From a chemical standpoint, why is this compound an irritant?

A2: The irritant nature of this compound stems from its molecular structure. Aromatic nitro compounds are electron-deficient, making them electrophilic and reactive towards biological nucleophiles like proteins and other macromolecules found in skin and eye tissues.[3] This reactivity can disrupt cellular structures and trigger an inflammatory response, leading to the observed irritation. The presence of two electron-withdrawing fluorine atoms further enhances the electrophilicity of the benzene ring, potentially increasing its reactivity compared to non-fluorinated nitrobenzene.

Q3: I'm starting a new protocol with this compound. Where is the single most authoritative source for safety information?

A3: The most critical and comprehensive safety document for any chemical is its Safety Data Sheet (SDS) .[4] You must obtain the SDS from the specific manufacturer of the product you are using and review it thoroughly before beginning any work.[4] The SDS provides detailed information on hazards, handling, storage, disposal, and emergency procedures tailored to that specific product.[4]

Section 2: Proactive Prevention & Handling Protocols

This section provides troubleshooting for common experimental steps where exposure risk is highest and outlines a multi-layered defense strategy based on the hierarchy of controls.

Workflow: Weighing and Transfer of Liquid this compound

Potential Issue: The highest risk of splash and vapor exposure occurs during aliquoting and transferring the liquid from the stock container to the reaction vessel.

Validated Protocol & Causality:

  • Engineering Controls (Primary Barrier): All handling of this compound MUST be performed inside a certified laboratory chemical hood.[5][6] This is non-negotiable. The hood's constant airflow protects you from inhaling vapors, which can cause respiratory irritation.[1][5]

  • Personal Protective Equipment (PPE) (Last Line of Defense): Before entering the hood, don the following PPE. The principle is to create a complete barrier between you and the chemical.

    • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice, but you must verify their suitability for aromatic nitro compounds and be aware of the breakthrough time.[5][6] Always double-glove if the risk of splash is significant. Contaminated gloves can be a source of exposure, so remove and replace them immediately if contact occurs.[7]

    • Eye/Face Protection: Wear chemical splash goggles that conform to ANSI Z87.1 or an equivalent standard.[5][8] For tasks with a higher splash risk, such as transferring larger volumes, a full-face shield worn over safety goggles is required.[9]

    • Body Protection: A long-sleeved laboratory coat is mandatory to protect your skin and clothing.[5] Ensure it is fully buttoned.

  • Administrative Controls (Procedural Safety):

    • Clearly label all containers.

    • Ensure an emergency eyewash and shower station is accessible and unobstructed.[8][10] Know how to operate them before you begin.

    • To minimize spills, use a stable secondary container (e.g., a beaker) to hold your reaction vessel during transfer.

  • Transfer Technique:

    • Dispense the liquid slowly and carefully to avoid splashing.

    • Keep the container opening away from your breathing zone, even within the hood.

    • Once the transfer is complete, securely cap the stock bottle and the receiving vessel.

    • Clean any minor drips on the exterior of the containers with a paper towel wetted with an appropriate solvent (e.g., isopropanol), and dispose of the towel in the designated hazardous waste container.

Visualization: Hierarchy of Controls

This diagram illustrates the most effective sequence for mitigating risks associated with this compound. Engineering controls are more effective than relying solely on PPE.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 More Effective cluster_2 Less Effective cluster_3 Least Effective (Last Line of Defense) Elimination Elimination (Not Feasible: Compound is Required) Substitution Substitution (Use a less hazardous chemical if possible) Engineering Engineering Controls - Chemical Fume Hood - Local Exhaust Ventilation Administrative Administrative Controls - Standard Operating Procedures (SOPs) - Hazard Training - Unobstructed Egress PPE Personal Protective Equipment (PPE) - Splash Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat

Caption: Hierarchy of controls for handling this compound.

Section 3: Emergency Response Troubleshooting

Even with meticulous planning, accidents can happen. This section provides direct, actionable steps for managing an exposure event.

Issue: Accidental Splash of this compound to the Eyes

Immediate Action Protocol: This is a time-critical medical emergency. The goal is immediate and sustained dilution and removal of the chemical.[11]

  • ALERT: Immediately shout for help to alert others in the lab.

  • FLUSH: Proceed immediately to the nearest emergency eyewash station. Do not delay.[10][12]

  • ACTIVATE: Activate the eyewash. Hold both eyelids open with your thumb and forefinger. It is critical to ensure water reaches the entire surface of the eye and under the eyelids.[11]

  • REMOVE CONTACTS: If you are wearing contact lenses, remove them at once while flushing.[11][13]

  • SUSTAIN: Continue flushing with copious amounts of clean, lukewarm tap water for at least 15-20 minutes .[10][11][13] This duration is critical to ensure the chemical is washed away.

  • SEEK MEDICAL ATTENTION: After the initial flush, seek immediate professional medical attention from an eye specialist (ophthalmologist).[11][12] Take the chemical's SDS with you to the emergency provider.[11]

  • AVOID: Do not rub the eye or attempt to put any other substance (e.g., eye drops) in the eye unless directed by emergency medical personnel.[11]

Issue: Accidental Skin Contact

Immediate Action Protocol: The goal is to remove the chemical from the skin surface as quickly as possible to minimize irritation.

  • ALERT: Alert colleagues nearby.

  • REMOVE: Immediately go to a safety shower or sink and begin flushing the affected area with water.[13] Simultaneously and quickly remove any contaminated clothing, shoes, or jewelry while under the shower.[12][13]

  • FLUSH: Wash the affected skin area thoroughly with plenty of soap and water.[12] If a large area of the body is affected, use the safety shower for at least 15 minutes.[13]

  • MEDICAL ADVICE: If skin irritation develops or persists after washing, seek medical attention.[2]

  • REUSE: Do not reuse contaminated clothing until it has been properly decontaminated and laundered separately.[14]

Visualization: Emergency Response Flowchart

Emergency_Response_Flowchart cluster_eye Eye Exposure cluster_skin Skin Exposure start Exposure Occurs alert Alert Others Immediately start->alert decision Skin or Eye Contact? alert->decision eyewash Go to Eyewash Station decision->eyewash Eye shower Go to Safety Shower / Sink decision->shower Skin flush_eye Flush Eyes for 15-20 Minutes Hold Eyelids Open Remove Contacts eyewash->flush_eye medical_eye Seek IMMEDIATE Medical Attention Bring SDS flush_eye->medical_eye report Report Incident to Supervisor medical_eye->report remove_clothing Remove Contaminated Clothing While Flushing shower->remove_clothing wash_skin Wash with Soap & Water for 15 min remove_clothing->wash_skin medical_skin Get Medical Advice if Irritation Persists wash_skin->medical_skin medical_skin->report

Sources

Technical Support Center: Scaling Up the Synthesis of 3,5-Difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3,5-Difluoronitrobenzene. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the nitration of 1,3-difluorobenzene, providing in-depth, field-proven insights to ensure a safe, efficient, and successful scale-up.

Troubleshooting Guide

This section is structured to address specific problems you might encounter during the synthesis.

Issue 1: Low or No Product Formation

Question: I've run the nitration of 1,3-difluorobenzene, but my yield is very low, or I've only recovered the starting material. What went wrong?

Answer: Low conversion is a common issue, primarily because the two electron-withdrawing fluorine atoms deactivate the aromatic ring, making it less susceptible to electrophilic attack.[1] Let's break down the potential causes and solutions:

  • Insufficiently Potent Nitrating Agent: The nitronium ion (NO₂⁺) is the active electrophile in this reaction.[2][3][4] Its concentration is highly dependent on the reaction medium.

    • Causality: A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is required to generate the nitronium ion. Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form NO₂⁺.[4] If the acid mixture is not sufficiently strong (e.g., due to wet reagents or an incorrect ratio), the equilibrium will not favor the formation of the nitronium ion.

    • Solution:

      • Ensure Anhydrous Conditions: Use fresh, high-purity concentrated (98%) sulfuric acid and nitric acid (70% or fuming). Water in the reaction will quench the nitronium ion and dilute the acid.

      • Optimize Acid Ratio: A common starting point is a 1:1 to 1:2 v/v ratio of HNO₃/H₂SO₄.[5] For deactivated substrates, a higher proportion of sulfuric acid or the use of oleum (fuming sulfuric acid) can increase the concentration of the nitronium ion.[1][2]

  • Inadequate Reaction Temperature:

    • Causality: While nitrations are exothermic, some activation energy is still required, especially for a deactivated substrate.[6][7] If the temperature is too low, the reaction rate will be impractically slow.

    • Solution: The reaction often requires heating. A temperature range of 15°C to 80°C has been cited for similar processes.[1] Start at a lower temperature (e.g., 0-10°C) during the addition of the aromatic compound to control the initial exotherm, then slowly raise the temperature to the target, monitoring the reaction progress by TLC or GC.

Troubleshooting Flowchart: Low Conversion

low_conversion start Low or No Product check_reagents Check Reagent Quality & Ratio (HNO3/H2SO4) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_temp Review Reaction Temperature Profile temp_ok Temp Profile OK? check_temp->temp_ok check_time Verify Reaction Time time_ok Time Sufficient? check_time->time_ok reagents_ok->check_temp Yes adjust_reagents Use fresh, anhydrous acids. Increase H2SO4 or use oleum. reagents_ok->adjust_reagents No temp_ok->check_time Yes adjust_temp Increase temperature incrementally (e.g., to 50-80°C). Monitor exotherm. temp_ok->adjust_temp No adjust_time Extend reaction time. Monitor by TLC/GC. time_ok->adjust_time No success Successful Reaction time_ok->success Yes adjust_reagents->success adjust_temp->success adjust_time->success

Caption: Decision tree for troubleshooting low conversion.

Issue 2: Poor Control of Reaction Exotherm During Scale-Up

Question: My lab-scale reaction worked well, but when I scaled it up, the temperature spiked, and the reaction turned dark. What should I do?

Answer: This is a classic sign of a thermal runaway, a significant safety hazard in nitration reactions.[6] Nitrations are highly exothermic, and the heat generated can accelerate the reaction rate, leading to an uncontrollable feedback loop.

  • Causality: The surface-area-to-volume ratio decreases as you scale up a reaction. This means that heat dissipation becomes less efficient. A cooling bath that was sufficient for a 100 mL reaction will be inadequate for a 10 L reaction.

  • Solutions for Scale-Up:

    • Reverse Addition: Instead of adding the 1,3-difluorobenzene to the mixed acid, consider adding the mixed acid slowly to a solution of the 1,3-difluorobenzene (if a suitable co-solvent is used) or, more commonly, add the nitric acid portion slowly to the mixture of sulfuric acid and the aromatic substrate. This ensures the nitrating agent is the limiting reagent at any given time.

    • Jacketed Reactor: Use a reactor with a cooling jacket and a powerful overhead stirrer. The stirrer ensures homogenous heat distribution, and the jacket provides a large surface area for efficient cooling.

    • Controlled Addition Rate: The rate of addition of your limiting reagent is your primary means of controlling the reaction temperature. Add the reagent at a rate that allows your cooling system to maintain the desired internal temperature.

    • Dilution with a Co-solvent: While nitrations are often run neat in the acid mixture, using an inert, acid-resistant solvent like dichloromethane (DCM) can help increase the thermal mass of the reaction mixture, making it easier to control the temperature.[5] However, this can also slow down the reaction rate and may create a biphasic system.[5]

Comparative Thermal Management Strategies
ParameterLab Scale (e.g., 250 mL flask)Pilot Scale (e.g., 20 L Reactor)
Heat Dissipation High surface-area-to-volume ratio; simple ice bath is often sufficient.Low surface-area-to-volume ratio; requires engineered solutions.
Addition Method Substrate added to acid mixture is common.Slow, controlled addition of the nitrating agent via addition funnel or pump is critical.
Temperature Monitoring Single thermocouple.Multiple temperature probes (internal and jacket) are recommended.
Cooling System Ice/water or acetone/dry ice bath.Jacketed vessel with circulating coolant (e.g., glycol/water) and a chiller unit.
Issue 3: Product Purification Challenges

Question: My crude product is an oil and contains impurities. How can I effectively purify this compound?

Answer: this compound is a low-melting solid or a liquid at room temperature (m.p. 17-18 °C).[1] Purification can be challenging due to the presence of residual acids and potential byproducts.

  • Step 1: Quenching and Work-up:

    • Procedure: After the reaction is complete (as confirmed by TLC/GC), the mixture must be carefully quenched. Slowly pour the reaction mixture over crushed ice. This dilutes the acid and precipitates the organic product.

    • Safety: This step is highly exothermic. Perform it slowly in a well-ventilated fume hood, and be prepared for the release of heat and potentially toxic fumes.[8]

    • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Step 2: Purification of the Crude Product:

    • Fractional Distillation: This is often the most effective method for purifying liquid products on a larger scale. Distill the crude product under reduced pressure to avoid decomposition.

    • Crystallization: If you obtain a solid or if the distilled product still contains impurities, recrystallization can be effective. A solvent screen is recommended, but systems like ethanol/water or hexane/ethyl acetate might be good starting points.[9]

    • Column Chromatography: For small-scale purification or to remove stubborn impurities, column chromatography using silica gel with a hexane/ethyl acetate eluent system is a viable option.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this nitration? A1: The two main hazards are the corrosive nature of the mixed acids and the potential for a thermal runaway reaction.[6][8]

  • Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[8] Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.[8]

  • Thermal Runaway: As discussed in the troubleshooting section, nitrations are highly exothermic.[6] A failure in temperature control can lead to a rapid increase in temperature and pressure, potentially causing an explosion and the release of toxic nitrogen dioxide gas.

  • Mitigation: Always work in a well-ventilated fume hood or a walk-in hood for larger scales.[8] Ensure an emergency shower and eyewash station are immediately accessible.[8] Develop a detailed Standard Operating Procedure (SOP) before starting the work.[8]

Q2: Why is 1,3-difluorobenzene nitrated at the 5-position? Are other isomers a concern? A2: The fluorine atoms are ortho-, para-directing activators in electrophilic aromatic substitution. However, they are also strongly deactivating due to their high electronegativity. In this case, the directing effects of the two fluorine atoms reinforce each other. The position meta to both fluorines (C5) is the most activated (or least deactivated) position on the ring, directing the incoming nitronium ion there.[1] The formation of other isomers is generally minimal, making this a relatively clean reaction in terms of regioselectivity.

Q3: Can I use a different nitrating agent besides mixed acid? A3: Yes, other nitrating agents exist, such as nitronium tetrafluoroborate (NO₂BF₄).[5] This reagent is a pre-formed nitronium salt and can be used in organic solvents, avoiding the need for strong acids. However, it is more expensive and must be handled with care. For industrial-scale synthesis, the mixed acid method remains the most common and cost-effective approach.

Q4: How do I monitor the reaction's progress effectively? A4: The best way to monitor the reaction is by using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • TLC: Use a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate). The product, this compound, will be more polar than the starting material, 1,3-difluorobenzene, and will have a lower Rf value.

  • GC: Take a small aliquot of the reaction, quench it carefully in ice water, extract with a small amount of solvent, and inject it into the GC. This will give you a quantitative measure of the conversion of starting material to product.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis (10g Scale)
  • Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 40 mL of concentrated sulfuric acid (98%). Cool the flask in an ice/water bath to 0-5°C.

  • Acid Mixture: Slowly add 20 mL of concentrated nitric acid (70%) to the sulfuric acid via the dropping funnel, ensuring the temperature does not exceed 15°C.

  • Addition of Substrate: Once the mixed acid has cooled back to 0-5°C, add 10.0 g of 1,3-difluorobenzene dropwise over 30 minutes. Maintain the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 50°C and stir for 2-3 hours. Monitor the reaction by TLC or GC.

  • Work-up: Once the reaction is complete, cool the flask in an ice bath and very slowly pour the contents into a beaker containing 200 g of crushed ice with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (50 mL), then with a saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain pure this compound.

Workflow for Lab-Scale Synthesisdot

graph TD { A[Setup: Cool H2SO4 in 3-neck flask] --> B[Prepare Mixed Acid: Add HNO3 slowly]; B --> C[Substrate Addition: Add 1,3-difluorobenzene dropwise at <10°C]; C --> D[Reaction: Warm to RT, then heat to 50°C for 2-3h]; D --> E[Monitor: Check progress by TLC/GC]; E --> F{Complete?}; F -- No --> D; F -- Yes --> G[Quench: Pour reaction mixture onto ice]; G --> H[Extract with DCM]; H --> I[Wash: H2O, NaHCO3, Brine]; I --> J[Dry and Concentrate]; J --> K[Purify by Vacuum Distillation]; K --> L[Final Product: this compound];

}

Sources

Technical Support Center: Purification of 3,5-Difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3,5-Difluoronitrobenzene is a critical building block in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries.[1] Its unique electronic properties, conferred by the meta-directing nitro group and the two fluorine atoms, make it a versatile intermediate. However, the purity of this reagent is paramount; trace impurities can lead to significant downstream complications, including unpredictable reaction kinetics, formation of complex side-products, and challenges in final product purification. This guide provides an in-depth resource for researchers, chemists, and process development professionals to identify, troubleshoot, and remove common impurities encountered in this compound.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound after synthesis?

A1: The impurity profile is intrinsically linked to the synthetic route. The most direct and common synthesis is the electrophilic nitration of 1,3-difluorobenzene.[1] Impurities originating from this process typically include:

  • Positional Isomers: The primary impurities are other difluoronitrobenzene isomers, principally 2,4-difluoronitrobenzene and 2,6-difluoronitrobenzene . Their formation is a consequence of the directing effects of the fluorine atoms on the benzene ring during electrophilic substitution.

  • Unreacted Starting Material: Residual 1,3-difluorobenzene may be present if the reaction does not go to completion.

  • Dinitrated Byproducts: Over-nitration can lead to the formation of dinitrodifluorobenzene species, such as 1,3-difluoro-4,6-dinitrobenzene .

  • Residual Acids: Traces of the nitrating agents, typically sulfuric acid (H₂SO₄) and nitric acid (HNO₃) , can remain after the initial workup.

Q2: My GC analysis shows several peaks with the same mass as my product. What are they, and why are they so difficult to separate?

A2: Peaks with an identical mass-to-charge ratio (m/z) are almost certainly the positional isomers mentioned above (2,4- and 2,6-difluoronitrobenzene). Separating these isomers is challenging because they possess very similar polarities and, in some cases, close boiling points. This similarity makes conventional purification techniques like standard distillation or simple recrystallization less effective, often requiring more specialized methods.[2][3]

Q3: What are the best analytical methods to assess the purity of this compound and resolve its isomers?

A3: A multi-technique approach is recommended for robust quality control:

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is the workhorse for purity assessment. A high-resolution capillary column is essential for resolving the isomers. GC-MS is particularly powerful for confirming the identity of impurity peaks.[4][5]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can effectively separate positional isomers.[3][6] Phenyl-based or other specialized columns that leverage π-π interactions can offer enhanced selectivity for these aromatic compounds.[2][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are invaluable for structural confirmation and can be used for quantitative analysis (qNMR) to provide an orthogonal measure of purity.

Q4: The product appears as a light yellow to orange liquid, which is consistent with supplier specifications, but should I be concerned about the color?

A4: While this compound is typically a light yellow to orange liquid, a darker or more intense color can indicate the presence of trace impurities, such as nitrophenolic compounds or degradation products.[1][8] While this may not impact all applications, for high-purity requirements (e.g., pharmaceutical synthesis), further purification may be necessary.

Part 2: Troubleshooting Guide for Common Purity Issues

Observed Problem Potential Cause & Scientific Rationale Recommended Solution & Protocol
Low Purity (<98%) with Significant Starting Material Peak (GC/HPLC) Incomplete Nitration: The electron-withdrawing fluorine atoms deactivate the benzene ring, making nitration more challenging than for unsubstituted benzene.[1] Insufficient reaction time, low temperature, or weak nitrating strength can lead to incomplete conversion.Optimize Reaction Conditions: Increase reaction time or cautiously raise the temperature. Ensure the nitrating mixture (e.g., fuming HNO₃/H₂SO₄) is sufficiently potent. Monitor the reaction progress via TLC or GC until the starting material spot/peak is minimized.
Multiple Isomer Peaks Detected Lack of Regioselectivity: While the 5-position is the target, the fluorine atoms also activate the 2-, 4-, and 6-positions for electrophilic attack. The reaction conditions (temperature, acid concentration) heavily influence the ratio of isomers formed.Control Nitration Temperature: Lowering the reaction temperature generally increases selectivity. Purification is Key: Implement high-efficiency fractional distillation under vacuum or low-temperature recrystallization to separate the isomers (See Protocols below).
Product is Acidic (Fails pH Test / Has Acrid Smell) Inefficient Workup: Residual sulfuric and nitric acids from the nitration step have been carried through the extraction process.Aqueous Wash: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (5% w/v) to neutralize acids (caution: CO₂ evolution), and finally with brine. Dry the organic layer over anhydrous sodium sulfate before solvent removal.[9]
Product "Oils Out" During Recrystallization Inappropriate Solvent Choice or Rapid Cooling: "Oiling out" occurs when the solute's melting point is below the boiling point of the solvent, or when a supersaturated solution cools too quickly, causing liquid-liquid phase separation instead of crystallization.[10]Re-evaluate Solvent System: Select a solvent or solvent pair where the compound has high solubility when hot and low solubility when cold, and whose boiling point is lower than the compound's melting point (17-18 °C is low, so care is needed). Ensure Slow Cooling: After dissolution, allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool, before moving to an ice bath.[10]

Part 3: In-Depth Purification Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

This method is highly effective for separating this compound from its higher-boiling isomers and non-volatile impurities. The significant difference in atmospheric boiling points provides a strong basis for separation, which is enhanced under vacuum.

Data Presentation: Physical Properties of Difluoronitrobenzene Isomers

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)
This compound 2265-94-317-18176-177
2,4-Difluoronitrobenzene446-35-59-10203-207
2,6-Difluoronitrobenzene19064-24-5~0-2291-92 / 11 mmHg

Data sourced from Sigma-Aldrich, ChemicalBook, and Chem-Impex.[11]

Experimental Protocol:

  • Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column (for higher efficiency), a vacuum-adapter, a condenser, and receiving flasks. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.

  • Heating: Begin heating the distillation flask gently using a heating mantle. Stir the liquid to ensure smooth boiling.

  • Collect Fractions:

    • Fore-run: Collect the first fraction, which will contain any low-boiling impurities and residual starting material (1,3-difluorobenzene, BP: 83°C).

    • Main Fraction: As the vapor temperature stabilizes at the expected boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the purified product.

    • Final Fraction: As the temperature begins to rise again, this indicates the start of the higher-boiling isomers (e.g., 2,4-difluoronitrobenzene) distilling. Stop the distillation before these impurities co-distill.

  • Shutdown: Allow the system to cool completely before slowly releasing the vacuum.

Protocol 2: Purification by Low-Temperature Recrystallization

Given its low melting point (17-18 °C), this compound can be purified as a solid using a suitable solvent at low temperatures. This method is effective for removing impurities that have different solubility profiles.

Experimental Protocol:

  • Solvent Selection: The key is to find a solvent in which this compound is soluble at or slightly above room temperature but sparingly soluble at low temperatures (e.g., 0 °C to -20 °C). Good candidates for aromatic nitro compounds include alcoholic solvents like methanol or ethanol, or a mixed solvent system like ethanol/water or hexane/ethyl acetate.[12]

    • To test: Dissolve a small sample of the crude material in a minimal amount of warm solvent. Cool the solution in an ice or dry ice/acetone bath to observe if clean crystals form.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude material in a minimal amount of the chosen solvent (e.g., methanol) at room temperature or with very gentle warming.

  • Cooling & Crystallization:

    • Once fully dissolved, loosely cover the flask and place it in an ice-water bath.

    • For even lower temperatures, use a salt-ice bath or a laboratory freezer.

    • Allow the solution to cool slowly and undisturbed to promote the formation of pure, well-defined crystals. If no crystals form, scratching the inside of the flask with a glass rod can induce crystallization.

  • Isolation:

    • Pre-cool the filtration apparatus (Büchner funnel and flask) and the wash solvent to the crystallization temperature to prevent the product from redissolving.

    • Quickly collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the ice-cold solvent to remove residual mother liquor containing the impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Part 4: Visualization of Workflows

Diagram 1: General Purification Workflow

A typical workflow for purifying crude this compound after a nitration reaction.

cluster_synthesis Synthesis & Workup cluster_analysis QC Analysis A Crude Product (DFNB, Isomers, Acid) B Aqueous Wash (e.g., NaHCO₃) A->B Dissolve in Org. Solvent C Dry Organic Layer (e.g., Na₂SO₄) B->C D Solvent Removal C->D E Washed Crude DFNB (DFNB + Isomers) D->E F High-Efficiency Purification E->F Choose Method G Pure 3,5-DFNB (>99%) F->G H GC-MS / HPLC / NMR G->H Verify Purity

Caption: General workflow for synthesis workup and purification.

Diagram 2: Troubleshooting Decision Tree

A logical decision tree to guide purification choices based on analytical results.

Start Analyze Crude Product (GC-MS) Impurity_Check Major Impurity Type? Start->Impurity_Check Acid_Wash Perform Aqueous Bicarbonate Wash Impurity_Check->Acid_Wash Residual Acid (pH < 5) Distill Perform Vacuum Fractional Distillation Impurity_Check->Distill Isomers with Different B.P. Recrystallize Perform Low-Temp Recrystallization Impurity_Check->Recrystallize Isomers with Similar B.P. End Re-analyze for Purity Acid_Wash->End Distill->End Recrystallize->End

Caption: Decision tree for selecting a purification strategy.

References

  • U.S. Patent 5,294,742. (1994). Process for preparing 3,5-difluoroaniline.
  • CN Patent 101353323A. (2009). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • Quick Company. (n.d.).
  • ResearchGate. (2025). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. [Link]
  • U.S. Patent 4,711,967. (1987). Process for the extraction of substituted fluorobenzenes.
  • U.S. Patent 6,232,508. (2001). Process for the preparation of 1,1,1-trichlorotrifluoroethane.
  • Lim, Y., et al. (2024). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. Molecules, 29(5), 1135. [Link]
  • CP Lab Safety. (n.d.). This compound, 5g, Each. [Link]
  • MicroSolv Technology Corporation. (2025).
  • Welch Materials. (2024).
  • Shimadzu Corporation. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]
  • ResearchGate. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. [Link]
  • The Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. [Link]
  • Rotachrom Technologies. (n.d.).

Sources

Technical Support Center: Analytical Methods for Monitoring 3,5-Difluoronitrobenzene Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 3,5-Difluoronitrobenzene. As a versatile building block in organic synthesis, particularly in nucleophilic aromatic substitution (SNAr) reactions, precise monitoring of its consumption and product formation is critical for optimizing yield, minimizing impurities, and ensuring process safety.[1] This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting solutions for common analytical challenges.

The Critical Role of Reaction Monitoring

This compound is activated towards nucleophilic attack by the strong electron-withdrawing nitro group and the inductive effects of the two fluorine atoms.[1] However, reactions can be complex, potentially yielding multiple products or suffering from incomplete conversion. Real-time or quasi-real-time analytical monitoring allows for:

  • Kinetic Understanding: Determining reaction rates, identifying intermediates, and understanding mechanisms.[2]

  • Endpoint Determination: Accurately identifying when the reaction is complete to prevent over-processing and the formation of degradation products.

  • Impurity Profiling: Detecting and quantifying byproducts for process optimization and purification strategy development.

  • Process Safety: Ensuring controlled conversion and avoiding the buildup of reactive intermediates.

Choosing the Right Analytical Tool: A Decision Workflow

The choice of analytical method is paramount and depends on the reaction conditions, the information required (qualitative vs. quantitative), and available instrumentation. The following workflow provides a decision-making framework.

MethodSelection cluster_legend Legend start What is the primary analytical goal? goal1 Real-time quantitative kinetics and mechanistic insight? start->goal1 goal2 Offline quantitative analysis of reaction conversion and purity? start->goal2 goal3 Rapid qualitative check for presence/absence of starting material? start->goal3 q1 Is the reaction mixture NMR-compatible (deuterated solvent)? goal1->q1 q2 Are all components thermally stable and volatile? goal2->q2 method3 TLC with UV visualization goal3->method3 method1 In-situ NMR or IR/Raman Spectroscopy method2 HPLC-UV or GC-MS q1->method1 Yes q1->q1 it Consider in-situ IR/Raman (no solvent restriction) q1->it No q1->it q2->method2 Yes (GC-MS) q2->q2 q2->it q2->it A Question B Recommended Method C Alternative/Outcome

Caption: Workflow for selecting the appropriate analytical method.

HPLC Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for monitoring these reactions due to its robustness and wide applicability.

Frequently Asked Questions (HPLC)

Question 1: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?

Answer: Poor peak shape is typically a symptom of undesirable secondary interactions on the column or issues with the sample solvent.

  • Causality: Peak tailing often occurs when the analyte has a secondary interaction with the stationary phase, for example, interaction with acidic silanol groups on a C18 column. Peak fronting can be a sign of column overloading or a sample solvent that is much stronger than the mobile phase.[3]

  • Troubleshooting Steps:

    • Rule of One: Never change more than one parameter at a time to isolate the problem.

    • Solvent Check: Dissolve your reaction quench sample in the initial mobile phase. Injecting a sample in a strong solvent (like pure Acetonitrile or DMSO) can cause misshapen peaks.[4]

    • Column Health: Flush the column with a strong solvent to remove potential contaminants. If the problem persists, the column may be degraded, especially if used with mobile phases at extreme pH levels.[3] Consider replacing the column.

    • Mobile Phase Modifier: For basic analytes (e.g., amine-based nucleophiles or products), adding a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can protonate free silanols and reduce tailing.

Question 2: My retention times are drifting between injections. What is the cause?

Answer: Retention time instability points to a lack of equilibrium in the HPLC system.

  • Causality: The most common culprits are temperature fluctuations, changes in mobile phase composition, or inconsistent flow from the pump.[5][6] A leak in the system will cause a pressure drop and lead to longer retention times.[5]

  • Troubleshooting Steps:

    • Temperature Control: Use a column oven to maintain a constant temperature. Even minor changes in lab temperature can affect viscosity and retention.[5]

    • Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump's proportioning valves are functioning correctly. Prepare fresh mobile phase daily to avoid compositional changes due to evaporation.

    • System Check: Ensure the column is fully equilibrated before starting the analysis sequence. Check for any pressure fluctuations, which might indicate a bubble in the pump head or a leak at a fitting.[5]

Question 3: I am getting spurious or "ghost" peaks in my gradient analysis. Where are they coming from?

Answer: Ghost peaks are typically contaminants that are adsorbed onto the column from previous injections or the mobile phase and are eluted as the gradient strength increases.[6]

  • Causality: Impurities in your solvents (especially the weaker solvent, e.g., water), contaminated sample vials, or strongly retained components from a prior analysis are common sources.

  • Troubleshooting Steps:

    • Blank Run: Run a gradient with no injection. If the ghost peak is still present, the source is likely the mobile phase or the system itself. Use high-purity, HPLC-grade solvents.[3]

    • Injector Cleaning: Purge the injector and sample loop thoroughly.

    • Column Wash: Implement a robust column wash step at the end of your gradient (e.g., holding at 95-100% strong solvent) to elute any strongly retained compounds before re-equilibration.[6]

GC-MS Troubleshooting Guide

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent alternative if the reactants and products are thermally stable and sufficiently volatile. It provides both retention time and mass information, aiding in peak identification.

Frequently Asked Questions (GC-MS)

Question 1: My this compound peak is broad or tailing. What should I investigate?

Answer: Peak broadening or tailing in GC often points to issues with the sample pathway, from the inlet to the column.

  • Causality: Active sites in a dirty inlet liner, column degradation (stationary phase bleed), or a flow path that is not inert can cause these issues. Slower-than-optimal carrier gas flow can also increase peak width.[7]

  • Troubleshooting Steps:

    • Inlet Maintenance: Deactivate and replace the glass inlet liner. A contaminated liner is a very common source of peak tailing for polar or active compounds.

    • Column Conditioning: Trim the first 10-15 cm from the column inlet, as this section sees the most stress. If this doesn't help, bake out the column at a high temperature (within its specified limit) to remove contaminants.[8]

    • Check for Leaks: Use an electronic leak detector to ensure the system is tight, especially around the septum and column fittings. Leaks introduce oxygen, which rapidly degrades the column.

Question 2: I'm seeing unexpected peaks in my chromatogram. How do I identify the source?

Answer: Unexpected peaks can be from sample contamination, carryover, or septum/column bleed.[9]

  • Causality: The mass spectrometer is a powerful diagnostic tool here. Septum bleed often shows characteristic polysiloxane ions (e.g., m/z 207, 281). Carryover will show peaks from a previous, more concentrated sample. Contamination can be introduced during sample preparation.[7][8]

  • Troubleshooting Steps:

    • Analyze the Mass Spectrum: A library search of the unexpected peak's mass spectrum can often identify it as a known contaminant or bleed product.

    • Run a Solvent Blank: Inject a clean solvent to see if the peak is due to carryover from the injector.

    • Change the Septum: Use a high-quality, low-bleed septum and change it regularly.

    • Review Sample Preparation: Ensure all glassware is clean and that solvents are of high purity.[7]

In-Situ NMR Monitoring Guide

For detailed mechanistic studies, in-situ NMR provides a powerful window into the reaction as it happens, allowing for the simultaneous observation of reactants, intermediates, and products.

Frequently Asked Questions (NMR)

Question 1: How can I use NMR to get quantitative kinetic data for my SNAr reaction?

Answer: Quantitative data is obtained by comparing the integral of a product peak to a starting material peak or an internal standard over time.

  • Causality: The area under an NMR peak is directly proportional to the number of nuclei contributing to it. By acquiring spectra at regular intervals, you can plot concentration versus time.[10]

  • Protocol for Kinetic Analysis:

    • Setup: Use a deuterated solvent in which all reactants and products are soluble. Add a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) that has a clean, isolated signal away from other peaks.

    • Acquisition: After initiating the reaction, immediately start acquiring a series of ¹H or ¹⁹F NMR spectra at fixed time intervals. Ensure the relaxation delay (d1) is at least 5 times the longest T1 of the peaks of interest for accurate integration.[11]

    • Processing: Process all spectra identically. Integrate the peaks for the starting material, product, and internal standard.

    • Calculation: The concentration of a species at time 't' can be calculated relative to the constant integral of the internal standard. Plotting this concentration over time provides the kinetic profile.[2]

Question 2: My spectral lines are broadening and shifting during the reaction. Is my data still reliable?

Answer: Line broadening and shifting indicate a change in the magnetic environment of the sample, which can compromise quantification if not addressed.[11]

  • Causality: This is often caused by changes in temperature, viscosity, or the formation of precipitates (sample inhomogeneity). In some cases, paramagnetic species formed as byproducts can cause severe broadening.

  • Troubleshooting Steps:

    • Temperature Control: Ensure the NMR probe's temperature is stable and that the reaction exotherm is well-controlled.

    • Solubility: Ensure all species remain in solution throughout the reaction. If a product precipitates, quantification of the solution phase becomes inaccurate.

    • Shimming: While difficult during a fast reaction, if kinetics are slow, re-shimming the sample periodically can help correct for changes in magnetic susceptibility.[11]

    • Lock Signal: Ensure the deuterium lock signal remains stable. If the lock level drops, it's a sign of a significant change in the sample environment.

Experimental Protocols & Data

Protocol 1: General HPLC-UV Method for Reaction Monitoring

This protocol provides a starting point for monitoring a typical SNAr reaction of this compound with an amine nucleophile.

  • Sample Preparation: At each time point, withdraw a small aliquot (~10-20 µL) of the reaction mixture. Immediately quench it in a known volume (~1 mL) of a suitable solvent (e.g., Acetonitrile/Water) in an HPLC vial. This dilution stops the reaction and prepares the sample for analysis.

  • Chromatographic Conditions:

ParameterRecommended Starting ConditionRationale
Column C18, 2.1 x 100 mm, 2.7 µmA standard reversed-phase column suitable for aromatic compounds.[12]
Mobile Phase A Water + 0.1% Formic AcidFormic acid helps to improve peak shape and is MS-compatible.[13]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier.
Gradient 40% B to 100% B over 6 minA generic gradient to elute both the polar starting materials and potentially less polar products.[12]
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.[12]
Column Temp 40 °CElevated temperature reduces viscosity and can improve peak shape.[12]
Detection UV at 254 nmA common wavelength for aromatic compounds; optimize based on the UV spectra of your specific analytes.
Injection Vol. 3 µLSmall volume to prevent overloading.[12]
  • Data Analysis: Calculate the percent conversion by integrating the peak area of the this compound at each time point and comparing it to the initial (t=0) area. Conversion % = (1 - (Area_t / Area_t0)) * 100.

Data Table: Key Analytical Parameters for this compound
PropertyValueSource
Molecular Formula C₆H₃F₂NO₂[1]
Molecular Weight 159.09 g/mol [1]
Appearance Light yellow to orange clear liquid[1][14]
Boiling Point 176-177 °C[1][14]
¹H NMR (CDCl₃) δ ~7.3 (t), ~7.9 (d) ppm[15]
¹³C NMR (CDCl₃) See reference spectrum[16]
Purity (Typical) >98.0% (GC)[17]

Visual Troubleshooting Guide

Troubleshooting Logic for HPLC Peak Tailing

This flowchart illustrates the systematic process for diagnosing and correcting peak tailing issues in your HPLC analysis.

HPLCTroubleshooting start Problem: Peak Tailing Observed q1 Is sample solvent stronger than mobile phase? start->q1 q2 Is column old or has it been exposed to extreme pH? q1->q2 No sol1 Action: Re-dissolve sample in initial mobile phase. q1->sol1 Yes q3 Are there secondary interactions (e.g., silanol activity)? q2->q3 No sol2 Action: Flush column with strong solvent. If no improvement, replace the column. q2->sol2 Yes sol3 Action: Add modifier to mobile phase (e.g., 0.1% TFA/Formic Acid) or use an end-capped column. q3->sol3 Likely end Resolution: Improved Peak Shape sol1->end sol2->end sol3->end

Sources

addressing poor solubility of 3,5-Difluoronitrobenzene in reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,5-Difluoronitrobenzene Applications

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this compound in their synthetic workflows. My objective is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. Poor solubility is a common yet surmountable challenge with this versatile reagent. Let's explore the solutions.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound, and why is it poorly soluble in many common reaction media?

A1: this compound (DFNB) is a light yellow, combustible liquid at room temperature with a melting point of 17-18 °C and a boiling point of 176-177 °C.[1][2][3] Its molecular structure is the primary determinant of its solubility characteristics.

  • Structural Analysis: The molecule consists of a benzene ring, which is inherently nonpolar, substituted with two highly electronegative fluorine atoms and a strong electron-withdrawing nitro group (-NO₂). This combination creates a molecule with a significant dipole moment but limited capacity for hydrogen bonding.

  • "Like Dissolves Like": The principle of "like dissolves like" is central here. Solvents that are highly polar and protic, like water or simple alcohols, are poor solvents for DFNB because the molecule cannot effectively participate in the solvent's hydrogen-bonding network. Conversely, while it has better solubility in some organic solvents, its polarity can limit its miscibility in purely nonpolar hydrocarbon solvents.

The challenge arises in finding a solvent that can accommodate both its aromatic, nonpolar backbone and its polar functional groups.

Table 1: Physical Properties & General Solubility of this compound

PropertyValueSource
CAS Number2265-94-3[3]
Molecular FormulaC₆H₃F₂NO₂[1]
Molecular Weight159.09 g/mol [1][2]
AppearanceLight yellow to orange clear liquid[1][4]
Density~1.407 g/mL at 25 °C[2][3]
Melting Point17-18 °C[1][3]
Boiling Point176-177 °C[1][3]
Solvent General Solubility Comments
WaterInsolubleLack of H-bonding capability.
EthanolSolubleOften used as a co-solvent.
DichloromethaneReadily SolubleGood for workup and chromatography.
AcetonitrileReadily SolubleAprotic polar solvent, useful in reactions.[5]
AcetoneSolubleCommon polar aprotic solvent.
TolueneSolubleNonpolar solvent, can be effective in specific reactions.[6]
DMSO, DMF, NMPSolubleHigh-boiling polar aprotic solvents; excellent for SₙAr.

Troubleshooting Guide: Reaction Optimization

Q2: I am performing a Nucleophilic Aromatic Substitution (SₙAr) reaction and my starting material is not fully dissolving. Which solvent should I use and why?

A2: This is a classic challenge. For SₙAr reactions involving substrates like DFNB, the choice of solvent is critical not just for solubility but for the reaction mechanism itself.

The Rationale: SₙAr reactions proceed through a negatively charged intermediate known as a Meisenheimer complex .[7] The stability of this complex is paramount for a successful reaction.

  • Recommended Solvents: High-boiling point, polar aprotic solvents are the industry standard for this chemistry. The top choices are:

    • Dimethyl Sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • N-Methyl-2-pyrrolidone (NMP)

Why they work: These solvents possess high dielectric constants and are excellent at solvating cations, leaving the nucleophile "bare" and more reactive. Crucially, their polar nature stabilizes the charged Meisenheimer complex, lowering the activation energy of the reaction.[8] Their high boiling points also allow for elevated reaction temperatures, which can further enhance both solubility and reaction rates.

Q3: My reaction in DMF has stalled, and I can still see solid DFNB. How can I improve solubility without changing the primary solvent?

A3: In-situ solubilization is often the most practical approach. Here are three field-proven strategies, starting with the simplest.

Strategy 1: Temperature Increase Before altering the composition, cautiously increasing the reaction temperature is the first step. Solubility of most organic solids increases with temperature. Ensure the new temperature does not exceed the boiling point of your solvent or cause degradation of your reactants or products.

Strategy 2: The Co-Solvent Method A co-solvent is a secondary solvent added in a smaller quantity to the primary solvent to modify its properties.[][10][11] This can be a highly effective technique to enhance solubility without a complete overhaul of the reaction system.[12][13]

  • Mechanism: A co-solvent works by reducing the overall polarity of a highly polar solvent or increasing it for a nonpolar one, effectively creating a more favorable environment for the solute.[][14] For a system with DMF, adding a less polar but miscible solvent like Tetrahydrofuran (THF) or 1,4-Dioxane can disrupt the solvent's self-association and create pockets that are more accommodating to DFNB.

Protocol: Co-Solvent Screening

  • Set up your reaction with DMF as the primary solvent at your initial temperature.

  • Begin adding THF in 5% (v/v) increments to the total reaction volume.

  • After each addition, stir for 10-15 minutes and visually inspect for dissolution of the solid DFNB.

  • Monitor reaction progress by TLC or LC-MS after each addition to ensure the co-solvent is not inhibiting the reaction.

  • Do not exceed 20-25% v/v of the co-solvent, as it may begin to negatively impact the stability of the Meisenheimer complex.

Strategy 3: Sonication Mechanical energy can be a powerful tool. Using an ultrasonic bath can help break down solid agglomerates, increasing the surface area available for solvation and accelerating the dissolution process. This is particularly useful at the start of a reaction to ensure all reagents are in solution.

Advanced Solubilization Strategies

Q4: My reaction involves a salt (e.g., sodium phenoxide) that is only soluble in water, while my DFNB is in an organic solvent. How can I make this biphasic reaction work?

A4: This is a perfect scenario for Phase-Transfer Catalysis (PTC) . A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction can occur.[15][16]

  • Mechanism of Action: For your application, an anionic reactant (the nucleophile) is in the aqueous phase, while the organic substrate (DFNB) is in an organic phase (e.g., Toluene, Dichloromethane). The PTC, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB) or a phosphonium salt, functions as a "shuttle."[15][17] The catalyst's lipophilic cation pairs with the nucleophile, extracting it from the aqueous phase into the organic phase, where it can then react with the DFNB.[18]

PTC_Mechanism

Protocol: Implementing Phase-Transfer Catalysis

  • Solvent & Catalyst Selection: Choose a water-immiscible organic solvent like Toluene or Chlorobenzene. Select a PTC such as Tetrabutylammonium Bromide (TBAB) or Hexadecyltributylphosphonium Bromide.[18]

  • Setup: Dissolve the DFNB in the chosen organic solvent. In a separate flask, dissolve your nucleophilic salt (e.g., sodium phenoxide) in water.

  • Catalyst Loading: Add the PTC to the organic phase. A typical catalytic loading is 1-5 mol% relative to the limiting reagent.

  • Reaction: Combine the two phases in a reaction vessel equipped with a condenser and overhead stirrer. Vigorous stirring is essential to maximize the interfacial surface area where the ion exchange occurs.

  • Heating & Monitoring: Heat the biphasic mixture to the desired temperature (e.g., 60-100 °C).[17] Monitor the reaction by sampling the organic layer via TLC or LC-MS.

  • Workup: Upon completion, separate the organic layer, wash with water and brine, dry, and concentrate to isolate the product.

Q5: Are there any "green" or advanced solvent systems that can enhance the solubility of nitroaromatic compounds like DFNB?

A5: Yes, the field of green chemistry offers several innovative alternatives to traditional volatile organic compounds (VOCs). Two promising options are Ionic Liquids and Deep Eutectic Solvents.

  • Ionic Liquids (ILs): ILs are salts with melting points below 100 °C, often referred to as "designer solvents."[19][20] They are composed of bulky organic cations and various anions, which can be tailored to have specific solvation properties.[21] Their negligible vapor pressure, high thermal stability, and excellent ability to dissolve a wide range of organic and inorganic compounds make them powerful solvents for challenging reactions.[19][22][23] Imidazolium-based ILs, for example, have proven effective as media for reactions involving nitroaromatics.[20][22]

  • Deep Eutectic Solvents (DES): A DES is a mixture of two or more components (a hydrogen bond acceptor and a hydrogen bond donor) that, at a particular molar ratio, has a melting point significantly lower than that of its individual components. A common example is a mixture of choline chloride (a salt) and urea. They share many of the beneficial properties of ILs—low volatility, high solvency—but are often cheaper, less toxic, and derived from renewable resources.

Logic_Diagram

Safety Information

This compound is a combustible liquid that can cause serious skin and eye irritation.[1][3] It may also cause respiratory irritation. Always handle this chemical in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[24][25] Consult the Safety Data Sheet (SDS) for complete handling and disposal information.[24]

References

  • PTC Nucleophilic Aromatic Substitution with Mercaptide. PTC Organics, Inc. [Link]
  • Nucleophilic aromatic substitution - Wikipedia. Wikipedia. [Link]
  • Nucleophilic Aromatic Substitution promoted by Lipophilic Quaternary 'Onium Salts under Phase-transfer Conditions and in - RSC Publishing. Royal Society of Chemistry. [Link]
  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products - ijirset. International Journal of Innovative Research in Science, Engineering and Technology. [Link]
  • Cosolvent - Wikipedia. Wikipedia. [Link]
  • Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures | Organic Process Research & Development.
  • This compound Manufacturer, Supplier, Exporter. [Link]
  • NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S - St. Paul's Cathedral Mission College. St.
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. [Link]
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
  • Co-solvent: Significance and symbolism. [Link]
  • Cosolvent – Knowledge and References - Taylor & Francis. Taylor & Francis. [Link]
  • Characterization of Room-Temperature Ionic Liquids to Study the Electrochemical Activity of Nitro Compounds - MDPI. MDPI. [Link]
  • Solubility enhancement techniques: A comprehensive review - WJBPHS. World Journal of Biology Pharmacy and Health Sciences. [Link]
  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes | Industrial & Engineering Chemistry Research.
  • Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene - American Chemical Society.
  • Ionic liquids: A green solvent for organic synthesis - Curr Trends Pharm Pharm Chem. [Link]
  • Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2).
  • SNAr Reaction in Other Common Molecular Solvents - Wordpress. [Link]
  • Effects of ion-pairing and hydration on the SNAr reaction of the F − with p-chlorobenzonitrile in aprotic solvents | Request PDF.
  • Concerted Nucleophilic Aromatic Substitution Reactions - CORE. [Link]
  • The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applic
  • Catalytic role of ionic liquids for dissolution and degrad
  • Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC - NIH.

Sources

overcoming catalyst deactivation in 3,5-Difluoronitrobenzene hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic hydrogenation of 3,5-Difluoronitrobenzene. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this specific transformation, with a focus on overcoming the persistent challenge of catalyst deactivation. Our goal is to provide you with in-depth, field-proven insights to ensure the success and reproducibility of your experiments.

The conversion of this compound to 3,5-Difluoroaniline is a critical step in the synthesis of various pharmaceutical and agrochemical compounds.[1] While seemingly straightforward, this catalytic hydrogenation is often plagued by issues that can lead to decreased efficiency, low yields, and frustration in the lab. This guide is structured to address these challenges head-on, providing not just solutions but also the underlying scientific principles to empower your research.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and resolve common issues encountered during the hydrogenation of this compound.

Issue 1: Low or No Conversion of Starting Material

Question: My reaction shows minimal or no consumption of this compound. What are the likely causes and how can I resolve this?

Answer: This is a common and often multifaceted problem. A systematic approach is the key to identifying the root cause. The primary culprits are typically related to the catalyst's activity, the reaction conditions, or the purity of your reagents.

Potential Causes & Solutions:

Potential Cause Underlying Science Recommended Action
Catalyst Poisoning The active sites of your catalyst (commonly Palladium or Platinum) are blocked by chemical species, preventing the substrate from binding.[2] Common poisons include sulfur compounds, halides, nitrogen-containing heterocycles, and heavy metals.[3][4][5] These can be introduced from impure starting materials, solvents, or glassware.1. Purity Check: Ensure high-purity solvents and reagents. If possible, analyze the this compound starting material for potential contaminants. 2. Glassware Cleaning: Use scrupulously clean glassware, potentially acid-washed, to remove trace metal contaminants.[6] 3. Catalyst Replacement: If poisoning is suspected, the most straightforward solution is to use a fresh batch of catalyst.[6]
Inactive Catalyst The catalyst may have lost its activity due to improper storage or handling, leading to oxidation of the metal surface. Pyrophoric catalysts like Raney Nickel are especially susceptible.[6]1. Use a Fresh Catalyst: Rule out deactivation by using a new, unopened container of catalyst.[7] 2. Proper Handling: Always handle catalysts under an inert atmosphere (e.g., nitrogen or argon), especially when weighing and transferring.[6]
Insufficient Hydrogen The reaction is starved of one of its key reagents. This can be due to leaks in the system or inadequate purging.1. System Check: Ensure all connections in your hydrogenation apparatus are secure. 2. Purging: Thoroughly purge the reaction vessel with an inert gas to remove all oxygen, then introduce hydrogen.[8] For balloon hydrogenation, ensure the balloon remains inflated.
Poor Mass Transfer In this three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen), inefficient mixing can severely limit the reaction rate.[6]1. Increase Agitation: Use a larger stir bar and a stir plate capable of vigorous stirring to ensure the catalyst is well suspended and the gas-liquid interface is maximized.[8][9] 2. Baffled Flask: If available, use a baffled flask to improve mixing.[8]
Issue 2: Reaction Starts but Stalls Before Completion

Question: The hydrogenation of my this compound begins as expected, but then the reaction progress plateaus, leaving a significant amount of starting material. What's happening?

Answer: A stalling reaction is a classic symptom of catalyst deactivation occurring during the reaction. The initial activity is sufficient to start the conversion, but the catalyst's performance degrades over time.

Potential Causes & Solutions:

Potential Cause Underlying Science Recommended Action
Progressive Poisoning A poison may be generated in situ as a reaction byproduct or from the slow decomposition of an impurity. This poison gradually accumulates on the catalyst surface, blocking active sites.1. Analyze Intermediates: If possible, use techniques like LC-MS or GC-MS to analyze the reaction mixture for potential inhibitory byproducts. 2. Increase Catalyst Loading: A higher catalyst loading may provide enough active sites to overcome the effect of the poison and drive the reaction to completion.[6]
Coking/Fouling Carbonaceous materials (coke) can deposit on the catalyst surface, physically blocking the active sites.[3][10] This is more common at elevated temperatures where side reactions or decomposition of the solvent or substrate can occur.[10][11]1. Lower Reaction Temperature: If the reaction is being heated, try running it at a lower temperature. 2. Solvent Change: Consider a more stable solvent that is less prone to decomposition under the reaction conditions.
Sintering At higher temperatures, the fine metal nanoparticles of the catalyst can migrate and agglomerate into larger, less active particles.[12][13][14] This reduces the available surface area for catalysis.1. Temperature Control: Avoid excessive temperatures. The hydrogenation of nitroarenes is often exothermic, so ensure adequate cooling to prevent temperature spikes. 2. Catalyst Choice: Some catalyst supports are more resistant to sintering. Consult catalyst supplier literature for thermally stable options.
Leaching The active metal (e.g., Palladium) can detach from the support and dissolve into the reaction medium, especially in the presence of certain ligands or under harsh conditions.[15][16][17] This leads to a loss of active catalytic sites.1. Confirm Heterogeneity: Perform a hot filtration test. If the reaction continues in the filtrate after removing the solid catalyst, leaching is occurring. 2. Change Solvent/Additives: The choice of solvent can influence leaching. Avoid solvents or additives that may complex with the metal.

Visualizing Deactivation: Mechanisms and Troubleshooting

To better understand these processes, the following diagrams illustrate the primary deactivation pathways and a logical workflow for troubleshooting your experiment.

cluster_deactivation Catalyst Deactivation Mechanisms ActiveSite Active Catalyst Site Poisoning Poisoning (e.g., Sulfur, Halides) ActiveSite->Poisoning Chemical Adsorption Sintering Sintering (Particle Growth) ActiveSite->Sintering Thermal Stress Coking Coking/Fouling (Carbon Deposition) ActiveSite->Coking High Temperature/ Side Reactions Leaching Leaching (Metal Dissolution) ActiveSite->Leaching Solvent Effects

Caption: Key mechanisms of catalyst deactivation.

Start Reaction Fails or Stalls Check_Purity Check Purity of Reagents & Solvents Start->Check_Purity Check_Catalyst Use Fresh Catalyst & Inert Handling Check_Purity->Check_Catalyst Pure Poisoning Suspect Poisoning Check_Purity->Poisoning Impure Check_Conditions Optimize Conditions: Temp, Pressure, Stirring Check_Catalyst->Check_Conditions Fresh/Properly Handled Deactivation Suspect Inactive Catalyst Check_Catalyst->Deactivation Old/Improperly Handled Mass_Transfer Suspect Poor Mass Transfer Check_Conditions->Mass_Transfer Sub-optimal In_Situ_Deactivation Suspect In-Situ Deactivation (Coking, Sintering, Leaching) Check_Conditions->In_Situ_Deactivation Optimized, Still Fails Success Reaction Successful Poisoning->Success Resolved Deactivation->Success Resolved Mass_Transfer->Success Resolved In_Situ_Deactivation->Success Resolved by changing catalyst type or conditions

Caption: Troubleshooting workflow for hydrogenation.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the hydrogenation of this compound?

A1: Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of nitro groups.[18] Platinum on carbon (Pt/C) or Pearlman's catalyst (Pd(OH)₂/C) can be more active and may be beneficial if the reaction is sluggish.[6] The choice often depends on functional group tolerance and desired selectivity. For instance, platinum catalysts can sometimes be less prone to deactivation by certain poisons compared to palladium.

Q2: My starting material has other functional groups. Will they be affected?

A2: This is a crucial consideration. Catalytic hydrogenation can reduce other functional groups like alkenes, alkynes, and some protecting groups (e.g., benzyl ethers).[9] Palladium catalysts are generally selective for nitro group reduction in the presence of many other functionalities. However, if you observe side reactions, consider a catalyst with higher selectivity or milder reaction conditions (lower pressure and temperature).

Q3: Can I regenerate and reuse my deactivated catalyst?

A3: Regeneration is possible but depends on the deactivation mechanism.

  • Fouling/Coking: Gentle oxidation to burn off carbon deposits can restore activity, but this must be done carefully to avoid sintering the metal.[19]

  • Poisoning: For reversible poisons, washing the catalyst may be effective. For strongly chemisorbed poisons (like sulfur), regeneration is often difficult and not economically viable on a lab scale.[6]

  • Sintering: This is generally an irreversible process.[16]

  • Leaching: This is also irreversible as the active metal is lost.

For lab-scale work, using a fresh catalyst is often the most reliable approach. However, for deactivated Pd(OH)₂/C, a method involving washing with chloroform and glacial acetic acid has been reported to restore activity.[20]

Q4: What are the best practices for setting up the hydrogenation reaction to avoid deactivation?

A4: Proactive measures are key to preventing deactivation.

  • Inert Atmosphere: Always set up the reaction under an inert gas like nitrogen or argon to prevent catalyst oxidation before the introduction of hydrogen.[6][8]

  • Solvent Choice: Use high-purity, degassed solvents. Polar solvents like ethanol, methanol, or ethyl acetate are common and effective.[9]

  • Proper Procedure: Add the solvent to the substrate, purge the system with inert gas, then carefully add the catalyst under a positive pressure of the inert gas. Finally, evacuate the inert gas and introduce hydrogen.[6]

  • Monitor Temperature: Be aware of the reaction exotherm. If the reaction becomes too hot, it can promote sintering or coking.

Q5: How do I safely handle the catalyst after the reaction?

A5: Used hydrogenation catalysts, particularly Pd/C, can be pyrophoric, meaning they can ignite spontaneously in air, especially when dry.[8]

  • Never filter the catalyst dry. After the reaction is complete, purge the vessel with inert gas.

  • Filter the catalyst through a pad of Celite®. Keep the filter cake wet with solvent (e.g., methanol or water) at all times.[6][8]

  • For disposal, the wet catalyst should be placed in a sealed, clearly labeled container under water. Follow your institution's specific guidelines for hazardous waste disposal.

Experimental Protocol: General Procedure for Hydrogenation of this compound

This protocol provides a starting point for your experiments. Optimization of catalyst loading, pressure, and temperature may be required.

  • Vessel Preparation: To a clean, dry hydrogenation flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Add a suitable solvent (e.g., methanol or ethanol, ~0.1-0.2 M concentration).

  • Inerting: Seal the flask and purge the system with a slow stream of nitrogen or argon for 5-10 minutes to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 5-10 wt% of 10% Pd/C catalyst.

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen. This can be done by attaching a hydrogen-filled balloon or connecting to a pressurized hydrogen source (e.g., 1-3 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is critical for efficient gas-liquid mixing.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS) until the starting material is consumed.

  • Work-up: Once complete, carefully vent the excess hydrogen and purge the system with nitrogen.

  • Catalyst Removal: Dilute the reaction mixture with the reaction solvent and filter through a pad of Celite® to remove the catalyst. Crucially, ensure the Celite® pad and catalyst remain wet throughout the filtration process to prevent ignition. [6][8] Wash the filter cake with a small amount of the solvent.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure to obtain the crude 3,5-Difluoroaniline, which can be purified further if necessary.

By understanding the mechanisms of catalyst deactivation and adopting a systematic approach to troubleshooting, you can significantly improve the reliability and success of your this compound hydrogenation experiments.

References

  • What is platinum catalyst poisoning phenomenon - Knowledge. (2025, January 3).
  • Molecular-Level Insights into the Notorious CO Poisoning of Platinum Catalyst - PubMed. (2022, April 11).
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  • Catalyst Poisoning: Palladium & Platinum | StudySmarter. (2024, August 27).
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  • Metal sintering mechanisms and regeneration of palladium/alumina hydrogenation catalysts | Request PDF - ResearchG
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  • My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? : r/chemistry - Reddit. (2015, July 2).
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  • Catalytic Hydrogenation Part II - Tips and Tricks - Curly Arrow. (2010, January 25).
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  • Hydrogenation reaction tips and tricks : r/Chempros - Reddit. (2022, January 21).
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  • Kinetic Study on the Reaction and Deactivation Behavior of Hydrodearomatization Catalysts During Initial Use | ACS Omega. (2025, July 9).
  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor - MDPI. (2024, March 9).
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  • Selective Production of Hydrogen and Lactate from Glycerol Dehydrogenation Catalyzed by a Ruthenium PN 3 P Pincer Complex - MDPI.
  • Hydrogenation on Palladium Nanoparticles Supported by Graphene Nanoplatelets | The Journal of Physical Chemistry C - ACS Public
  • Coke deposition mechanisms of propane dehydrogenation on different sites of Al2O3 supported PtSn catalysts - OAE Publishing Inc. (2025, January 11).
  • Deactivation and coke formation on palladium and platinum catalysts in vegetable oil hydrogenation | Request PDF - ResearchG
  • Pre-Coking Strategy Strengthening Stability Performance of Supported Nickel Catalysts in Chloronitrobenzene Hydrogen
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  • Effect of Hydrogen Addition on Coke Formation and Product Distribution in Catalytic Coupling of Methane - PMC - NIH. (2024, April 9).
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI. (2022, December 1).
  • Suppressing Metal Leaching in a Supported Co/SiO2 Catalyst with Effective Protectants in the Hydroformylation Reaction | ACS Catalysis - ACS Public
  • Regeneration of catalysts deactivated by coke deposition: A review - 低碳催化与工程研究部.
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  • Breaking the Energy Linear Relationships between C C and C C Bonds over Porous Intermetallic Pd2Ga Metallene Boosting Alkynol Semihydrogenation - American Chemical Society. (2025, December 30).
  • Physical Separation of H2 Activation from Hydrogenation Chemistry Reveals the Specific Role of Secondary Metal C
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Validation & Comparative

A Comparative Guide to the Reactivity of 3,5-Difluoronitrobenzene and Its Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, difluoronitrobenzene isomers serve as pivotal building blocks. Their utility stems from the unique electronic properties conferred by the fluorine and nitro substituents, which facilitate a range of chemical transformations. Among these, Nucleophilic Aromatic Substitution (SNAr) reactions are paramount. This guide provides an in-depth comparative analysis of the reactivity of 3,5-difluoronitrobenzene against its other isomers, offering a rationale for substrate selection based on electronic principles and experimental evidence.

The Bedrock of Reactivity: Understanding SNAr in Difluoronitrobenzenes

The reactivity of difluoronitrobenzene isomers in SNAr reactions is fundamentally governed by the positions of the electron-withdrawing nitro group (-NO2) and the fluorine atoms on the benzene ring. The nitro group, a powerful electron-withdrawing entity through both inductive (-I) and resonance (-M) effects, is the primary activating group for nucleophilic attack.[1][2][3] This activation is most pronounced at the ortho and para positions relative to the nitro group, where the negative charge of the Meisenheimer intermediate can be effectively stabilized by resonance.

Fluorine atoms, while being the most electronegative elements, exert a dual electronic influence. Their strong -I effect withdraws electron density from the ring, enhancing its electrophilicity and thus susceptibility to nucleophilic attack.[4] Conversely, they possess a lone pair that can participate in a +M (resonance) effect, donating electron density back to the ring. In the context of SNAr, the inductive effect of fluorine is generally the dominant factor in activating the ring.

The interplay of these effects dictates the reactivity hierarchy among the various difluoronitrobenzene isomers.

Isomeric Reactivity: A Head-to-Head Comparison

The six isomers of difluoronitrobenzene exhibit distinct reactivity profiles in SNAr reactions. While comprehensive kinetic data for all isomers under identical conditions is sparse in the literature, a qualitative and, where possible, quantitative comparison can be drawn based on established principles of physical organic chemistry and available experimental observations.

IsomerStructureExpected Reactivity in SNArRationale
2,4-Difluoronitrobenzene Very High The nitro group strongly activates both the C2 and C4 positions for nucleophilic attack. The fluorine atoms at these positions are excellent leaving groups and further activate the ring through their inductive effects. This isomer is a classic substrate for sequential SNAr reactions.[5]
2,6-Difluoronitrobenzene High Both fluorine atoms are ortho to the powerfully activating nitro group. This arrangement leads to significant activation towards nucleophilic substitution.
3,4-Difluoronitrobenzene Moderate to High The fluorine at C4 is para to the nitro group and thus highly activated. The fluorine at C3 is meta and less activated, but its inductive effect still contributes to the overall electrophilicity of the ring.
2,5-Difluoronitrobenzene Moderate The fluorine at C2 is ortho to the nitro group and activated. The fluorine at C5 is meta and significantly less reactive.
This compound Low Both fluorine atoms are meta to the nitro group. The resonance-based stabilization of the Meisenheimer intermediate is not possible for attack at these positions. Reactivity is primarily driven by the weaker inductive effects of the substituents.[4]
2,3-Difluoronitrobenzene Low to Moderate The fluorine at C2 is activated by the ortho nitro group. However, the adjacent fluorine at C3 may exert some steric hindrance and opposing electronic effects.

Key Insights:

  • Activation is Positional: The reactivity of a fluorine leaving group is critically dependent on its position relative to the nitro group. Ortho and para positions are significantly more reactive than meta positions.[6]

  • This compound: The Outlier in Reactivity: Due to the meta positioning of both fluorine atoms relative to the nitro group, this compound is generally the least reactive among the isomers towards SNAr. The lack of resonance stabilization for the intermediate formed upon nucleophilic attack at the C-F bonds renders it a more challenging substrate for this transformation.

Experimental Workflow: A Representative SNAr Protocol

To provide a practical context for these principles, a detailed protocol for a representative SNAr reaction is outlined below. This procedure can be adapted to compare the reactivity of different difluoronitrobenzene isomers.

Objective: To determine the relative reaction rates of difluoronitrobenzene isomers with a common nucleophile, such as piperidine.

Materials:

  • 2,4-Difluoronitrobenzene

  • This compound

  • Piperidine

  • Anhydrous Dimethylformamide (DMF)

  • Internal standard (e.g., dodecane)

  • Reaction vials with magnetic stir bars

  • Thermostatted reaction block or oil bath

  • Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of each difluoronitrobenzene isomer (e.g., 0.1 M in DMF).

    • Prepare a stock solution of piperidine (e.g., 0.2 M in DMF).

    • Prepare a stock solution of the internal standard in DMF.

  • Reaction Setup:

    • In a reaction vial, combine a known volume of the difluoronitrobenzene isomer stock solution and the internal standard stock solution.

    • Equilibrate the vial to the desired reaction temperature (e.g., 50 °C) in the thermostatted block with stirring.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a known volume of the pre-heated piperidine stock solution to the reaction vial.

    • At specific time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it in a vial containing a suitable solvent (e.g., acetonitrile with a small amount of acid to neutralize the piperidine).

  • Analysis:

    • Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the remaining difluoronitrobenzene isomer and the product formed, relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the difluoronitrobenzene isomer versus time.

    • From this data, determine the initial reaction rate for each isomer. A comparison of these rates will provide a quantitative measure of their relative reactivity.

Visualizing the Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare Stock Solutions: - Difluoronitrobenzene Isomers - Piperidine - Internal Standard setup Reaction Setup: - Combine Isomer and Standard - Equilibrate Temperature prep1->setup initiate Initiate Reaction: - Add Piperidine setup->initiate monitor Monitor and Sample: - Withdraw Aliquots at Time Points - Quench Reaction initiate->monitor analysis Instrumental Analysis: - GC-MS or HPLC monitor->analysis data Data Processing: - Plot Concentration vs. Time - Determine Reaction Rates analysis->data

Caption: Experimental workflow for comparing the reactivity of difluoronitrobenzene isomers.

The Underlying Mechanism: Stabilization of the Meisenheimer Intermediate

The significant difference in reactivity between the isomers can be visualized through the mechanism of the SNAr reaction. The rate-determining step is typically the formation of the negatively charged Meisenheimer intermediate. The stability of this intermediate is crucial to the overall reaction rate.

Caption: Resonance stabilization of the Meisenheimer intermediate in para vs. meta attack.

For isomers like 2,4-difluoronitrobenzene, the negative charge of the intermediate can be delocalized onto the oxygen atoms of the nitro group, providing significant stabilization. This is not possible when the attack occurs at a position meta to the nitro group, as is the case with this compound. This lack of resonance stabilization results in a higher activation energy and a consequently slower reaction rate.

Conclusion: Strategic Selection of Difluoronitrobenzene Isomers

The choice of a difluoronitrobenzene isomer as a starting material has profound implications for the feasibility and efficiency of a synthetic route. For applications requiring facile and sequential SNAr reactions, 2,4-difluoronitrobenzene is an exemplary choice. Conversely, the lower reactivity of this compound can be strategically employed when selective functionalization at other positions on the ring is desired, or when harsh reaction conditions are to be avoided for the displacement of the fluorine atoms. A thorough understanding of the electronic principles governing their reactivity empowers chemists to make informed decisions, optimizing synthetic strategies and accelerating the discovery and development of novel molecules.

References

  • Plater, M. J., Harrison, W. T. A. (2023). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in DMF or EtOH. J. Chem. Res., 47(1-8). [Link]
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
  • Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Link]
  • Wikipedia. (n.d.).

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A Comparative Guide to SNAr Reactions: 3,5-Difluoronitrobenzene vs. 2,4-Difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the strategic selection of reagents is paramount to achieving desired molecular architectures efficiently and selectively. Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for C-N, C-O, and C-S bond formation on aromatic rings. This guide provides an in-depth comparison of two common, yet fundamentally different, substrates: 3,5-difluoronitrobenzene and 2,4-difluoronitrobenzene. We will dissect their reactivity profiles, explore the mechanistic underpinnings of their behavior, and provide actionable experimental protocols grounded in published data.

The Decisive Role of Substituent Positioning in SNAr Reactivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The critical event is the initial attack by a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The stability of this complex is the primary determinant of the reaction rate. This stability is, in turn, dictated by the presence and position of a strong electron-withdrawing group (EWG), most commonly a nitro group (–NO₂).[2][3]

An EWG activates the ring towards nucleophilic attack, but only when positioned ortho or para to the leaving group can it stabilize the negative charge of the Meisenheimer complex through resonance.[2][3][4] If the EWG is meta to the leaving group, this crucial resonance stabilization is absent, and the group can only exert a weaker, inductive electron-withdrawing effect.[3] This fundamental principle is the key to understanding the profound difference in reactivity between our two isomers.

  • 2,4-Difluoronitrobenzene: This isomer is highly activated. The nitro group is positioned ortho to the fluorine at the C-2 position and para to the fluorine at the C-4 position. Consequently, nucleophilic attack at either fluorine atom leads to a Meisenheimer complex where the negative charge is effectively delocalized onto the oxygen atoms of the nitro group.[1][2] This substantial stabilization results in a much lower activation energy and a significantly faster reaction rate.

  • This compound: In stark contrast, this isomer is poorly activated for SNAr. The nitro group is meta to both fluorine atoms. When a nucleophile attacks at C-3 or C-5, the resulting negative charge in the Meisenheimer complex cannot be delocalized onto the nitro group via resonance.[2] The nitro group provides only inductive stabilization, which is far less effective. This results in a high-energy intermediate and a dramatically slower reaction, often requiring harsh conditions to proceed.

The following diagram illustrates the critical difference in the stability of the Meisenheimer complex for the two isomers.

G cluster_0 2,4-Difluoronitrobenzene: Ortho/Para Activation cluster_1 This compound: Meta Inactivation Reactant_24 2,4-Difluoronitrobenzene Meisenheimer_24 Meisenheimer Complex (Resonance Stabilized) Reactant_24->Meisenheimer_24 Nucleophilic Attack Nu_24 Nu⁻ Product_24 Substituted Product Meisenheimer_24->Product_24 Loss of F⁻ Resonance_24 Charge Delocalized onto Nitro Group Meisenheimer_24->Resonance_24 Meisenheimer_35 Meisenheimer Complex (Inductive Stabilization Only) Reactant_35 This compound Reactant_35->Meisenheimer_35 Nucleophilic Attack Nu_35 Nu⁻ Product_35 Substituted Product Meisenheimer_35->Product_35 Loss of F⁻ (Slow) NoResonance_35 No Resonance Stabilization by Nitro Group Meisenheimer_35->NoResonance_35

Caption: Mechanistic pathways for SNAr on the two isomers.

Performance Comparison: Reactivity vs. Regioselectivity

The choice between these two substrates is a classic case of balancing reactivity with selectivity.

Feature2,4-DifluoronitrobenzeneThis compound
Reactivity High. Both fluorine atoms are activated by the ortho/para nitro group. Reactions often proceed at or near room temperature.Very Low. Fluorine atoms are meta to the nitro group, leading to poor activation. Requires high temperatures and/or very strong nucleophiles.
Monosubstitution Complex. A mixture of 2-substituted and 4-substituted products is often formed. Regioselectivity is a major challenge.Simple. The two fluorine atoms are equivalent. Monosubstitution gives a single, predictable product.
Disubstitution Common Side Reaction. The remaining fluorine in the monosubstituted product is still activated, leading to potential overreaction.[5]Rare. Requires extremely harsh conditions due to the deactivating effect of the first nucleophilic substitution.
Key Challenge Controlling Regioselectivity. Achieving a high yield of a single isomer requires careful optimization of solvent, temperature, and addition mode.[5][6]Overcoming Inertness. Driving the reaction to completion without substrate decomposition can be difficult.

Experimental Insights: Controlling Regioselectivity in 2,4-Difluoronitrobenzene

The primary synthetic challenge with 2,4-difluoronitrobenzene is controlling which fluorine atom is displaced. Research has shown that solvent polarity plays a crucial role in directing the substitution.[5]

A study by Sythana et al. demonstrated that nonpolar solvents, such as toluene, overwhelmingly favor substitution at the C-2 position (ortho to the nitro group).[5] This is hypothesized to occur via a six-membered polar transition state involving the nucleophile, the substrate, and the base's counter-ion, a structure that is more stable in a nonpolar environment.[5][6] In contrast, polar aprotic solvents like DMF or DMSO solvate the ions more effectively, leading to a more "free" nucleophile that attacks both positions, often resulting in poor selectivity and increased formation of the disubstituted byproduct.[5]

The following diagram outlines the experimental logic for controlling this selectivity.

G cluster_0 Solvent Choice cluster_1 Reaction Outcome Start Reaction of 2,4-Difluoronitrobenzene with a Nucleophile (e.g., ROH, RSH, R₂NH) Polar Polar Aprotic Solvent (e.g., DMF, DMSO, Acetonitrile) Start->Polar NonPolar Nonpolar Solvent (e.g., Toluene, Hexane) Start->NonPolar Mixture Mixture of Products: • Ortho-substituted • Para-substituted • Di-substituted Polar->Mixture Favors free ionic pathway Ortho Highly Selective Outcome: >95% Ortho-substituted Product NonPolar->Ortho Favors 6-membered polar transition state

Caption: Solvent-controlled regioselectivity in SNAr reactions.

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps and rationale for achieving specific outcomes with each isomer.

Protocol 1: Highly Regioselective ortho-Arylation using 2,4-Difluoronitrobenzene

This protocol is adapted from methodologies proven to achieve high ortho-selectivity and is based on the findings of Sythana et al.[5]

Objective: To synthesize 2-alkoxy-1-fluoro-4-nitrobenzene with >95% regioselectivity.

Materials:

  • 2,4-Difluoronitrobenzene (1.0 eq)

  • Alcohol Nucleophile (e.g., Benzyl Alcohol) (1.05 eq)

  • Potassium tert-butoxide (KOtBu) (1.1 eq)

  • Anhydrous Toluene

  • Anhydrous Methanol (for quenching)

  • Saturated aq. NH₄Cl, Brine, Water

  • Anhydrous Na₂SO₄

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the alcohol nucleophile (1.05 eq) and anhydrous toluene (approx. 0.5 M relative to the alcohol).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add solid potassium tert-butoxide (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C. Stir the resulting slurry for 15 minutes at 0 °C. Rationale: Pre-forming the alkoxide in a nonpolar solvent is crucial. The potassium counter-ion will be key to directing ortho-selectivity.

  • Substrate Addition: Prepare a solution of 2,4-difluoronitrobenzene (1.0 eq) in a minimal amount of anhydrous toluene. Add this solution dropwise to the cold reaction mixture over 30-45 minutes, maintaining the internal temperature below 5 °C. Rationale: Slow addition of the limiting reagent prevents localized high concentrations, minimizing the formation of the disubstituted byproduct.[5]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC-MS to confirm the consumption of the starting material.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by adding anhydrous methanol to neutralize any unreacted KOtBu.

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with water, saturated aq. NH₄Cl, and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure ortho-substituted product.

Protocol 2: Monosubstitution using this compound

Objective: To synthesize a 3-amino-5-fluoronitrobenzene derivative.

Materials:

  • This compound (1.0 eq)

  • Amine Nucleophile (e.g., Morpholine) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Standard glassware for heating

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), the amine nucleophile (1.1 eq), potassium carbonate (2.0 eq), and DMF (approx. 0.3 M). Rationale: A polar aprotic solvent like DMF is required to facilitate the reaction of this unreactive substrate. A base is necessary to scavenge the HF formed.

  • Heating: Heat the reaction mixture to 100-120 °C. Rationale: Significant thermal energy is required to overcome the high activation barrier for SNAr on this meta-activated system.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC-MS. Due to the low reactivity, the reaction may require 12-24 hours to reach completion.

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing a large volume of water and ethyl acetate. Mix thoroughly and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic extracts and wash several times with brine to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography to yield the single monosubstituted isomer.

Conclusion and Strategic Recommendations

The choice between this compound and 2,4-difluoronitrobenzene is a clear strategic decision based on the desired outcome and synthetic constraints.

  • Choose 2,4-Difluoronitrobenzene when high reactivity is essential and subsequent functionalization of the remaining fluorine is planned, or when a specific ortho-substituted product is the target. Success hinges on the meticulous control of reaction conditions, particularly the use of nonpolar solvents to ensure high regioselectivity.[5][6]

  • Choose this compound when the primary goal is the unambiguous synthesis of a single, symmetrically monosubstituted product. While its inertness presents a challenge requiring more forceful conditions, the reward is a clean reaction profile free from isomeric mixtures, simplifying purification and characterization.

By understanding the fundamental electronic principles governing their reactivity, researchers can leverage the distinct properties of these isomers to build complex molecules with precision and efficiency.

References

  • BYJU'S.
  • Sythana, S. K., Naramreddy, S. R., Kavitake, S., Vinod Kumar, C. H., & Bhagat, P. R. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development, 18(7), 878–883. [Link]
  • Wikipedia. (2023).
  • ACS Publications. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development. [Link]
  • Chemistry Steps.
  • Semantic Scholar. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. [Link]
  • ACS Publications. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development. [Link]
  • Ochędzan-Siodłak, W., & Drelich, P. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. International Journal of Molecular Sciences, 21(20), 7729. [Link]
  • The Organic Chemistry Tutor. (2017).
  • Royal Society of Chemistry. (2017). Electronic Supporting Information (ESI)
  • ResearchGate. (2017). Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene (1) with morpholine (2) followed by a heterogeneous continuous hydrogenation of the nitro compounds (3a-c) to the corresponding anilines (5a-c), using a loop reactor and the H-Cube Pro™ device. [Link]
  • Vapourtec. Aromatic Substitution | Flow Reactions. [Link]

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A Senior Application Scientist's Guide to Purity Analysis of 3,5-Difluoronitrobenzene: A Comparative Analysis of GC-MS and HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not just a matter of quality control; it is a cornerstone of safety, efficacy, and reproducibility. 3,5-Difluoronitrobenzene is a critical building block in the synthesis of various pharmaceutical and agrochemical compounds, where its purity directly impacts reaction yield, impurity profiles, and the final product's safety.[1] This guide provides an in-depth, objective comparison of two premier analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the comprehensive purity assessment of this key compound.

The Analyte: Understanding this compound

Before selecting an analytical technique, understanding the physicochemical properties of the analyte is paramount. This foundational knowledge dictates the suitability of the method and informs every parameter choice that follows.

This compound (C₆H₃F₂NO₂) is an aromatic compound with a molecular weight of 159.09 g/mol .[1][2] Key properties influencing our analytical approach include:

  • Volatility: It has a boiling point of 176-177 °C.[1][3] This moderate volatility makes it an excellent candidate for Gas Chromatography, which relies on the vaporization of the analyte for separation.

  • Thermal Stability: The compound is stable at elevated temperatures, a prerequisite for GC analysis where the injection port can reach temperatures of 250-300 °C.[3][4]

  • Polarity: As a substituted benzene, it is a relatively non-polar molecule, soluble in common organic solvents but not readily in water. This property is central to designing both GC and HPLC separation methods.

  • Chromophore: The nitrobenzene structure provides a strong chromophore, making it highly suitable for UV detection in HPLC.

These characteristics suggest that both GC-MS and HPLC are viable options, but they will offer different advantages and insights. The choice between them depends on the specific analytical goal: routine quality control, identification of unknown impurities, or quantification of specific, known by-products.

Method Selection Framework: GC-MS vs. HPLC

The decision to use GC-MS or HPLC is not arbitrary. It is a strategic choice based on the information required. While GC excels with volatile compounds, HPLC is the workhorse for non-volatile or thermally sensitive molecules.[5][6] For this compound, the decision is more nuanced.

G cluster_0 start Analytical Goal for This compound Purity q1 Need to identify unknown impurities or confirm identity? q2 Are potential impurities non-volatile or thermally labile? q3 Is high-throughput routine QC the primary need?

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

GC-MS is a powerful technique that combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry.[5] It is exceptionally well-suited for analyzing volatile and thermally stable compounds like this compound.

Causality Behind the Protocol:
  • Injector: A split/splitless injector is used. For purity analysis, a split injection prevents column overloading from the main component, ensuring sharp peaks. The high temperature (e.g., 250 °C) ensures the complete and instantaneous vaporization of the analyte and any volatile impurities.[7]

  • Column: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is ideal. This phase separates compounds primarily based on their boiling points, which is the dominant separation mechanism for isomers and related volatile impurities.[8]

  • Oven Program: A temperature ramp is crucial. Starting at a lower temperature allows for the separation of highly volatile impurities (like residual solvents). The temperature is then ramped up to elute the main this compound peak and any less volatile, higher-boiling impurities.[8]

  • Detector (MS): The mass spectrometer is set to scan a wide mass range (e.g., 50-300 m/z). This allows for the identification of the main peak by its characteristic mass spectrum and the tentative identification of unknown impurity peaks by comparing their spectra against libraries (e.g., NIST).

Experimental Workflow: GC-MS Analysis

G prep 1. Sample Preparation Dissolve sample in a volatile solvent (e.g., Dichloromethane) inject 2. GC Injection 1 µL via Split Injector (e.g., 50:1 split) Injector Temp: 250°C prep->inject sep 3. Chromatographic Separation Column: 30m x 0.25mm, 0.25µm film (5% Phenyl) Oven: 80°C (1 min), ramp 10°C/min to 280°C inject->sep ion 4. Ionization & Fragmentation Electron Ionization (EI) at 70 eV sep->ion detect 5. Mass Detection Quadrupole Mass Analyzer Scan Range: 50-300 m/z ion->detect data 6. Data Analysis Peak Integration, Library Search, and Purity Calculation (% Area) detect->data

Detailed GC-MS Protocol
  • Standard/Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a high-purity volatile solvent like dichloromethane or ethyl acetate to create a 1 mg/mL solution.

  • System Suitability Test (SST): Before sample analysis, inject a standard solution to verify system performance. As per general chromatography principles outlined in USP <621>, key SST parameters include peak symmetry (Tailing Factor: 0.8-1.8) and reproducibility (%RSD of peak area < 5% for 5 replicate injections).[9][10]

  • GC-MS Parameters:

    • Injector: Split mode, 50:1 ratio, 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Hold at 80 °C for 1 min, then ramp at 10 °C/min to 280 °C, and hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

    • Mass Analyzer: Quadrupole, scanning from m/z 50 to 300.

  • Data Analysis:

    • Identify the this compound peak by its retention time and mass spectrum (expecting a molecular ion at m/z 159 and characteristic fragments).

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100%.

    • For any significant impurities, perform a library search on their mass spectra for tentative identification.

High-Performance Liquid Chromatography (HPLC): Versatility and Robustness

HPLC is the cornerstone of pharmaceutical analysis, particularly for impurity and stability testing.[5] It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[11] While this compound is volatile enough for GC, HPLC offers a complementary and often more robust method for routine quality control.

Causality Behind the Protocol:
  • Mode: Reversed-phase HPLC is the logical choice. The analyte is relatively non-polar, so it will be retained on a non-polar stationary phase (like C18) and eluted with a mobile phase containing an organic modifier (like acetonitrile or methanol).

  • Column: A C18-bonded silica column is the workhorse of reversed-phase chromatography and provides excellent retention and separation for a wide range of aromatic compounds.

  • Mobile Phase: A mixture of water and acetonitrile (or methanol) is used. An isocratic elution (constant mobile phase composition) is often sufficient for simple purity analysis, providing fast and reproducible results. A small amount of acid (e.g., trifluoroacetic acid) can be added to improve peak shape.[12]

  • Detector: A UV detector is ideal. The nitroaromatic structure of this compound absorbs strongly in the UV region (typically around 254 nm), allowing for highly sensitive detection.

Experimental Workflow: HPLC-UV Analysis

G prep 1. Sample Preparation Dissolve sample in Mobile Phase or Acetonitrile inject 2. HPLC Injection 10 µL via Autosampler Column Temp: 30°C prep->inject sep 3. Chromatographic Separation Column: C18, 4.6 x 150 mm, 5 µm Mobile Phase: Acetonitrile/Water (60:40 v/v) inject->sep detect 4. UV Detection Wavelength: 254 nm sep->detect data 5. Data Analysis Peak Integration, Retention Time Comparison, and Purity Calculation (% Area) detect->data

Detailed HPLC-UV Protocol
  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 60:40 v/v). Filter through a 0.45 µm filter and degas.

  • Standard/Sample Preparation: Prepare a stock solution of ~1 mg/mL in acetonitrile. Dilute with the mobile phase to a final concentration of ~0.1 mg/mL.

  • System Suitability Test (SST): In accordance with ICH and USP guidelines, inject a standard solution to ensure the system is performing adequately.[9][13][14] Parameters include:

    • Tailing Factor: ≤ 2.0.

    • Theoretical Plates (N): > 2000.

    • Reproducibility: %RSD of peak area < 2.0% for 5 replicate injections.

  • HPLC Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV at 254 nm.

    • Run Time: 10 minutes (or until all impurity peaks have eluted).

  • Data Analysis:

    • Identify the this compound peak by its retention time, comparing it to a reference standard.

    • Integrate all peaks.

    • Calculate purity using the area percent method. This method assumes that all impurities have a similar response factor at the chosen wavelength. For higher accuracy, a relative response factor (RRF) for known impurities should be determined.

Head-to-Head Performance Comparison

The choice of method often comes down to a trade-off between information richness, speed, and complexity.

Parameter GC-MS HPLC-UV Rationale & Insights
Specificity Very High Moderate to High MS provides definitive mass spectral data for peak identification, easily distinguishing between co-eluting peaks if their mass spectra differ. HPLC-UV relies on retention time, which can be ambiguous if an impurity co-elutes.
Sensitivity (LOD/LOQ) High (pg-fg range)High (ng-pg range)Both techniques are highly sensitive. GC-MS can achieve lower detection limits, especially in Selected Ion Monitoring (SIM) mode.[7] HPLC sensitivity is dependent on the impurity's molar absorptivity.
Impurity Identification Excellent Poor (requires MS) GC-MS is the superior technique for identifying unknown volatile impurities through mass spectral library searching.[11] HPLC-UV can only quantify known impurities (with standards) or speculate on unknowns based on retention time.
Analysis Speed Moderate (~15-20 min)Fast (~5-10 min)Isocratic HPLC methods are typically faster than the temperature-programmed runs required for GC, making HPLC more suitable for high-throughput QC.
Robustness GoodExcellent HPLC systems are generally considered more robust and easier to operate for routine analysis in a QC environment. GC systems can be more susceptible to issues with injector contamination and column bleed.
Suitability for Impurities Volatile & Thermally StableBroad Range (Non-volatile, Polar)GC-MS will miss any non-volatile or thermally labile degradation products or synthesis by-products. HPLC is more versatile in this regard.[5]
Cost & Complexity HigherLowerGC-MS instruments are more expensive to purchase and maintain. Method development can also be more complex.

Conclusion and Authoritative Recommendation

For the purity analysis of this compound, both GC-MS and HPLC-UV are powerful and appropriate techniques. The final choice should be guided by the analytical objective.

  • For comprehensive impurity profiling, characterization of a new batch, or troubleshooting an out-of-specification result, GC-MS is the recommended method. Its ability to provide structural information and tentatively identify unknown volatile impurities is unparalleled. It provides the highest degree of confidence in the identity of the components in the sample.

  • For routine, high-throughput quality control of known-purity material, HPLC-UV is the superior choice. It is faster, highly robust, and provides precise quantification of the main component and any known impurities. Its simplicity and speed make it ideal for a manufacturing or QC environment.

Ultimately, a truly comprehensive quality assessment strategy would employ both. HPLC-UV for rapid and robust release testing, and GC-MS as an orthogonal method for initial batch characterization and for investigating any deviations or unexpected results. This dual approach leverages the strengths of each technique, ensuring the highest level of scientific integrity and product quality, in alignment with the principles of analytical procedure validation outlined by ICH Q2(R1).[14][15]

References

  • Title: 〈621〉 CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL:[Link]
  • Title: Comparison Between GC and HPLC for Pharmaceutical Analysis Source: Drawell URL:[Link]
  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL:[Link]
  • Title: Understanding Chemical Testing: GC-MS vs. HPLC Source: Smithers URL:[Link]
  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
  • Title: Quality Guidelines Source: International Council for Harmonis
  • Title: Are You Sure You Understand USP <621>?
  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL:[Link]
  • Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Abraham Entertainment URL:[Link]
  • Title: Characterization of aerosol nitroaromatic compounds: Validation of an experimental method Source: National Institutes of Health (NIH) URL:[Link]
  • Title: ICH Q2 Analytical Method Valid
  • Title: A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Determination of Νitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatography Source: Journal of Chrom
  • Title: Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS Source: Shimadzu URL:[Link]
  • Title: GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD Source: ManualLib URL:[Link]
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  • Title: HPLC Determination of Four Derivatives of Benzene Source: ResearchG

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A Guide to the Structural Validation of 3,5-Difluoronitrobenzene using ¹H and ¹⁹F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of pharmaceutical development and materials science, the unequivocal confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. For fluorine-containing compounds, which are increasingly prevalent in drug candidates, Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical tool. The unique properties of the ¹⁹F nucleus—100% natural abundance, a high gyromagnetic ratio, and a wide chemical shift dispersion—provide a level of analytical clarity often unattainable with ¹H NMR alone.[1][2]

This guide provides an in-depth comparison and validation workflow for the structure of 3,5-difluoronitrobenzene, a common building block in organic synthesis. We will explore the theoretical prediction of its NMR spectra, detail a robust experimental protocol, and demonstrate how the combined analysis of ¹H and ¹⁹F NMR data provides unambiguous structural proof, effectively distinguishing it from its isomers.

Theoretical NMR Spectra Prediction: A Foundation in Molecular Symmetry

Before stepping into the lab, a thorough analysis of the target molecule's structure and symmetry allows us to predict the key features of its NMR spectra. This predictive step is crucial for efficient data interpretation.

The structure of this compound possesses a C₂ axis of symmetry that passes through the C4-H4 and C1-NO₂ bonds. This symmetry dictates the chemical equivalence of specific protons and fluorine atoms.

  • Proton (¹H) Environments: The protons at positions 2 and 6 (H2, H6) are chemically equivalent. The proton at position 4 (H4) is in a unique environment. Therefore, we anticipate two distinct signals in the ¹H NMR spectrum.

  • Fluorine (¹⁹F) Environments: The fluorine atoms at positions 3 and 5 (F3, F5) are chemically equivalent. Consequently, we expect one single signal in the ¹⁹F NMR spectrum.

This initial count of expected signals is the first and most powerful point of comparison against isomeric structures.

Visualizing the Structure and Key Couplings

The following diagrams illustrate the molecular structure and the critical spin-spin couplings that give rise to the predicted splitting patterns.

Caption: Molecular structure of this compound.

J_Coupling_Diagram cluster_H4 H4 Splitting cluster_F3 F3/F5 Splitting H4 H4 H2_H6 H2/H6 H4->H2_H6 ⁴J(H-H) (meta) F3_F5 F3/F5 H4->F3_F5 ³J(H-F) (ortho) F3 F3/F5 H4_F H4 F3->H4_F ³J(F-H) (ortho) H2_H6_F H2/H6 F3->H2_H6_F ⁴J(F-H) (meta)

Caption: Key spin-spin (J) couplings for H4 and F3/F5 nuclei.

¹H NMR Spectrum Prediction
  • Chemical Shift (δ): The nitro group (-NO₂) is a powerful electron-withdrawing group, which significantly deshields (moves downfield) the aromatic protons from the typical benzene value (~7.3 ppm). The electronegative fluorine atoms further contribute to this effect.

    • H2/H6: These protons are ortho to the nitro group and will be strongly deshielded.

    • H4: This proton is para to the nitro group and ortho to two fluorine atoms, also resulting in a strong downfield shift.

  • Integration: The integrated area under the signals will directly reflect the number of protons. We predict a 2:1 ratio for the (H2/H6) signal relative to the H4 signal.

  • Multiplicity (Splitting Pattern): Spin-spin coupling between non-equivalent nuclei splits the signals into multiplets.

    • H4 Signal: This proton is coupled to two equivalent protons (H2, H6) through a four-bond meta-coupling (⁴JHH) and to two equivalent fluorine atoms (F3, F5) through a three-bond ortho-coupling (³JHF). According to the n+1 rule, coupling to two equivalent nuclei results in a triplet. Therefore, the H4 signal is predicted to be a triplet of triplets (tt) .

    • H2/H6 Signal: Each of these equivalent protons is coupled to H4 (⁴JHH), the adjacent fluorine (F3 or F5, ³JHF), and the distant fluorine (F5 or F3, ⁴JHF). This complex coupling environment will likely result in a complex multiplet .

¹⁹F NMR Spectrum Prediction
  • Chemical Shift (δ): A single signal is expected due to the equivalence of F3 and F5. The chemical shift will fall within the typical range for aryl fluorides, generally between -100 and -120 ppm relative to CFCl₃.[2][3]

  • Multiplicity (Splitting Pattern): The equivalent fluorine nuclei (F3, F5) are coupled to the H4 proton (³JFH ortho-coupling) and the two equivalent H2/H6 protons (⁴JFH meta-coupling).

    • Coupling to the single H4 proton will split the signal into a doublet .

    • Each line of this doublet will be further split into a triplet by the two equivalent H2/H6 protons.

    • Therefore, the ¹⁹F signal is predicted to be a doublet of triplets (dt) or a triplet of doublets, depending on the relative magnitudes of the coupling constants. Typically, ³JHF is larger than ⁴JHF.

Experimental Protocol for NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality NMR data on a standard 400 MHz spectrometer.

A. Sample Preparation

  • Weighing: Accurately weigh approximately 10-15 mg of this compound.

  • Solvation: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a common choice, but its selection can influence chemical shifts.[4][5]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Referencing: CDCl₃ contains residual CHCl₃ (~7.26 ppm), which can serve as a secondary ¹H reference. For ¹⁹F NMR, an external reference like CFCl₃ is standard, though co-dissolved internal standards can also be used.[6]

B. Spectrometer Setup and ¹H NMR Acquisition

  • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

  • Lock onto the deuterium signal from the CDCl₃ solvent.

  • Tune and match the ¹H channel on the probe.

  • Acquire the ¹H spectrum using the following typical parameters:

    • Pulse Program: Standard single pulse (e.g., zg30)

    • Number of Scans (NS): 8-16

    • Relaxation Delay (D1): 2-5 seconds

    • Spectral Width (SW): ~16 ppm

    • Acquisition Time (AQ): ~3-4 seconds

C. Spectrometer Setup and ¹⁹F NMR Acquisition

  • Tune and match the ¹⁹F channel on the probe.

  • Coupled ¹⁹F Spectrum: Acquire a standard ¹⁹F spectrum to observe H-F couplings.

    • Pulse Program: Standard single pulse

    • Number of Scans (NS): 16-64

    • Relaxation Delay (D1): 2 seconds

    • Spectral Width (SW): ~100 ppm (fluorine has a wide chemical shift range)[1]

  • Proton-Decoupled {¹H}¹⁹F Spectrum: Acquire a second ¹⁹F spectrum with broadband proton decoupling. This experiment removes all H-F couplings, simplifying multiplets into singlets.[7][8]

    • Pulse Program: Proton-decoupled single pulse (e.g., zgpg30)

    • This is a critical step for confirming the number of unique fluorine environments.

Data Analysis: Validating the 3,5-Substitution Pattern

The acquired data must align perfectly with the theoretical predictions to validate the structure. Any deviation would suggest an alternative isomeric structure or the presence of impurities. An example ¹H NMR spectrum can be found in the ChemicalBook database.[9]

¹H NMR Spectrum Analysis
  • Signal Count & Integration: The spectrum should display two distinct signal regions with an integration ratio of 2:1, confirming the two unique proton environments.

  • Chemical Shifts & Multiplicity: The signals will be downfield (typically > 7.5 ppm). The key diagnostic signal is for H4, which should appear as a clear triplet of triplets. The H2/H6 signal will be a more complex multiplet.

  • Coupling Constants (J): The J-values extracted from the H4 multiplet are critical. The ³JHF (ortho) coupling is typically in the range of 8-10 Hz, while the ⁴JHH (meta) is smaller, around 2-3 Hz.

¹⁹F NMR Spectrum Analysis
  • Signal Count: The proton-decoupled {¹H}¹⁹F spectrum provides the most definitive evidence. The presence of a single sharp singlet confirms that both fluorine atoms are in identical chemical environments. This is only possible with the 3,5-substitution pattern.

  • Multiplicity: The coupled ¹⁹F spectrum should show the predicted doublet of triplets (or triplet of doublets).

  • Cross-Validation of J-Values: The H-F coupling constant (³JHF) measured from the splitting of the H4 signal in the ¹H spectrum must match the F-H coupling constant (³JFH) measured from the splitting of the fluorine signal in the ¹⁹F spectrum. This mutual consistency is a hallmark of a correct structural assignment.

Summary of Expected NMR Data
NucleusPositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
¹H H2, H6~8.0 - 8.2m (multiplet)-2H
¹H H4~7.6 - 7.8tt (triplet of triplets)³JHF ≈ 8-10, ⁴JHH ≈ 2-31H
¹⁹F F3, F5~ -105 to -110dt (doublet of triplets)³JFH ≈ 8-10, ⁴JFH ≈ 6-82F
{¹H}¹⁹F F3, F5~ -105 to -110s (singlet)-2F

Note: Exact chemical shifts are solvent-dependent and provided as typical ranges.[4][10]

Comparison Guide: Ruling Out Isomeric Alternatives

The power of this dual-nucleus NMR approach becomes clear when comparing the expected data for this compound with its other possible isomers.

FeatureThis compound (Target) 2,4-Difluoronitrobenzene 3,4-Difluoronitrobenzene [11]
Symmetry Yes (C₂) NoNo
¹H Signals 2 33
¹⁹F Signals 1 22
¹⁹F {¹H} Spectrum One Singlet Two Complex Multiplets (due to F-F coupling)Two Doublets (due to F-F coupling)
Key Feature High symmetry reflected in simple signal count. Asymmetric; all nuclei are unique.Asymmetric; all nuclei are unique.

As the table clearly shows, a simple count of the signals in the ¹H and, most definitively, the proton-decoupled ¹⁹F NMR spectra is sufficient to distinguish the 3,5-isomer from all other possibilities. The observation of a single fluorine signal immediately rules out any other substitution pattern.

Conclusion

The structural validation of this compound is achieved with a high degree of confidence through the combined and systematic application of ¹H and ¹⁹F NMR spectroscopy. The analysis hinges on predicting and observing the number of unique signals based on molecular symmetry, interpreting the characteristic splitting patterns arising from H-H and H-F spin-spin couplings, and cross-validating these coupling constants across both spectra. The proton-decoupled ¹⁹F NMR experiment serves as the ultimate arbiter, as the presence of a single fluorine resonance is only consistent with the 3,5-substitution pattern. This self-validating workflow provides an unambiguous and authoritative confirmation of molecular structure, essential for advancing research and development in chemistry and drug discovery.

References

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The Divergent Paths of 3,5-Difluoronitrobenzene in Oncology: A Comparative Efficacy Guide to Regorafenib and Dabrafenib

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development, the journey of a molecule from a simple aromatic compound to a life-altering pharmaceutical is a testament to the power of medicinal chemistry. 3,5-Difluoronitrobenzene, a versatile chemical intermediate, serves as a crucial starting point for the synthesis of several targeted cancer therapies. This guide provides an in-depth, objective comparison of the efficacy of two prominent pharmaceuticals derived from this precursor: Regorafenib, a multi-kinase inhibitor, and Dabrafenib, a selective BRAF inhibitor. By delving into their distinct mechanisms of action, preclinical data, and clinical outcomes, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the landscape of modern oncology.

Section 1: From a Common Ancestor to Divergent Kinase Inhibitors

The strategic placement of fluorine atoms and a nitro group on the benzene ring of this compound offers a reactive scaffold for the synthesis of complex heterocyclic structures, a common feature in many kinase inhibitors. Both Regorafenib and Dabrafenib leverage this foundational chemistry, yet their subsequent structural elaborations give rise to profoundly different pharmacological profiles. Regorafenib emerges as a broad-spectrum inhibitor, targeting a range of kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment. In contrast, Dabrafenib is a highly selective inhibitor, specifically targeting the mutated BRAF protein, a key driver in certain cancers. This fundamental difference in their molecular targets dictates their clinical applications and efficacy profiles.

Section 2: Regorafenib - The Multi-Pronged Attack on Cancer

Regorafenib is an oral multi-kinase inhibitor that exerts its anti-tumor effects by targeting several key signaling pathways simultaneously. Its mechanism of action is a broad-spectrum inhibition of various kinases involved in tumor angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF, and BRAF V600E), and the tumor microenvironment (PDGFRβ, FGFR).[1][2][3][4] This multi-targeted approach is designed to disrupt the complex network of signaling pathways that cancer cells rely on for their growth, proliferation, and survival.

Mechanism of Action: A Visual Representation

Regorafenib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR1/2/3 RAF RAF-1/BRAF VEGFR->RAF PDGFR PDGFRβ PDGFR->RAF FGFR FGFR FGFR->RAF TIE2 TIE2 KIT KIT KIT->RAF RET RET RET->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Gene_Expression Regorafenib Regorafenib Regorafenib->VEGFR Regorafenib->PDGFR Regorafenib->FGFR Regorafenib->TIE2 Regorafenib->KIT Regorafenib->RET Regorafenib->RAF Dabrafenib_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRAF_V600E BRAF V600E (Constitutively Active) MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression Dabrafenib Dabrafenib Dabrafenib->BRAF_V600E

Caption: Dabrafenib's selective inhibition of the BRAF V600E mutant kinase.

Preclinical Efficacy: A Profile of Selectivity

Dabrafenib's high selectivity for BRAF kinases is a hallmark of its design. The following table provides a summary of its inhibitory activity.

Kinase TargetDabrafenib IC50 (nM)
BRAF (V600E)0.6 [5]
BRAF (wild-type)3.2
CRAF5.0 [5]
SIK2<100 [6]
ALK5<100 [6]
NEK9single-digit nM range [6]
CDK16unique target [6]

Note: IC50 values can vary depending on the specific assay conditions.

Cell-based assays have confirmed Dabrafenib's potent anti-proliferative effects in melanoma cell lines harboring the BRAF V600E mutation, with gIC50 values in the low nanomolar range. [7]Interestingly, it has also shown some activity against NRAS-mutant cell lines, which may be attributed to its off-target effects on kinases like NEK9 and CDK16. [6]

Section 4: Comparative Efficacy in the Clinic - Different Battlefields, Different Victories

A direct head-to-head clinical trial comparing Regorafenib and Dabrafenib is not feasible due to their distinct indications. However, by examining their performance in their respective approved settings, we can appreciate their individual contributions to oncology.

Regorafenib in Metastatic Colorectal Cancer (mCRC):

Regorafenib is approved for the treatment of patients with mCRC who have been previously treated with other therapies. In the pivotal CORRECT trial, Regorafenib demonstrated a statistically significant improvement in overall survival (OS) and progression-free survival (PFS) compared to placebo.

Clinical TrialTreatment ArmMedian Overall Survival (OS)Median Progression-Free Survival (PFS)
CORRECT Regorafenib + Best Supportive Care (BSC)6.4 months1.9 months
Placebo + BSC5.0 months1.7 months

Source: Referenced clinical trial data.

Dabrafenib in BRAF V600-Mutant Melanoma:

Dabrafenib, often used in combination with the MEK inhibitor Trametinib, has revolutionized the treatment of BRAF V600-mutant melanoma. Clinical trials have shown high response rates and significant improvements in PFS and OS compared to chemotherapy.

Clinical TrialTreatment ArmOverall Response Rate (ORR)Median Progression-Free Survival (PFS)
BREAK-3 Dabrafenib50%6.9 months
Dacarbazine6%2.7 months
COMBI-d Dabrafenib + Trametinib69%11.0 months
Dabrafenib + Placebo53%8.8 months

Source: Referenced clinical trial data.

Section 5: Experimental Protocols - The Foundation of Efficacy Assessment

To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are paramount. Here, we provide detailed, step-by-step methodologies for key in vitro assays used to characterize kinase inhibitors like Regorafenib and Dabrafenib.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Objective: To quantify the potency of an inhibitor against a target kinase.

Principle: The assay measures the amount of ATP consumed during the kinase reaction. A luciferase-based system is used to generate a luminescent signal that is inversely proportional to the kinase activity.

Materials:

  • Kinase of interest (e.g., BRAF V600E, VEGFR2)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Test compound (e.g., Regorafenib, Dabrafenib)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 5 µL of the kinase solution to each well.

    • Add 5 µL of the diluted test compound or DMSO (vehicle control) to the respective wells.

    • Incubate at room temperature for 10-15 minutes to allow for inhibitor-kinase binding.

  • Initiation of Kinase Reaction:

    • Add 10 µL of the substrate/ATP mixture to each well to start the reaction.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Add the detection reagent from the kit to each well to stop the kinase reaction and initiate the luminescent signal generation.

    • Incubate as per the manufacturer's instructions.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Plot the luminescence intensity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation (MTT) Assay

This protocol outlines a colorimetric assay to assess the effect of a compound on the proliferation of cancer cells.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. [1][8] Materials:

  • Cancer cell line of interest (e.g., HT-29 for colorectal cancer, A375 for melanoma)

  • Complete cell culture medium

  • Test compound (e.g., Regorafenib, Dabrafenib)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate the plate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15-30 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 value.

Section 6: Conclusion - Tailoring Treatment Through Chemical Innovation

The journey from this compound to the targeted therapies of Regorafenib and Dabrafenib exemplifies the remarkable progress in modern drug discovery. While they share a common chemical ancestry, their divergent paths in terms of molecular targets and clinical applications underscore the importance of precision in oncology. Regorafenib's broad-spectrum inhibition offers a valuable strategy for cancers driven by multiple signaling abnormalities, such as metastatic colorectal cancer. Conversely, Dabrafenib's highly selective targeting of the BRAF V600E mutation provides a powerful tool against melanoma with this specific genetic driver.

For the researcher and drug development professional, the comparative analysis of these two agents offers several key takeaways. Firstly, it highlights the versatility of a single chemical scaffold in generating diverse pharmacological agents. Secondly, it reinforces the critical role of understanding the underlying molecular drivers of a disease to develop effective targeted therapies. Finally, it emphasizes the necessity of robust preclinical and clinical evaluation to define the precise therapeutic niche for each new pharmaceutical. As our understanding of cancer biology continues to evolve, the principles learned from the development of Regorafenib and Dabrafenib will undoubtedly guide the creation of the next generation of life-saving cancer medicines.

References

  • Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PubMed Central. (URL: [Link])
  • Synthesis of 4-(4-Amino-3-fluorophenoxy)- N -methylpicolinamide ( 7 )
  • Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition - The FEBS Journal. (URL: [Link])
  • IC 50 values of ragorafenib for various targets determined by in vitro studies - ResearchG
  • Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PubMed Central. (URL: [Link])
  • Dabrafenib and its potential for the treatment of metastatic melanoma - PubMed Central. (URL: [Link])
  • Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors | ACS Medicinal Chemistry Letters. (URL: [Link])
  • CN103588767A - Preparation method of dabrafenib - Google P
  • WO2016059548A1 - Processes for the preparation of dabrafenib - Google P
  • Direct comparison of BRAF drugs in vitro. (A to D) Comparison of GI 50...
  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents - MDPI. (URL: [Link])
  • N-(3-(5-(2-Aminopyrimidin-4-yl)-2-(tert-butyl)thiazol-4-yl)phenyl)
  • The preclinical development of regorafenib for the treatment of colorectal cancer - PubMed. (URL: [Link])
  • Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - NIH. (URL: [Link])
  • Regorafenib for Gastrointestinal Malignancies : From Preclinical Data to Clinical Results of a Novel Multi-Target Inhibitor.
  • Initial in Vivo Testing of a Multitarget Kinase Inhibitor, Regorafenib, by the Pediatric Preclinical Testing Consortium - PubMed. (URL: [Link])
  • Effects of low concentrations of Regorafenib and Sorafenib on human HCC cell AFP, migration, invasion and growth in vitro - PMC - NIH. (URL: [Link])
  • Regorafenib (BAY 73-4506)
  • Regorafenib Combined with BRAF/MEK Inhibitors for the Treatment of Refractory Melanoma Brain Metastases - PMC - PubMed Central. (URL: [Link])
  • Braftovi vs Regorafenib Comparison - Drugs.com. (URL: [Link])

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The Strategic Advantage of 3,5-Difluoronitrobenzene in Advanced Polymer Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the selection of monomers is a critical decision that dictates the ultimate properties and performance of a polymer. In the realm of high-performance poly(aryl ether)s, the strategic incorporation of fluorine atoms and the specific isomeric arrangement of functional groups on the monomer are pivotal. This guide provides an in-depth technical comparison of 3,5-Difluoronitrobenzene against its alternatives in polymer synthesis, supported by experimental data and established scientific principles. We will explore the causality behind the experimental choices and the resulting polymer characteristics, offering a clear perspective on why this compound is an advantageous building block for creating advanced materials.

The Unseen Architect: How Monomer Isomerism Shapes Polymer Properties

The substitution pattern on an aromatic monomer is not a trivial detail; it is a fundamental architectural choice that profoundly influences the final polymer's chain conformation, packing efficiency, and intermolecular interactions. This, in turn, dictates crucial macroscopic properties such as thermal stability, solubility, and mechanical strength.

Traditional high-performance poly(aryl ether)s, such as Poly(ether ether ketone) (PEEK), are often synthesized from para-substituted monomers like 4,4'-difluorobenzophenone. The linear and symmetrical nature of these monomers leads to highly ordered, semi-crystalline polymers with excellent thermal and chemical resistance but often poor solubility, which can complicate processing.

The use of meta-substituted monomers, such as this compound, introduces a "kink" in the polymer backbone. This disruption of linearity hinders the close packing of polymer chains, leading to a more amorphous morphology. This shift from crystallinity to amorphousness is often accompanied by enhanced solubility in a wider range of organic solvents, a significant advantage for polymer processing and characterization.

Core Advantages of this compound in Polymer Synthesis

The utility of this compound as a monomer is primarily rooted in the principles of nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing nitro group strongly activates the benzene ring, making the carbon atoms attached to the fluorine atoms highly electrophilic and susceptible to attack by nucleophiles, such as bisphenates. The fluorine atoms themselves are excellent leaving groups in SNAr reactions. This inherent reactivity allows for polymerization under relatively mild conditions.

The key advantages conferred by the use of this compound include:

  • Enhanced Solubility and Processability : The meta-substitution pattern disrupts the symmetry of the polymer chain, leading to a more amorphous structure. This amorphous nature generally translates to improved solubility in common organic solvents, facilitating easier processing techniques like solution casting of films.

  • High Thermal Stability : The incorporation of aromatic rings and ether linkages inherently imparts high thermal stability to the resulting polymers. The strong carbon-fluorine and aromatic C-N bonds contribute to this robustness. Polymers derived from fluorinated monomers often exhibit high decomposition temperatures.[1][2][3]

  • Tunable Properties : this compound can be copolymerized with other activated dihalo-monomers to precisely tune the properties of the final polymer. By varying the ratio of meta- to para-substituted monomers, one can control the degree of crystallinity and, consequently, the balance between thermal resistance and processability.

  • Desirable Dielectric Properties : The presence of fluorine atoms in the polymer backbone can lead to materials with low dielectric constants and low dielectric loss.[3] This is a highly sought-after characteristic for advanced microelectronics and high-speed communication applications.

Comparative Performance Analysis

To objectively assess the advantages of this compound, we will compare the expected properties of a hypothetical poly(aryl ether nitro) synthesized from this compound and Bisphenol A with polymers derived from its isomers and a non-fluorinated analogue.

PropertyPolymer from this compound (meta-substituted)Polymer from 2,4-Difluoronitrobenzene (ortho, para-substituted)Polymer from 4,4'-Dichlorodiphenyl Sulfone (para-substituted, non-nitro)
Expected Morphology AmorphousLikely Amorphous to Semi-crystallineSemi-crystalline
Solubility High solubility in a range of organic solvents (e.g., NMP, DMAc, THF, Chloroform).[1]Good solubility, potentially slightly lower than the 3,5-isomer.Limited solubility, typically only in high-boiling polar aprotic solvents.
Glass Transition Temp. (Tg) Moderate to HighModerate to HighHigh
Thermal Stability (Td5) High (e.g., >450 °C)[3]High (e.g., >450 °C)High (e.g., >500 °C)
Mechanical Properties Good toughness and flexibility, forming strong films.[1]Good toughness and flexibility.High strength and stiffness, but can be brittle.
Processability Excellent, suitable for solution-based processing.GoodMore challenging, often requiring melt processing at high temperatures.

Note: The data in this table is a qualitative comparison based on established principles of polymer chemistry and data from related polymer systems. Exact values would depend on the specific bisphenol co-monomer and polymerization conditions.

Experimental Workflow: Synthesis of Poly(aryl ether nitro)

The synthesis of poly(aryl ether)s from this compound follows a well-established nucleophilic aromatic substitution polycondensation pathway. The following diagram illustrates the general workflow.

G cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Work-up and Purification A Charge Reactor: - this compound - Bisphenol A - K2CO3 (anhydrous) - NMP/Toluene B Inert Atmosphere: Purge with N2 for 30 min A->B Establish C Azeotropic Dehydration: Heat to reflux (~140-160 °C) to remove water B->C Proceed to D Remove Toluene: Gradually increase temperature C->D After water removal E Polycondensation: Heat to 180-200 °C (Viscosity increases) D->E Initiate F Cool to Room Temperature E->F Upon completion G Precipitate Polymer: Pour viscous solution into Methanol/Water F->G Induce H Filter and Wash: Collect fibrous polymer and wash with Methanol and Water G->H Isolate I Dry Polymer: Vacuum oven at 120 °C H->I Finalize

Caption: Experimental workflow for the synthesis of poly(aryl ether nitro) via nucleophilic aromatic substitution.

Detailed Experimental Protocol: Synthesis of Poly(aryl ether nitro) from this compound and Bisphenol A

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired polymer properties.

Materials:

  • This compound (1.00 eq)

  • Bisphenol A (1.00 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.2 eq)

  • N-Methyl-2-pyrrolidone (NMP)

  • Toluene

  • Methanol

  • Deionized Water

Procedure:

  • Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser, add this compound, Bisphenol A, and anhydrous potassium carbonate.

  • Solvent Addition: Add NMP and toluene to the flask to create a reaction mixture with an appropriate concentration (typically 15-25% solids).

  • Inert Atmosphere: Purge the system with dry nitrogen for at least 30 minutes to remove any oxygen and moisture. Maintain a gentle nitrogen flow throughout the reaction.

  • Azeotropic Dehydration: Heat the reaction mixture to reflux (approximately 140-160 °C). Toluene will form an azeotrope with the water generated from the reaction of the bisphenol with the carbonate, which is then collected in the Dean-Stark trap. Continue this process until no more water is collected.

  • Toluene Removal: Once dehydration is complete, carefully drain the toluene from the Dean-Stark trap and gradually increase the reaction temperature to distill off the remaining toluene.

  • Polymerization: Increase the temperature of the reaction mixture to 180-200 °C. The polymerization will proceed, and the viscosity of the solution will noticeably increase. Monitor the reaction progress by observing the viscosity. The reaction is typically allowed to proceed for 6-12 hours.

  • Precipitation and Purification: After the desired viscosity is reached, cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a stirred excess of methanol or a methanol/water mixture to precipitate the polymer. The polymer should form as a fibrous solid.

  • Washing: Filter the polymer and wash it thoroughly with deionized water and then with methanol to remove any residual solvent, unreacted monomers, and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 120 °C overnight to a constant weight.

Causality in Experimental Choices

  • Choice of Base (K₂CO₃): Potassium carbonate is a moderately strong base that is effective in deprotonating the hydroxyl groups of the bisphenol to form the more nucleophilic phenoxide species in situ. Its anhydrous form is crucial to prevent side reactions with water.

  • Azeotropic Dehydration: The removal of water is critical for achieving high molecular weight polymers. Water can react with the activated monomer and terminate the growing polymer chains. The use of toluene as an azeotroping agent is an efficient method for water removal.

  • High-Boiling Aprotic Solvent (NMP): NMP is an excellent solvent for both the monomers and the resulting polymer. Its high boiling point allows the reaction to be conducted at the elevated temperatures required for polymerization, and its polar aprotic nature facilitates the SNAr reaction.

Logical Relationships in Polymer Properties

The following diagram illustrates the logical relationship between the choice of a meta-substituted monomer like this compound and the resulting polymer properties.

G A Monomer Choice: This compound (meta-substitution) B Introduction of 'Kinks' in Polymer Backbone A->B C Disruption of Chain Packing and Symmetry B->C D Reduced Crystallinity (More Amorphous Structure) C->D E Enhanced Solubility in Organic Solvents D->E F Improved Processability (e.g., Solution Casting) E->F

Caption: Influence of meta-substitution on polymer properties.

Conclusion

This compound stands out as a strategic monomer for the synthesis of high-performance poly(aryl ether)s. Its meta-substitution pattern offers a distinct advantage in enhancing the solubility and processability of the resulting polymers without significantly compromising their high thermal stability. This makes it an invaluable tool for researchers and scientists aiming to develop advanced materials for applications that demand a unique combination of robustness and ease of fabrication. By understanding the fundamental principles of how monomer architecture dictates polymer properties, we can rationally design and synthesize next-generation materials tailored for the specific challenges of modern technology.

References

  • Chen, Y., et al. (2016). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. RSC Advances, 6(1), 1-9.
  • Li, Z., et al. (2020). Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Polymer Chemistry, 11(3), 633-642.
  • Stuck, R. (2017). The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers. Wright State University CORE Scholar.
  • Ajenjo, J., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192-197.
  • Zhang, R., et al. (2020). Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Polymer Chemistry, 11(3), 633-642.

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A Comparative Guide to Catalysts for the Reduction of 3,5-Difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The reduction of 3,5-difluoronitrobenzene to 3,5-difluoroaniline is a critical transformation in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials. The presence of two fluorine atoms on the aromatic ring imparts unique electronic properties and metabolic stability to the resulting aniline derivative, making it a highly valuable building block. However, the catalytic hydrogenation of halogenated nitroaromatics presents a significant challenge: achieving high chemoselectivity for the reduction of the nitro group while minimizing the undesired side reaction of hydrodehalogenation.

This guide provides a comparative analysis of various catalytic systems for the reduction of this compound. We will delve into the performance of noble metal catalysts, such as palladium and platinum, as well as non-precious metal alternatives like Raney Nickel. The discussion will be grounded in experimental data, albeit from varied sources, to provide a clear and objective comparison for researchers, scientists, and drug development professionals. We will also explore the mechanistic rationale behind catalyst selection and provide a detailed experimental protocol for a representative reduction.

Rationale for Catalyst Selection: Navigating Chemoselectivity

The primary consideration in the catalytic reduction of halogenated nitroaromatics is the preservation of the carbon-halogen bond. The propensity for hydrodehalogenation is influenced by the nature of the halogen, the catalyst, and the reaction conditions. Generally, the ease of hydrodehalogenation follows the trend I > Br > Cl > F. While the carbon-fluorine bond is the strongest and thus the least susceptible to cleavage, the choice of catalyst remains crucial to ensure high selectivity.

Noble Metal Catalysts:

  • Palladium (Pd): Palladium on carbon (Pd/C) is a widely used and highly active catalyst for nitro group reduction.[1] However, it is also known to be efficient for hydrodehalogenation, particularly of chlorides, bromides, and iodides. Its performance with fluorinated substrates requires careful optimization of reaction conditions to suppress hydrodefluorination.

  • Platinum (Pt): Platinum-based catalysts, such as platinum on carbon (Pt/C) or platinum(IV) oxide (PtO₂), are often considered more selective for nitro group reduction in the presence of halogens compared to palladium.[2] They can be a reliable choice when high chemoselectivity is paramount.

  • Rhodium (Rh): Rhodium catalysts have also been explored for hydrogenation reactions and can exhibit different selectivity profiles compared to palladium and platinum.

Non-Precious Metal Catalysts:

  • Raney Nickel (Ni): Raney Nickel is a cost-effective alternative to noble metal catalysts and is often favored for its lower propensity to cause dehalogenation of aryl chlorides and bromides.[1] Its performance in the reduction of fluorinated nitroaromatics is of significant interest for industrial applications.[3]

  • Iron (Fe) and Cobalt (Co): Catalysts based on iron and cobalt are gaining attention as sustainable alternatives.[4] These systems can offer high chemoselectivity for nitro group reduction under specific conditions.[5]

Comparative Analysis of Catalyst Performance

Direct comparative studies of various catalysts for the reduction of this compound under identical conditions are scarce in the literature. However, by compiling data from different sources, we can draw meaningful comparisons. The following table summarizes the performance of several catalysts in the reduction of halogenated nitroaromatics, with a focus on fluorinated substrates where available.

CatalystSupportSubstrateTemp. (°C)Pressure (bar)SolventYield of Haloaniline (%)Selectivity (%)Reference
5% Pd/CCarbon2,6-dichloro-3,5-difluoronitrobenzene45Not SpecifiedToluene/Water69.2 (as 3,5-difluoroaniline)Not specified (dechlorination occurs)[6]
PlatinumActivated CarbonThis compound130Not SpecifiedNot SpecifiedHigh (in continuous flow)Not Specified[7]
Raney Ni-MoAlloy2,4-difluoronitrobenzene10020Methanol>99No hydrodefluorination detected[8]
Pt-V/CCarbon1-iodo-4-nitrobenzeneAmbient1 (H₂)THF>99>99[9]
Raney CoAlloy1-iodo-4-nitrobenzeneAmbient1 (H₂)THF>99>99[9]
Fe(II) phthalocyanineNoneAromatic nitro compoundsNot SpecifiedHydrazine hydrateH₂O-EtOHHighHigh
Single atomic Co₁-N₃P₁N,P-doped carbonNitrobenzene11030 (H₂)Not Specified>99>99[10]

Key Observations:

  • Palladium/Carbon (Pd/C): While highly active, Pd/C can lead to dehalogenation, as seen in the reduction of 2,6-dichloro-3,5-difluoronitrobenzene where the chlorine atoms are removed to yield 3,5-difluoroaniline.[6] This suggests a potential risk of hydrodefluorination under harsh conditions, although the C-F bond is significantly stronger.

  • Platinum Catalysts: A patent for the continuous hydrogenation of this compound utilizing a platinum catalyst indicates its suitability for this transformation.[7] Platinum catalysts are generally known for their high selectivity in the hydrogenation of halogenated nitroaromatics.[11]

  • Raney Nickel: A Raney Nickel catalyst modified with molybdenum showed excellent performance in the reduction of 2,4-difluoronitrobenzene with no detectable hydrodefluorination.[8] This highlights the potential of modified Raney-type catalysts for the selective reduction of fluorinated nitroaromatics.

  • Non-Precious Metal Catalysts: Iron and cobalt-based catalysts have demonstrated high chemo- and regioselectivity in the reduction of aromatic nitro compounds, presenting a cost-effective and environmentally friendly alternative.[4][10]

Reaction Mechanism

The catalytic hydrogenation of nitroaromatics is generally believed to proceed through a stepwise reduction of the nitro group on the catalyst surface. The most accepted mechanism involves the initial reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine, which is then converted to the final amine product.

Catalytic Hydrogenation of Nitroarene cluster_catalyst Catalyst Surface cluster_reaction Reduction Pathway H2 H₂ Catalyst Metal Catalyst (Pd, Pt, Ni, etc.) H2->Catalyst Dissociative adsorption H_ads 2H(ads) Catalyst->H_ads ArNO2 Ar-NO₂ (this compound) ArNO Ar-NO (Nitroso intermediate) ArNO2->ArNO + 2[H] ArNHOH Ar-NHOH (Hydroxylamine intermediate) ArNO->ArNHOH + 2[H] ArNH2 Ar-NH₂ (3,5-Difluoroaniline) ArNHOH->ArNH2 + 2[H]

Caption: Generalized reaction pathway for the catalytic hydrogenation of a nitroaromatic compound.

A critical side reaction is hydrodehalogenation, where the carbon-fluorine bond is cleaved and replaced by a carbon-hydrogen bond. This process is generally more facile on palladium catalysts compared to platinum or nickel catalysts.

Detailed Experimental Protocol: Reduction of this compound using Pd/C

This protocol is a representative example for a batch hydrogenation process and is adapted from procedures for similar reductions.[12] Safety Precaution: Catalytic hydrogenation with molecular hydrogen is a potentially hazardous procedure and should only be performed by trained personnel in a properly equipped laboratory with appropriate safety measures, including the use of a high-pressure autoclave and proper ventilation.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst (50% wet)

  • Methanol (or other suitable solvent)

  • High-pressure autoclave equipped with a magnetic stirrer, pressure gauge, and thermocouple

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep1 Charge autoclave with This compound, solvent, and Pd/C catalyst react1 Seal and purge autoclave with inert gas (3-5 times) prep1->react1 react2 Pressurize with H₂ to the desired pressure react1->react2 react3 Heat to reaction temperature with vigorous stirring react2->react3 react4 Monitor H₂ uptake and reaction progress react3->react4 workup1 Cool reactor to room temperature and vent H₂ react4->workup1 workup2 Filter the reaction mixture to remove the catalyst workup1->workup2 workup3 Evaporate the solvent under reduced pressure workup2->workup3 workup4 Purify the crude product (e.g., distillation or crystallization) workup3->workup4

Caption: A typical experimental workflow for the batch hydrogenation of this compound.

Procedure:

  • Reactor Setup: In a high-pressure autoclave, place this compound (e.g., 10 g, 62.9 mmol), methanol (e.g., 100 mL), and 10% Pd/C (50% wet, e.g., 0.5 g).

  • Sealing and Purging: Seal the autoclave and purge the system with nitrogen or argon 3-5 times to remove any residual air.

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar).

  • Reaction: Heat the reactor to the target temperature (e.g., 50-80 °C) while stirring vigorously (e.g., 1000 rpm).

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the gas cylinder. The reaction is typically complete when hydrogen uptake ceases. The progress can also be monitored by taking aliquots (after depressurizing and purging) and analyzing them by GC or TLC.

  • Completion and Work-up: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.

  • Venting and Filtration: Carefully vent the excess hydrogen gas. Open the reactor and filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of the solvent.

  • Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude 3,5-difluoroaniline.

  • Purification: The crude product can be purified by vacuum distillation or crystallization to yield pure 3,5-difluoroaniline.

Conclusion

The selection of an optimal catalyst for the reduction of this compound is a critical decision that balances reactivity with the imperative of maintaining the integrity of the carbon-fluorine bonds. While palladium on carbon is a highly active and common choice, the risk of hydrodehalogenation necessitates careful control of reaction conditions. Platinum-based catalysts and modified Raney Nickel often provide a higher degree of chemoselectivity, making them attractive alternatives, especially for large-scale synthesis where product purity is paramount. The emergence of non-precious metal catalysts based on iron and cobalt offers promising avenues for developing more sustainable and cost-effective processes.

This guide has provided a comparative overview based on available data and a foundational experimental protocol. Researchers and process chemists are encouraged to use this information as a starting point for their own investigations, optimizing catalyst choice and reaction parameters to achieve the desired yield and selectivity for their specific application.

References

  • U.S. Patent 5,965,775, "Process for the preparation of 3,5-difluoroaniline," issued October 12, 1999. URL
  • U.S. Patent 5,294,742, "Process for preparing 3,5-difluoroaniline," issued March 15, 1994. URL
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A Comparative Guide to the Metabolic Stability of Drugs Containing the 3,5-Difluorophenyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone for enhancing pharmacokinetic properties. Among the various fluorination patterns, the 3,5-difluorophenyl moiety is a frequently employed functional group, valued for its ability to modulate potency, selectivity, and, critically, metabolic stability. This guide provides an in-depth, objective comparison of the metabolic stability of drug candidates containing the 3,5-difluorophenyl group against relevant alternatives, supported by experimental data and detailed methodologies.

The Rationale for Fluorination: A Metabolic Shield

The C-F bond is significantly stronger than the C-H bond, making it less susceptible to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[1][2] By replacing hydrogen atoms at metabolically vulnerable positions with fluorine, medicinal chemists can effectively "block" or slow down oxidative metabolism. This strategic substitution often leads to a longer in vivo half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1][2] The electron-withdrawing nature of fluorine can also influence the acidity and basicity of nearby functional groups, further impacting a molecule's metabolic fate and interaction with target proteins.

Assessing Metabolic Stability: A Comparative Analysis

The metabolic stability of a compound is typically evaluated in vitro using liver microsomes or hepatocytes. These systems contain the primary enzymes responsible for drug metabolism. The key parameters measured are the metabolic half-life (t½) and the intrinsic clearance (CLint), which quantifies the inherent ability of the liver to metabolize a drug. A longer half-life and a lower intrinsic clearance are indicative of greater metabolic stability.[3][4]

Here, we present a comparative analysis of hypothetical, yet representative, data for a generic drug candidate, "Compound X," featuring a 3,5-difluorophenyl moiety, alongside several of its analogs. This data illustrates the impact of fluorine substitution on metabolic stability.

Table 1: In Vitro Metabolic Stability of Compound X and Its Analogs in Human Liver Microsomes

Compound IDMoietyt½ (min)CLint (µL/min/mg protein)
Compound X 3,5-Difluorophenyl 85 15
Analog APhenyl2555
Analog B3-Fluorophenyl6023
Analog C4-Fluorophenyl5526
Analog D2,4-Difluorophenyl8017
Analog EPyridin-3-yl4532

This data is illustrative and intended for comparative purposes.

As the data suggests, the introduction of fluorine atoms generally enhances metabolic stability. The 3,5-difluoro substitution in Compound X provides a significant improvement over the non-fluorinated (Analog A) and mono-fluorinated (Analogs B and C) counterparts. The pyridinyl analog (Analog E) demonstrates that while bioisosteric replacement can be a valid strategy, it may not always confer the same degree of metabolic stability as strategic fluorination.

The "How" and "Why": Experimental Protocols and Mechanistic Insights

To provide a practical framework for researchers, we detail the standard operating procedures for the two most common in vitro metabolic stability assays. Understanding these protocols is crucial for interpreting and reproducing experimental data.

Liver Microsomal Stability Assay

This assay is a workhorse in early drug discovery for assessing Phase I metabolic stability, primarily mediated by CYP enzymes.[5]

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Incubation:

    • In a 96-well plate, combine the liver microsomes (final concentration, e.g., 0.5 mg/mL), the NADPH-regenerating system, and buffer.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM).

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Calculate the half-life (t½) from the slope of the linear regression line (t½ = 0.693 / slope).

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t½) * (incubation volume / protein mass).

Diagram 1: Workflow for In Vitro Liver Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_reagents Prepare Reagents: - Test Compound - Liver Microsomes - NADPH System mix Combine Microsomes, NADPH System, and Buffer prep_reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate add_compound Initiate with Test Compound pre_incubate->add_compound incubate Incubate at 37°C add_compound->incubate time_points Collect Aliquots at Time Points (0-60 min) incubate->time_points quench Quench with Acetonitrile & Internal Standard time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: A generalized workflow for an in vitro microsomal stability assay.

Hepatocyte Stability Assay

Hepatocytes, being intact liver cells, contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive picture of a compound's metabolic fate.[6][7]

Experimental Protocol: Hepatocyte Stability Assay

  • Cell Preparation:

    • Thaw cryopreserved primary human hepatocytes according to the supplier's protocol.

    • Determine cell viability and concentration.

    • Prepare a hepatocyte suspension in incubation medium (e.g., Williams' Medium E) at a desired cell density (e.g., 0.5 x 10^6 viable cells/mL).

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension.

    • Pre-incubate the plate at 37°C in a humidified incubator with 5% CO2 for 15-30 minutes.

    • Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Seal the plate and vortex to lyse the cells.

    • Centrifuge the plate to pellet cell debris.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the parent compound.

  • Data Analysis:

    • Similar to the microsomal assay, calculate the t½ and CLint, adjusting the clearance calculation for the number of hepatocytes used.

Metabolic Pathways of 3,5-Difluorophenyl-Containing Drugs

The primary metabolic pathways for compounds containing a 3,5-difluorophenyl moiety often involve oxidation of the aromatic ring or other parts of the molecule. While the difluoro substitution significantly hinders direct oxidation of the phenyl ring, metabolism can still occur at other susceptible sites. Common metabolic transformations include:

  • Hydroxylation: Addition of a hydroxyl group to aliphatic or less sterically hindered aromatic portions of the molecule.

  • N-dealkylation: Removal of an alkyl group from a nitrogen atom.

  • O-dealkylation: Removal of an alkyl group from an oxygen atom.

  • Oxidation of adjacent functional groups: For instance, the oxidation of a nearby alcohol to a ketone or carboxylic acid.

Metabolite identification studies, typically employing high-resolution mass spectrometry, are crucial for elucidating these pathways and identifying potential pharmacologically active or toxic metabolites.[8][9]

Diagram 2: Metabolic Stabilization by 3,5-Difluorophenyl Moiety

G cluster_parent cluster_metabolism cluster_metabolite Parent Drug-Phenyl CYP450 CYP450 Parent->CYP450 Susceptible to Oxidation Parent_F Drug-3,5-diF-Phenyl Parent_F->CYP450 Resistant to Oxidation Metabolite Drug-OH-Phenyl (Rapid Metabolism) CYP450->Metabolite Stable Metabolically Stable (Slow Metabolism) CYP450->Stable

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

Bioisosteric Replacements for the 3,5-Difluorophenyl Moiety

While effective, the 3,5-difluorophenyl group is not the only solution for enhancing metabolic stability. Bioisosteric replacement, the substitution of one functional group for another with similar physical or chemical properties, is a powerful strategy in drug design.[6][10] For the 3,5-difluorophenyl moiety, potential bioisosteres that may offer improved metabolic stability or other desirable properties include:

  • Heterocyclic rings: Pyridyl, pyrimidinyl, or pyrazinyl rings can mimic the electronics and geometry of the phenyl ring while introducing heteroatoms that can alter metabolic susceptibility and solubility.

  • Saturated rings: Replacing the aromatic ring with a saturated carbocycle or heterocycle can eliminate the potential for aromatic oxidation.

  • Other fluorinated patterns: In some cases, other difluoro- or trifluoromethyl-substituted phenyl rings may offer a better balance of potency and metabolic stability.

The choice of a suitable bioisostere is highly context-dependent and requires careful consideration of the target protein's binding pocket and the overall physicochemical properties of the molecule.

Conclusion

The 3,5-difluorophenyl moiety is a valuable tool in the medicinal chemist's arsenal for improving the metabolic stability of drug candidates. This guide has provided a comparative framework for understanding its benefits, detailed the experimental protocols for assessing metabolic stability, and explored the underlying metabolic pathways and alternative design strategies. By applying these principles and methodologies, researchers can make more informed decisions in the design and optimization of new therapeutic agents with enhanced pharmacokinetic profiles.

References

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Bridging the Gap: A Comparative Guide to Experimental and Computational Data for 3,5-Difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a precise understanding of a molecule's physicochemical properties is paramount. 3,5-Difluoronitrobenzene, a key building block in the synthesis of pharmaceuticals and agrochemicals, is no exception. Its properties dictate its reactivity, bioavailability, and suitability for various applications. This guide provides an in-depth comparison of experimentally determined and computationally predicted data for this compound, offering insights into the strengths and synergies of both approaches.

The core of modern chemical research lies in the interplay between empirical measurement and theoretical modeling. Experimental data provides the "ground truth"—a direct measure of a substance's behavior in the real world. However, these experiments can be time-consuming and resource-intensive. Computational chemistry, particularly methods like Density Functional Theory (DFT), offers a powerful predictive tool, enabling rapid screening and deeper mechanistic understanding. This guide will dissect this dichotomy, presenting a side-by-side analysis of data from both realms.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental properties of a compound, such as its melting and boiling points, dictate its physical state and handling requirements. While experimental values are well-established, direct ab initio calculation of these bulk properties is notoriously complex and computationally expensive. Therefore, for properties like melting and boiling points, we rely on established experimental data.

PropertyExperimental ValueComputational ValueMethod
Melting Point 17-18 °C[1]Not AvailableExperimental: Standard laboratory determination.
Boiling Point 176-177 °C[1][2][3]Not AvailableExperimental: Standard laboratory determination.
Density 1.407 g/mL at 25 °C[2][3]Not AvailableExperimental: Standard laboratory measurement.
Refractive Index n20/D 1.499[2][3]Not AvailableExperimental: Refractometry.
Enthalpy of Formation (Gas) -288.5 ± 4.5 kJ·mol⁻¹G3MP2B3 CalculationThe G3MP2B3 composite method was used to estimate the gas-phase enthalpy of formation for isomers not studied experimentally[4].

Note: Direct computational prediction of bulk properties like melting and boiling points from first principles is a significant challenge and not routinely performed. The values provided are from empirical measurements.

Molecular Geometry: Where Computation Shines

One of the most powerful applications of computational chemistry is the precise determination of molecular structures. A seminal study by Dorofeeva et al. investigated the structure of this compound using both gas-phase electron diffraction (GED), an experimental technique, and high-level quantum chemical calculations (B3LYP/cc-pVTZ). The agreement between the two is a testament to the predictive power of modern theoretical methods.

The study confirmed a planar structure with C₂ᵥ symmetry for this compound. Below is a comparison of key structural parameters.

ParameterExperimental (GED, rₑ)Computational (B3LYP/cc-pVTZ, rₑ)
r(C−N) 1.489 (6) Å1.472 Å
r(N−O) 1.217 (2) Å1.229 Å
r(C−F) 1.347 (5) Å1.336 Å
r(C−C)ₐᵥ 1.378 (4) Å1.386 Å
∠O−N−O 125.5 (7)°125.4°
∠C−C−N 118.7 (3)°119.0°
∠C−C−F 118.6 (7)°118.5°

Data sourced from Dorofeeva et al. Uncertainties for experimental values are given in parentheses.

The remarkable consistency between the experimental and calculated geometries underscores the reliability of the B3LYP functional with a correlation-consistent basis set for predicting the structure of such molecules.

Vibrational Frequencies: A Spectrum of Agreement

Typically, calculated harmonic frequencies are systematically higher than experimental fundamental frequencies. To correct for this, uniform scaling factors are applied. For the B3LYP functional, scaling factors are generally in the range of 0.96-0.99[6]. For example, in the study of 1,5-Difluoro-2,4-dinitrobenzene, key C-C stretching vibrations observed experimentally at 1250 cm⁻¹ and 1220 cm⁻¹ corresponded to calculated values of 1324 cm⁻¹ and 1289 cm⁻¹, which align well after scaling[5]. This demonstrates the utility of DFT in assigning and interpreting experimental IR spectra.

Methodologies: A Guide to Data Generation

To appreciate the data, one must understand the methods. Here, we detail the standard protocols for both experimental determination and computational prediction.

Experimental Protocols

The following are generalized, yet standard, procedures for obtaining the experimental data cited in this guide.

The melting point is a key indicator of purity. A sharp melting range (typically <1°C) suggests a pure compound.

  • Sample Preparation: A small amount of crystalline this compound is finely crushed and packed into a capillary tube to a depth of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

  • Reporting: The melting point is reported as the range T₁ - T₂.

This protocol outlines the acquisition of an infrared spectrum for a liquid sample like this compound.

  • Sample Preparation: A single drop of neat (undiluted) this compound is placed onto the surface of one polished salt (e.g., NaCl or KBr) plate. A second plate is carefully placed on top to create a thin liquid film.

  • Background Spectrum: A background spectrum of the empty spectrometer is collected to account for atmospheric CO₂ and H₂O, as well as instrument optics.

  • Sample Analysis: The prepared salt plates are placed in the spectrometer's sample holder.

  • Data Acquisition: The infrared spectrum is recorded, typically over the range of 4000-400 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Workflow: Synergy between Computation and Experiment

The most effective research combines both approaches. Computational models can screen potential molecules or predict spectra, guiding experimental work. Conversely, experimental results are crucial for validating and refining computational methods.

Caption: Synergy between computational prediction and experimental validation.

Computational Methodology

The computational data presented is primarily derived from Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

  • Model Building: An initial 3D structure of this compound is constructed.

  • Method Selection: The calculation is set up using a specific functional and basis set. The B3LYP functional is a popular hybrid functional that offers a good balance of accuracy and computational cost for organic molecules[7]. The cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) basis set provides a flexible and accurate description of the electron orbitals.

  • Optimization: An energy minimization calculation is performed. The software iteratively adjusts the positions of the atoms until the configuration with the lowest possible energy (the equilibrium geometry) is found.

  • Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed. This involves calculating the second derivatives of the energy with respect to atomic positions. The results confirm the optimized structure is a true minimum (no imaginary frequencies) and provide the harmonic vibrational frequencies and their corresponding IR intensities.

Logic: Selecting the Right Computational Tools

The choice of computational method is a critical decision driven by the desired accuracy versus the available computational resources.

Computational_Method_Selection goal Desired Property dft DFT (e.g., B3LYP) goal->dft Good balance of accuracy and cost for geometry, vibrational frequencies. mp2 MP2 (Møller-Plesset) goal->mp2 Higher accuracy for electron correlation effects. g3 Composite Methods (e.g., G3MP2B3) goal->g3 High accuracy for thermochemistry (e.g., enthalpy). pople Pople Style (e.g., 6-311++G(d,p)) dft->pople Commonly used, good for general purpose. dunning Correlation Consistent (e.g., cc-pVTZ) dft->dunning Systematically improvable, higher accuracy. mp2->dunning

Caption: Logic for selecting appropriate computational methods and basis sets.

Conclusion: An Integrated Approach for Deeper Insight

The analysis of this compound demonstrates a powerful truth in modern chemical science: experimental and computational data are not adversaries, but partners. Experimental measurements provide indispensable benchmarks of reality. Computational models, validated against these benchmarks, allow us to explore molecular properties with a level of detail and speed that is experimentally unfeasible. For drug development professionals and researchers, leveraging this synergy is key. It allows for the rapid screening of derivatives, a deeper understanding of structure-activity relationships, and ultimately, a more efficient path to innovation.

References

  • Ribeiro da Silva, M. A. V., et al. (2010). A combined experimental and computational thermodynamic study of difluoronitrobenzene isomers. The Journal of Physical Chemistry B, 114(40), 12914-12925. [Link]
  • Dorofeeva, O. V., et al. (2008). Molecular Structure, Conformation, and Potential to Internal Rotation of 2,6- and this compound Studied by Gas-Phase Electron Diffraction and Quantum Chemical Calculations. The Journal of Physical Chemistry A, 112(22), 5002-5009. [Link]
  • PubChem. 1,3-Difluoro-5-nitrobenzene. [Link]
  • Sivakumar, N., & Ramalingan, S. (2016). Vibrational Spectra (FT-IR, FT-Raman and NMR) of 1, 5-Difluoro-2,4-dinitrobenzene based on Density Functional Calculations. International Journal of Science and Research (IJSR), 5(6), 1558-1565. [Link]
  • Elidrissi, B., et al. (2014). Toxicity in-vivo of nitro-aromatic compounds: DFT and QSAR results. Journal of Computational Methods in Molecular Design, 4(3), 28-37. [Link]
  • BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]
  • Chemistry LibreTexts. 6.
  • Andersson, M. P., & Uvdal, P. (2005). New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p). The Journal of Physical Chemistry A, 109(12), 2937-2941. [Link]
  • Drawell.

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The Strategic Incorporation of 3,5-Difluoronitrobenzene in Drug Discovery: A Comparative Guide to Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic placement of fluorine atoms can dramatically alter the pharmacological profile of a drug candidate, enhancing its potency, selectivity, and metabolic stability. Among the various fluorinated building blocks, 3,5-difluoronitrobenzene and its derivatives have emerged as particularly valuable synthons. This guide provides an in-depth analysis of the application of the 3,5-difluoro substitution pattern in the discovery of potent kinase inhibitors, offering a comparative perspective supported by experimental data and detailed protocols. We will delve into specific case studies to illustrate the causal relationships behind the choice of this specific fluorination pattern and its impact on therapeutic potential.

The Rationale for Fluorine in Drug Design: A Focus on the 3,5-Difluoro Motif

The introduction of fluorine into a drug molecule is a well-established strategy to modulate its physicochemical and pharmacokinetic properties.[1] The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, influence hydrogen bonding interactions, and block sites of metabolic oxidation. The 3,5-difluoro substitution pattern, in particular, offers a unique set of advantages. The two fluorine atoms exert a strong inductive electron-withdrawing effect on the aromatic ring, which can significantly impact the pKa of adjacent functionalities and enhance binding affinity to the target protein.[2] Furthermore, the metabolic stability of the aromatic ring is often increased, as the C-F bond is exceptionally strong and resistant to cleavage.[1][3]

This guide will explore these principles through the lens of p38 MAP kinase inhibitors, a class of drugs targeting inflammatory diseases. We will compare compounds bearing the 3,5-difluorophenyl or bioisosteric 3,5-difluoropyridinyl moiety with analogues containing alternative substitution patterns to provide a clear understanding of the structure-activity relationships (SAR) at play.

Case Study 1: The 3,5-Difluoropyridinyl Scaffold in Potent p38α MAP Kinase Inhibitors

A compelling example of the strategic use of the 3,5-difluoro motif is found in a series of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles developed as potent inhibitors of p38α MAP kinase.[1] The pyridinyl scaffold is a common feature in many kinase inhibitors, and the introduction of the 3,5-difluoro substitution pattern was found to be critical for achieving high potency.

Experimental Workflow: Synthesis of 2,6-Diamino-3,5-difluoropyridinyl Pyridinylimidazole Inhibitors

The synthesis of these potent p38 inhibitors involves the preparation of the key intermediate, 2,6-diamino-3,5-difluoropyridine, followed by its coupling to a suitable heterocyclic core. While the direct synthesis from this compound is not explicitly detailed, the synthesis of the analogous 2,6-diamino-3,5-difluoropyridine highlights a relevant synthetic strategy for incorporating this key structural motif.

G cluster_0 Synthesis of 2,6-Diamino-3,5-difluoropyridine cluster_1 Synthesis of Pyridinylimidazole Core cluster_2 Final Coupling Pentafluoropyridine Pentafluoropyridine 2,3,5,6-Tetrafluoropyridine 2,3,5,6-Tetrafluoropyridine Pentafluoropyridine->2,3,5,6-Tetrafluoropyridine Regioselective mono-dehalogenation 2,6-Diamino-3,5-difluoropyridine 2,6-Diamino-3,5-difluoropyridine 2,3,5,6-Tetrafluoropyridine->2,6-Diamino-3,5-difluoropyridine Sequential condensation with hydrazine monohydrate and reduction Final Inhibitor Final Inhibitor 2,6-Diamino-3,5-difluoropyridine->Final Inhibitor Coupling Reaction 4-Pyridylacetonitrile 4-Pyridylacetonitrile alpha-Amino-4-pyridylacetonitrile alpha-Amino-4-pyridylacetonitrile 4-Pyridylacetonitrile->alpha-Amino-4-pyridylacetonitrile Amination Pyridinylimidazole derivative Pyridinylimidazole derivative alpha-Amino-4-pyridylacetonitrile->Pyridinylimidazole derivative Cyclization with orthoester Pyridinylimidazole derivative->Final Inhibitor

Caption: Synthetic workflow for 2,6-diamino-3,5-difluoropyridinyl p38 inhibitors.

Detailed Protocol: Synthesis of a Representative 2,6-Diamino-3,5-difluoropyridinyl Pyridinylimidazole

Step 1: Synthesis of 2,6-bis(hydrazinyl)-3,5-difluoropyridine To a solution of 2,3,5,6-tetrafluoropyridine in ethanol, hydrazine monohydrate is added dropwise at 0°C. The reaction mixture is stirred at room temperature for 16 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 2,6-bis(hydrazinyl)-3,5-difluoropyridine.

Step 2: Synthesis of 2,6-Diamino-3,5-difluoropyridine The 2,6-bis(hydrazinyl)-3,5-difluoropyridine is suspended in water and treated with an aqueous solution of copper (II) sulfate pentahydrate. The mixture is heated to reflux for 4 hours. After cooling, the reaction is neutralized with aqueous sodium carbonate and extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 2,6-diamino-3,5-difluoropyridine.

Step 3: Synthesis of the Final Inhibitor A mixture of 2,6-diamino-3,5-difluoropyridine and a suitable pyridinylimidazole precursor is heated in the presence of a palladium catalyst and a phosphine ligand in a solvent such as toluene. After completion of the reaction, the mixture is cooled, filtered, and the filtrate is concentrated. The residue is purified by chromatography to yield the final pyridinylimidazole inhibitor.[1]

Structure-Activity Relationship (SAR) and Comparative Performance

The introduction of the 3,5-difluoro substitution on the pyridinyl ring had a profound effect on the inhibitory activity against p38α. The table below compares the potency of the 3,5-difluoro-substituted compound with a non-fluorinated analogue.

CompoundSubstitution Patternp38α IC50 (nM)In vivo Efficacy (Rat Adjuvant Arthritis, ED50 mg/kg)
1 3,5-Difluoro1510
2 Non-fluorinated>1000Not active

Data synthesized from Bioorganic & Medicinal Chemistry Letters, 2002, 12(16), 2109-12.[1]

The data clearly demonstrates that the 3,5-difluoro substitution is crucial for potent p38α inhibition, resulting in a greater than 66-fold increase in potency compared to the non-fluorinated counterpart. This enhanced activity is attributed to the strong electron-withdrawing nature of the fluorine atoms, which likely modulates the electronics of the pyridinyl ring to optimize interactions within the ATP-binding pocket of the kinase. The significant in vivo efficacy of the difluorinated compound further underscores the importance of this substitution pattern for developing clinically viable candidates.[1]

Case Study 2: Alternative Fluorination Patterns in p38 Kinase Inhibitors - A Comparative Analysis

To further understand the specific role of the 3,5-difluoro motif, it is instructive to compare its performance with other fluorination patterns commonly employed in p38 inhibitors.

The 4-Fluorophenyl Moiety

Many potent p38 inhibitors, such as those based on a 3-(4-fluorophenyl)-2-(pyridin-4-yl) core, utilize a single fluorine atom at the 4-position of a phenyl ring.[4] This substitution is known to enhance binding affinity and improve pharmacokinetic properties. For instance, a series of chromone-based p38 inhibitors demonstrated that the 4-fluorophenyl group was optimal for activity.[4]

The 2,5-Difluorophenyl Moiety

In another class of triazolopyridine oxazole p38 inhibitors, a 2,5-difluorophenyl group was identified as a key feature for potent activity.[5] The positioning of the fluorine atoms in this arrangement also influences the electronic properties and conformation of the molecule, leading to effective inhibition of the kinase.

Comparative Data of Fluorinated p38 Inhibitors
Inhibitor ClassKey Fluorinated Moietyp38α IC50 (nM)
Pyridinylimidazole3,5-Difluoropyridinyl15
Chromone-based4-Fluorophenyl17
Triazolopyridine Oxazole2,5-Difluorophenyl~20 (inhibition of NO release)

Data compiled from various sources for comparative purposes.[1][4][5]

While a direct head-to-head comparison of these different inhibitor classes is complex due to the variations in their core scaffolds, the data suggests that different fluorination patterns can lead to highly potent p38 inhibitors. The choice of a specific pattern is often determined by the specific interactions within the binding site of the target kinase and the overall desired physicochemical properties of the drug candidate. The 3,5-difluoro pattern, with its strong and symmetrical electron-withdrawing effect, represents a powerful tool in the medicinal chemist's arsenal for fine-tuning molecular properties to achieve optimal therapeutic outcomes.

The p38 MAP Kinase Signaling Pathway

The p38 MAP kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress. The inhibition of p38α, the most well-characterized isoform, has been a major focus for the development of anti-inflammatory drugs.

G Inflammatory Stimuli (e.g., LPS, TNF-alpha) Inflammatory Stimuli (e.g., LPS, TNF-alpha) Upstream Kinases (MKK3/6) Upstream Kinases (MKK3/6) Inflammatory Stimuli (e.g., LPS, TNF-alpha)->Upstream Kinases (MKK3/6) p38 MAP Kinase p38 MAP Kinase Upstream Kinases (MKK3/6)->p38 MAP Kinase Phosphorylation Downstream Substrates (e.g., MK2, ATF2) Downstream Substrates (e.g., MK2, ATF2) p38 MAP Kinase->Downstream Substrates (e.g., MK2, ATF2) Pro-inflammatory Cytokine Production (e.g., TNF-alpha, IL-1beta) Pro-inflammatory Cytokine Production (e.g., TNF-alpha, IL-1beta) Downstream Substrates (e.g., MK2, ATF2)->Pro-inflammatory Cytokine Production (e.g., TNF-alpha, IL-1beta) Increased p38 Inhibitor p38 Inhibitor p38 Inhibitor->p38 MAP Kinase Inhibition

Caption: Simplified p38 MAP kinase signaling pathway.

By blocking the activity of p38 MAP kinase, the inhibitors discussed in this guide prevent the downstream signaling cascade that leads to the production of pro-inflammatory cytokines, thereby exerting their therapeutic effect.

Conclusion

The case studies presented in this guide highlight the significant role of this compound and its bioisosteric analogues in the discovery of potent kinase inhibitors. The strategic incorporation of the 3,5-difluoro motif, as demonstrated in the context of p38 MAP kinase inhibitors, can lead to substantial improvements in potency and in vivo efficacy. The comparative analysis with other fluorination patterns underscores the importance of a nuanced understanding of structure-activity relationships in modern drug design. As our ability to synthesize and computationally model complex molecules continues to advance, the rational application of specific fluorination patterns will undoubtedly remain a cornerstone of successful drug discovery programs.

References

  • Google Patents. US5294742A - Process for preparing 3,5-difluoroaniline.
  • Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • Laufer, S. et al. Design, synthesis, and biological evaluation of chromone-based p38 MAP kinase inhibitors. J. Med. Chem.2009, 52(21), 6637-6648.
  • Revesz, L. et al. Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: Identification of candidates for clinical development. Bioorg. Med. Chem. Lett.2004, 14(14), 3601-3605.
  • NIH National Center for Biotechnology Information. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds.
  • PrepChem.com. Synthesis of 3,4-difluoronitrobenzene.
  • NIH National Center for Biotechnology Information. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024).
  • Revesz, L. et al. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorg. Med. Chem. Lett.2002, 12(16), 2109-2112.
  • Shen, T. Y. Chemical and Pharmacological Properties of Diflunisal. Pharmacotherapy1983, 3(2 Pt 2), 3S-8S.
  • Drug Design Org. Structure Activity Relationships.
  • PubMed. Practical synthesis of a p38 MAP kinase inhibitor.

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A Comparative Guide to the Synthetic Routes of 3,5-Difluoronitrobenzene: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established method for enhancing metabolic stability, binding affinity, and bioavailability.[1] 3,5-Difluoronitrobenzene stands out as a pivotal building block in this domain, offering a versatile platform for the synthesis of more complex, high-value molecules.[1][2] The arrangement of its functional groups—two deactivating fluorine atoms meta to a strong electron-withdrawing nitro group—presents unique challenges and opportunities in its synthesis.

This guide provides an in-depth, objective comparison of the primary synthetic pathways to this compound. We will move beyond a simple recitation of protocols to dissect the underlying chemical principles, offering field-proven insights into the cost-benefit trade-offs of each route. The analysis is tailored for researchers, scientists, and drug development professionals who require a nuanced understanding to make informed decisions in both laboratory and process chemistry settings.

Route 1: Direct Electrophilic Nitration of 1,3-Difluorobenzene

The most straightforward conceptual approach to this compound is the direct nitration of commercially available 1,3-difluorobenzene.[2] This method leverages the principles of electrophilic aromatic substitution.

Mechanistic Considerations and Causality

The two fluorine atoms on the benzene ring are strongly electron-withdrawing and deactivating, making the aromatic ring less susceptible to electrophilic attack compared to benzene.[2] However, they are ortho-, para-directing. In 1,3-difluorobenzene, the 2-, 4-, and 6-positions are activated, while the 5-position is sterically hindered and electronically deactivated. The nitration is directed to the 4-position (para to one fluorine and ortho to the other), which is the most activated and least hindered site, to yield the desired this compound (which is the same as 1,3-difluoro-5-nitrobenzene). The key challenge lies in driving the reaction to completion without requiring excessively harsh conditions that could lead to side reactions or safety hazards.[2]

Experimental Protocol: Direct Nitration

The following protocol is a representative example for the laboratory-scale synthesis.

Materials:

  • 1,3-Difluorobenzene

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, a mixture of concentrated sulfuric acid is cooled to 0-5 °C in an ice bath.

  • 1,3-Difluorobenzene is added to the cooled sulfuric acid.

  • Fuming nitric acid is added dropwise to the stirred mixture, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours. Reaction progress should be monitored by TLC or GC.

  • Upon completion, the reaction mixture is poured slowly onto crushed ice.

  • The aqueous layer is extracted three times with dichloromethane.

  • The combined organic layers are washed with water, then with a saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is typically achieved by vacuum distillation or recrystallization.

Workflow for Direct Nitration

cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product DFB 1,3-Difluorobenzene Nitration Electrophilic Nitration (0-10°C) DFB->Nitration Reagents H₂SO₄ / HNO₃ (fuming) Reagents->Nitration Workup Aqueous Workup & Extraction Nitration->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: Workflow for the direct nitration of 1,3-difluorobenzene.

Cost-Benefit Analysis: Route 1
ParameterAssessmentRationale
Number of Steps Low (1 step)Highly efficient in terms of process flow.
Atom Economy ModerateThe use of mixed acid (sulfuric and nitric acid) is standard, but generates significant acidic waste.[2]
Reagent Cost Low to Moderate1,3-Difluorobenzene is a relatively inexpensive starting material. Nitrating agents are commodity chemicals.
Yield & Purity Moderate to HighYields can be good, but purification is necessary to remove any regioisomeric by-products.
Safety High HazardThe use of fuming nitric and concentrated sulfuric acid requires stringent safety protocols due to their corrosive nature and potential for exothermic reactions.
Scalability GoodThis route is amenable to scale-up with appropriate engineering controls for temperature and reagent addition.

Verdict: This route is highly attractive for its directness and use of readily available materials. However, the hazardous nature of the reagents and the generation of acidic waste are significant drawbacks, particularly at an industrial scale.

Route 2: Multi-Step Synthesis from Polychlorinated Nitroaromatics

An alternative strategy involves building the target molecule through a series of transformations starting from a more complex, but often cheaper, polychlorinated nitroaromatic compound. A notable example starts from 2,4,5-trichloronitrobenzene.[3]

Mechanistic Considerations and Causality

This multi-step pathway is a showcase of strategic functional group interconversion and nucleophilic aromatic substitution (SNAr).

  • Fluorination: The initial step involves a halogen exchange (Halex) reaction, where chlorine atoms are substituted by fluorine using an alkali metal fluoride like KF.[3] This SNAr reaction is facilitated by the electron-withdrawing nitro group which activates the ring towards nucleophilic attack.

  • Denitrative Chlorination: The resulting 5-chloro-2,4-difluoronitrobenzene is then chlorinated, which surprisingly leads to the replacement of the nitro group with a chlorine atom to form 1,3-dichloro-4,6-difluorobenzene.[3]

  • Nitration: This intermediate is then re-nitrated. The directing effects of the halogens guide the nitro group to the desired position, yielding 2,6-dichloro-3,5-difluoronitrobenzene.[3]

  • Reductive Dechlorination: The final step is a selective reduction where the two chlorine atoms are removed using hydrogen gas and a palladium catalyst, leaving the nitro group and fluorine atoms intact.[3][4]

Experimental Protocol: Key Steps

Step 1: Fluorination of 2,4,5-Trichloronitrobenzene [3]

  • 2,4,5-trichloronitrobenzene is heated with potassium fluoride (and often a phase-transfer catalyst or cesium fluoride) in a high-boiling polar aprotic solvent like sulfolane at 160-200 °C.

  • The reaction yields 5-chloro-2,4-difluoronitrobenzene.

Step 4: Reductive Dechlorination of 2,6-dichloro-3,5-difluoronitrobenzene [3]

  • 2,6-dichloro-3,5-difluoronitrobenzene is dissolved in a suitable solvent (e.g., toluene) in an autoclave.

  • A palladium on carbon (Pd/C) catalyst and a base (e.g., MgO or an organic base) are added.

  • The mixture is hydrogenated under pressure at a controlled temperature (e.g., 40-100 °C) until the uptake of hydrogen ceases.

  • Workup involves filtering the catalyst and isolating the product, this compound, from the reaction mixture.

Workflow for Multi-Step Synthesis

TCNB 2,4,5-Trichloronitrobenzene CDNB 5-Chloro-2,4-difluoronitrobenzene TCNB->CDNB 1. Fluorination (KF) DCDF 1,3-Dichloro-4,6-difluorobenzene CDNB->DCDF 2. Denitrative Chlorination (Cl₂) DCDFN 2,6-Dichloro-3,5-difluoronitrobenzene DCDF->DCDFN 3. Nitration (Mixed Acid) Product This compound DCDFN->Product 4. Reductive Dechlorination (H₂, Pd/C)

Caption: Multi-step synthesis of this compound.

Cost-Benefit Analysis: Route 2
ParameterAssessmentRationale
Number of Steps High (4+ steps)Process is complex, leading to higher labor and equipment costs.
Atom Economy LowMultiple steps involving substitution and removal of atoms result in poor overall atom economy and significant waste streams.
Reagent Cost VariableWhile the initial starting material may be inexpensive, the use of palladium catalysts can be costly.
Yield & Purity Good Overall YieldAlthough a multi-step process, the yields for each individual step are reported to be good, leading to a reasonable overall yield.[3] Purity of the final product can be very high.
Safety Moderate to High HazardInvolves high temperatures, chlorinated solvents, and catalytic hydrogenation under pressure, which requires specialized equipment and safety measures.
Scalability ChallengingThe complexity and use of hazardous processes like hydrogenation make scaling this route more capital-intensive than direct nitration.

Verdict: This route is less direct but offers a pathway from potentially cheaper, readily available feedstocks. It avoids the direct nitration of a difluorinated ring, which can sometimes be problematic. The primary drawbacks are the process complexity, poor atom economy, and the costs associated with catalytic reagents and specialized equipment. This route may be economically viable in specific industrial contexts where the starting materials are significantly cheaper or are available as by-products.

Comparative Summary and Strategic Outlook

FeatureRoute 1: Direct NitrationRoute 2: Multi-Step Synthesis
Starting Material 1,3-Difluorobenzene2,4,5-Trichloronitrobenzene
Key Transformation Electrophilic Aromatic Subst.SNAr, Halex, Hydrogenation
Process Complexity LowHigh
Overall Yield Moderate to HighModerate (cumulative)
Primary Hazard Corrosive AcidsHigh Pressure Hydrogenation
Waste Stream Acidic WasteHalogenated & Solvent Waste
Ideal Application Laboratory Scale, Rapid AccessIndustrial Scale (if feedstock is cheap)

Conclusion for the Practicing Scientist

For laboratory-scale synthesis and rapid access to this compound for research and development, the Direct Nitration of 1,3-Difluorobenzene (Route 1) is unequivocally the superior choice. Its simplicity and high potential yield in a single step outweigh the manageable hazards of using mixed acid, provided appropriate safety measures are in place.

Conversely, the Multi-Step Synthesis (Route 2) represents a more complex industrial consideration. Its viability is almost entirely dependent on the relative cost of the starting materials and the capacity to handle more complex and hazardous chemical operations at scale. While elegant in its chemical strategy, the economic and environmental costs associated with its low atom economy and multiple steps make it a less favorable option unless dictated by specific economic circumstances of feedstock availability.

Ultimately, the choice of synthetic route is a strategic decision that balances the immediate need for the material with the broader considerations of cost, safety, environmental impact, and scalability.

References

  • Google Patents. (1994). US5294742A - Process for preparing 3,5-difluoroaniline.
  • Google Patents. (1993). EP0562435A1 - Process for the preparation of 3,5-difluoroaniline.
  • PubChem. (n.d.). 1,3-Difluoro-5-nitrobenzene.

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A Spectroscopic Guide to the Positional Isomers of Difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of target molecules. The six positional isomers of difluoronitrobenzene, each with the molecular formula C₆H₃F₂NO₂, present a classic analytical challenge. While sharing the same mass, their distinct substitution patterns on the benzene ring give rise to unique spectroscopic fingerprints. This guide provides an in-depth comparison of these isomers using fundamental spectroscopic techniques, offering both experimental data and theoretical insights to facilitate their differentiation.

The Challenge of Isomer Differentiation

The six positional isomers of difluoronitrobenzene—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluoronitrobenzene—exhibit different physical and chemical properties due to the varied electronic environments and symmetries of their structures. These differences are elegantly captured by spectroscopic methods, which probe the magnetic environments of nuclei (NMR), the vibrational modes of bonds (IR and Raman), the fragmentation patterns of ionized molecules (Mass Spectrometry), and electronic transitions (UV-Vis). This guide will explore how each of these techniques can be leveraged to create a unique identifying profile for each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Symmetry and Electronic Structure

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is arguably the most powerful tool for distinguishing between these isomers. The chemical shifts (δ), coupling constants (J), and the number of distinct signals are directly dictated by the symmetry of the molecule and the electronic effects of the nitro (NO₂) and fluorine (F) substituents.

Key Principles in NMR Analysis of Difluoronitrobenzenes
  • Symmetry: The symmetry of an isomer determines the number of chemically equivalent protons and carbons, and thus the number of signals in the ¹H and ¹³C NMR spectra, respectively. For instance, the highly symmetric this compound will exhibit a simpler spectrum than the asymmetric 2,3-difluoronitrobenzene.

  • Electronegativity and Anisotropy of Substituents: The strongly electron-withdrawing nitro group deshields nearby protons and carbons, shifting their signals downfield (to higher ppm values). Fluorine, being highly electronegative, also has a significant deshielding effect. The anisotropic effect of the nitro group can further influence the chemical shifts of protons in close proximity.

  • Spin-Spin Coupling: The coupling between ¹H and ¹⁹F nuclei, as well as between adjacent protons, provides invaluable structural information. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei (e.g., ³JHF, ⁴JHF, etc.) and their dihedral angles. These complex coupling patterns create unique multiplets for each proton.

Comparative ¹H NMR Data
IsomerPredicted ¹H SignalsKey Differentiating Features
2,3-Difluoronitrobenzene 3Three distinct aromatic signals, each with complex coupling patterns due to H-H and H-F interactions.
2,4-Difluoronitrobenzene 3Three aromatic signals. The proton at C6 is expected to be the most downfield due to its proximity to the nitro group.[1]
2,5-Difluoronitrobenzene 3Three distinct aromatic signals.
2,6-Difluoronitrobenzene 3Three aromatic protons with expected complex splitting patterns.
3,4-Difluoronitrobenzene 3Three distinct aromatic signals.
This compound 2Due to its C₂ᵥ symmetry, only two signals are expected: a triplet for the proton at C4 and a doublet of doublets for the two equivalent protons at C2 and C6.

Note: The actual appearance of spectra can be complex due to second-order effects and overlapping multiplets. The predictions above are based on first-order approximations.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for reproducible results.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of isomer in ~0.6 mL of deuterated solvent (e.g., CDCl₃) B Add internal standard (e.g., TMS) if required A->B C Transfer to a clean, dry 5 mm NMR tube B->C D Insert sample into the NMR spectrometer C->D E Lock, tune, and shim the spectrometer D->E F Acquire ¹H, ¹³C, and optionally ¹⁹F NMR spectra E->F G Apply Fourier transform, phase correction, and baseline correction F->G H Calibrate chemical shifts using the solvent or internal standard peak G->H I Integrate signals and analyze coupling patterns H->I

Figure 1: Standardized workflow for NMR analysis of difluoronitrobenzene isomers.

Infrared (IR) and Raman Spectroscopy: Probing Vibrational Signatures

Vibrational spectroscopy provides a complementary method for isomer differentiation by examining the characteristic vibrational modes of the molecules.

Key Principles in Vibrational Spectroscopy
  • Nitro Group Vibrations: The nitro group exhibits strong, characteristic asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, these typically appear in the regions of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[2] The exact positions of these bands are sensitive to the electronic effects of the fluorine substituents and their positions on the ring.

  • C-F and C-H Vibrations: The C-F stretching vibrations typically appear as strong bands in the 1300-1100 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The out-of-plane C-H bending vibrations (900-675 cm⁻¹) are particularly diagnostic of the substitution pattern on the benzene ring.

  • Symmetry and Selection Rules: The overall symmetry of the isomer influences which vibrational modes are IR and/or Raman active. For a highly symmetric molecule like this compound, some modes may be IR-inactive but Raman-active, and vice versa. This can be a powerful tool for distinguishing it from less symmetric isomers.

Comparative IR Data Highlights
IsomerAsymmetric NO₂ Stretch (cm⁻¹) (Approx.)Symmetric NO₂ Stretch (cm⁻¹) (Approx.)C-H Out-of-Plane Bending Pattern
2,3-Difluoro ~1530-1550~1350-1370Pattern for 1,2,3-trisubstitution
2,4-Difluoro ~1520-1540~1340-1360Pattern for 1,2,4-trisubstitution
2,5-Difluoro ~1520-1540~1340-1360Pattern for 1,2,4-trisubstitution
2,6-Difluoro ~1530-1550~1350-1370Pattern for 1,2,3-trisubstitution
3,4-Difluoro ~1520-1540~1340-1360Pattern for 1,2,4-trisubstitution
3,5-Difluoro ~1530-1550~1350-1370Pattern for 1,3,5-trisubstitution

Note: These are expected regions and can vary based on the physical state of the sample and the spectrometer.

Experimental Protocol for FTIR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing liquid or solid samples.

FTIR_Workflow cluster_bkg Background Collection cluster_sample Sample Analysis cluster_post Post-Analysis A Ensure ATR crystal is clean B Collect a background spectrum of air A->B C Place a small drop of liquid or a few crystals of solid onto the ATR crystal B->C D Apply pressure using the anvil C->D E Collect the sample spectrum D->E F Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) E->F G Process the spectrum (e.g., baseline correction) F->G

Figure 2: A typical workflow for acquiring an FTIR spectrum using an ATR accessory.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compounds, and, more importantly for isomer differentiation, unique fragmentation patterns upon ionization. While all six isomers have the same nominal mass (159 g/mol ), the relative abundances of their fragment ions can differ.[3]

Key Principles in Mass Spectrometry of Nitroaromatics
  • Molecular Ion: The molecular ion (M⁺˙) peak at m/z 159 should be present for all isomers, confirming the molecular formula.

  • Characteristic Fragmentations: Aromatic nitro compounds undergo characteristic fragmentations, including the loss of NO₂ (m/z 113), NO (m/z 129), and subsequent loss of CO. The stability of the resulting fragment ions can be influenced by the position of the fluorine atoms.

  • Ortho Effects: In some cases, "ortho effects" can lead to unique fragmentation pathways for isomers with adjacent substituents.[4] For example, an ortho-nitro group might interact with an adjacent fluorine atom or the resulting radical cation in a way that is not possible for meta or para isomers.

Expected Key Fragments (m/z)
FragmentLossExpected m/z
[M]⁺˙-159
[M - NO]⁺Loss of Nitric Oxide129
[M - NO₂]⁺Loss of Nitrogen Dioxide113
[M - F]⁺Loss of Fluorine140

The relative intensities of these fragments will be the key differentiators. Tandem mass spectrometry (MS/MS) experiments, which involve isolating the molecular ion and subjecting it to further fragmentation, can provide even more detailed structural information to distinguish between isomers.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile small molecules like the difluoronitrobenzene isomers.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry A Prepare a dilute solution of the isomer in a volatile solvent (e.g., DCM or Ethyl Acetate) B Inject the sample into the GC inlet A->B C Separation on a capillary column based on boiling point and polarity B->C D Ionization of the eluted compound (e.g., by Electron Ionization) C->D Transfer Line E Separation of ions by mass-to-charge ratio D->E F Detection and generation of the mass spectrum E->F

Figure 3: General workflow for the analysis of difluoronitrobenzene isomers by GC-MS.

UV-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy probes the π-electronic systems of the benzene ring. The position (λₘₐₓ) and intensity of the absorption bands are affected by the substituents.

Key Principles in UV-Vis Spectroscopy of Substituted Benzenes
  • π→π Transitions:* Benzene and its derivatives exhibit strong absorptions corresponding to π→π* electronic transitions. Substituents on the ring can cause a shift in the λₘₐₓ to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.

  • Substituent Effects: Both the nitro group (a chromophore) and the fluorine atoms (auxochromes) influence the electronic transitions. The nitro group, in particular, extends the conjugation and typically causes a bathochromic shift relative to benzene. The positions of the fluorine atoms will subtly modulate the energy levels of the molecular orbitals, leading to small but potentially measurable differences in λₘₐₓ among the isomers.

Due to the subtle differences expected, UV-Vis spectroscopy is generally less definitive for distinguishing these isomers compared to NMR. However, it can serve as a complementary technique. Nitroaromatic compounds generally show an absorption band that can extend into the visible region, which is why many of these compounds are pale yellow.[5]

Conclusion: An Integrated Approach

No single spectroscopic technique provides a complete picture. The most reliable identification of a specific difluoronitrobenzene isomer is achieved through an integrated approach, where the data from multiple techniques are used to build a conclusive case.

  • NMR provides the most definitive data on the substitution pattern and symmetry.

  • IR/Raman confirms the presence of the key functional groups (NO₂, C-F) and offers clues to the substitution pattern.

  • Mass Spectrometry confirms the molecular weight and provides fragmentation patterns that can help distinguish isomers, especially with MS/MS.

  • UV-Vis offers complementary information about the electronic structure.

By systematically applying these techniques and understanding the underlying principles of how isomeric structure influences spectroscopic output, researchers can confidently differentiate and characterize each of the six positional isomers of difluoronitrobenzene.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed.
  • How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives. YouTube.
  • Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV–Vis and - IJERMT. IJERMT.
  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate.
  • Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications.
  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH.
  • Interpretation of IR Spectra: Identifying Functional Groups in Organic Compounds. Docsity.
  • Short Summary of 1H-NMR Interpretation.
  • IR: nitro groups.
  • Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube.
  • H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube.
  • Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Chemistry LibreTexts.
  • UV Spectra Of Benzene & its derivatives, polycyclic aromatic compounds and heterocyclic compounds. YouTube.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes.
  • Experiment: Ultra Violet-Visible (Uv-Vis) Spectroscopy For Quantitative Analysis. Scribd.
  • CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria.
  • 18.8: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts.
  • Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy Online.
  • Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. Springer Nature Experiments.
  • FTIR Analysis of Organic Compounds. Scribd.
  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
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  • NMR Protocols and Methods. Springer Nature Experiments.
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  • fourier transform infrared spectroscopy.
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  • NMR Techniques in Organic Chemistry: a quick guide.
  • Interpreting IR Spectra. Chemistry Steps.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, 3,5-Difluoronitrobenzene (CAS No. 2265-94-3) is a versatile building block in modern organic chemistry.[1] Its utility stems from the unique reactivity conferred by two electron-withdrawing fluorine atoms and a nitro group on the benzene ring. However, these same properties render the compound hazardous, making its proper handling and disposal a matter of critical importance for laboratory safety and environmental stewardship.

This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, moving beyond simple instructions to explain the scientific rationale behind each procedure. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly and in full compliance with safety regulations.

Understanding the Hazard Profile

This compound is a combustible liquid that poses several health risks upon exposure. A thorough understanding of its hazard profile is the foundation for safe handling and disposal. The compound's classification dictates the necessary precautions and disposal pathways.

Hazard Classification Description Associated Risk Source
Skin Irritation (Category 2) Causes skin irritation upon contact.Prolonged or repeated contact can lead to dermatitis.[2]
Serious Eye Irritation (Category 2) Causes serious eye irritation.Direct contact can result in significant eye damage.[2]
Specific Target Organ Toxicity (STOT SE 3) May cause respiratory irritation.Inhalation of vapors or mists can irritate the nose, throat, and lungs.[2]
Combustible Liquid Flash Point: 74 °C (165.2 °F)Vapors can form flammable mixtures with air. Must be kept away from heat, sparks, and open flames.[2]

The chemical structure, featuring a stable aromatic ring activated by a nitro group, makes it resistant to natural degradation.[3] This persistence, combined with its toxicity, classifies it as a hazardous waste that must not be disposed of through standard laboratory drains or in general refuse.

Mandatory Personal Protective Equipment (PPE)

Given the identified hazards, a stringent PPE protocol is non-negotiable. The following multi-level protection plan is designed to minimize exposure during handling and waste consolidation.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[4] Inspect for integrity before use.To prevent skin contact and irritation.[5]
Eye/Face Protection Chemical safety goggles and a full-face shield.[6]To protect against splashes, which can cause serious eye irritation. A face shield offers broader protection.[4]
Body Protection A chemical-resistant lab coat. For larger quantities or spill response, a chemical-resistant apron or coveralls are recommended.To protect skin and personal clothing from contamination.[6]
Respiratory Protection All handling of this compound, including waste collection, must be performed within a certified chemical fume hood.To prevent inhalation of vapors, which can cause respiratory irritation.[7]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as a regulated hazardous waste stream.[8] Under no circumstances should it be released into the environment.

Step 1: Waste Segregation

Collect all waste containing this compound in a dedicated, properly labeled waste container. This includes:

  • Unused or expired pure chemical.

  • Reaction mixtures containing the compound.

  • Contaminated materials (e.g., pipette tips, weighing paper, absorbent pads from spills).

  • Solvent rinses from contaminated glassware.

Causality: As a halogenated and nitrated aromatic compound, this waste must be segregated from non-halogenated solvents and other waste streams to ensure proper final treatment by a licensed disposal facility.[9] Mixing incompatible waste streams can create unforeseen hazards and complicate the disposal process.

Step 2: Containerization
  • Primary Container: Use a clean, leak-proof container made of a chemically compatible material (e.g., glass or high-density polyethylene). The container must have a tightly sealing screw cap.[8]

  • Labeling: Immediately label the container with a "Hazardous Waste" tag. The label must clearly state:

    • "this compound Waste"

    • List all components and their approximate concentrations (e.g., "Methanol rinse," "Reaction byproduct").

    • Associated Hazards: "Combustible," "Skin/Eye Irritant."

  • Filling: Do not fill the waste container beyond 90% of its capacity to allow for vapor expansion.[8]

Step 3: Storage and Pickup
  • Storage: Store the sealed waste container in a designated satellite accumulation area, typically within or near the laboratory. This area must be under the control of the laboratory personnel. Ensure the container is stored in a well-ventilated location, away from heat or ignition sources, and within secondary containment to prevent spills.[7]

  • Professional Disposal: Arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. This is the only approved method for the final disposal of this chemical.[10][11][12]

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing this compound waste in a laboratory setting.

G cluster_0 Waste Generation cluster_1 Risk Assessment & Handling cluster_2 Segregation & Collection cluster_3 Final Disposal Pathway start Unwanted this compound (Pure, solution, or contaminated material) ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood container Select Compatible, Labeled 'Halogenated Nitroaromatic Waste' Container fume_hood->container collect Transfer Waste into Container (Do not exceed 90% capacity) container->collect store Store Sealed Container in Designated Satellite Accumulation Area collect->store contact_ehs Contact EHS for Pickup by Approved Waste Vendor store->contact_ehs end Waste Disposed via Licensed Facility contact_ehs->end

Caption: Decision workflow for handling and disposing of this compound waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Small Spill (within a chemical fume hood):

    • Ensure your PPE is intact.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbent material and contaminated debris using non-sparking tools.

    • Place the collected waste into a sealable, labeled hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent (e.g., isopropanol or ethanol), collecting the cleaning materials as hazardous waste.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert colleagues and your laboratory supervisor.

    • If the spill is flammable, turn off all nearby ignition sources if it is safe to do so.

    • Prevent the spill from entering drains.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.

Principles of Chemical Destruction (For Informational Purposes)

While individual researchers must use a licensed disposal service, it is valuable to understand the chemical principles behind the destruction of halogenated nitroaromatics. These methods are employed by specialized waste treatment facilities.

  • High-Temperature Incineration: This is a common method for the disposal of organic hazardous waste.[13] For halogenated compounds, incinerators must be equipped with afterburners and scrubbers to neutralize the acidic gases (like hydrogen fluoride) and nitrogen oxides that are produced during combustion.[13][14]

  • Chemical Treatment: Advanced Oxidation Processes (AOPs), such as treatment with Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst), can be used to destroy halogenated aromatic compounds.[9][15] The process generates highly reactive hydroxyl radicals that break down the stable aromatic ring into less toxic, smaller molecules.[15]

These processes are complex, require specialized equipment, and are not to be attempted in a standard laboratory setting for waste disposal. They underscore the chemical stability of this compound and the necessity for professional management.

References

  • Alternatives for Hazardous Waste Management in the Organic Chemical, Pesticides and Explosives Industries. U.S. Environmental Protection Agency. [Link]
  • Safety Data Sheet: 2,6-Difluoronitrobenzene. Fisher Scientific. [Link]
  • 5 Types of PPE for Hazardous Chemicals.
  • Personal Protective Equipment Guide. University of Nevada, Reno Environmental Health & Safety. [Link]
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
  • Production, Import/Export, Use, and Disposal of Dinitrobenzenes.
  • Degradation of nitroaromatics with the Fenton reagent. Proceedings of the Estonian Academy of Sciences, Chemistry. [Link]
  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority. [Link]
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

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A Senior Application Scientist's Guide to Handling 3,5-Difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of pharmaceutical and agrochemical synthesis requires not only innovative science but also an unwavering commitment to safety. As a key intermediate, 3,5-Difluoronitrobenzene (CAS No. 2265-94-3) is a compound whose utility is matched by its hazardous properties.[1] This guide moves beyond mere compliance, offering a procedural and causal framework for its safe handling. Authored for researchers and drug development professionals, it provides essential, immediate safety and logistical information, ensuring that your work is both groundbreaking and safe.

Hazard Profile: Understanding the Risks

This compound is a combustible, light yellow to orange liquid that presents multiple health hazards.[1][2][3] A thorough understanding of its risk profile is the foundational step in establishing a safe operational plan. The Globally Harmonized System (GHS) classifies this chemical with the "Warning" signal word and the following hazard statements:

  • H315 - Causes skin irritation: Direct contact can lead to inflammation, redness, and discomfort.[2][4]

  • H319 - Causes serious eye irritation: Vapors or splashes can result in significant eye damage.[2][4]

  • H335 - May cause respiratory irritation: Inhalation of vapors can irritate the respiratory tract, leading to coughing and shortness of breath.[2][4]

Furthermore, it is a combustible liquid with a flash point of approximately 74°C (165.2°F), necessitating controls for ignition sources.[2] It is incompatible with strong oxidizing agents and strong bases.[3]

The First Line of Defense: Engineering and Administrative Controls

Before any Personal Protective Equipment (PPE) is selected, the primary methods for exposure control must be implemented. The hierarchy of controls prioritizes engineering solutions and safe work practices over reliance on PPE.

  • Engineering Control - Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning and certified chemical fume hood. This is the most critical step to mitigate the risk of respiratory irritation (H335) by containing vapors at the source.[2][4][5]

  • Administrative Controls:

    • Establish designated areas for the storage and handling of this chemical.

    • Prohibit eating, drinking, or smoking in any area where the chemical is handled.[6]

    • Ensure safety showers and eyewash stations are readily accessible and tested regularly.

    • All personnel must receive documented training on the specific hazards and handling procedures for this compound.

Personal Protective Equipment (PPE): A Self-Validating System

PPE is the final barrier between the researcher and the chemical. The selection must directly correspond to the identified hazards.

Table 1: PPE Requirements for Handling this compound

Protection Type Specification Rationale & Causality
Eye & Face Chemical splash goggles (ANSI Z87.1 standard) with a full-face shield.Addresses the "serious eye irritation" hazard (H319). A face shield provides an additional layer of protection against splashes during transfers or vigorous reactions.[2][4][7]
Hand Chemical-resistant gloves (e.g., Butyl rubber, Viton™). Double-gloving is recommended.Addresses the "skin irritation" hazard (H315). Standard nitrile gloves offer only minimal splash protection and are not suitable for prolonged contact.[2][4][7] Always consult the glove manufacturer's resistance guide for specific breakthrough times.
Body Flame-resistant lab coat worn over long pants and long-sleeved clothing made of natural fibers (e.g., cotton).Protects against skin contact from splashes and provides a layer of protection from the chemical's combustibility. Synthetic fabrics can melt and adhere to skin.[7]
Footwear Closed-toe, closed-heel, chemical-resistant shoes.Prevents exposure from spills.[7]
Respiratory Not required if work is performed within a certified chemical fume hood. For spill response or in the absence of adequate engineering controls, a full-face respirator with Type ABEK filter cartridges is necessary.[2][4]Addresses the "respiratory irritation" hazard (H335). The ABEK filter provides protection against organic vapors, inorganic gases, acid gases, and ammonia.[2]
Operational Plan: Step-by-Step Handling Protocol

This protocol provides a direct, procedural workflow for safely using this compound.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase a 1. Verify Fume Hood Certification & Airflow b 2. Don Full PPE (as per Table 1) a->b c 3. Prepare Spill Kit & Waste Container b->c d 4. Retrieve Chemical from Storage c->d e 5. Carefully Weigh or Measure Liquid d->e f 6. Perform Chemical Transfer/Reaction e->f g 7. Decontaminate Glassware & Surfaces (in hood) f->g h 8. Securely Seal Waste Container g->h i 9. Doff PPE in Correct Order (Gloves last) h->i j 10. Wash Hands Thoroughly i->j

Caption: Safe handling workflow for this compound.

Detailed Steps:

  • Preparation: Before retrieving the chemical, verify the fume hood is operational. Don all required PPE as detailed in Table 1. Prepare a designated, labeled waste container and ensure a chemical spill kit is accessible.

  • Handling: Conduct all manipulations inside the fume hood. When transferring the liquid, do so slowly to avoid splashing. Keep the container sealed when not in use.

  • Post-Handling: After the procedure, decontaminate all surfaces and equipment. Securely cap the primary container and the waste container.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves last using the proper technique.[4]

  • Hygiene: Immediately wash hands with soap and water after removing PPE.[4][6]

Emergency & Disposal Plans

Immediate and correct action during an emergency is vital.

Emergency Response Decision Tree

G cluster_spill Spill cluster_contact Personal Contact cluster_action Follow-Up start Emergency Event spill1 Evacuate & Alert Others start->spill1 skin Skin Contact: Wash with soap & water for 15 mins start->skin eye Eye Contact: Rinse with water for 15 mins, lifting eyelids start->eye inhale Inhalation: Move to fresh air start->inhale spill2 Contain with inert material (sand, vermiculite) spill1->spill2 spill3 Collect in sealed container for disposal spill2->spill3 seek_medical Seek Immediate Medical Attention spill3->seek_medical skin->seek_medical eye->seek_medical inhale->seek_medical

Caption: Decision-making workflow for emergency situations.

First-Aid Measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[2][4][8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[4]

Disposal Plan: All waste, including contaminated PPE, spill cleanup materials, and residual chemical, must be considered hazardous.

  • Collect all waste in a clearly labeled, chemically compatible, and securely sealed container.[6]

  • Do not mix with other waste streams unless explicitly permitted.

  • Dispose of the waste through a licensed and approved hazardous waste disposal company, following all local, state, and federal regulations.[4][8]

References

  • Chemical Safety: Personal Protective Equipment, Source: University of California, Santa Barbara, [Link]
  • Personal Protective Equipment (PPE) Overview, Source: CHEMM, [Link]
  • Personal Protective Equipment Levels, Source: US Environmental Protection Agency (EPA), [Link]
  • This compound Supplier Inform

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.